molecular formula C15H20Cl2N4O2 B10831071 LAS17

LAS17

Cat. No.: B10831071
M. Wt: 359.2 g/mol
InChI Key: UTXOIMJGBZBFGA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAS17 is a useful research compound. Its molecular formula is C15H20Cl2N4O2 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20Cl2N4O2

Molecular Weight

359.2 g/mol

IUPAC Name

methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate

InChI

InChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1

InChI Key

UTXOIMJGBZBFGA-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Las17 in Saccharomyces cerevisiae: A Technical Guide to its Function in Actin Dynamics and Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Las17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a central regulator of actin polymerization essential for cellular processes such as endocytosis, cell polarity, and cytokinesis. This technical guide provides an in-depth analysis of this compound function, its molecular interactions, and its regulation in Saccharomyces cerevisiae. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

In Saccharomyces cerevisiae, the actin cytoskeleton undergoes rapid remodeling to facilitate essential cellular functions. A key orchestrator of this dynamic process is the this compound protein (also known as Bee1p)[1][2]. As the sole member of the WASP family in yeast, this compound plays an indispensable role in activating the Arp2/3 complex, a primary nucleator of branched actin filaments[1][2][3]. This activity is crucial for generating the protrusive forces necessary for the invagination of the plasma membrane during endocytosis. Beyond its canonical role as a nucleation-promoting factor (NPF), this compound is involved in Arp2/3-independent actin nucleation and is a hub for numerous protein-protein interactions that fine-tune its activity and localization. Understanding the intricate functions of this compound is paramount for deciphering the molecular mechanisms governing actin-dependent processes in yeast and provides a valuable model for studying WASP family proteins in higher eukaryotes.

Molecular Architecture and Functional Domains of this compound

This compound is a 633-amino acid protein characterized by several conserved domains that dictate its function and interactions. These domains include:

  • N-terminal WH1 (WASP Homology 1) domain: While the canonical WH1 domain is involved in protein-protein interactions, the N-terminal region of this compound is less characterized compared to its other domains.

  • Proline-rich Region (PRR): This extensive central region contains multiple polyproline motifs that serve as binding sites for proteins with Src homology 3 (SH3) domains. This region is critical for the recruitment of various interaction partners that regulate this compound activity and localization. The PRR of this compound has also been shown to directly bind actin and contribute to Arp2/3-independent actin nucleation.

  • WH2 (WASP Homology 2) domain: This domain, also known as the verprolin-homology (V) domain, binds to actin monomers (G-actin) and is essential for presenting them to the Arp2/3 complex for nucleation.

  • Connector/Central (C) and Acidic (A) regions: The C and A regions, together with the WH2 domain, form the VCA or WCA domain. This C-terminal region is responsible for binding to and activating the Arp2/3 complex, leading to the formation of new actin filaments.

Quantitative Data on this compound Function and Interactions

The following tables summarize key quantitative data related to this compound, providing a comparative overview of its biochemical and cellular properties.

ParameterValueExperimental ContextReference
Protein Abundance
Median Abundance2743 +/- 1007 molecules/cellExponentially growing cells
Binding Affinities
LZ-Las17(281–633) to Arp2/3 complex0.16 μM (Kd)In vitro binding assay in physiological buffer
Actin Polymerization Kinetics
This compound-LGM mutant NPF activity62% decrease compared to wild-typePyrene-actin polymerization assay
This compound-WH2 mutant NPF activity69% decrease compared to wild-typePyrene-actin polymerization assay
This compound-LGM-WH2 double mutant NPF activityReduced to background levelsPyrene-actin polymerization assay
Endocytic Patch Dynamics
Sla1-GFP lifetime in this compound RRRR-AAAA mutantSignificantly increasedLive-cell imaging
Arc15-mCherry lifetime in this compound RRRR-AAAA mutantSignificantly increasedLive-cell imaging

Signaling Pathways Involving this compound

This compound activity is tightly regulated by a complex network of upstream signals and interacting proteins. While yeast this compound lacks a canonical GTPase-binding domain found in some mammalian WASP proteins, its function is modulated by various factors at the site of endocytosis.

Activation and Regulation of this compound

The activation of this compound is a multi-step process involving its recruitment to the plasma membrane and the release from inhibitory interactions. Proteins containing SH3 domains, such as Sla1, Bbc1, Lsb1, and Lsb2, can bind to the proline-rich region of this compound and negatively regulate its activity. The release from this inhibition is thought to be a key step in initiating actin polymerization.

dot

LAS17_Regulation Las17_inactive Inactive this compound Las17_active Active this compound Las17_inactive->Las17_active Activation (Release from Inhibition) Ysc84 Ysc84 Las17_active->Ysc84 Activation Arp23 Arp2/3 Complex Las17_active->Arp23 Activation Sla1 Sla1 Sla1->Las17_inactive Inhibition Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->Las17_inactive Inhibition Actin_Filament Branched Actin Filament Ysc84->Actin_Filament Bundling Arp23->Actin_Filament Nucleation Actin_Monomer G-Actin Actin_Monomer->Las17_active Binding (WH2) Actin_Monomer->Actin_Filament Polymerization

Caption: Regulatory network of this compound activity in actin polymerization.

Downstream Effectors of this compound

Once activated, this compound orchestrates actin polymerization through both Arp2/3-dependent and -independent mechanisms.

  • Arp2/3-dependent pathway: The VCA domain of active this compound binds to the Arp2/3 complex and actin monomers, stimulating the formation of new actin branches from existing filaments. This is the primary mechanism for generating the force required for endocytic vesicle invagination.

  • Arp2/3-independent pathway: The proline-rich region of this compound can directly bind and bundle actin filaments. Furthermore, this compound can activate the actin-binding protein Ysc84, which in turn promotes actin bundling and polymerization.

dot

LAS17_Downstream_Effectors This compound Active this compound Arp23_pathway Arp2/3-Dependent Pathway This compound->Arp23_pathway Independent_pathway Arp2/3-Independent Pathway This compound->Independent_pathway Arp23 Arp2/3 Complex Arp23_pathway->Arp23 activates Ysc84 Ysc84 Independent_pathway->Ysc84 activates Branched_Actin Branched Actin Network Arp23->Branched_Actin nucleates Bundled_Actin Bundled Actin Filaments Ysc84->Bundled_Actin promotes Endocytosis Endocytosis Branched_Actin->Endocytosis Bundled_Actin->Endocytosis

Caption: Downstream signaling pathways of this compound in actin organization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Principle: A "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor. If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.

Detailed Methodology:

  • Vector Construction:

    • Clone the full-length or specific domains of this compound into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • A cDNA library from S. cerevisiae is cloned into a prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

    • Confirm that the bait protein does not auto-activate the reporter genes by plating on selective media (e.g., SD/-Trp/-His and SD/-Trp/-Ade).

  • Library Screening:

    • Transform the yeast strain containing the bait plasmid with the prey library.

    • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

  • Identification of Positive Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

    • Confirm the interaction by co-transforming the bait plasmid and the identified prey plasmid into a fresh yeast reporter strain and re-testing for reporter gene activation.

dot

Y2H_Workflow start Start clone_bait Clone this compound into Bait Vector (pGBKT7) start->clone_bait transform_bait Transform Yeast with Bait Plasmid clone_bait->transform_bait check_autoactivation Check for Auto-activation transform_bait->check_autoactivation check_autoactivation->clone_bait Auto-activation transform_library Transform Bait Strain with Prey Library (pGADT7) check_autoactivation->transform_library No Auto-activation plate_selective Plate on High-Stringency Selective Medium transform_library->plate_selective identify_positives Isolate and Sequence Prey Plasmids plate_selective->identify_positives confirm_interaction Confirm Interaction by Re-transformation identify_positives->confirm_interaction end End confirm_interaction->end

Caption: Workflow for a Yeast Two-Hybrid screen with this compound as bait.

GST-Pulldown Assay for In Vitro Protein Interactions

This assay is used to confirm direct physical interactions between proteins.

Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). The GST-tagged protein is immobilized on glutathione-agarose beads. A cell lysate containing the potential "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.

Detailed Methodology:

  • Expression and Purification of GST-Las17:

    • Clone this compound into a GST-fusion expression vector (e.g., pGEX series).

    • Transform E. coli (e.g., BL21 strain) with the construct and induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-Las17 fusion protein using glutathione-agarose beads.

  • Preparation of Prey Protein Lysate:

    • Prepare a cell lysate from S. cerevisiae expressing the potential interacting protein. This can be from a wild-type strain or a strain overexpressing the prey protein.

  • Binding Assay:

    • Incubate the immobilized GST-Las17 on glutathione-agarose beads with the yeast cell lysate for 1-2 hours at 4°C.

    • As a negative control, incubate the lysate with beads bound only to GST.

  • Washing and Elution:

    • Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

    • Elute the GST-Las17 and any interacting proteins from the beads using a buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

dot

GST_Pulldown_Workflow start Start express_gst_this compound Express and Purify GST-Las17 start->express_gst_this compound prepare_lysate Prepare Yeast Cell Lysate (Prey) start->prepare_lysate incubate Incubate GST-Las17 Beads with Lysate express_gst_this compound->incubate prepare_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End analyze->end

Caption: Workflow for a GST-pulldown assay to test this compound interactions.

Live-Cell Imaging of this compound Dynamics

Fluorescence microscopy allows for the visualization of this compound localization and dynamics in living yeast cells.

Principle: this compound is tagged with a fluorescent protein (e.g., GFP). The dynamics of the fluorescently tagged protein are then observed using time-lapse microscopy.

Detailed Methodology:

  • Strain Construction:

    • Genetically modify S. cerevisiae to express this compound tagged with a fluorescent protein (e.g., this compound-GFP) from its endogenous locus to maintain physiological expression levels.

  • Cell Culture and Mounting:

    • Grow the yeast cells to early or mid-log phase in an appropriate medium.

    • Mount the cells on a glass-bottom dish or a slide with an agarose pad to immobilize them for imaging.

  • Microscopy:

    • Use a spinning-disk confocal or a wide-field fluorescence microscope equipped with an environmentally controlled chamber to maintain the cells at a constant temperature.

    • Acquire time-lapse images (Z-stacks if necessary) at appropriate intervals to capture the dynamics of this compound at cortical patches.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to track the movement and measure the fluorescence intensity and lifetime of this compound-GFP patches over time.

dot

Live_Cell_Imaging_Workflow start Start construct_strain Construct Yeast Strain (e.g., this compound-GFP) start->construct_strain culture_cells Culture Cells to Log Phase construct_strain->culture_cells mount_cells Mount Cells for Microscopy culture_cells->mount_cells acquire_images Acquire Time-Lapse Fluorescence Images mount_cells->acquire_images analyze_data Analyze Image Data (Tracking, Intensity, Lifetime) acquire_images->analyze_data end End analyze_data->end

Caption: Workflow for live-cell imaging of this compound dynamics.

Conclusion

This compound is a cornerstone of actin cytoskeleton regulation in Saccharomyces cerevisiae. Its multifaceted nature, encompassing both Arp2/3-dependent and -independent mechanisms of actin polymerization, highlights its central role in cellular morphogenesis and trafficking. The intricate network of protein-protein interactions that modulate this compound activity underscores the precise spatial and temporal control required for dynamic cellular processes. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular intricacies of this compound function. A deeper understanding of this compound and its regulatory network in yeast will not only advance our knowledge of fundamental cell biology but also offer valuable insights into the function of its homologs in human health and disease, potentially paving the way for novel therapeutic strategies.

References

The Central Role of Las17 in Orchestrating Yeast Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), stands as a pivotal regulator of actin dynamics during clathrin-mediated endocytosis (CME) in Saccharomyces cerevisiae. Its primary role is to act as a potent nucleation-promoting factor (NPF), stimulating the Arp2/3 complex to generate branched actin networks. This actin polymerization provides the essential force for the invagination of the plasma membrane and the subsequent formation of endocytic vesicles. This technical guide delves into the core functions of this compound, its intricate regulatory network, and the experimental methodologies used to elucidate its mechanism of action.

Core Function: A Master Activator of the Arp2/3 Complex

This compound is recognized as the most potent activator of the Arp2/3 complex among the five known NPFs in yeast, which also include Myo3, Myo5, Pan1, and Abp1.[1][2] Unlike some of its mammalian counterparts, purified this compound is not autoinhibited and can robustly stimulate Arp2/3-mediated actin polymerization in vitro.[1] This potent activity is crucial for the rapid burst of actin assembly required for vesicle internalization during the late stages of CME.[1][3]

The activation of the Arp2/3 complex by this compound is mediated through its C-terminal WCA (WH2, Central, Acidic) domain. The WH2 (WASP Homology 2) domain binds to globular actin (G-actin), while the Central and Acidic regions interact with the Arp2/3 complex. This tripartite interaction brings an actin monomer into close proximity with the Arp2/3 complex, initiating the formation of a new actin filament branch.

Spatiotemporal Regulation: A Tightly Controlled Process

A key regulatory feature of endocytosis is the precise timing of actin polymerization. Live-cell imaging has revealed that this compound arrives at endocytic sites approximately 20 seconds before the initiation of actin polymerization. This temporal delay is critical to ensure that the force-generating actin network is assembled only when the early stages of coat formation are complete. This regulation is achieved through a complex interplay of inhibitory and activating signals.

The SLAC Complex and Sla1-mediated Inhibition

This compound exists in a stable complex with the clathrin adaptor protein Sla1, termed the SLAC (Sla1-Las17-Actin-Clathrin) complex. Sla1 directly binds to a series of novel class I and class II polyproline motifs within the central region of this compound. This interaction serves to inhibit the NPF activity of this compound. The proposed mechanism for this inhibition is competition between Sla1 and G-actin for binding to this compound. This ensures that this compound remains in an inactive state upon its initial recruitment to the endocytic site.

Additional Negative Regulators: Lsb1 and Lsb2

Further layers of negative regulation are provided by the this compound-binding proteins Lsb1 and Lsb2. These homologous proteins, which contain SH3 domains, have been shown to inhibit this compound-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor. Overexpression of Lsb1 has been demonstrated to block the internalization step of receptor-mediated endocytosis, highlighting its specific function in this process. Lsb1 and Lsb2 can form homo- and hetero-oligomeric complexes, suggesting a cooperative mechanism for this compound regulation.

Key Protein Interactions and Functional Domains

The multifaceted role of this compound is dictated by its modular domain structure, which facilitates a wide range of protein-protein interactions.

Domain/RegionInteracting PartnersFunction
N-terminal Region Sla1, Ysc84Localization, Regulation
Polyproline Region (PRD) Sla1 (SH3 domains), Ysc84, Lsb1 (SH3 domain), Lsb2 (SH3 domain), ActinServes as a scaffold for multiple SH3 domain-containing proteins; directly binds and nucleates actin filaments independently of the Arp2/3 complex.
WH2 (WASP Homology 2) Domain G-actinBinds monomeric actin.
Central (C) and Acidic (A) Regions Arp2/3 complexBinds and activates the Arp2/3 complex.
This compound G-actin-binding Motif (LGM) G-actinA second G-actin binding motif within the polyproline region that contributes to the high NPF activity of this compound.

Quantitative Data Summary

ParameterValueExperimental ContextReference
Arrival of this compound at endocytic sites ~20 seconds before actin polymerizationLive-cell imaging of fluorescently tagged proteins
Median Abundance of Las17p 2743 +/- 1007 molecules/cellProteomics analysis
Half-life of Las17p 6.6 hoursProtein stability measurements

Experimental Protocols

Pyrene-Actin Polymerization Assay

This in vitro assay is fundamental for assessing the ability of this compound and its regulators to promote or inhibit Arp2/3-mediated actin polymerization.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

Methodology:

  • Protein Purification: Recombinant this compound, Arp2/3 complex, and regulatory proteins (e.g., Sla1, Lsb1) are purified, typically from E. coli or yeast.

  • Actin Preparation: Monomeric actin is purified from rabbit skeletal muscle and labeled with N-(1-pyrene)iodoacetamide.

  • Assay Setup: A reaction mixture is prepared containing G-actin (a fraction of which is pyrene-labeled), Arp2/3 complex, and the protein of interest (e.g., this compound) in a polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).

  • Initiation and Measurement: Polymerization is initiated by the addition of ATP. Fluorescence is measured over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve. The effects of regulatory proteins are assessed by comparing the rates in their presence and absence.

Yeast Two-Hybrid (Y2H) Analysis

Y2H is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain (BD) and an activation domain (AD) of a transcription factor are brought into close proximity by the interaction of two proteins fused to them.

Methodology:

  • Plasmid Construction: The coding sequences for the "bait" protein (e.g., a fragment of this compound) and the "prey" protein (e.g., a potential interactor) are cloned into separate plasmids, fusing them to the GAL4-BD and GAL4-AD, respectively.

  • Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait and prey plasmids.

  • Selection and Screening: Transformed cells are plated on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for the presence of both plasmids. Interaction is then assessed by plating on media lacking additional nutrients (e.g., histidine and adenine) and/or by assaying for the expression of a colorimetric reporter gene (e.g., lacZ).

  • Controls: Positive and negative controls are essential to validate the results.

GST Pulldown Assay

This in vitro biochemical technique is used to confirm direct protein-protein interactions.

Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and immobilized on glutathione-conjugated beads. A "prey" protein is then incubated with these beads. If the prey interacts with the bait, it will be "pulled down" with the beads.

Methodology:

  • Protein Expression and Purification: The GST-tagged bait protein is expressed (e.g., in E. coli) and purified. The prey protein can be from a cell lysate or purified recombinant protein.

  • Binding: The purified GST-bait is incubated with glutathione-sepharose beads. The beads are then washed, and the prey protein is added and incubated to allow for binding.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer). The presence of the prey protein is detected by Western blotting using a specific antibody.

Signaling Pathways and Experimental Workflows

Caption: Regulation of this compound activity at the endocytic site.

Pyrene_Actin_Assay_Workflow cluster_reagents Reagents cluster_process Process Pyrene_Actin Pyrene-G-Actin Mix Mix Reagents Pyrene_Actin->Mix Arp2_3 Arp2/3 Complex Arp2_3->Mix This compound This compound This compound->Mix Regulator Regulator (e.g., Sla1) Regulator->Mix Initiate Initiate with ATP Mix->Initiate Measure Measure Fluorescence Initiate->Measure Analyze Analyze Polymerization Rate Measure->Analyze

Caption: Workflow for a pyrene-actin polymerization assay.

Conclusion and Future Directions

This compound is an indispensable component of the yeast endocytic machinery, acting as a tightly regulated molecular switch that couples the endocytic coat to the actin cytoskeleton. While significant progress has been made in understanding its function and regulation, several key questions remain. Future research will likely focus on the precise mechanisms of this compound activation, the interplay between the different inhibitory pathways, and the role of post-translational modifications, such as phosphorylation, in fine-tuning its activity. A deeper understanding of the this compound-mediated actin polymerization at endocytic sites will not only illuminate fundamental cellular processes but may also provide insights for the development of novel therapeutic strategies targeting cellular trafficking pathways.

References

Unraveling the Crucial Interaction Between Las17 and the Arp2/3 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the Wiskott-Aldrich syndrome protein (WASP) homolog, Las17, and the Arp2/3 complex is a cornerstone of actin cytoskeleton dynamics, particularly in the process of endocytosis. This technical guide provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Understanding the nuances of this molecular partnership is critical for developing novel therapeutic strategies targeting cellular processes reliant on actin-based motility.

Core Interaction: Mechanism and Significance

In the budding yeast Saccharomyces cerevisiae, this compound is a primary nucleation-promoting factor (NPF) that activates the Arp2/3 complex to initiate the formation of branched actin networks. This process is essential for generating the protrusive forces required for membrane invagination during endocytosis.[1][2][3] The interaction is primarily mediated by the C-terminal VCA (Verprolin homology, Central, Acidic) domain of this compound, which engages with two distinct sites on the Arp2/3 complex: one on the Arp3 subunit and another spanning the Arp2 and ARPC1 subunits.[1][3] Maximal activation of the Arp2/3 complex in vitro necessitates the engagement of both of these binding sites.

Interestingly, this compound possesses a second G-actin-binding motif (LGM) within its polyproline region, which contributes to its high potency as an NPF. This motif is crucial for the normal dynamics of actin polymerization during clathrin-mediated endocytosis (CME). Furthermore, the polyproline-rich region of this compound can independently nucleate actin filaments, suggesting a role in generating "mother" filaments that can then be used by the Arp2/3 complex to create a branched network.

Dimerization of this compound has been shown to significantly enhance its ability to activate the Arp2/3 complex, and this can partially compensate for mutations in either of the two CA-binding sites on the complex. This suggests that the oligomeric state of this compound is a key regulatory factor in its function.

A proposed negative feedback model suggests that the assembly of a functional endocytic actin network, activated by NPFs like this compound, leads to the removal of these NPFs from the membrane, thereby regulating the burst of actin polymerization.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the this compound-Arp2/3 interaction and related binding events.

Interacting MoleculesBinding Affinity (Kd)Experimental MethodReference
Dimerized this compound (LZ-Las17281–633) and WT Arp2/3 complex0.16 µMSupernatant depletion binding assay
Dimerized Myo5 CA segment and Arp2/3 complex0.13 ± 0.04 µMNot specified in abstract
This compound G-actin-binding motif (LGM) and G-actin0.30 ± 0.03 µMFluorescence polarization
Wild-type this compound fragment (300-422) and G-actinNot specified in abstractMicroscale thermophoresis
Experimental ConditionEffect on Actin PolymerizationReference
Mutation in this compound LGM62% decrease in this compound NPF activity
Mutation in this compound WH2 motif69% decrease in this compound NPF activity
Simultaneous mutation of LGM and WH2Reduction to background levels

Experimental Protocols

A variety of biochemical, biophysical, and genetic methods have been employed to elucidate the interaction between this compound and the Arp2/3 complex. Below are detailed methodologies for key experiments cited in the literature.

Supernatant Depletion Binding Assay

This method is used to measure the binding affinity between this compound and the Arp2/3 complex.

  • Protein Preparation: Biotinylated this compound constructs (e.g., Las17281–633) are expressed and purified. Wild-type and mutant Arp2/3 complexes are also purified.

  • Binding Reaction: A fixed concentration of biotinylated this compound is immobilized on streptavidin-coated beads. The beads are then incubated with varying concentrations of the Arp2/3 complex in a buffer mimicking physiological conditions.

  • Separation: The beads are pelleted by centrifugation, separating the bound Arp2/3 complex from the unbound fraction in the supernatant.

  • Quantification: The concentration of Arp2/3 complex remaining in the supernatant is measured, typically by SDS-PAGE and densitometry or by Western blotting.

  • Data Analysis: The fraction of bound Arp2/3 complex is plotted against the total Arp2/3 complex concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).

Pyrene-Actin Polymerization Assay

This assay is used to measure the ability of this compound to activate the Arp2/3 complex-mediated actin polymerization.

  • Reagent Preparation: Monomeric actin is purified and labeled with pyrene. Recombinant full-length this compound (wild-type and mutants) and Arp2/3 complex are purified.

  • Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin, Arp2/3 complex, and the this compound protein to be tested in a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP).

  • Initiation and Measurement: Polymerization is initiated by adding the polymerization buffer. The increase in fluorescence of pyrene-labeled actin as it incorporates into filaments is monitored over time using a fluorometer.

  • Data Analysis: The rate of actin polymerization is calculated from the slope of the linear portion of the polymerization curve. This allows for the comparison of the NPF activity of different this compound constructs.

Fluorescence Polarization Assay

This technique is employed to quantitatively measure the binding affinity between a small fluorescently labeled molecule (e.g., G-actin) and a larger protein (e.g., a this compound fragment).

  • Fluorophore Labeling: G-actin is labeled with a fluorescent dye (e.g., rhodamine).

  • Binding Reaction: A constant, low concentration of the fluorescently labeled G-actin is incubated with increasing concentrations of the unlabeled this compound fragment (e.g., the P8–12 fragment containing the LGM).

  • Measurement: The fluorescence polarization of the sample is measured. When the larger protein binds to the fluorescently labeled G-actin, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (this compound fragment). The resulting binding curve is then fitted to a suitable binding model to determine the dissociation constant (Kd).

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to detect protein-protein interactions in vivo.

  • Construct Generation: The coding sequences for the two proteins of interest (e.g., this compound and a potential interacting partner) are cloned into two separate vectors. One vector expresses a fusion protein with the DNA-binding domain (BD) of a transcription factor (e.g., Gal4), and the other expresses a fusion with the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Both vectors are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the transcription factor.

  • Interaction Detection: If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This leads to the activation of the reporter genes.

  • Phenotypic Selection: The interaction is detected by the growth of the yeast on a selective medium (lacking histidine) or by a colorimetric assay for β-galactosidase activity.

GST Pull-Down Assay

This is a common in vitro method to confirm a direct protein-protein interaction.

  • Protein Expression: One protein (the "bait") is expressed as a fusion protein with Glutathione-S-Transferase (GST). The other protein (the "prey") can be expressed with a different tag or be untagged.

  • Immobilization: The GST-fusion protein is incubated with glutathione-agarose beads, allowing the GST tag to bind to the beads.

  • Binding: The immobilized GST-bait protein is then incubated with a solution containing the prey protein.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The presence of the prey protein in the eluate is then detected by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against the prey protein or its tag.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows related to the this compound-Arp2/3 interaction.

Las17_Arp2_3_Activation_Pathway This compound This compound Dimerized_this compound Dimerized This compound This compound->Dimerized_this compound Dimerization Arp2_3_Inactive Arp2/3 Complex (Inactive) Dimerized_this compound->Arp2_3_Inactive Binds to Arp2/3 G_Actin G-Actin G_Actin->Dimerized_this compound Binds (VCA & LGM) Arp2_3_Active Arp2/3 Complex (Active) Arp2_3_Inactive->Arp2_3_Active Conformational Change Branched_Actin Branched Actin Filament Arp2_3_Active->Branched_Actin Nucleates Supernatant_Depletion_Assay_Workflow Start Start Immobilize Immobilize Biotinylated This compound on Beads Start->Immobilize Incubate Incubate with Arp2/3 Complex Immobilize->Incubate Centrifuge Centrifuge to Separate Incubate->Centrifuge Supernatant Collect Supernatant (Unbound Arp2/3) Centrifuge->Supernatant Quantify Quantify Arp2/3 in Supernatant (SDS-PAGE) Supernatant->Quantify Analyze Analyze Data (Binding Isotherm) Quantify->Analyze End End (Determine Kd) Analyze->End Negative_Feedback_Loop Membrane_this compound Membrane-Bound This compound Arp2_3 Arp2/3 Complex Membrane_this compound->Arp2_3 Activates Actin_Network Actin Network Assembly Arp2_3->Actin_Network Initiates Removal Removal of this compound from Membrane Actin_Network->Removal Drives Removal->Membrane_this compound Inhibits (Negative Feedback)

References

Mechanism of Las17-Mediated Activation of Actin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular mechanisms governing the activation of actin polymerization by the yeast Wiskott-Aldrich syndrome protein (WASP) homolog, Las17. It covers the protein's domain architecture, its role as a primary Nucleation-Promoting Factor (NPF) for the Arp2/3 complex, and the intricate regulatory networks that control its activity during cellular processes like clathrin-mediated endocytosis (CME).

Introduction to this compound and its Role in Actin Dynamics

The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to numerous cellular functions, including membrane trafficking, cell motility, and morphogenesis.[1] A critical rate-limiting step in this process is the nucleation of new actin filaments.[2] In Saccharomyces cerevisiae, this compound, the homolog of the mammalian WASP, is a primary activator of the Arp2/3 complex, which nucleates branched actin filaments essential for generating protrusive forces.[3][4] this compound is the most potent of the five yeast NPFs and is indispensable for the actin polymerization required to drive membrane invagination during endocytosis.[3]

This compound's function is mediated through a multi-domain structure that integrates upstream signals and directly engages the actin polymerization machinery. Its activity is not constitutive; it is tightly regulated by a host of interacting proteins that ensure actin assembly occurs with precise spatial and temporal control. Understanding this mechanism is crucial for dissecting the complexities of cytoskeletal regulation and identifying potential targets for therapeutic intervention in diseases where these processes are dysregulated.

The Core Activation Mechanism: this compound and the Arp2/3 Complex

The canonical function of this compound is to act as an NPF, converting the latent Arp2/3 complex into an active actin nucleator. This process involves a series of coordinated molecular interactions orchestrated by the distinct domains of this compound.

Domain Architecture of this compound

This compound possesses a modular structure similar to other WASP family proteins:

  • N-Terminal WH1 Domain: A WASP Homology 1 domain that mediates interactions with other proteins, such as Vrp1 (WIP in mammals).

  • Central Proline-Rich Region (PRR): This extensive region serves as a scaffold, binding numerous proteins containing SH3 domains, including the key inhibitor Sla1. It also contains newly identified G-actin binding sites.

  • C-Terminal VCA Domain: This is the primary effector region, comprising a Verprolin homology (V) or WH2 domain, a Central (C) region, and an Acidic (A) region.

    • The WH2 (V) domain binds to globular actin (G-actin) monomers.

    • The Central and Acidic (C and A) domains bind directly to the Arp2/3 complex.

The Arp2/3 Activation Pathway

Activation of the Arp2/3 complex by this compound is a multi-step process that culminates in the formation of a new "daughter" actin filament branching off an existing "mother" filament.

  • Recruitment and Initial Binding: this compound is recruited to sites of endocytosis. Its VCA domain is the minimal region required for Arp2/3 activation.

  • Conformational Change: The binding of the VCA domain to the Arp2/3 complex induces a significant conformational change, shifting the complex from an open, inactive state to a closed, active state. This rearrangement brings the Arp2 and Arp3 subunits into a "short-pitch" conformation that mimics an actin dimer, forming the base for the new filament.

  • G-Actin Delivery: The WH2 domain of this compound recruits a G-actin monomer and presents it to the activated Arp2/3 complex.

  • Nucleation and Branching: The activated Arp2/3 complex, now bound to the side of a mother filament, incorporates the delivered G-actin monomer to begin the elongation of a new daughter filament at a characteristic 70-degree angle.

G cluster_this compound This compound Protein cluster_actin Actin This compound Inactive this compound (Autoinhibited/Bound by Sla1) Activethis compound Active this compound This compound->Activethis compound Arp_inactive Arp2/3 Complex (Inactive 'Open' State) Activethis compound->Arp_inactive Binds via C/A domains Arp_active Arp2/3 Complex (Active 'Closed' State) Arp_inactive->Arp_active Conformational Change Mother_Filament Mother F-Actin Arp_active->Mother_Filament Binds to side Daughter_Filament Daughter Filament (Branched) Arp_active->Daughter_Filament Nucleates G_Actin G-Actin Monomer G_Actin->Activethis compound Binds via WH2/LGM domains Mother_Filament->Daughter_Filament Template for Branching Upstream Upstream Signals (e.g., Endocytic Machinery) Upstream->this compound Activation Signal (Release of Inhibition)

Regulation of this compound Activity

This compound is recruited to endocytic sites approximately 20 seconds before actin polymerization begins, indicating that its potent NPF activity is initially inhibited. This regulation is complex, involving competitive binding, post-translational modifications, and interactions with a suite of regulatory proteins.

The Role of Multiple G-Actin Binding Sites

While the C-terminal WH2 domain was long considered the sole G-actin binding site, recent evidence has established the existence of additional sites within the Proline-Rich Region (PRR) that are critical for this compound's high potency.

  • This compound G-actin-binding Motif (LGM): A second G-actin binding site has been identified within the P8-P12 polyproline motifs of the PRR. This site is dependent on conserved arginine residues. Mutation of the LGM results in an increased lag phase and a reduced rate of actin assembly in vitro, and delays actin polymerization in vivo.

  • Arp2/3-Independent Nucleation: The PRR of this compound (specifically amino acids 254–536) can nucleate actin filaments independently of the Arp2/3 complex. This suggests a dual function for this compound: generating "mother" filaments de novo, which then serve as a platform for Arp2/3-mediated branched nucleation.

Regulation by Inhibitory Proteins

Several proteins that bind to the PRR of this compound act as negative regulators, preventing premature actin polymerization.

  • Sla1: This adaptor protein binds to the P8-P12 region of the this compound PRR via its three SH3 domains. This binding region overlaps with the LGM G-actin binding site. Sla1 binding directly competes with G-actin for this site, providing a direct mechanism for inhibiting this compound's NPF activity. The affinity of tandem Sla1 SH3 domains for the this compound PRR is significantly higher than that of a single domain, suggesting that multivalent interactions are key to stable inhibition.

  • Lsb1 and Lsb2: These two homologous proteins, which contain SH3 domains, have been identified as this compound-binding partners that negatively regulate its activity. Both Lsb1 and Lsb2 inhibit this compound-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor.

  • Ysc84: Full-length Ysc84 does not bind actin on its own. However, a specific motif within the this compound PRR can bind and activate Ysc84, enabling it to bind and bundle actin filaments. This reveals an additional, Arp2/3-independent pathway through which this compound can organize actin.

G Las17_PPR This compound Proline-Rich Region (PRR) (includes LGM site) Inhibition Inhibition of Actin Polymerization Las17_PPR->Inhibition Blocks G-Actin Access Polymerization Promotion of Actin Polymerization Las17_PPR->Polymerization Recruits G-Actin Sla1 Sla1 (SH3 domains) Sla1->Las17_PPR Binds to PRR Sla1->Inhibition G_Actin G-Actin G_Actin->Las17_PPR Competes for Binding G_Actin->Polymerization

Regulation by Post-Translational Modifications (PTMs)

PTMs like phosphorylation and ubiquitination are known to regulate WASP family proteins and their interaction partners, adding another layer of control.

  • Phosphorylation: Phosphorylation of Serine 554 within the WH2 domain of this compound has been shown to reduce its binding affinity for G-actin monomers. This suggests a dynamic switch: dephosphorylation could enhance actin binding to initiate polymerization, while subsequent phosphorylation could weaken the interaction to facilitate protein turnover at the endocytic site.

  • Ubiquitination: While direct ubiquitination of this compound is less characterized, the E3 ubiquitin ligase Rsp5 ubiquitinates the regulatory proteins Lsb1 and Lsb2. Ubiquitination is a key regulatory mechanism in signaling pathways and can alter protein activity, localization, or target it for degradation, representing a likely mechanism for controlling the levels or function of this compound inhibitors.

Quantitative Analysis of this compound Function

Biochemical and in vivo imaging assays have provided quantitative data on the effects of this compound and its mutants on actin dynamics.

Table 1: In Vitro Actin Polymerization Kinetics

This compound Construct Condition Observation Reference
Full-length (Wt) vs. VCA alone + Arp2/3 Full-length this compound is a dramatically stronger NPF than the VCA domain alone.
This compound-LGM mutant (this compound-RR) + Arp2/3 Increased lag phase and reduced rate of actin assembly compared to Wt.
This compound-WH2 mutant + Arp2/3 Reduced NPF activity compared to Wt.
This compound-RR-WH2 double mutant + Arp2/3 Additive defect; more pronounced reduction in NPF activity than single mutants.
This compound PRR fragment (300-422) - Arp2/3 Inhibits actin polymerization kinetics.
This compound PRR + Ysc84 - Arp2/3 Promotes actin polymerization.
This compound + Sla1 SH3 domains + Arp2/3 Inhibition of actin polymerization activity by ~80-85%.

| this compound + Lsb1 / Lsb2 | + Arp2/3 | Inhibition of this compound-mediated polymerization. Lsb1 is a more potent inhibitor. | |

Table 2: In Vivo Endocytic Patch Dynamics in this compound Mutants

Protein Marker This compound Mutant Background Lifetime (seconds, mean ± SEM) Δtime (this compound arrival to Abp1 arrival, sec) Reference
Abp1-RFP This compound-Wt - -
Abp1-RFP This compound-LGM (RR) - Increased Δtime vs. Wt
Abp1-RFP This compound-WH2 - Increased Δtime vs. Wt
Abp1-RFP This compound-RR-WH2 24 ± 1.0 25 ± 1.6 (additive effect)
Syp1-GFP This compound-Wt ~40 N/A

| Syp1-GFP | this compound-LGM (RR) | ~60 (increased lifetime) | N/A | |

Table 3: Binding Affinities (Kd)

Binding Partners Method Observation Reference
This compound PRR (300-422) + G-Actin MST -
This compound PRR + G-Actin + Sla1 SH3s MST ~40-fold reduction in apparent binding affinity of actin for this compound.
Sla1 single SH3 vs. tandem SH3s + this compound PRR Not specified Tandem domains have >100-fold greater binding affinity for this compound PRR.
This compound WH2 (Wt) + G-Actin Not specified -
This compound WH2 (S554A - non-phos.) + G-Actin Not specified Increased actin binding affinity.

| this compound WH2 (S554D - phospho-mimetic) + G-Actin | Not specified | Reduced actin binding affinity. | |

Key Experimental Protocols

Reproducing and building upon the findings related to this compound function requires robust experimental procedures. Below are detailed protocols for key assays.

Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the hydrophobic environment of F-actin filaments.

Objective: To quantify the NPF activity of this compound and its variants in the presence or absence of the Arp2/3 complex.

Materials & Reagents:

  • Actin (rabbit skeletal muscle), with 10% pyrene-labeled actin

  • Recombinant proteins: Full-length this compound (Wt and mutants), Arp2/3 complex

  • G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0

  • ATP (10 mM stock)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Prepare Monomeric Actin: Depolymerize lyophilized pyrene-actin in G-buffer on ice for 1 hour. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

  • Prepare Reaction Mix: In a microfuge tube on ice, combine the proteins to be tested. For a typical 100 µL reaction, this might include:

    • 2-4 µM G-actin (final concentration)

    • 20-75 nM Arp2/3 complex (final concentration, if testing Arp2/3-dependent activity)

    • Variable concentrations of this compound or its fragments (e.g., 10-200 nM)

    • G-buffer to bring the volume to 90 µL.

  • Establish Baseline: Transfer the 90 µL reaction mix to a well in the 96-well plate. Read the fluorescence for 60-120 seconds to establish a stable baseline.

  • Initiate Polymerization: Add 10 µL of 10x Polymerization Buffer to the well to initiate polymerization. Mix quickly but gently.

  • Measure Fluorescence: Immediately begin recording fluorescence intensity every 10-30 seconds for 20-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The maximum slope of the linear portion of the curve represents the maximum polymerization rate. The intercept of this slope with the baseline indicates the lag time.

G A 1. Prepare Reagents (Pyrene G-Actin, this compound, Arp2/3) in G-Buffer on ice B 2. Combine Reagents in 96-well plate A->B C 3. Read Baseline Fluorescence (Excitation: 365nm) B->C D 4. Initiate Polymerization (Add 10x Polymerization Buffer) C->D E 5. Record Fluorescence vs. Time (Emission: 407nm) D->E F 6. Analyze Data (Calculate Slope/Rate) E->F

Actin Co-pelleting Assay

This assay determines if a protein of interest binds to filamentous actin (F-actin).

Objective: To test for direct interaction between this compound fragments (e.g., the PRR) and F-actin.

Materials & Reagents:

  • Actin

  • Protein of interest (e.g., this compound P8-12 fragment)

  • G-buffer (as above)

  • 10x Polymerization Buffer (as above)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment

Procedure:

  • Polymerize Actin: Incubate G-actin (e.g., 2-5 µM) with 1x Polymerization Buffer at room temperature for 1 hour to form F-actin.

  • Incubate with Test Protein: Add the protein of interest (e.g., 2.5 µM this compound fragment) to the F-actin solution and incubate for another 30 minutes at room temperature.

  • Control Samples: Prepare controls including:

    • Actin alone (to ensure it pellets).

    • Test protein alone (to ensure it does not pellet on its own).

  • Ultracentrifugation: Centrifuge the samples at >150,000 x g for 30 minutes at room temperature to pellet the F-actin and any bound proteins.

  • Analyze Supernatant and Pellet: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • SDS-PAGE: Run equal volumes of the supernatant (S) and pellet (P) fractions on an SDS-PAGE gel. Stain with Coomassie Blue or perform a Western blot. A protein that binds F-actin will be enriched in the pellet fraction along with actin.

Conclusion and Future Directions

The activation of actin polymerization by this compound is a highly regulated, multi-faceted process. It is now clear that this compound is more than a simple scaffold for delivering G-actin to the Arp2/3 complex. Its proline-rich region is a critical regulatory hub that contains additional G-actin binding sites, mediates Arp2/3-independent nucleation, and serves as the binding platform for a cohort of inhibitory proteins like Sla1 and Lsb1. The competitive binding between G-actin and these inhibitors for overlapping sites on this compound provides an elegant and direct mechanism for spatiotemporal control.

Future research should focus on:

  • Structural Biology: High-resolution structures of full-length this compound in complex with its regulators (like Sla1) and the Arp2/3 complex are needed to fully understand the allosteric mechanisms at play.

  • Post-Translational Modifications: A systematic investigation into the roles of phosphorylation, ubiquitination, and other PTMs in modulating the activity of this compound and its binding partners will be crucial.

  • Integrative Modeling: Combining quantitative biochemical and cell biology data into computational models will help to understand the systems-level properties of the endocytic actin network and how robust outcomes emerge from these complex molecular interactions.

For drug development professionals, the intricate regulatory interfaces of the this compound PRR represent potential targets for small molecules or biologics designed to modulate actin dynamics in diseases characterized by aberrant cell motility or trafficking.

References

The Molecular Architecture of Las17: A Technical Guide to Domain Functions and Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las17, the yeast homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a critical orchestrator of actin dynamics, particularly during endocytosis. Its modular domain structure allows for a multitude of interactions and regulatory inputs that converge to control the precise spatiotemporal formation of actin filaments. This technical guide provides an in-depth exploration of the distinct domains of this compound, their specific functions, and the quantitative biophysical parameters that govern their interactions. Detailed methodologies for key experimental procedures used to elucidate this compound function are also presented, along with graphical representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the molecular mechanisms of actin cytoskeleton regulation and for professionals in drug development targeting pathways involving cellular morphogenesis and trafficking.

Introduction to this compound

In the budding yeast Saccharomyces cerevisiae, this compound is a key nucleation-promoting factor (NPF) that activates the Arp2/3 complex, leading to the formation of branched actin networks. This process is fundamental for the generation of force required for the invagination of the plasma membrane during clathrin-mediated endocytosis. Beyond its role as an Arp2/3 activator, this compound also exhibits Arp2/3-independent actin nucleation capabilities, highlighting its multifaceted role in actin organization. The function of this compound is intricately regulated through the concerted actions of its distinct protein domains, which mediate interactions with a variety of binding partners.

The Domain Architecture of this compound

This compound is a multidomain protein comprising an N-terminal WASP Homology 1 (WH1) domain, a central Proline-Rich Region (PRR), and a C-terminal region containing a WASP Homology 2 (WH2) domain, a Central (C) or connector region, and an Acidic (A) domain, collectively known as the WCA domain.

Las17_Domains This compound WH1 Proline-Rich Region (PRR) WCA WH2 C A WCA_nodes WH2 C A caption Domain organization of the this compound protein.

Domain organization of the this compound protein.

Functional Roles and Biophysical Properties of this compound Domains

WASP Homology 1 (WH1) Domain

The N-terminal WH1 domain is primarily responsible for the interaction with verprolin (Vrp1p), the yeast homolog of WASP-interacting protein (WIP). This interaction is crucial for the proper localization and polarization of the actin cytoskeleton and is essential for endocytosis. While the interaction between Las17p and Vrp1p is known to be more critical for polarized actin assembly and endocytosis in yeast than the Las17p-Arp2/3 interaction, specific biophysical parameters for this interaction are not extensively documented in the literature.[1]

Proline-Rich Region (PRR)

The central proline-rich region of this compound is a hub for protein-protein interactions, primarily mediating binding to proteins containing Src homology 3 (SH3) domains. This region is also directly involved in binding to monomeric actin (G-actin) and contributes to both Arp2/3-dependent and -independent actin nucleation.

Interaction with SH3 Domain-Containing Proteins: The PRR of this compound interacts with the SH3 domains of several proteins, including Sla1, Ysc84, and Lsb1/2, which act as both positive and negative regulators of this compound function. The interaction with the endocytic adaptor protein Sla1 is particularly well-characterized and serves to inhibit this compound's nucleation-promoting activity. This inhibition is thought to be relieved at the appropriate time during endocytosis to allow for a burst of actin polymerization. The binding of tandem SH3 domains of Sla1 to the this compound PRR is significantly stronger than that of individual SH3 domains, demonstrating an avidity effect.[2][3]

Direct Interaction with G-Actin: The PRR contains a second G-actin-binding motif (LGM), distinct from the C-terminal WH2 domain.[4] This motif is important for the high nucleation-promoting factor (NPF) activity of this compound.[4] The interaction between a fragment of the PRR (amino acids 300-422) and G-actin has been quantified, revealing a direct binding affinity.

Quantitative Data for PRR Interactions:

Interacting MoleculesThis compound Domain/FragmentMethodDissociation Constant (Kd)Reference
G-ActinP8-12 fragment (in PRR)Fluorescence Polarization0.30 ± 0.03 µM
G-ActinThis compound (300-422)Microscale Thermophoresis24 nM
G-ActinThis compound (342-392)Microscale Thermophoresis780 ± 170 nM
Sla1 SH3#1This compound (300-422)Biolayer Interferometry7.5 µM
Sla1 SH3#1-2This compound (300-422)Biolayer Interferometry87 nM
Lsb1This compoundSurface Plasmon Resonance30 nM
Lsb2This compoundSurface Plasmon Resonance79 nM
Lsb1 SH3This compoundSurface Plasmon Resonance792 nM
Lsb2 SH3This compoundSurface Plasmon Resonance730 nM
WCA Domain

The C-terminal WCA domain is the primary module for Arp2/3-dependent actin nucleation.

WASP Homology 2 (WH2) Domain: The WH2 domain is a conserved actin-binding motif that binds to G-actin. The affinity of the this compound WH2 domain for G-actin has been determined to be in the sub-micromolar range.

Central (C) and Acidic (A) Regions: The central and acidic regions are responsible for binding to the Arp2/3 complex. This interaction, in conjunction with the presentation of a G-actin monomer by the WH2 domain, leads to the activation of the Arp2/3 complex's actin nucleation activity. The full NPF activity of this compound is significantly more potent than that of the WCA domain alone, indicating that the N-terminal domains, particularly the PRR, contribute to the overall efficiency of Arp2/3 activation.

Quantitative Data for WH2 Domain Interaction:

Interacting MoleculeThis compound DomainMethodDissociation Constant (Kd)Reference
G-ActinWH2 domainFluorescence Polarization0.14 ± 0.01 µM

Signaling and Functional Pathways

This compound function is tightly regulated through a network of protein interactions that control its activity during endocytosis. The initial recruitment of this compound to the endocytic site is followed by a period of inhibition, primarily mediated by Sla1. The subsequent activation of this compound leads to a burst of actin polymerization, driving membrane invagination.

Las17_Signaling cluster_membrane Plasma Membrane This compound This compound Arp23 Arp2/3 Complex This compound->Arp23 Activation G_Actin G-Actin This compound->G_Actin Binding (WH2 & PRR) Sla1 Sla1 Sla1->this compound Inhibition Vrp1 Vrp1 Vrp1->this compound Localization & Polarization Ysc84 Ysc84 Ysc84->this compound Activation of Actin Bundling F_Actin F-Actin Network (Endocytic Invagination) Arp23->F_Actin Nucleation G_Actin->Arp23 Monomer Delivery caption This compound interaction network at the endocytic site.

This compound interaction network at the endocytic site.

Detailed Experimental Methodologies

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.

Protocol:

  • Preparation of Monomeric Actin: Purified rabbit skeletal muscle actin is resuspended in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). To ensure a monomeric state, the actin is gel-filtered using a Sephacryl S-300 column equilibrated with G-buffer. The concentration of actin is determined spectrophotometrically (A290, extinction coefficient = 0.63 mg/ml-1 cm-1). Pyrene-labeled actin is mixed with unlabeled actin to a final concentration of 5-10% pyrene-actin.

  • Reaction Mixture: In a 96-well black plate, prepare the reaction mixture containing G-buffer, the protein of interest (e.g., purified full-length this compound or its domains), and any interacting partners (e.g., Arp2/3 complex, Sla1). The final volume is typically 100-200 µL.

  • Initiation of Polymerization: Polymerization is initiated by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP) to the reaction mixture.

  • Fluorescence Measurement: The fluorescence is monitored immediately in a fluorescence plate reader with excitation at 365 nm and emission at 407 nm. Readings are taken at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and steady-state).

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The lag time is determined by extrapolating the linear portion of the curve to the x-axis.

Pyrene_Assay_Workflow start Start prep_actin Prepare Monomeric Pyrene-Labeled G-Actin start->prep_actin prep_reaction Prepare Reaction Mixture (this compound, partners in G-buffer) prep_actin->prep_reaction initiate Initiate Polymerization (Add 10x Polymerization Buffer) prep_reaction->initiate measure Measure Fluorescence Increase (Ex: 365nm, Em: 407nm) initiate->measure analyze Analyze Data (Polymerization Rate, Lag Time) measure->analyze end End analyze->end caption Workflow for a pyrene-actin polymerization assay.

Workflow for a pyrene-actin polymerization assay.
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Protocol:

  • Vector Construction: The coding sequence for the "bait" protein (e.g., a domain of this compound) is cloned into a vector containing a DNA-binding domain (BD), such as the Gal4-BD. The coding sequence for the "prey" protein (e.g., a potential interacting partner) is cloned into a vector containing a transcriptional activation domain (AD), such as the Gal4-AD.

  • Yeast Transformation: A suitable yeast reporter strain (e.g., AH109 or Y2HGold) is co-transformed with the bait and prey plasmids.

  • Selection: Transformed yeast are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

  • Interaction Assay: To test for an interaction, the co-transformed yeast are plated on a more stringent selective medium that also lacks histidine and adenine, and may contain inhibitors of leaky reporter gene expression (e.g., 3-amino-1,2,4-triazole, 3-AT). The activation of reporter genes (e.g., HIS3, ADE2, lacZ) indicates a physical interaction between the bait and prey proteins.

  • Controls: Appropriate positive and negative controls are run in parallel to validate the results.

GST-Pulldown Assay

This in vitro technique is used to confirm direct protein-protein interactions.

Protocol:

  • Expression and Purification of GST-tagged Protein: The "bait" protein (e.g., a this compound domain) is expressed as a fusion protein with Glutathione S-transferase (GST) in E. coli. The bacterial cells are lysed, and the GST-fusion protein is purified from the lysate using glutathione-sepharose beads.

  • Preparation of Prey Protein: The "prey" protein can be obtained from a cell lysate (e.g., yeast lysate) or produced by in vitro transcription/translation.

  • Binding Reaction: The immobilized GST-bait protein on the glutathione-sepharose beads is incubated with the prey protein in a suitable binding buffer.

  • Washing: The beads are washed several times with wash buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are resolved by SDS-PAGE and the presence of the prey protein is detected by Western blotting using a specific antibody.

Conclusion

The modular domain architecture of this compound provides a versatile platform for the integration of multiple signals that regulate actin polymerization during endocytosis. The quantitative biophysical data and detailed experimental protocols presented in this guide offer a comprehensive resource for the continued investigation of this essential cellular process. A deeper understanding of the molecular interactions governing this compound function will be instrumental in elucidating the intricate mechanisms of cellular morphogenesis and may provide novel avenues for therapeutic intervention in diseases where these processes are dysregulated.

References

Genetic Interactions of LAS17 in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and physical interactions of the Saccharomyces cerevisiae protein Las17, the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). This compound is a key regulator of actin dynamics, playing a crucial role in processes such as endocytosis and actin patch assembly. Understanding its interaction network is vital for elucidating the molecular mechanisms of cytoskeletal regulation and for identifying potential targets for therapeutic intervention.

Introduction to this compound

Las17p is a multidomain protein that acts as a nucleation-promoting factor (NPF), stimulating the actin-nucleating activity of the Arp2/3 complex.[1][2] It is essential for the formation of branched actin networks that provide the force for membrane invagination during clathrin-mediated endocytosis.[3][4][5] The protein consists of an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal VCA (Verprolin homology, Central, and Acidic) domain. The VCA domain is responsible for binding to G-actin and the Arp2/3 complex, thereby promoting actin polymerization. The proline-rich region mediates interactions with various SH3 domain-containing proteins, which regulate Las17p's activity and localization.

Genetic and Physical Interactions of this compound

The functional network of this compound has been extensively studied through various genetic and proteomic approaches. The following tables summarize the key genetic and physical interactors of this compound, providing quantitative data where available.

Genetic Interactions

Genetic interaction studies, particularly Synthetic Genetic Array (SGA) analysis, have revealed a multitude of genes that show synthetic lethality, synthetic growth defects, or suppression when mutated in combination with a this compound mutation. These interactions often highlight functional relationships between genes acting in parallel or redundant pathways.

Interacting GeneGene Product/FunctionInteraction TypeQuantitative Score (SGA)Reference
ARP2 Subunit of the Arp2/3 complexSynthetic Lethality-
ARP3 Subunit of the Arp2/3 complexSynthetic Lethality-
VRP1 Verprolin, actin-binding proteinSynthetic Lethality--
SLA1 Cytoskeletal protein involved in endocytosisNegative Genetic-
SAL1 Mitochondrial ATP/ADP antiporterNegative Genetic-0.1762
LSB6 This compound-binding proteinPhenotypic Suppression-

Note: A negative SGA score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score indicates a positive genetic interaction (e.g., suppression).

Physical Interactions

Physical interaction data, derived from methods such as yeast two-hybrid (Y2H), co-immunoprecipitation (Co-IP), and affinity capture-mass spectrometry, identify proteins that directly or indirectly associate with Las17p to form functional complexes.

Interacting ProteinGeneFunctionExperimental Evidence
Arp2pARP2Arp2/3 complex subunitCo-immunoprecipitation, Two-Hybrid
Arp3pARP3Arp2/3 complex subunitCo-immunoprecipitation, Two-Hybrid
Vrp1pVRP1Actin-binding protein, endocytosisTwo-Hybrid, Affinity Capture-MS
Sla1pSLA1Endocytic protein, actin regulationTwo-Hybrid, Affinity Capture-MS, Co-fractionation
Ysc84pYSC84SH3 domain-containing protein, endocytosisTwo-Hybrid, Affinity Capture-MS
Myo3pMYO3Type I myosin, endocytosisTwo-Hybrid
Myo5pMYO5Type I myosin, endocytosisTwo-Hybrid
Bbc1pBBC1Actin-binding protein, endocytosisTwo-Hybrid
Lsb1pLSB1This compound-binding protein, negative regulatorTwo-Hybrid
Lsb2pLSB2This compound-binding proteinTwo-Hybrid
ActinACT1Cytoskeletal proteinTwo-Hybrid, Biochemical Assays

Signaling Pathways and Regulatory Networks

Las17p is a central hub in the regulation of actin dynamics at the site of endocytosis. Its activity is tightly controlled by a network of interacting proteins.

This compound Activation at the Endocytic Site

The following diagram illustrates the key steps in the recruitment and activation of Las17p during clathrin-mediated endocytosis.

LAS17_Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptors Clathrin Clathrin & Adaptors (Sla2, Ent1/2, etc.) Cargo->Clathrin Recruitment Sla1 Sla1 Clathrin->Sla1 Recruitment Las17_inactive This compound (inactive) Sla1->Las17_inactive Recruitment & Inhibition Arp23 Arp2/3 Complex Las17_inactive->Arp23 Activation (Relief of Inhibition) Vrp1 Vrp1 Las17_inactive->Vrp1 Interaction Myo35 Myo3/5 Las17_inactive->Myo35 Interaction Ysc84 Ysc84 Las17_inactive->Ysc84 Interaction Actin_Monomer G-Actin Arp23->Actin_Monomer Nucleation Actin_Filament Branched Actin Filament Actin_Monomer->Actin_Filament Polymerization Actin_Filament->Clathrin Force for Invagination

Caption: Recruitment and activation of this compound at the endocytic site.

During the early stages of endocytosis, clathrin and various adaptor proteins are recruited to the plasma membrane. Sla1p is then recruited, which in turn recruits Las17p but keeps it in an inactive state. Upon a yet-to-be-fully-elucidated signal, the inhibition is relieved, allowing Las17p to bind to and activate the Arp2/3 complex. This leads to a burst of actin polymerization, generating the force required for membrane invagination and vesicle formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic and physical interactions of this compound.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method for systematically constructing double mutants in yeast to identify genetic interactions.

Protocol:

  • Query Strain Construction: A query strain containing a mutation in the gene of interest (e.g., this compoundΔ) linked to a selectable marker (e.g., natMX) and a reporter for mating type selection (e.g., MFA1pr-HIS3) is constructed.

  • Mating: The query strain is mated with an ordered array of viable yeast deletion mutants, each containing a different selectable marker (e.g., kanMX). This is typically performed on a high-density format (e.g., 1536-well plates) using a robotic platform.

  • Diploid Selection: Diploid cells are selected on a medium that selects for both markers from the parent strains (e.g., YPD + G418 + ClonNAT).

  • Sporulation: The diploid cells are transferred to a sporulation medium to induce meiosis.

  • Haploid Selection: Haploid progeny are selected on a medium that selects for the desired mating type (e.g., SD/-His) and the markers present in the single and double mutants.

  • Double Mutant Selection: Haploid double mutants are selected on a medium containing both antibiotics (e.g., SD/-His + G418 + ClonNAT).

  • Phenotypic Analysis: The growth of the double mutant colonies is quantitatively assessed by measuring colony size from digital images. A genetic interaction score (ε) is calculated by comparing the observed fitness of the double mutant to the expected fitness based on the fitness of the single mutants.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique for identifying binary protein-protein interactions in vivo.

Protocol:

  • Plasmid Construction: The coding sequence of the "bait" protein (e.g., this compound) is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD). The coding sequence of the "prey" protein (potential interactor) is cloned into a separate vector that fuses it to an activation domain (AD) of the transcription factor (e.g., GAL4-AD).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DBD.

  • Selection and Screening:

    • Transformed yeast cells are plated on a selective medium lacking the nutrients corresponding to the markers on the plasmids (e.g., SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

    • To test for an interaction, the cells are then plated on a more stringent selective medium that also lacks the nutrient produced by the reporter gene (e.g., SD/-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.

    • For a colorimetric assay, a filter lift assay can be performed to detect the expression of the lacZ reporter gene by observing the development of a blue color in the presence of X-gal.

  • Controls: Appropriate positive and negative controls are essential to validate the results and rule out auto-activation by the bait protein.

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins are part of the same complex within the cell.

Protocol:

  • Yeast Cell Lysis: Yeast cells expressing a tagged version of the protein of interest (e.g., this compound-TAP) are grown to mid-log phase and harvested. The cells are then lysed to release the protein complexes. This can be achieved by methods such as bead beating or cryogenic grinding in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody that specifically recognizes the tagged protein (or an untagged protein if a specific antibody is available). The antibody-protein complexes are then captured using protein A/G-coupled beads.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the suspected interacting protein, followed by a secondary antibody conjugated to an enzyme for detection. The presence of a band corresponding to the co-immunoprecipitated protein indicates an interaction.

Pyrene-Actin Polymerization Assay

This in vitro assay is used to measure the effect of a protein on the kinetics of actin polymerization.

Protocol:

  • Preparation of Reagents:

    • Monomeric actin is purified and a fraction of it is labeled with pyrene iodoacetamide.

    • The protein of interest (e.g., purified Las17p or its fragments) and other regulatory factors (e.g., Arp2/3 complex) are prepared and dialyzed into a low-salt G-buffer.

  • Assay Setup:

    • A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer.

    • The protein(s) to be tested are added to the actin mixture.

  • Initiation of Polymerization: Actin polymerization is initiated by the addition of a high-salt polymerization buffer (containing KCl and MgCl2).

  • Fluorescence Measurement: The fluorescence of the pyrene-labeled actin is monitored over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

  • Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. An increase in the polymerization rate in the presence of the test protein indicates that it promotes actin polymerization.

Live-Cell Imaging of Endocytosis

Live-cell imaging allows for the visualization of the dynamic localization and behavior of fluorescently-tagged proteins during endocytosis in living yeast cells.

Protocol:

  • Strain Construction: A yeast strain is constructed where the protein of interest (e.g., this compound) and other endocytic markers are tagged with fluorescent proteins (e.g., GFP, mCherry) at their endogenous loci.

  • Cell Preparation: Yeast cells are grown to early or mid-log phase in an appropriate synthetic medium.

  • Microscopy:

    • A small volume of the cell culture is placed on a glass-bottom dish or a slide with an agarose pad.

    • The cells are imaged using a fluorescence microscope equipped with a high-sensitivity camera.

    • Time-lapse imaging is performed to capture the dynamic behavior of the fluorescently tagged proteins at endocytic sites.

  • Image Analysis: The acquired images are analyzed to determine parameters such as the lifetime, intensity, and movement of the fluorescently tagged proteins at the endocytic patches. This information provides insights into the role of the protein in the different stages of endocytosis.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the genetic interactions of this compound.

Experimental Workflow for Identifying Genetic Interactions

Genetic_Interaction_Workflow start Hypothesis: Gene X interacts genetically with this compound sga High-Throughput Screen (e.g., SGA with this compoundΔ) start->sga candidate_list List of Potential Genetic Interactors sga->candidate_list validation Validation of Hits (e.g., Tetrad Analysis) candidate_list->validation confirmed Confirmed Genetic Interactors validation->confirmed phenotypic Detailed Phenotypic Analysis of Double Mutants confirmed->phenotypic model Functional Model of the Genetic Interaction phenotypic->model

Caption: Workflow for identifying and characterizing genetic interactions.

Workflow for Validating Physical Interactions

Physical_Interaction_Workflow y2h_screen Yeast Two-Hybrid Screen with this compound as bait potential_interactors List of Potential Physical Interactors y2h_screen->potential_interactors co_ip Co-immunoprecipitation of tagged this compound mass_spec Mass Spectrometry of Co-IP eluate co_ip->mass_spec mass_spec->potential_interactors direct_binding In Vitro Binding Assays (e.g., GST pull-down) potential_interactors->direct_binding confirmed_direct Confirmed Direct Physical Interaction direct_binding->confirmed_direct functional_assay Functional Characterization (e.g., Pyrene-Actin Assay) confirmed_direct->functional_assay mechanistic_model Mechanistic Model of the Protein Interaction functional_assay->mechanistic_model

Caption: Workflow for identifying and validating physical protein interactions.

Conclusion

Las17p is a critical regulator of the actin cytoskeleton in Saccharomyces cerevisiae, with a complex network of genetic and physical interactions that are essential for its function in endocytosis and other cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further unravel the intricacies of Las17p's function and its role in cellular signaling. For drug development professionals, a deeper understanding of this network may reveal novel targets for therapeutic intervention in diseases where actin dynamics are dysregulated.

References

The Functional Homolog of Yeast Las17 in Mammalian Cells: A Technical Guide to the Wiskott-Aldrich Syndrome Protein (WASP) Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling and cytoskeletal dynamics, the yeast protein Las17 stands as a critical regulator of actin polymerization, essential for processes such as endocytosis. In mammalian cells, the functional homologs of this compound are the Wiskott-Aldrich Syndrome Protein (WASP) and its widely expressed paralog, Neuronal-WASP (N-WASP). These proteins are central players in translating extracellular and intracellular signals into the precise assembly of actin filaments, a process fundamental to cell motility, immune response, and intracellular trafficking. Mutations in the WASP gene lead to Wiskott-Aldrich syndrome, a severe immunodeficiency, highlighting its critical role in human health.[1] This technical guide provides an in-depth exploration of the WASP family of proteins, with a focus on their molecular mechanisms, the signaling pathways that govern their activity, and their potential as therapeutic targets. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The WASP Family of Proteins: Structure and Function

The mammalian WASP family comprises several members, including WASP, N-WASP, WAVE1-3, WASH, WHAMM, and JMY. These proteins act as nucleation-promoting factors (NPFs), stimulating the actin-nucleating activity of the Arp2/3 complex to generate branched actin networks.[2][3] While they share the function of Arp2/3 activation, their regulation and cellular roles are distinct.

WASP and N-WASP are characterized by a conserved domain architecture:

  • WASP Homology 1 (WH1) Domain: Located at the N-terminus, it is involved in protein-protein interactions, including binding to WASP-interacting protein (WIP).

  • Basic (B) Domain: A region rich in basic residues that interacts with phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • GTPase-binding Domain (GBD): Also known as the CRIB domain, it binds to the active, GTP-bound form of the Rho GTPase Cdc42.

  • Proline-rich (Pro) Domain: Serves as a binding site for SH3 domain-containing proteins, such as Grb2 and cortactin.[4]

  • Verprolin-cofilin-acidic (VCA) Domain: The C-terminal region responsible for activating the Arp2/3 complex. The Verprolin (V) or WH2 domain binds to actin monomers, while the Connector (C) and Acidic (A) regions bind to the Arp2/3 complex.

In its inactive state, WASP/N-WASP exists in an autoinhibited conformation where the C-terminal VCA domain is masked by an intramolecular interaction with the N-terminal GBD.[1] This autoinhibition is relieved by the cooperative binding of activators like Cdc42 and PIP2, which induce a conformational change that exposes the VCA domain, allowing it to activate the Arp2/3 complex.

Quantitative Analysis of WASP/N-WASP Interactions

Understanding the quantitative aspects of protein-protein and protein-lipid interactions is crucial for elucidating the precise mechanisms of WASP/N-WASP regulation. The following table summarizes key quantitative data from in vitro studies.

Interacting MoleculesTechniqueQuantitative ValueReference
Arp2/3 complex + GST-N-WASP-VCAPull-down assayApparent affinity (Kd): 120 ± 30 nM
N-WASP + Arp2/3 complexPyrene-actin polymerization assayN-WASP (200 nM) stimulates actin polymerization with Arp2/3 (60 nM)
GST-VCA + Arp2/3 complexPyrene-actin polymerization assayGST-VCA (10 nM) stimulates actin polymerization with Arp2/3 (60 nM)
N-WASP + Cdc42-GTPγSPyrene-actin polymerization assay80 nM GST-cdc42 used to activate 240 nM N-WASP
Abp1 SH3 domain + N-WASP/Arp2/3Pyrene-actin polymerization assaySaturation of N-WASP activation at ~100-150 nM of Abp1 SH3 domain
WASp + PIP2Pyrene-actin polymerization assay20 µM PIP2 stimulates 4 nM WASp to activate 10 nM Arp2/3 complex
WASp + PIP2 + Cdc42-GTPγSPyrene-actin polymerization assay0.5 µM Cdc42 enhances PIP2-stimulated WASp activation of Arp2/3

Signaling Pathways Involving N-WASP

N-WASP integrates signals from various upstream pathways to control actin polymerization. A key activation mechanism involves the synergistic action of Cdc42 and PIP2.

N_WASP_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 NWASP_inactive N-WASP (autoinhibited) PIP2->NWASP_inactive binds to Basic domain Receptor Receptor Tyrosine Kinase GEF GEF Receptor->GEF activates Ext_Signal Extracellular Signal Ext_Signal->Receptor Cdc42_GDP Cdc42-GDP GEF->Cdc42_GDP promotes GDP/GTP exchange Cdc42_GTP Cdc42-GTP Cdc42_GDP->Cdc42_GTP Cdc42_GTP->NWASP_inactive binds to GBD NWASP_active N-WASP (active) NWASP_inactive->NWASP_active conformational change Arp23_inactive Arp2/3 complex (inactive) NWASP_active->Arp23_inactive binds and activates Arp23_active Arp2/3 complex (active) Arp23_inactive->Arp23_active Actin_Monomer G-actin Arp23_active->Actin_Monomer nucleates new filament Branched_Actin Branched F-actin Actin_Monomer->Branched_Actin polymerization

N-WASP Activation Signaling Pathway

Experimental Protocols

A fundamental technique to study the activity of WASP family proteins is the in vitro pyrene-actin polymerization assay. This assay monitors the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into growing actin filaments.

Pyrene-Actin Polymerization Assay Protocol

1. Reagents and Buffers:

  • G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl2.

  • 10x ME Buffer: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA.

  • Actin: Rabbit skeletal muscle actin, with a fraction labeled with pyrene.

  • Recombinant Proteins: Purified N-WASP, Arp2/3 complex, and activators (e.g., GST-Cdc42-GTPγS).

2. Experimental Procedure:

  • Prepare a master mix of unlabeled and pyrene-labeled G-actin in G-buffer on ice. A common ratio is 10-20% pyrene-labeled actin.

  • In a 96-well black plate, add the required concentrations of buffer, Arp2/3 complex, N-WASP, and any activators (e.g., Cdc42, PIP2 vesicles).

  • Initiate the polymerization reaction by adding the actin master mix and 1/10th volume of 10x ME buffer to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 seconds) for a desired period (e.g., 30-60 minutes). The excitation wavelength for pyrene is ~365 nm and the emission is ~407 nm.

3. Data Analysis:

  • The raw fluorescence data is plotted against time.

  • The initial rate of polymerization can be determined from the slope of the early, linear phase of the curve.

  • The lag time before the onset of rapid polymerization reflects the nucleation phase.

  • The final fluorescence intensity is proportional to the total amount of polymerized actin.

Co-Immunoprecipitation of N-WASP and its Binding Partners

This technique is used to identify proteins that interact with N-WASP within a cellular context.

1. Cell Lysis:

  • Culture cells to the desired confluency.

  • Lyse the cells in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, and protease/phosphatase inhibitors) to preserve protein complexes.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific for N-WASP (or a tag if using an overexpressed tagged protein) for 2-4 hours at 4°C.

  • Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for investigating a potential N-WASP inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Pyrene_Assay Pyrene-Actin Polymerization Assay (N-WASP, Arp2/3, Actin) Mechanism Determine Mechanism of Action Pyrene_Assay->Mechanism Binding_Assay Binding Assay (e.g., ITC, SPR, Pull-down) Binding_Assay->Mechanism CoIP Co-Immunoprecipitation Cellular_Effects Assess Cellular Effects CoIP->Cellular_Effects Microscopy Immunofluorescence Microscopy (Actin structures, protein localization) Microscopy->Cellular_Effects Cell_Migration Cell Migration/Invasion Assay Cell_Migration->Cellular_Effects Hypothesis Hypothesis: Compound X inhibits N-WASP Inhibitor_Screen Initial Inhibitor Screen Hypothesis->Inhibitor_Screen Hit_Compound Hit Compound (Compound X) Inhibitor_Screen->Hit_Compound Hit_Compound->Pyrene_Assay Test effect on N-WASP activity Hit_Compound->Binding_Assay Test direct binding to N-WASP or partners Hit_Compound->CoIP Test disruption of N-WASP interactions Hit_Compound->Microscopy Observe changes in actin-dependent structures Hit_Compound->Cell_Migration Assess functional impact Mechanism->Cellular_Effects Conclusion Conclusion: Compound X is a potential therapeutic lead Cellular_Effects->Conclusion

Workflow for N-WASP Inhibitor Study

WASP Family Proteins in Drug Development

The central role of WASP family proteins in various cellular processes, including those dysregulated in cancer and immune disorders, makes them attractive targets for therapeutic intervention. For instance, the elevated expression of N-WASP has been linked to poor prognosis in some cancers, where it contributes to cell migration and invasion. Therefore, small molecule inhibitors that target the activity of N-WASP could have therapeutic potential.

The development of inhibitors targeting N-WASP can be approached in several ways:

  • Targeting the VCA-Arp2/3 Interaction: Small molecules or peptides that block the binding of the N-WASP VCA domain to the Arp2/3 complex would directly inhibit actin polymerization.

  • Stabilizing the Autoinhibited State: Compounds that bind to and stabilize the autoinhibited conformation of N-WASP would prevent its activation by upstream signals. An example is the cyclic peptide wiskostatin, which has been shown to inhibit N-WASP.

  • Disrupting Activator Binding: Molecules that interfere with the binding of Cdc42 or PIP2 to N-WASP would prevent its activation.

The assays and workflows described in this guide provide a robust framework for the discovery and characterization of such inhibitors.

Conclusion

The mammalian homologs of this compound, the WASP family of proteins, are intricate molecular machines that are fundamental to the regulation of the actin cytoskeleton. Their complex regulation and critical roles in a multitude of cellular functions underscore their importance in both normal physiology and disease. This technical guide has provided a comprehensive overview of the core aspects of WASP/N-WASP biology, including their structure, function, regulation, and methods for their study. The provided quantitative data, detailed protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this important protein family and to explore their therapeutic potential.

References

An In-depth Technical Guide to Las17 Localization in Yeast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the localization of Las17, the Saccharomyces cerevisiae homolog of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin polymerization during endocytosis. Understanding the precise spatiotemporal control of this compound is critical for elucidating the mechanisms of cellular trafficking and identifying potential targets for therapeutic intervention.

Introduction to this compound and its Role in Endocytosis

This compound is an essential protein in budding yeast that plays a pivotal role in the initiation of actin polymerization at sites of endocytosis. As a nucleation-promoting factor (NPF), it activates the Arp2/3 complex, leading to the formation of a branched actin network that provides the force for plasma membrane invagination and vesicle scission.[1][2] Mutants of this compound exhibit severe defects in endocytosis, actin cytoskeleton organization, and cell growth.[3][4]

This compound is a multidomain protein containing an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal Verprolin-homology, Cofilin-homology/Connecting, and Acidic (VCA) domain. These domains mediate interactions with a multitude of proteins, ensuring its precise recruitment, localization, and activation at the right time and place.

Localization of this compound at Endocytic Patches

This compound localizes to dynamic cortical patches at the plasma membrane, which are the sites of clathrin-mediated endocytosis.[5] Live-cell imaging studies have revealed that this compound is recruited to these endocytic sites relatively early in the process, preceding the burst of actin polymerization. Super-resolution microscopy has provided a more detailed view, showing that this compound and other NPFs like Bzz1 and Vrp1 form ring-like structures with an average radius of approximately 70 nm at the endocytic site before actin polymerization commences.

The recruitment and maintenance of this compound at these sites are tightly regulated through its interactions with various endocytic proteins.

Quantitative Analysis of this compound at Endocytic Sites

Quantitative data is crucial for a precise understanding of the molecular events during endocytosis. The following tables summarize key quantitative parameters related to this compound localization and dynamics.

ParameterValueReference
Median Abundance2743 ± 1007 molecules/cell
Mean Maximum Number at Endocytic Sites102 ± 30 molecules

Table 1: this compound Protein Abundance in Yeast Cells. This table provides the estimated number of this compound molecules per yeast cell and the average maximum number of molecules recruited to a single endocytic site.

ConditionSla1-GFP Lifetime (s)This compound-GFP Lifetime (s)Abp1-GFP Lifetime (s)
Wild-type22.0 ± 5.6Not specified in sourceNot specified in source
Δysc84ReducedReducedReduced
Wild-type (untreated)Not specified in source~37Not specified in source
QD-treatedNot specified in source~37Not specified in source

Table 2: Dynamics of Endocytic Patch Components. This table shows the mean lifetime of different fluorescently-tagged endocytic proteins at the plasma membrane in wild-type and mutant cells, or under specific treatment conditions. Data for this compound lifetime in the absence of Ysc84 is described as "reduced" without a specific value in the cited source.

Key Signaling Pathways Involving this compound

The function of this compound is governed by a complex network of protein-protein interactions that regulate its recruitment, activation, and turnover at endocytic sites.

The this compound-Sla1 Interaction and Inhibition

This compound is recruited to endocytic sites approximately 20 seconds before the onset of actin polymerization. During this time, it is kept in an inactive state through its interaction with Sla1, a clathrin adaptor protein. Sla1 binds directly to the polyproline region of this compound, and this interaction is crucial for inhibiting its NPF activity until the appropriate time.

Las17_Sla1_Interaction This compound This compound Arp23 Arp2/3 Complex This compound->Arp23 Activates Sla1 Sla1 Sla1->this compound Actin Actin Polymerization Arp23->Actin Initiates

Early regulation of this compound activity by Sla1.
Activation of this compound by Ysc84

The activation of this compound's actin-bundling activity is mediated by Ysc84. Full-length Ysc84 alone does not bind actin, but upon interaction with a specific motif within the polyproline region of this compound, Ysc84 is activated and can then bind and bundle actin filaments. This interaction is crucial for the inward movement of endocytic vesicles.

Las17_Ysc84_Activation This compound This compound (Polyproline Region) Ysc84_inactive Ysc84 (Inactive) This compound->Ysc84_inactive Binds to Ysc84_active Ysc84 (Active) Ysc84_inactive->Ysc84_active Conformational Change Actin Actin Filaments Ysc84_active->Actin Binds and Bundles Bundling Actin Bundling

Activation of Ysc84 by this compound to promote actin bundling.
This compound and the Arp2/3 Complex

The primary function of this compound is to activate the Arp2/3 complex. The C-terminal VCA domain of this compound binds to the Arp2/3 complex, inducing a conformational change that enables the complex to nucleate new actin filaments from the sides of existing filaments, leading to a branched actin network. Both of the this compound-binding sites on the Arp2/3 complex are important for the assembly of a functional endocytic actin network.

Las17_Arp23_Pathway This compound This compound (VCA domain) Arp23_inactive Arp2/3 Complex (Inactive) This compound->Arp23_inactive Binds to Arp23_active Arp2/3 Complex (Active) Arp23_inactive->Arp23_active Activation Actin_Filament Branched Actin Network Arp23_active->Actin_Filament Nucleates Actin_Monomers G-Actin Actin_Monomers->Actin_Filament Polymerizes

This compound-mediated activation of the Arp2/3 complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound localization and function.

Live-Cell Fluorescence Microscopy

Live-cell imaging is essential for observing the dynamic localization of this compound in real-time.

Objective: To visualize the recruitment and dynamics of GFP-tagged this compound at endocytic patches in living yeast cells.

Materials:

  • Yeast strain expressing this compound-GFP from its endogenous promoter.

  • Synthetic complete (SC) or Yeast Peptone Dextrose (YPD) liquid media.

  • Concanavalin A solution (1 mg/mL in water).

  • Glass-bottom dishes or microscope slides and coverslips.

  • Fluorescence microscope with a high-numerical-aperture objective (e.g., 100x/1.4 NA), appropriate filter sets for GFP, and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

  • Grow yeast cells overnight in liquid media at 30°C with shaking.

  • The next day, dilute the overnight culture into fresh media and grow to early- or mid-log phase (OD600 ≈ 0.2-0.5).

  • Coat the glass surface of the imaging dish or slide with Concanavalin A solution for 5-10 minutes, then aspirate the excess and allow it to air dry. This will immobilize the cells.

  • Add a small volume (e.g., 2-5 µL) of the cell culture onto the coated surface and allow the cells to adhere for 5-10 minutes.

  • Gently add fresh media to the dish or place a coverslip over the cells on the slide.

  • Image the cells using the fluorescence microscope. Acquire time-lapse series (e.g., one frame every 1-2 seconds) to observe the dynamics of this compound-GFP patches.

  • Analyze the images using software such as ImageJ/Fiji to quantify patch lifetimes, fluorescence intensities, and movement.

Live_Cell_Microscopy_Workflow start Start culture Grow Yeast Culture (this compound-GFP) start->culture mount_cells Mount Cells culture->mount_cells prepare_slide Prepare ConA-coated Imaging Dish/Slide prepare_slide->mount_cells acquire_images Acquire Time-Lapse Fluorescence Images mount_cells->acquire_images analyze Image Analysis (Dynamics, Intensity) acquire_images->analyze end End analyze->end

Workflow for live-cell imaging of this compound-GFP.
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Objective: To test for a direct interaction between this compound and a protein of interest (e.g., Ysc84).

Materials:

  • Yeast two-hybrid reporter strain (e.g., PJ69-4A).

  • Bait plasmid (e.g., pGBD) containing a fusion of the GAL4 DNA-binding domain (BD) to this compound.

  • Prey plasmid (e.g., pGAD) containing a fusion of the GAL4 activation domain (AD) to the gene of interest.

  • Appropriate selective media (e.g., SC lacking leucine and tryptophan for plasmid selection, and SC lacking histidine and adenine for interaction selection).

  • β-galactosidase assay reagents (optional, for quantitative analysis).

Procedure:

  • Co-transform the yeast reporter strain with the bait (BD-Las17) and prey (AD-ProteinX) plasmids.

  • Plate the transformed cells on media selecting for the presence of both plasmids (e.g., SC-Leu-Trp).

  • Incubate at 30°C for 2-4 days until colonies appear.

  • Replica-plate the colonies onto media selecting for an interaction (e.g., SC-Leu-Trp-His and SC-Leu-Trp-Ade).

  • Incubate at 30°C for 3-7 days and score for growth. Growth on the selective media indicates a positive interaction.

  • (Optional) Perform a β-galactosidase filter lift assay or a liquid culture assay to quantify the strength of the interaction.

Y2H_Workflow start Start transform Co-transform Yeast with BD-Las17 and AD-Prey start->transform plate_selection Plate on Plasmid Selective Media transform->plate_selection incubate1 Incubate 2-4 days plate_selection->incubate1 replica_plate Replica Plate onto Interaction Selective Media incubate1->replica_plate incubate2 Incubate 3-7 days replica_plate->incubate2 score Score for Growth incubate2->score end End score->end

Yeast two-hybrid experimental workflow.
GST Pull-Down Assay

This in vitro assay is used to confirm direct physical interactions between proteins.

Objective: To determine if a GST-tagged this compound fragment can pull down an interacting protein from a cell lysate or a purified protein solution.

Materials:

  • Purified GST-Las17 fusion protein and GST alone (as a negative control).

  • Glutathione-agarose or magnetic beads.

  • Yeast cell lysate containing the protein of interest or a purified solution of the protein.

  • Binding and wash buffers.

  • Elution buffer (containing reduced glutathione).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Incubate the GST-Las17 and GST proteins with glutathione beads to immobilize them.

  • Wash the beads to remove unbound protein.

  • Incubate the beads with the cell lysate or purified protein solution containing the potential interacting partner.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to detect its presence in the GST-Las17 pull-down but not in the GST control.

Pyrene-Actin Polymerization Assay

This assay measures the effect of proteins on the kinetics of actin polymerization.

Objective: To determine the effect of this compound and its interacting partners on Arp2/3 complex-mediated actin polymerization.

Materials:

  • Monomeric actin (with a fraction labeled with pyrene).

  • Purified Arp2/3 complex.

  • Purified this compound protein or fragments.

  • Polymerization buffer.

  • Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407 nm).

Procedure:

  • Prepare a reaction mix containing G-actin (with 5-10% pyrene-labeled actin) in G-buffer.

  • Add the proteins to be tested (e.g., Arp2/3 complex, this compound) to the reaction mix.

  • Initiate polymerization by adding polymerization buffer.

  • Immediately place the sample in the fluorometer and record the increase in pyrene fluorescence over time. The fluorescence increases as pyrene-labeled G-actin is incorporated into F-actin polymers.

  • Plot fluorescence intensity versus time to obtain polymerization curves. Analyze these curves to determine polymerization rates and lag times.

Conclusion

This compound is a central hub in the regulation of actin dynamics during endocytosis in yeast. Its precise localization to cortical patches is a highly regulated process involving a network of protein interactions that control its recruitment, activity, and spatial organization. Quantitative and super-resolution microscopy have provided unprecedented insights into the molecular architecture of the endocytic machinery, revealing a highly organized and dynamic complex. The experimental protocols outlined in this guide provide a robust framework for further investigation into the intricate mechanisms governing this compound function, which will undoubtedly contribute to a deeper understanding of endocytosis and related cellular processes, with potential implications for drug development targeting these pathways.

References

LAS17: A Selective and Irreversible Inhibitor of Glutathione S-Transferase Pi 1 (GSTP1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutathione S-Transferase Pi 1 (GSTP1) is a critical enzyme in cellular detoxification pathways, often found overexpressed in various cancer types, contributing to drug resistance and tumor progression.[1][2] LAS17 has emerged as a potent and highly selective, irreversible inhibitor of GSTP1, presenting a promising avenue for therapeutic intervention.[3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to GSTP1 and Its Role in Cancer

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a central role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH). Among the various GST isoforms, GSTP1 is the most ubiquitously expressed and is frequently overexpressed in numerous human cancers, including breast, lung, colon, and ovarian cancers. This overexpression is often correlated with disease progression and the development of resistance to chemotherapeutic agents.

Beyond its detoxification role, GSTP1 is also involved in the regulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, through protein-protein interactions. Specifically, GSTP1 can sequester and inhibit the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting JNK signaling, elevated GSTP1 levels can protect cancer cells from apoptosis, thereby promoting cell survival.

This compound: A Novel Irreversible Inhibitor of GSTP1

This compound is a novel, potent, and selective irreversible inhibitor of GSTP1. It belongs to a class of dichlorotriazine-containing compounds and is distinguished by its unique mechanism of action.

Mechanism of Action

Unlike many other GSTP1 inhibitors that target cysteine residues, this compound covalently modifies the functional tyrosine residue at position 108 (Y108) within the active site of GSTP1. This irreversible binding leads to the inactivation of the enzyme. The dichlorotriazine electrophile of this compound is highly reactive, yet the compound exhibits remarkable selectivity for GSTP1 within the complex cellular proteome. The structural basis for this high selectivity is a subject of ongoing investigation.

Furthermore, this compound possesses a terminal alkyne handle, which allows for its use as a chemical probe. This feature enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach reporter tags (e.g., fluorophores or biotin) for target engagement studies, visualization, and enrichment of this compound-bound proteins.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against GSTP1 has been characterized by several key quantitative parameters.

ParameterValueDescriptionReference(s)
IC50 0.5 µMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of GSTP1 activity in vitro.
kinact/KI 31,200 M-1s-1The second-order rate constant of inactivation, which measures the efficiency of the irreversible inhibition.

Impact on Cellular Signaling and Metabolism

Inhibition of GSTP1 by this compound has been shown to have significant downstream effects on cancer cell signaling and metabolism, particularly in triple-negative breast cancer (TNBC) cells.

Oncogenic Signaling Pathways

Treatment with this compound leads to increased phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). This suggests that GSTP1 inactivation by this compound impairs key cancer metabolism and signaling pathways.

Glycolysis and Lipid Metabolism

Pharmacological inactivation of GSTP1 with this compound has been demonstrated to impair glycolytic and lipid metabolism. Studies have shown that GSTP1 interacts with and activates glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This compound treatment partially disrupts this interaction, leading to reduced GAPDH activity and subsequent impairments in the ATP-generating steps of glycolysis. Metabolomic analyses of this compound-treated cells have revealed reduced levels of ATP, lactic acid, and purine nucleotides, alongside increased levels of acyl carnitines, ceramides, and lysophospholipids.

Cell Survival and Tumorigenesis

By disrupting these critical metabolic and signaling pathways, this compound has been shown to impair the survival of cancer cells, particularly under serum-free conditions. In vivo studies using breast tumor xenograft models in immune-deficient mice have demonstrated that daily administration of this compound significantly impairs tumor growth with no observable toxicity.

Experimental Protocols

GSTP1 Activity Assay

This assay is used to determine the inhibitory activity of compounds against GSTP1.

Principle: The assay measures the rate of conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a model substrate for GSTs. The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to the GSTP1 activity.

Materials:

  • Purified recombinant human GSTP1 protein

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • This compound or other test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, GSH, and GSTP1 enzyme in a 96-well plate.

  • Add the test compound (e.g., this compound) at various concentrations or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the CDNB solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period using a microplate reader.

  • Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In-Cell Target Engagement Assay using Click Chemistry

This protocol allows for the visualization and confirmation of this compound binding to GSTP1 within intact cells.

Principle: this compound contains a terminal alkyne group. After treating cells with this compound, the alkyne can be "clicked" to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The labeled GSTP1 can then be visualized by fluorescence microscopy or detected by western blotting after enrichment.

Materials:

  • Cancer cell line of interest (e.g., 231MFP breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Azide-functionalized reporter tag (e.g., TAMRA-azide or biotin-azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and western blotting reagents

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Culture the cells to the desired confluency. Treat the cells with this compound at the desired concentration for a specified time. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Click Reaction: To the cell lysate, add the azide-reporter, CuSO4, reducing agent (TCEP or sodium ascorbate), and TBTA ligand. Incubate the reaction mixture at room temperature to allow the click reaction to proceed.

  • Analysis:

    • Fluorescence Imaging: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE, and the gel can be imaged directly using a fluorescence scanner to visualize labeled proteins.

    • Western Blotting: If a biotin-azide was used, the biotinylated proteins can be enriched using streptavidin beads. The enriched proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GSTP1 antibody to confirm the identity of the labeled protein.

Visualizations

Signaling Pathways and Experimental Workflows

GSTP1_Signaling_and_LAS17_Inhibition cluster_GSTP1_Function GSTP1 Function cluster_LAS17_Action This compound Mechanism of Action cluster_Downstream_Effects Downstream Effects of this compound GSTP1 GSTP1 JNK JNK GSTP1->JNK Inhibition Detoxification Detoxification GSTP1->Detoxification Conjugation Y108 Tyrosine 108 GSTP1->Y108 Reduced_Detoxification Reduced Detoxification GSTP1->Reduced_Detoxification Apoptosis Apoptosis JNK->Apoptosis Increased_Apoptosis Increased Apoptosis JNK->Increased_Apoptosis Xenobiotics Xenobiotics Xenobiotics->GSTP1 GSH GSH GSH->GSTP1 This compound This compound This compound->GSTP1 Irreversible Inhibition

Caption: Mechanism of GSTP1 action and its inhibition by this compound.

Experimental_Workflow_LAS17_Characterization cluster_in_vitro In Vitro Characterization cluster_in_cellulo In Cellulo Target Engagement start_vitro GSTP1 Activity Assay reagents GSTP1, GSH, CDNB, this compound start_vitro->reagents measurement Measure Absorbance at 340 nm reagents->measurement calculation Calculate IC50 measurement->calculation result_vitro IC50 = 0.5 µM calculation->result_vitro start_cell Treat Cells with this compound lysis Cell Lysis start_cell->lysis click_reaction Click Chemistry (Azide-Reporter) lysis->click_reaction analysis SDS-PAGE & Analysis click_reaction->analysis result_cell Visualize this compound-GSTP1 Adduct analysis->result_cell

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of irreversible inhibition of GSTP1, high selectivity, and demonstrated efficacy in preclinical models make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the key data and methodologies for its study. The continued exploration of this compound and similar GSTP1 inhibitors holds great promise for overcoming drug resistance and improving outcomes for cancer patients.

References

A Comprehensive Technical Guide to the Chemical Properties and Structure of LAS17

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth analysis of the chemical properties, structure, and biological function of two distinct molecules identified as LAS17: a potent small molecule inhibitor of Glutathione S-Transferase Pi (GSTP1) and a key protein regulator of actin polymerization in yeast. This guide is intended for researchers, scientists, and professionals in drug development.

Part 1: this compound as a Small Molecule Inhibitor of GSTP1

This compound is a potent, selective, and irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), an enzyme implicated in cellular defense against electrophiles and often overexpressed in cancer cells.[1][2] Its inhibitory activity and chemical reactivity make it a valuable tool for chemical biology and a potential lead compound in drug discovery.

Chemical Properties and Structure

This compound is characterized as an oily substance with a molecular weight of 359.25 g/mol and the chemical formula C15H20Cl2N4O2.[1] It is a click chemistry reagent, featuring an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This functionality allows for its use in bioconjugation and activity-based protein profiling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2362527-67-9
Molecular Formula C15H20Cl2N4O2
Molecular Weight 359.25
Physical Appearance Oil
Solubility In DMSO (≥54 mg/mL), In EtOH (≥51.2 mg/mL), Insoluble in H2O
Storage -20°C
IC50 (GSTP1) 0.5 µM
Experimental Protocols

In Vitro GSTP1 Inhibition Assay:

The inhibitory activity of this compound on GSTP1 can be determined using a standard enzymatic assay. A typical protocol involves:

  • Recombinant human GSTP1 is incubated with varying concentrations of this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • The reaction is initiated by the addition of the substrates, glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).

  • The rate of formation of the product, S-(2,4-dinitrophenyl)glutathione, is monitored spectrophotometrically at 340 nm.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

The cellular effects of this compound have been investigated in breast cancer cell lines (e.g., 231MFP).

  • Cell Viability Assay: 231MFP cells are treated with this compound (e.g., 10 µM) under serum-free conditions for 48 hours. Cell viability can be assessed using methods like MTT or trypan blue exclusion to determine the impact on cell survival.

  • Western Blot Analysis: To investigate the downstream effects of GSTP1 inhibition, 231MFP cells treated with this compound can be lysed, and the protein extracts subjected to SDS-PAGE and western blotting to detect changes in the phosphorylation status of proteins like AMPK and ACC.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells, leading to impaired cell survival and tumor growth.

LAS17_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of this compound in Cancer Cells This compound This compound GSTP1 GSTP1 This compound->GSTP1 inhibits Reactive_Electrophiles Reactive Electrophiles GSTP1->Reactive_Electrophiles detoxifies Cellular_Stress Increased Cellular Stress Reactive_Electrophiles->Cellular_Stress induces AMPK_Activation p-AMPK ↑ Cellular_Stress->AMPK_Activation ACC_Phosphorylation p-ACC ↑ AMPK_Activation->ACC_Phosphorylation Metabolic_Changes Metabolic Changes (ATP↓, Lactate↓, etc.) ACC_Phosphorylation->Metabolic_Changes Cell_Survival Impaired Cell Survival Metabolic_Changes->Cell_Survival Tumor_Growth Reduced Tumor Growth Cell_Survival->Tumor_Growth

Caption: Figure 1: Proposed Mechanism of Action of this compound in Cancer Cells.

Part 2: this compound as a Yeast WASP Homologue

In the context of cell biology and mycology, this compound refers to the yeast (Saccharomyces cerevisiae) homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a crucial nucleation-promoting factor (NPF) that stimulates the Arp2/3 complex to drive actin polymerization, a fundamental process in clathrin-mediated endocytosis.

Structure and Function

This compound is a multi-domain protein that includes:

  • A C-terminal WCA (WH2, Central, Acidic) domain: This region binds to globular actin (G-actin) and the Arp2/3 complex, which is essential for stimulating actin assembly.

  • A central polyproline region: This region serves as a docking site for various SH3 domain-containing proteins, which regulate this compound's activity.

  • A second G-actin-binding motif (LGM): Located within the polyproline region, this motif contributes to the high NPF activity of this compound.

Signaling Pathway and Regulation

This compound's activity is tightly regulated by a network of interacting proteins. Unlike its mammalian counterparts, yeast this compound is not autoinhibited and relies on other proteins for regulation. Proteins like Sla1 and Bbc1 act as negative regulators, while others can activate or modulate its function.

The following diagram illustrates the central role of this compound in the actin polymerization pathway during endocytosis.

Las17_Signaling_Pathway Figure 2: this compound-Mediated Actin Polymerization in Yeast Endocytosis cluster_regulators Regulatory Proteins Sla1 Sla1 This compound This compound (WASP homolog) Sla1->this compound inhibit Bbc1 Bbc1 Bbc1->this compound inhibit Lsb1 Lsb1 Lsb1->this compound inhibit Arp2_3 Arp2/3 Complex This compound->Arp2_3 activates G_Actin G-Actin G_Actin->this compound binds (WH2 & LGM) Branched_Actin Branched Actin Filaments G_Actin->Branched_Actin polymerizes Arp2_3->Branched_Actin nucleates Endocytosis Membrane Invagination (Endocytosis) Branched_Actin->Endocytosis drives

Caption: Figure 2: this compound-Mediated Actin Polymerization in Yeast Endocytosis.

Experimental Protocols

Pyrene-Actin Polymerization Assay:

This in vitro assay is used to measure the effect of this compound and its regulators on actin polymerization kinetics.

  • Actin monomers are labeled with pyrene, a fluorescent probe whose emission spectrum changes upon incorporation into a filament.

  • Purified recombinant this compound, Arp2/3 complex, and the protein of interest (e.g., a regulator) are mixed with pyrene-labeled G-actin in a polymerization buffer.

  • Polymerization is initiated by adding a salt solution (e.g., KCl and MgCl2).

  • The change in fluorescence intensity over time is measured using a fluorometer, reflecting the rate of actin polymerization.

Yeast Two-Hybrid System:

This technique can be used to identify and confirm protein-protein interactions, such as those between this compound and its various binding partners.

  • The "bait" protein (e.g., a domain of this compound) is fused to the DNA-binding domain of a transcription factor.

  • The "prey" protein (e.g., an SH3 domain-containing protein) is fused to the activation domain of the transcription factor.

  • Both constructs are co-expressed in a yeast reporter strain.

  • If the bait and prey proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene (e.g., HIS3 or lacZ), which can be detected by cell growth on a selective medium or a colorimetric assay.

References

The Discovery and Synthesis of LAS17: A Potent and Selective GSTP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1). This compound was identified from a library of dichlorotriazine-containing compounds and covalently modifies a key tyrosine residue (Y108) in the active site of GSTP1. This document provides a comprehensive overview of the compound's discovery, a detailed, plausible synthetic protocol, and a summary of its biological activity. Furthermore, it outlines the key signaling pathways modulated by GSTP1 and affected by this compound, and provides detailed experimental protocols for relevant biological assays.

Discovery of this compound

This compound was discovered through the screening of a library of dichlorotriazine-containing compounds.[1] This library was designed to identify compounds capable of covalently modifying reactive amino acid residues other than cysteine.[1] The screening process identified this compound as a selective and irreversible inhibitor of GSTP1.[1]

The this compound molecule incorporates three key functional components:

  • A dichlorotriazine electrophile for covalent modification of the protein target.[1]

  • A terminal alkyne bio-orthogonal handle, which allows for the use of "click chemistry" to attach fluorescent probes or biotin tags for experimental applications such as target occupancy studies.[1]

  • A diversity element to guide the probe towards specific protein targets.

Synthesis of this compound

While the primary literature does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be constructed based on established methods for the sequential nucleophilic substitution of cyanuric chloride. The chemical name of this compound is methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(pent-4-yn-1-yl)-D-leucinate.

The synthesis would likely proceed in two main steps from commercially available starting materials: cyanuric chloride, D-leucine methyl ester, and 4-pentyn-1-amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of methyl N-(pent-4-yn-1-yl)-D-leucinate

  • To a solution of D-leucine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (2.2 equivalents) at 0°C.

  • Add 4-pentyn-1-al (1 equivalent) to the solution.

  • Perform a reductive amination by adding a reducing agent, for example, sodium triacetoxyborohydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl N-(pent-4-yn-1-yl)-D-leucinate.

Step 2: Synthesis of this compound (methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(pent-4-yn-1-yl)-D-leucinate)

  • Dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve methyl N-(pent-4-yn-1-yl)-D-leucinate (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in THF.

  • Add the solution of the secondary amine and base dropwise to the cyanuric chloride solution at 0°C. The temperature-controlled, sequential addition is crucial for achieving mono-substitution of the triazine ring.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the final compound, this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective irreversible inhibitor of GSTP1, with a reported IC50 of 0.5 μM. Mass spectrometry and mutational studies have confirmed that this compound covalently modifies the tyrosine residue at position 108 (Y108) of GSTP1. This provides a unique mechanism of inhibition compared to other GSTP1 inhibitors that target cysteine residues.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound treatment of 231MFP breast cancer cells mimics the effects of genetic inactivation of GSTP1, leading to impaired cell survival in serum-free conditions. Furthermore, this compound treatment in these cells results in increased levels of phosphorylated AMPK and acetyl-CoA carboxylase (ACC), and alterations in cellular metabolites, including reduced ATP levels.

In vivo studies using a 231MFP breast tumor xenograft model in immune-deficient mice showed that daily intraperitoneal administration of this compound at a dose of 20 mg/kg significantly impaired tumor growth. This effect was observed both when treatment was initiated shortly after cell injection and when started after tumors were established, with no observable toxicity or weight change in the animals.

Data Presentation

Table 1: Quantitative Data for this compound
ParameterValueCell Line/SystemReference
IC50 0.5 μMIn vitro GSTP1 activity assay
In Vivo Dosage 20 mg/kg (i.p., once daily)231MFP breast tumor xenograft in mice
Mechanism Irreversible covalent modificationHuman GSTP1
Target Residue Tyrosine 108 (Y108)Human GSTP1

Experimental Protocols

In Vitro GSTP1 Activity Assay

This assay spectrophotometrically monitors the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a reaction catalyzed by GSTP1.

  • Prepare a reaction buffer containing 100 mM potassium phosphate, pH 6.5.

  • Prepare stock solutions of CDNB and reduced glutathione in the reaction buffer.

  • To a 96-well plate, add purified recombinant GSTP1 protein (e.g., 1 µg).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) and pre-incubate with the GSTP1 protein for 30 minutes at room temperature.

  • Initiate the reaction by adding CDNB and GSH to final concentrations of, for example, 1 mM each.

  • Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The product of the reaction, a glutathione-DNB conjugate, absorbs at this wavelength.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

In-Gel Fluorescence Labeling of GSTP1

This protocol utilizes the alkyne handle on this compound for click chemistry-based detection.

  • Incubate purified GSTP1 protein or cell lysate (e.g., 50 µg of protein) with this compound (e.g., 5 µM) for 30 minutes at room temperature.

  • To the labeled protein solution, add the click chemistry reaction components:

    • Rhodamine-azide (or another azide-containing fluorophore) to a final concentration of 25 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled GSTP1 using an in-gel fluorescence scanner.

Signaling Pathways and Visualizations

GSTP1 is a key regulator of cellular stress-response pathways, primarily through its interaction with and inhibition of components of the MAP kinase signaling cascade. Inhibition of GSTP1 by this compound is expected to disrupt these interactions, leading to the activation of downstream signaling.

GSTP1-JNK Signaling Pathway

Under normal conditions, GSTP1 binds to c-Jun N-terminal kinase (JNK), inhibiting its activity. Upon cellular stress, this complex dissociates, allowing JNK to become phosphorylated and activate downstream targets like c-Jun, which can lead to apoptosis.

GSTP1_JNK_Pathway cluster_stress Cellular Stress cluster_gstp1 GSTP1 Regulation cluster_downstream Downstream Signaling Stress Stress GSTP1_JNK_Complex GSTP1-JNK Complex Stress->GSTP1_JNK_Complex Dissociates GSTP1 GSTP1 GSTP1->GSTP1_JNK_Complex JNK JNK JNK->GSTP1_JNK_Complex p_JNK Phospho-JNK This compound This compound This compound->GSTP1 Inhibits c_Jun c_Jun p_JNK->c_Jun Activates Apoptosis Apoptosis c_Jun->Apoptosis GSTP1_TRAF2_ASK1_Pathway cluster_stimulus Stimulus cluster_gstp1_reg GSTP1 Regulation cluster_downstream_ask1 Downstream Signaling TNFa TNF-α TRAF2 TRAF2 TNFa->TRAF2 Activates GSTP1 GSTP1 GSTP1_TRAF2_Complex GSTP1-TRAF2 Complex GSTP1->GSTP1_TRAF2_Complex TRAF2->GSTP1_TRAF2_Complex ASK1 ASK1 TRAF2->ASK1 Activates GSTP1_TRAF2_Complex->ASK1 Inhibits Activation This compound This compound This compound->GSTP1 Inhibits p_ASK1 Phospho-ASK1 ASK1->p_ASK1 Phosphorylation JNK_p38 JNK / p38 p_ASK1->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Library_Screening Compound Library Screening Hit_ID Hit Identification (this compound) Library_Screening->Hit_ID Synthesis Chemical Synthesis & Characterization Hit_ID->Synthesis Enzyme_Assay GSTP1 Enzyme Activity Assay (IC50) Synthesis->Enzyme_Assay Cell_Based_Assay Cell Viability & Apoptosis Assays Enzyme_Assay->Cell_Based_Assay Target_Engagement Target Engagement (Click Chemistry) Cell_Based_Assay->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Xenograft Tumor Xenograft Efficacy Studies PK_PD->Xenograft Tox Toxicity Assessment Xenograft->Tox

References

LAS17 (LASS2/CERS2) Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Longevity Assurance Homolog 2 (LAS17), also known as LASS2, Ceramide Synthase 2 (CERS2), or Tumor Metastasis Suppressor Gene 1 (TMSG1), is a critical enzyme in sphingolipid metabolism.[1][2][3] Localized to the endoplasmic reticulum and nuclear membrane, its primary function is the synthesis of very-long-chain (C22-C24) ceramides.[2][4] Beyond its metabolic role, this compound has emerged as a potent tumor suppressor gene, with its expression frequently downregulated in a variety of malignancies, including bladder, prostate, liver, breast, and glioma cancers. This downregulation often correlates with increased tumor aggressiveness, metastasis, and poor clinical prognosis.

This guide provides a comprehensive technical overview of the experimental validation of this compound as a therapeutic target in cancer cells. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the core signaling pathways and validation workflows.

Functional Consequences of this compound Modulation in Cancer Cells

The validation of this compound as a tumor suppressor stems from consistent observations across multiple cancer types where its manipulation—either through overexpression or knockdown—leads to significant changes in cancer cell phenotype.

Effects on Cell Proliferation and Viability

Overexpression of this compound typically results in a marked inhibition of cancer cell proliferation and colony formation. Conversely, its silencing often promotes cell growth.

Table 1: Quantitative Effects of this compound Modulation on Cancer Cell Proliferation

Cancer Type Cell Line Experiment Result Reference
Papillary Thyroid Cancer BCPAP LASS2 Overexpression (Adenovirus) Significant inhibition of proliferation (CCK-8 assay) and colony formation.
Lung Cancer A549 LASS2 Overexpression Significant inhibition of proliferation (in vitro and in vivo).
Lung Cancer 95D LASS2 Overexpression (Lentivirus) Inhibition of cell proliferation (CCK-8 assay).
Glioma U251, U-87 MG LASS2 Overexpression (Plasmid) Apparent inhibition of colony formation.

| Bladder Cancer | EJ-M3 | LASS2 Knockdown (shRNA) | Significant promotion of tumorigenicity and growth of xenograft tumors. | |

Effects on Apoptosis and Cell Cycle

This compound plays a crucial role in inducing apoptosis and causing cell cycle arrest, primarily through pathways involving ceramide production, p53 activation, and regulation of Bcl-2 family proteins.

Table 2: Quantitative Effects of this compound Modulation on Apoptosis and Cell Cycle

Cancer Type Cell Line Experiment Result Reference
Papillary Thyroid Cancer BCPAP LASS2 Overexpression Promotion of apoptosis and G0/G1 cell cycle arrest.
Lung Cancer A549 LASS2 Overexpression Significant promotion of early apoptosis.
Lung Cancer 95D LASS2 Overexpression Promotion of early apoptosis; decreased Bcl-2, increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and -3.
Breast Cancer MCF-7 LASS2 Overexpression Increased apoptosis and altered cell cycle distribution.

| Glioma | U251, U-87 MG | LASS2 Overexpression | Increased levels of Bax, cleaved Caspase-3, TNF-α, and p53; reduced Bcl-2 levels. | |

Effects on Cell Invasion and Metastasis

A key function of this compound as a tumor suppressor is its ability to inhibit cancer cell invasion and metastasis. This is often mediated by downregulating matrix metalloproteinases (MMPs) and inhibiting the epithelial-mesenchymal transition (EMT).

Table 3: Quantitative Effects of this compound Modulation on Cancer Cell Invasion

Cancer Type Cell Line Experiment Result Reference
Glioma U251, U-87 MG LASS2 Overexpression Significant reduction in migration (wound healing) and invasion (transwell assay); decreased MMP-2 and MMP-9.
Bladder Cancer EJ-M3 LASS2 Knockdown Higher activity of MMP-2 and MMP-9 in xenograft tumors.
Prostate Cancer PC-3M-2B4 LASS2 Knockdown (shRNA) Enhanced cell invasion; increased activation of secreted MMP-2 and MMP-9.
Breast Cancer MCF-7 LASS2 Overexpression Downregulated activity of secreted MMP-2.

| Thyroid, Breast, Liver | Various | LASS2 Overexpression | Inhibition of tumor migration, invasion, and EMT. | |

Core Signaling Pathways and Mechanisms

This compound exerts its tumor-suppressive functions through several interconnected signaling pathways. Its central role as a ceramide synthase is fundamental to many of its downstream effects.

Ceramide-Mediated Signaling

As Ceramide Synthase 2, this compound generates very-long-chain ceramides, which are bioactive lipids known to be potent inducers of apoptosis and cell cycle arrest. Overexpression of this compound can upregulate ceramide levels, which in turn can activate stress-response pathways like p38 MAPK and trigger the intrinsic apoptosis cascade. This cascade involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial cytochrome c release and the activation of caspases 9 and 3.

Regulation of Invasion and EMT

This compound has been shown to inhibit tumor invasion by multiple mechanisms. It can interact with the C subunit of vacuolar H+-ATPase (V-ATPase), decreasing its activity. This leads to a less acidic extracellular microenvironment, which in turn inactivates pH-sensitive proteases like MMP-2 and MMP-9, crucial for extracellular matrix degradation during invasion. Furthermore, this compound overexpression has been shown to inhibit EMT, characterized by increased E-cadherin and decreased N-cadherin and Vimentin levels.

p53-Dependent Cell Cycle Arrest

In some cancers, like papillary thyroid cancer, this compound induces G0/G1 cell cycle arrest through a p53-dependent pathway. Its overexpression leads to an increase in phosphorylated p53, which upregulates the cyclin-dependent kinase inhibitor p21 and downregulates Cyclin D1 and CDK4.

Regulation of Ferroptosis

Recent evidence indicates that this compound can regulate ferroptosis, an iron-dependent form of cell death. This compound interacts with the transferrin receptor (TFRC), affecting iron homeostasis and thereby inhibiting cancer cell invasion and migration by modulating the ferroptosis signaling pathway.

G cluster_0 This compound (CERS2) Activity cluster_1 Downstream Effects cluster_2 Cellular Outcomes This compound This compound / LASS2 (Ceramide Synthase 2) Ceramide Very-Long-Chain Ceramide Synthesis This compound->Ceramide Catalyzes p53 p-p53 / p21 Axis Activation This compound->p53 VATPase V-ATPase Inhibition This compound->VATPase Interacts with TFRC TFRC Interaction This compound->TFRC EMT EMT Inhibition This compound->EMT p38MAPK p38 MAPK Activation Ceramide->p38MAPK Apoptosis Apoptosis Ceramide->Apoptosis Induces (via Bax/Bcl-2, Caspase Cascade) p38MAPK->Apoptosis Induces CellCycleArrest G0/G1 Cell Cycle Arrest p53->CellCycleArrest Induces Invasion Decreased Invasion & Metastasis VATPase->Invasion Suppresses Ferroptosis Ferroptosis Modulation TFRC->Ferroptosis Regulates EMT->Invasion Suppresses Ferroptosis->Invasion Suppresses

Caption: this compound signaling pathways in cancer suppression.

Methodologies for this compound Target Validation

Validating this compound as a therapeutic target involves a series of well-defined molecular and cellular biology experiments. The general workflow involves modulating this compound expression in cancer cell lines and observing the resulting phenotypic changes.

G cluster_modulation Gene Expression Modulation cluster_validation Validation of Modulation cluster_assays Functional Assays (In Vitro) start Select Cancer Cell Lines (e.g., Low endogenous this compound for OE, High for KD) overexpression Overexpression (OE) (Lentivirus/Plasmid) start->overexpression knockdown Knockdown (KD) (siRNA/shRNA) start->knockdown control Vector Control start->control validation_node Confirm this compound mRNA & Protein Levels (RT-qPCR, Western Blot) overexpression->validation_node knockdown->validation_node control->validation_node proliferation Proliferation/ Viability Assays (CCK-8, MTT) validation_node->proliferation apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry, Caspase-Glo) validation_node->apoptosis invasion Invasion & Migration Assays (Transwell, Wound Healing) validation_node->invasion end In Vivo Validation (Xenograft Mouse Model) proliferation->end apoptosis->end invasion->end

Caption: Experimental workflow for this compound target validation.
Protocol: siRNA-Mediated Knockdown of this compound

This protocol describes the transient silencing of this compound expression in a cancer cell line with high endogenous expression.

  • Materials:

    • Target cancer cell line (e.g., 95C human lung cancer cells).

    • Lipofectamine RNAiMAX or similar transfection reagent.

    • Opti-MEM I Reduced Serum Medium.

    • siRNA targeting this compound and a non-targeting control siRNA.

    • Culture medium (e.g., DMEM with 10% FBS).

    • 6-well plates.

    • Reagents for RNA extraction (e.g., TRIzol) and protein lysis (e.g., RIPA buffer).

  • Procedure:

    • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight to reach 60-80% confluency.

    • siRNA-Lipid Complex Preparation:

      • For each well, dilute 50 pmol of siRNA (this compound-specific or control) into 150 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes.

      • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Transfection: Add the 300 µL of siRNA-lipid complex dropwise to each well.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • Validation and Functional Assays: After incubation, harvest cells. Use a portion for RT-qPCR and Western blot to confirm this compound knockdown. Use the remaining cells for functional assays (proliferation, apoptosis, etc.).

  • Expected Outcome: A significant reduction in this compound mRNA and protein levels (>70%) in cells transfected with this compound siRNA compared to the non-targeting control. This should correlate with pro-cancerous phenotypes, such as increased proliferation or invasion.

Protocol: Lentiviral-Mediated Overexpression of this compound

This protocol is for creating a stable cell line overexpressing this compound, suitable for long-term studies and in vivo models.

  • Materials:

    • Target cancer cell line (e.g., 95D human lung cancer cells, BCPAP thyroid cancer cells).

    • Lentiviral vector containing the full-length this compound cDNA and a control vector (e.g., empty pLV).

    • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

    • HEK293T cells for virus production.

    • Polybrene.

    • Puromycin or other selection antibiotic.

  • Procedure:

    • Virus Production: Co-transfect HEK293T cells with the this compound-lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Transduction: Seed the target cancer cells. Once they reach 50-70% confluency, replace the medium with fresh medium containing the viral supernatant and Polybrene (final concentration 8 µg/mL).

    • Incubation: Incubate for 24 hours.

    • Selection: Replace the virus-containing medium with fresh culture medium. After another 24 hours, add the appropriate concentration of puromycin to select for successfully transduced cells.

    • Expansion: Culture the cells in selection medium until resistant colonies are formed. Expand these colonies to establish a stable cell line.

    • Validation: Confirm stable overexpression of this compound via RT-qPCR and Western blot.

  • Expected Outcome: The established cell line should show a persistent, high level of this compound expression, leading to measurable anti-cancer phenotypes like reduced proliferation and increased apoptosis.

Logical Framework of this compound Action in Cancer

The role of this compound in cancer can be summarized in a clear, logical framework. The expression level of this compound is a critical determinant of the cell's phenotype, acting as a molecular switch between tumor suppression and progression.

G cluster_high Tumor Suppressive State cluster_low Oncogenic State high_lass High this compound Expression ceramide_up ↑ Very-Long-Chain Ceramides high_lass->ceramide_up invasion_down ↓ Invasion & Metastasis high_lass->invasion_down growth_down ↓ Cell Proliferation high_lass->growth_down apoptosis_up ↑ Apoptosis ceramide_up->apoptosis_up low_lass Low this compound Expression (Common in advanced cancers) ceramide_down ↓ Very-Long-Chain Ceramides low_lass->ceramide_down invasion_up ↑ Invasion & Metastasis low_lass->invasion_up growth_up ↑ Cell Proliferation low_lass->growth_up apoptosis_down ↓ Apoptosis (Chemoresistance) ceramide_down->apoptosis_down

Caption: Logical relationship between this compound expression and cancer hallmarks.

Conclusion

The body of evidence strongly supports the validation of this compound as a tumor suppressor gene and a viable therapeutic target. Its consistent downregulation in numerous cancers and the profound anti-tumor effects observed upon its re-expression—including inhibition of proliferation, induction of apoptosis, and suppression of metastasis—underscore its potential. The multifaceted mechanisms, involving ceramide signaling, cell cycle control, and regulation of the tumor microenvironment, offer multiple avenues for therapeutic intervention. Future drug development efforts could focus on agents that restore this compound expression or function, or on mimicking the downstream effects of its ceramide products to combat cancer progression.

References

Biological Effects of GSTP1 Inhibition by LAS17: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi 1 (GSTP1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the affected signaling pathways.

Introduction to GSTP1 and the Inhibitor this compound

Glutathione S-Transferase Pi 1 (GSTP1) is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[1][2] Overexpression of GSTP1 is a common feature in various cancers and is associated with therapeutic resistance.[3][4]

This compound is a dichlorotriazine-based compound identified as a potent, selective, and irreversible inhibitor of GSTP1.[5] It functions through a unique mechanism by covalently modifying the tyrosine residue at position 108 (Y108) within the active site of GSTP1. This irreversible binding leads to the inactivation of the enzyme, making this compound a valuable tool for studying the biological roles of GSTP1 and a potential therapeutic agent.

Quantitative Data on this compound-Mediated GSTP1 Inhibition

The efficacy of this compound in inhibiting GSTP1 has been quantified through various in vitro and cellular assays. The key quantitative parameters are summarized in the table below.

ParameterValueCell Line/SystemDescriptionReference(s)
IC50 0.5 µMIn vitro (purified GSTP1)The half maximal inhibitory concentration of this compound required to inhibit GSTP1 enzymatic activity.
kinact/KI 31,200 M-1s-1In vitro (purified GSTP1)The second-order rate constant of inactivation, indicating the efficiency of irreversible inhibition.
Cellular Labeling Concentration 1 µMHeLa CellsConcentration of this compound used to achieve potent and selective labeling of GSTP1 within a cellular context.
In Vivo Dosage 20 mg/kg (i.p.)231MFP breast tumor xenografts in SCID miceDaily intraperitoneal dose of this compound that significantly impaired tumor growth.

Key Biological Effects of GSTP1 Inhibition by this compound

Inhibition of GSTP1 by this compound elicits a range of biological effects, primarily impacting cell survival, signaling pathways, and metabolism in cancer cells.

  • Impaired Cancer Cell Survival: Treatment with this compound has been shown to reduce the serum-free survival of triple-negative breast cancer (TNBC) cells, including 231MFP, HCC38, HCC70, and HCC1143 lines.

  • Tumor Growth Inhibition: In preclinical xenograft models using 231MFP breast cancer cells, daily administration of this compound significantly slowed tumor growth.

  • Induction of Oxidative Stress and Apoptosis: The knockdown of GSTP1, which mimics the effects of its inhibition, leads to an elevation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and ultimately, apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells. GSTP1 normally sequesters and inhibits JNK, and its inhibition releases JNK to initiate apoptotic signaling.

  • Alteration of Cellular Metabolism: GSTP1 inhibition by this compound has been demonstrated to impair glycolysis in TNBC cells through its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GSTP1 can enhance GAPDH activity, and this compound treatment disrupts this interaction, leading to a bottleneck in the glycolytic pathway. This results in reduced levels of ATP and lactic acid.

  • Modulation of Oncogenic Signaling: this compound treatment in 231MFP breast cancer cells leads to increased phosphorylation of AMPK and ACC, key regulators of cellular energy homeostasis and fatty acid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

In Vitro GSTP1 Activity Assay

This assay spectrophotometrically measures the enzymatic activity of GSTP1 by monitoring the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • Purified recombinant human GSTP1

  • This compound

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add purified GSTP1 (e.g., 1 µg) to the phosphate buffer.

  • Add varying concentrations of this compound (e.g., 0.001 to 100 µM) or DMSO (vehicle control) to the wells containing GSTP1.

  • Pre-incubate the plate at room temperature for 30 minutes to allow for the interaction between this compound and GSTP1.

  • Prepare a reaction mixture containing GSH (e.g., 200 mM) and CDNB in phosphate buffer.

  • Initiate the enzymatic reaction by adding the GSH/CDNB mixture to each well.

  • Immediately measure the increase in absorbance at 340 nm every minute for a defined period (e.g., 10-20 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to GSTP1 activity.

  • Calculate the percentage of GSTP1 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cancer cell lines (e.g., 231MFP)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for the desired period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or DMSO for the desired time to induce apoptosis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound and GSTP1.

cluster_GSTP1_Inhibition Mechanism of GSTP1 Inhibition by this compound GSTP1 Active GSTP1 (Y108) Inactive_GSTP1 Inactive GSTP1-LAS17 Adduct This compound This compound This compound->GSTP1 Covalent Modification of Y108

Caption: Irreversible inhibition of GSTP1 by this compound via covalent modification.

cluster_JNK_Pathway GSTP1-JNK Signaling Pathway GSTP1 GSTP1 JNK JNK GSTP1->JNK Inhibition Apoptosis Apoptosis JNK->Apoptosis Activation This compound This compound This compound->GSTP1 Inhibition

Caption: GSTP1-JNK signaling pathway and its disruption by this compound.

cluster_Glycolysis_Pathway GSTP1-GAPDH Interaction in Glycolysis GSTP1 GSTP1 GAPDH GAPDH GSTP1->GAPDH Enhances Activity Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Step This compound This compound This compound->GSTP1 Inhibition

Caption: GSTP1 enhances GAPDH activity in glycolysis; a process inhibited by this compound.

cluster_Workflow Workflow for Target Identification of this compound HeLa_Lysate HeLa Cell Lysate LAS17_Treatment Treat with this compound (1 µM) HeLa_Lysate->LAS17_Treatment CuAAC CuAAC with Biotin-Azide LAS17_Treatment->CuAAC Enrichment Streptavidin Bead Enrichment CuAAC->Enrichment LC_MS LC/LC-MS/MS Analysis Enrichment->LC_MS GSTP1_ID Identification of GSTP1 LC_MS->GSTP1_ID

References

LAS17: A Technical Guide for Investigating Glutathione S-Transferase P1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi 1 (GSTP1), for studying its function in cellular processes and as a potential therapeutic agent.

Introduction to this compound

This compound is a dichlorotriazine-based compound that acts as a powerful and selective irreversible inhibitor of GSTP1[1]. GSTP1 is a crucial enzyme involved in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds[1][2]. Beyond its detoxification role, GSTP1 is also a key regulator of cellular signaling pathways, notably the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway, through direct protein-protein interactions[1][2].

Elevated levels of GSTP1 are associated with various cancers and contribute to chemotherapeutic resistance, making it a significant target for drug development. This compound offers a unique mechanism of action by covalently modifying Tyrosine 108 (Y108) within the active site of GSTP1, leading to its irreversible inactivation. This tyrosine-directed inhibition distinguishes this compound from many other GSTP1 inhibitors that target cysteine residues. The compound also features a terminal alkyne group, enabling its use as a chemical probe for "click chemistry" applications to study target engagement and distribution.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects on cellular processes.

ParameterValueReference
IC50 for GSTP1 Inhibition 0.5 µM
Second-order rate constant of inactivation (k_inact/K_I) 31,200 M⁻¹s⁻¹
Cellular Target Tyrosine 108 (Y108) of GSTP1

Table 1: In Vitro Inhibition of GSTP1 by this compound

Cell LineTreatmentEffectReference
231MFP Breast Cancer Cells10 µM this compound for 48h (serum-free)Impaired cell survival
231MFP Breast Cancer Cells10 µM this compoundIncreased levels of phosphorylated AMPK and ACC
231MFP Breast Cancer CellsThis compound treatmentReduced levels of ATP, lactic acid, purine nucleotides, and specific lipids; Increased levels of acyl carnitines and ceramides

Table 2: Cellular Effects of this compound

Animal ModelTreatmentEffectReference
Immune-deficient mice with 231MFP breast tumor xenografts20 mg/kg this compound daily (intraperitoneal)Significantly impaired tumor growth

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

GSTP1-JNK/MAPK Signaling Pathway

GSTP1 plays a critical role in regulating the JNK/MAPK signaling cascade. Under normal cellular conditions, GSTP1 binds to JNK, inhibiting its activity. Cellular stress, such as exposure to reactive oxygen species (ROS), leads to the dissociation of the GSTP1-JNK complex, allowing JNK to become phosphorylated and activate downstream signaling, which can result in apoptosis. This compound, by inhibiting GSTP1, can potentially modulate this pathway.

GSTP1_JNK_Pathway GSTP1 Regulation of JNK/MAPK Signaling cluster_0 Normal Conditions Stress Cellular Stress (e.g., ROS) GSTP1_JNK_complex GSTP1-JNK Complex (Inactive) Stress->GSTP1_JNK_complex dissociation p_JNK Phosphorylated JNK (Active) Stress->p_JNK activation GSTP1_monomer GSTP1 (monomer) GSTP1_monomer->GSTP1_JNK_complex GSTP1_monomer->GSTP1_JNK_complex inhibition JNK JNK JNK->GSTP1_JNK_complex JNK->GSTP1_JNK_complex Apoptosis Apoptosis p_JNK->Apoptosis This compound This compound This compound->GSTP1_monomer irreversible inhibition (Y108)

Caption: GSTP1 inhibits JNK signaling, a process targeted by this compound.

Experimental Workflow: In Vitro GSTP1 Inhibition Assay

This workflow outlines the steps to determine the inhibitory effect of this compound on GSTP1 activity using a spectrophotometric assay.

GSTP1_Inhibition_Workflow Workflow for In Vitro GSTP1 Inhibition Assay start Start prep_reagents Prepare Reagents: - Purified GSTP1 - this compound dilutions - Glutathione (GSH) - CDNB or BDNB start->prep_reagents pre_incubate Pre-incubate GSTP1 with this compound or DMSO prep_reagents->pre_incubate initiate_reaction Initiate Reaction: Add GSH and CDNB/BDNB pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (for CDNB) over time initiate_reaction->measure_absorbance calculate_activity Calculate GSTP1 Activity (rate of product formation) measure_absorbance->calculate_activity determine_ic50 Determine IC50 of this compound calculate_activity->determine_ic50 end End determine_ic50->end

Caption: Spectrophotometric assay workflow for this compound's inhibition of GSTP1.

Experimental Workflow: Cellular Effects of this compound

This workflow illustrates the process of assessing the impact of this compound on cell viability and key signaling proteins.

Cellular_Effects_Workflow Workflow for Assessing Cellular Effects of this compound start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat cells with this compound (and controls) seed_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT, MTS, ATP-based) treat_cells->cell_viability protein_extraction Protein Extraction (Cell Lysis) treat_cells->protein_extraction analyze_results Analyze and Quantify Results cell_viability->analyze_results western_blot Western Blot Analysis for: - p-AMPK - p-ACC - Total AMPK - Total ACC protein_extraction->western_blot western_blot->analyze_results end End analyze_results->end

Caption: Workflow for analyzing this compound's impact on cell viability and signaling.

Experimental Protocols

In Vitro GSTP1 Activity Assay

This protocol is adapted from standard spectrophotometric assays for GST activity.

Materials:

  • Purified recombinant human GSTP1

  • This compound

  • 1-Chloro-2,4-dinitrobenzene (CDNB) or 1-bromo-2,4-dinitrobenzene (BDNB)

  • Reduced Glutathione (GSH)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a 100 mM solution of GSH in distilled water.

    • Prepare a 100 mM solution of CDNB in ethanol.

    • Dilute purified GSTP1 in potassium phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • In a 96-well plate, add 880 µL of distilled water, 100 µL of 10x reaction buffer (1 M KH2PO4, pH 6.5), 10 µL of CDNB solution, and 10 µL of GSH solution to a microcentrifuge tube to create the reaction mixture.

    • Add a small volume of the this compound dilution or DMSO (vehicle control) to the wells containing the diluted GSTP1 enzyme.

    • Pre-incubate the enzyme with this compound or DMSO for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The rate is proportional to the GSTP1 activity.

    • Plot the percentage of GSTP1 activity against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., 231MFP breast cancer cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate the cells for the desired period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Western Blot for Phosphorylated AMPK and ACC

This protocol describes the detection of changes in the phosphorylation status of AMPK and ACC in response to this compound treatment.

Materials:

  • Cells treated with this compound as described in the cell viability protocol.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable tool for researchers studying the multifaceted roles of GSTP1. Its unique tyrosine-targeting irreversible inhibitory mechanism and its demonstrated cellular and in vivo effects make it a potent probe for dissecting GSTP1's involvement in detoxification, cellular signaling, and cancer progression. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in laboratory settings, ultimately contributing to a deeper understanding of GSTP1 biology and the development of novel therapeutic strategies.

References

In Vitro and In Vivo Stability of LAS17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS17 is a potent and selective tyrosine-directed irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), an enzyme implicated in cancer pathogenesis and chemotherapeutic resistance. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo properties of this compound. While detailed pharmacokinetic and stability data are not yet publicly available, this document synthesizes the existing information on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. Methodologies for key experiments are detailed to facilitate further research and development.

Introduction to this compound

This compound is a novel small molecule inhibitor characterized by a dichlorotriazine electrophile, which covalently modifies and irreversibly inhibits GSTP1.[1] Its high selectivity for GSTP1 within the complex cellular proteome makes it a valuable tool for studying the therapeutic potential of targeting this enzyme in various cancers.[1] this compound contains a terminal alkyne group, enabling its use as a chemical probe for "click chemistry" applications to track its binding and target engagement.[2]

Mechanism of Action: this compound covalently modifies the functional tyrosine residue Y108 on GSTP1, leading to irreversible inhibition of its enzymatic activity.[1] This mode of inhibition is distinct from other inhibitors that target cysteine residues.

In Vitro Profile of this compound

Enzymatic Inhibition

This compound demonstrates potent, concentration-dependent, and time-dependent inhibition of GSTP1 activity in vitro.[1]

ParameterValueDescription
IC₅₀ 0.5 µMThe half-maximal inhibitory concentration required to inhibit GSTP1 enzymatic activity.
kinact/KI 31,200 M⁻¹s⁻¹The second-order rate constant of inactivation, indicating the efficiency of irreversible inhibition.
Cellular Activity

In cellular assays, this compound has been shown to recapitulate the effects of genetic inactivation of GSTP1 in triple-negative breast cancer (TNBC) cell lines. Treatment with this compound (10 µM) for 48 hours impairs serum-free cell survival. Furthermore, it leads to metabolic changes, including increased levels of phosphorylated AMPK and acetyl-CoA carboxylase (ACC).

In Vitro Stability

Quantitative data on the in vitro stability of this compound in matrices such as plasma, liver microsomes, or hepatocytes are not currently available in the public domain. Information regarding its chemical stability in a stock solution indicates it is stable for 6 months at -80°C and for 1 month at -20°C.

In Vivo Profile of this compound

Anti-Tumor Efficacy

The in vivo efficacy of this compound has been evaluated in a xenograft mouse model using 231MFP triple-negative breast cancer cells.

Animal ModelDosing RegimenTreatment InitiationOutcome
Immune-deficient mice with 231MFP tumor xenografts20 mg/kg, intraperitoneal (ip), once daily2 days post-cell injectionSignificantly impaired tumor growth.
Immune-deficient mice with established 231MFP tumors20 mg/kg, intraperitoneal (ip), once daily16 days post-tumor implantationSlowed tumor growth.

Notably, these studies reported no observable toxicity or changes in the body weight of the mice.

In Vivo Stability and Pharmacokinetics

Detailed in vivo stability and pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and bioavailability, have not been publicly disclosed.

Experimental Protocols

In Vitro GSTP1 Activity Assay

This protocol is based on the spectrophotometric monitoring of the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

  • Reagents: Active GSTP1 protein, reduced glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), this compound in DMSO, and assay buffer.

  • Procedure:

    • Pre-incubate 1 µg of active GSTP1 protein with varying concentrations of this compound (e.g., 0.001 to 100 µM) or DMSO vehicle for 30 minutes.

    • Initiate the reaction by adding 200 mM of reduced glutathione and CDNB.

    • Monitor the rate of formation of the glutathione-DNB conjugate product by measuring the increase in absorbance at 340 nm.

    • The rate of increase in absorbance is proportional to GSTP1 activity.

    • Calculate the IC₅₀ value from the concentration-response curve.

In_Vitro_GSTP1_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis GSTP1 Active GSTP1 Protein (1 µg) Mix Pre-incubation (30 min) GSTP1->Mix This compound This compound or DMSO (Varying Conc.) This compound->Mix Substrates Add GSH and CDNB Mix->Substrates 1. Reaction_Vessel Reaction Mixture Substrates->Reaction_Vessel 2. Spectro Spectrophotometer (Absorbance at 340 nm) Reaction_Vessel->Spectro 3. Data Calculate Rate of Product Formation Spectro->Data 4. IC50 Determine IC₅₀ Data->IC50 5.

Caption: Workflow for the in vitro GSTP1 activity assay.
In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of this compound's anti-tumor effects in an immune-deficient mouse model.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: 2x10⁶ 231MFP triple-negative breast cancer cells.

  • Procedure:

    • Subcutaneously inject the 231MFP cells into the mice.

    • For early treatment evaluation, begin dosing 2 days after cell injection.

    • For established tumor evaluation, begin dosing 16 days after tumor implantation.

    • Administer this compound at 20 mg/kg via intraperitoneal (ip) injection once daily. A vehicle control group (e.g., 18:1:1 PBS:ethanol:PEG40) should be included.

    • Monitor tumor growth regularly.

    • Monitor animal body weight and general health for signs of toxicity.

In_Vivo_Xenograft_Study cluster_treatment Treatment Phase cluster_dosing1 Dosing cluster_dosing2 Dosing start SCID Mice injection Subcutaneous Injection of 2x10⁶ 231MFP Cells start->injection randomization Randomization into Treatment Groups injection->randomization group1 Early Treatment (Start Day 2) randomization->group1 group2 Established Tumor (Start Day 16) randomization->group2 dose1_this compound This compound (20 mg/kg, ip, daily) group1->dose1_this compound dose1_vehicle Vehicle Control group1->dose1_vehicle dose2_this compound This compound (20 mg/kg, ip, daily) group2->dose2_this compound dose2_vehicle Vehicle Control group2->dose2_vehicle monitoring Monitor Tumor Growth, Body Weight, and Toxicity dose1_this compound->monitoring dose1_vehicle->monitoring dose2_this compound->monitoring dose2_vehicle->monitoring endpoint Study Endpoint and Analysis monitoring->endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Signaling Pathways Associated with GSTP1 Inhibition

GSTP1 plays a role in cellular signaling, particularly in stress-response pathways. Its inhibition by this compound can modulate these pathways. For instance, GSTP1 is known to regulate the c-Jun N-terminal kinase (JNK) signaling pathway through protein-protein interactions. Inhibition of GSTP1 can lead to the activation of JNK signaling.

GSTP1_JNK_Signaling_Pathway This compound This compound GSTP1 GSTP1 This compound->GSTP1 inhibition JNK JNK GSTP1->JNK inhibition p_JNK Phosphorylated JNK (Active) JNK->p_JNK phosphorylation Apoptosis Downstream Signaling (e.g., Apoptosis) p_JNK->Apoptosis

References

The Selectivity Profile of LAS17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways modulated by its activity.

Executive Summary

This compound is a dichlorotriazine-containing compound that demonstrates high selectivity for Glutathione S-Transferase Pi (GSTP1), a key enzyme in cellular detoxification and signaling pathways.[1][2] It acts as an irreversible inhibitor, covalently modifying the tyrosine residue at position 108 (Y108) of GSTP1.[1][2][3] While comprehensive selectivity screening data against a broad panel of kinases or other GST isoforms is not extensively available in the public domain, this compound has been shown to be highly selective for GSTP1 within the complex environment of the cellular proteome. Its ability to inhibit GSTP1 leads to significant downstream effects on cancer cell metabolism and survival, making it a valuable tool for research and a potential therapeutic agent.

Data Presentation

The following table summarizes the known quantitative data for the inhibitory activity of this compound against human GSTP1.

TargetInhibitorIC50kinact/KIMechanism of ActionModified Residue
Human GSTP1This compound0.5 µM31,200 M-1s-1Irreversible, CovalentTyrosine 108 (Y108)

Experimental Protocols

The primary method used to determine the inhibitory activity of this compound on GSTP1 is a spectrophotometric in vitro activity assay.

GSTP1 Inhibition Assay Protocol

This assay measures the rate of the GSTP1-catalyzed conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing the reaction rate to be monitored spectrophotometrically.

  • Reagents:

    • Recombinant human GSTP1 enzyme

    • This compound (or other test inhibitor)

    • Glutathione (GSH)

    • 1-chloro-2,4-dinitrobenzene (CDNB)

    • Assay Buffer (e.g., Dulbecco's phosphate-buffered saline)

  • Procedure:

    • Recombinant GSTP1 is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • The enzymatic reaction is initiated by the addition of GSH and CDNB.

    • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • The IC50 value is determined by plotting the percentage of GSTP1 activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

  • Determination of Irreversible Inhibition: To confirm the irreversible nature of the inhibition and to determine the second-order rate constant (kinact/KI), time-dependent inhibition assays are performed. This involves monitoring the inhibition of GSTP1 at different concentrations of this compound over various pre-incubation times.

Signaling Pathways and Mechanisms of Action

GSTP1 is not only a detoxification enzyme but also a key regulator of cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades. This compound, by inhibiting GSTP1, can significantly modulate these pathways.

GSTP1-Mediated Regulation of JNK Signaling

Under normal cellular conditions, GSTP1 can bind to and sequester c-Jun N-terminal kinase (JNK), thereby inhibiting its pro-apoptotic signaling. Upon cellular stress or inhibition of GSTP1 by compounds like this compound, JNK is released and activated, leading to downstream signaling events that can promote apoptosis.

GSTP1_JNK_Pathway cluster_stress Cellular Stress cluster_inhibition Pharmacological Inhibition Stress Stress GSTP1 GSTP1 Stress->GSTP1 Dissociation This compound This compound This compound->GSTP1 Inhibits JNK JNK GSTP1->JNK Sequesters/ Inhibits Apoptosis Apoptosis JNK->Apoptosis Promotes

Figure 1: GSTP1-mediated inhibition of the JNK signaling pathway and its reversal by this compound.

Experimental Workflow for Identifying Protein Targets of this compound

This compound contains a terminal alkyne group, which makes it a valuable tool for chemical proteomics. This functional group allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags (e.g., fluorophores or biotin) to this compound after it has bound to its cellular targets. This enables the visualization and enrichment of this compound-bound proteins for identification and further study.

Click_Chemistry_Workflow Cell_Lysate Cell Lysate or Purified Protein Incubation Incubation Cell_Lysate->Incubation LAS17_Alkyne This compound (with alkyne) LAS17_Alkyne->Incubation CuAAC CuAAC Click Chemistry (Azide-Reporter Tag) Incubation->CuAAC Analysis Downstream Analysis (SDS-PAGE, Mass Spec) CuAAC->Analysis

Figure 2: Experimental workflow for target identification of this compound using click chemistry.

Conclusion

This compound is a highly selective, irreversible inhibitor of GSTP1 that functions by covalently modifying a key tyrosine residue. While a comprehensive selectivity profile against a wide range of off-targets is not yet publicly detailed, its specificity for GSTP1 within the cellular proteome has been established. The inhibition of GSTP1 by this compound has profound effects on cellular signaling, particularly the JNK pathway, leading to impaired cancer cell survival and tumor growth. The presence of a bio-orthogonal alkyne handle makes this compound a versatile chemical probe for further elucidating the roles of GSTP1 in health and disease. This technical guide provides a foundational understanding of the selectivity and mechanism of action of this compound for researchers and professionals in the field of drug development.

References

LAS17: A Versatile Tool for Dissecting the Chemical Biology of the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Saccharomyces cerevisiae protein Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), as a powerful tool in chemical biology. This document details its mechanism of action, its role in key cellular processes, and methodologies for its use in research and drug discovery.

Core Concepts: this compound Function and Regulation

This compound is a key regulator of actin polymerization, a fundamental process in eukaryotic cells responsible for cell motility, morphogenesis, and endocytosis. It functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of new actin filaments.[1] The activity of this compound is tightly regulated through interactions with a host of other proteins, making it a focal point for understanding the complex signaling networks that govern cytoskeletal dynamics.

The structure of this compound includes several key domains that mediate its function and interactions:

  • WH1 (WASP Homology 1) domain: Involved in protein-protein interactions.

  • Proline-rich region (PRR): Binds to SH3 domain-containing proteins, playing a crucial role in its regulation and localization. This region also contains binding sites for actin monomers.[2]

  • WH2 (WASP Homology 2) domain: Binds to actin monomers.

  • Connector/Acidic (C/A) domain: Interacts with and activates the Arp2/3 complex.

This compound in Cellular Signaling: The Endocytic Pathway

This compound is a central player in clathrin-mediated endocytosis in yeast, where the force generated by actin polymerization is essential for the invagination of the plasma membrane and the formation of endocytic vesicles.[3][4] The recruitment and activation of this compound at endocytic sites are tightly controlled events involving a network of interacting proteins.

A key regulatory interaction is with Sla1, which inhibits this compound activity, preventing premature actin polymerization.[4] Another important interactor is Ysc84, which binds to the proline-rich region of this compound and is activated by it to regulate actin dynamics. Lsb1 and Lsb2 are other SH3 domain-containing proteins that act as negative regulators of this compound-dependent actin polymerization.

The signaling cascade leading to actin polymerization at endocytic sites can be summarized as follows:

Las17_Signaling_Pathway Plasma_Membrane Plasma Membrane Endocytic_Site Endocytic Site Sla1 Sla1 Endocytic_Site->Sla1 recruits Las17_inactive This compound (inactive) Sla1->Las17_inactive Las17_active This compound (active) Las17_inactive->Las17_active Activation Signal (dissociation of Sla1) Ysc84 Ysc84 Las17_active->Ysc84 activates Arp2_3 Arp2/3 complex Las17_active->Arp2_3 activates Actin_Filament Actin Filament (Polymerization) Ysc84->Actin_Filament regulates dynamics Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->Las17_active Actin_Monomers G-actin Arp2_3->Actin_Monomers binds Actin_Monomers->Actin_Filament Endocytosis Membrane Invagination & Endocytosis Actin_Filament->Endocytosis drives

This compound signaling in endocytosis.

Quantitative Data Summary

The study of this compound and its mutants has yielded valuable quantitative data on the dynamics of endocytosis.

Protein/MutantLifetime at Endocytic Site (s)Maximum Number of Molecules at SiteReference
Wild-type this compound~40~150
This compound Arp2/3 binding mutantsIncreased lifetimeIncreased number of molecules

Experimental Protocols

This compound serves as a valuable tool in various experimental settings to probe the mechanisms of actin dynamics and protein-protein interactions.

In Vitro Reconstitution of Actin Polymerization

The pyrene-actin polymerization assay is a cornerstone technique to study the effect of this compound and its regulators on actin dynamics in a controlled, in vitro environment.

Pyrene_Actin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - G-actin (pyrene-labeled) - this compound protein - Arp2/3 complex - Polymerization buffer Start->Prepare_Reagents Mix_Components Mix G-actin, this compound, and Arp2/3 in a fluorometer cuvette Prepare_Reagents->Mix_Components Initiate_Polymerization Initiate polymerization by adding polymerization buffer (e.g., KMEI) Mix_Components->Initiate_Polymerization Measure_Fluorescence Measure fluorescence increase over time (Excitation: ~365 nm, Emission: ~407 nm) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze data: - Polymerization rate - Lag phase Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Pyrene-actin polymerization assay workflow.

Detailed Methodology: Pyrene-Actin Polymerization Assay

  • Reagent Preparation:

    • Purify rabbit skeletal muscle actin and label with pyrene iodoacetamide.

    • Express and purify recombinant this compound protein (full-length or specific domains) and Arp2/3 complex from E. coli or other suitable expression systems.

    • Prepare G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT) and a 10x polymerization buffer (e.g., KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).

  • Reaction Setup:

    • In a fluorometer cuvette, combine pyrene-labeled G-actin (typically 5-10% labeled) with unlabeled G-actin to the desired final concentration (e.g., 2-4 µM) in G-buffer.

    • Add the purified this compound protein and Arp2/3 complex to the desired concentrations.

    • Allow the mixture to equilibrate for a few minutes at room temperature.

  • Initiation and Measurement:

    • Initiate actin polymerization by adding 1/10th the volume of 10x polymerization buffer.

    • Immediately begin recording the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

  • Data Analysis:

    • The rate of actin polymerization is determined from the slope of the linear portion of the fluorescence curve.

    • The lag time before the onset of rapid polymerization can also be measured, providing insights into the nucleation activity of the proteins.

Protein-Protein Interaction Analysis

GST pull-down assays are a powerful method to identify and confirm interactions between this compound and its binding partners.

GST_Pulldown_Workflow Start Start Prepare_Bait Express and purify GST-tagged this compound (Bait) Start->Prepare_Bait Prepare_Prey Prepare cell lysate containing potential interacting proteins (Prey) Start->Prepare_Prey Immobilize_Bait Immobilize GST-Las17 on glutathione-agarose beads Prepare_Bait->Immobilize_Bait Incubate Incubate immobilized bait with prey lysate Prepare_Prey->Incubate Immobilize_Bait->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

GST pull-down assay workflow.

Detailed Methodology: GST Pull-Down Assay

  • Protein Expression and Lysate Preparation:

    • Express GST-tagged this compound (or a domain of interest) in E. coli and purify it using glutathione-agarose beads.

    • Prepare a cell lysate from yeast or another cell type that expresses the potential interacting protein(s).

  • Binding Reaction:

    • Incubate the purified GST-Las17, immobilized on glutathione-agarose beads, with the cell lysate for several hours at 4°C with gentle rotation.

    • Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.

  • Washing and Elution:

    • Wash the beads several times with a suitable wash buffer (e.g., PBS with a mild detergent) to remove unbound proteins.

    • Elute the bound proteins from the beads using a buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using antibodies specific to the suspected interacting proteins.

In Vivo Analysis of this compound Dynamics

Live-cell fluorescence microscopy in yeast allows for the real-time visualization of this compound localization and dynamics during endocytosis.

Detailed Methodology: Live-Cell Fluorescence Microscopy of Yeast

  • Strain Construction and Growth:

    • Construct a yeast strain expressing this compound tagged with a fluorescent protein (e.g., GFP or mCherry) at its endogenous locus.

    • Grow the yeast cells in an appropriate liquid medium to mid-log phase.

  • Sample Preparation:

    • Immobilize the yeast cells for microscopy. A common method is to use a glass-bottom dish coated with concanavalin A, which adheres the cells to the surface.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets and a sensitive camera.

    • Acquire time-lapse images to capture the dynamic recruitment and movement of this compound at endocytic sites.

  • Image Analysis:

    • Analyze the acquired images to quantify parameters such as the lifetime of this compound patches, the intensity of the fluorescent signal (as a proxy for protein number), and the movement of the patches over time.

This compound as a Target for Chemical Biology and Drug Discovery

The central role of WASP family proteins in various cellular processes, including immune cell function and cancer cell motility, makes them attractive targets for therapeutic intervention. While there are no specific small-molecule inhibitors of the yeast this compound protein reported, the experimental systems described in this guide provide a robust platform for high-throughput screening to identify such molecules.

An in vitro pyrene-actin polymerization assay with purified this compound and Arp2/3 complex can be adapted for a high-throughput format to screen for compounds that inhibit this compound-mediated actin polymerization. Hits from such a screen could then be further validated in cell-based assays, such as the live-cell imaging assay, to assess their effects on endocytosis in vivo.

Furthermore, the detailed understanding of the protein-protein interactions involving this compound opens up possibilities for developing chemical probes to specifically disrupt these interactions and dissect their roles in the complex regulation of the actin cytoskeleton.

Conclusion

This compound is a multifaceted protein that serves as an excellent model for studying the fundamental processes of actin polymerization and endocytosis. The experimental tools and methodologies outlined in this technical guide provide a comprehensive framework for researchers to utilize this compound as a powerful tool in chemical biology, from dissecting molecular mechanisms to identifying potential therapeutic leads. The continued study of this compound and its regulatory network will undoubtedly provide deeper insights into the intricate control of the actin cytoskeleton in health and disease.

References

Methodological & Application

Application Notes and Protocols for Studying Las17 Function in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Las17: A Key Regulator of Actin Dynamics in Yeast

This compound, the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP), is a crucial regulator of actin polymerization.[1] It plays a pivotal role in various cellular processes, most notably endocytosis, by activating the Arp2/3 complex to initiate the formation of branched actin networks.[1][2] This actin assembly provides the force necessary for the invagination of the plasma membrane and the formation of endocytic vesicles.[3][4] Beyond its role in endocytosis, this compound is also implicated in maintaining cell polarity and the organization of the actin cytoskeleton. Understanding the function and regulation of this compound is critical for deciphering the molecular mechanisms of cellular morphogenesis and trafficking, and it can provide insights into human diseases such as Wiskott-Aldrich syndrome.

These application notes provide a comprehensive guide for researchers to investigate the multifaceted functions of this compound in the budding yeast Saccharomyces cerevisiae. Detailed protocols for key experimental approaches are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

II. Key Research Questions and Experimental Approaches

Studying this compound function can address several fundamental questions in cell biology:

  • What are the protein-protein interactions that regulate this compound activity?

  • How does this compound contribute to the temporal and spatial control of actin polymerization during endocytosis?

  • What are the functional consequences of specific mutations in this compound domains?

  • How do signaling pathways modulate this compound function?

To address these questions, a combination of genetic, biochemical, and cell biological approaches is employed. The following sections detail the protocols for these essential techniques.

III. Data Presentation: Quantitative Analysis of this compound Function

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vivo Dynamics of Endocytic Proteins in Wild-Type and this compound Mutant Yeast

ProteinGenotypeLifetime at Endocytic Site (s)Peak Fluorescence Intensity (a.u.)Reference
This compound-GFPWild-Type20-30100 ± 15
This compound-GFParp2-1IncreasedDecreased
Abp1-RFPWild-Type10-15150 ± 20
Abp1-RFPThis compoundΔAbolishedN/A
Sla1-GFPWild-Type40-50120 ± 10
Sla1-GFPThis compoundΔProlongedUnchanged

Table 2: In Vitro Actin Polymerization Rates with Purified Proteins

ComponentsActin Polymerization Rate (Fluorescence units/s)Lag Phase (s)Reference
Actin alone0.5 ± 0.1120 ± 10
Actin + Arp2/3 complex1.2 ± 0.290 ± 8
Actin + Arp2/3 complex + Wild-Type this compound8.5 ± 0.720 ± 5
Actin + Arp2/3 complex + this compound-LGM mutant3.2 ± 0.4 (62% decrease)60 ± 7
Actin + Arp2/3 complex + this compound-WH2 mutant2.6 ± 0.3 (69% decrease)75 ± 9

Table 3: Binding Affinities of this compound and its Interacting Partners

Interacting ProteinsMethodDissociation Constant (Kd)Reference
This compound (281-633) - Arp2/3 complexSupernatant depletion binding assay0.16 µM
This compound (300-422) - G-actinMicroscale thermophoresis24.9 ± 3.6 nM
This compound (300-422) RRRR-AAAA mutant - G-actinMicroscale thermophoresis148.3 ± 24.9 nM
Sla1 (SH3#1-2) - this compound (300-422)Isothermal Titration Calorimetry87 nM

IV. Experimental Protocols

A. Yeast Genetics: Generating and Phenotyping this compound Mutants

1. Protocol for Generating a this compound Deletion Strain

This protocol utilizes a PCR-based gene deletion strategy.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers specific for the this compound locus and the selectable marker

  • Lithium acetate solution (0.1 M)

  • Polyethylene glycol (PEG) solution (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • YPD and selective agar plates (e.g., YPD + G418)

Procedure:

  • Design Primers: Design forward and reverse primers for PCR amplification of the selectable marker cassette. The primers should have 40-50 bp of homology to the regions immediately upstream and downstream of the this compound open reading frame (ORF).

  • PCR Amplification: Amplify the selectable marker cassette from the plasmid using the designed primers and a high-fidelity DNA polymerase.

  • Purify PCR Product: Purify the PCR product using a PCR purification kit to remove primers and polymerase.

  • Yeast Transformation: a. Grow an overnight culture of the desired yeast strain in YPD medium. b. Inoculate a fresh YPD culture and grow to an OD600 of 0.8-1.0. c. Harvest the cells by centrifugation and wash with sterile water. d. Resuspend the cells in 0.1 M lithium acetate. e. Incubate for 30 minutes at 30°C. f. Add the purified PCR product, single-stranded carrier DNA, and PEG solution. g. Heat shock the cells at 42°C for 40 minutes. h. Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Selection: Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

  • Verification: Verify the correct integration of the deletion cassette by PCR using primers flanking the this compound locus and internal to the selectable marker.

2. Phenotypic Analysis of this compound Mutants

  • Growth Assays: Assess the growth rate of this compound mutant strains compared to wild-type in liquid or on solid media under various conditions (e.g., different temperatures, presence of drugs affecting the actin cytoskeleton like Latrunculin A).

  • Endocytosis Assays: Monitor the uptake of fluorescently labeled dyes (e.g., FM4-64) or receptor-mediated endocytosis of fluorescently tagged ligands to quantify endocytic defects.

  • Microscopy: Analyze the morphology of the actin cytoskeleton using fluorescently labeled phalloidin or by expressing fluorescently tagged actin-binding proteins.

B. Protein-Protein Interaction Assays

1. Co-immunoprecipitation (Co-IP) of this compound and its Binding Partners

This protocol is adapted from established yeast Co-IP procedures.

Materials:

  • Yeast strain expressing epitope-tagged this compound (e.g., this compound-HA) and a potentially interacting protein with a different tag (e.g., ProteinX-Myc).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail).

  • Antibody specific to the epitope tag on this compound (e.g., anti-HA antibody).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Yeast Cell Lysis: a. Grow a 50 mL culture of the yeast strain to mid-log phase. b. Harvest the cells and wash with sterile water. c. Resuspend the cell pellet in lysis buffer. d. Lyse the cells by bead beating or enzymatic digestion. e. Clarify the lysate by centrifugation.

  • Immunoprecipitation: a. Incubate the clarified lysate with the anti-HA antibody for 2-4 hours at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-2 hours.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution: a. Resuspend the beads in elution buffer. b. Boil the sample for 5-10 minutes to elute the protein complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the epitope tags of both this compound and the potential interactor.

2. GST Pull-Down Assay

This protocol outlines the in vitro interaction between a GST-tagged this compound fragment and a purified or in-vitro-translated interacting protein.

Materials:

  • Purified GST-tagged this compound protein (or a specific domain) immobilized on glutathione-agarose beads.

  • Purified or in-vitro-translated potential interacting protein.

  • Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Wash buffer (e.g., binding buffer with increased salt concentration).

  • Elution buffer (e.g., binding buffer containing reduced glutathione).

Procedure:

  • Incubation: Incubate the GST-Las17 beads with the potential interacting protein in binding buffer for 1-2 hours at 4°C.

  • Washing: Wash the beads extensively with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.

C. In Vitro Actin Polymerization Assay

Pyrene-Actin Polymerization Assay

This assay measures the kinetics of actin polymerization in the presence of this compound and other regulatory factors.

Materials:

  • Pyrene-labeled G-actin.

  • Unlabeled G-actin.

  • Purified Arp2/3 complex.

  • Purified wild-type or mutant this compound protein.

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).

  • Fluorometer.

Procedure:

  • Prepare Monomeric Actin: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer.

  • Set up Reaction: In a fluorometer cuvette, mix the purified proteins (Arp2/3 complex, this compound) in G-buffer.

  • Initiate Polymerization: Add the monomeric actin mixture to the cuvette and immediately start the measurement. Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

  • Measure Fluorescence: Monitor the increase in pyrene fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The slope of the linear phase of the curve represents the rate of actin polymerization. The intercept of this slope with the x-axis represents the lag time for nucleation.

D. Live-Cell Imaging of this compound Dynamics

This protocol allows for the visualization and quantification of this compound localization and dynamics in living yeast cells.

Materials:

  • Yeast strain expressing this compound tagged with a fluorescent protein (e.g., this compound-GFP).

  • Fluorescence microscope with a high-sensitivity camera (e.g., spinning disk confocal or TIRF microscope).

  • Agarose pads for immobilizing yeast cells.

  • Synthetic complete (SC) medium.

Procedure:

  • Cell Preparation: a. Grow an overnight culture of the yeast strain in SC medium. b. Inoculate a fresh culture and grow to early to mid-log phase.

  • Mounting: a. Prepare a 2% agarose pad with SC medium on a microscope slide. b. Apply a small volume of the cell culture to the agarose pad. c. Cover with a coverslip and seal the edges.

  • Image Acquisition: a. Acquire time-lapse images of the cells using the fluorescence microscope. Use appropriate filter sets for the fluorescent protein being used. b. Acquire images at regular intervals (e.g., every 1-2 seconds) for a duration that captures the entire process of interest (e.g., endocytic patch lifetime).

  • Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate) to track the movement and measure the fluorescence intensity of this compound-GFP puncta over time. b. Quantify parameters such as patch lifetime, peak fluorescence intensity, and displacement.

V. Visualizations

Signaling Pathways and Experimental Workflows

Las17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Endocytic_Cargo Endocytic Cargo Coat_Proteins Coat Proteins (e.g., Sla2) Endocytic_Cargo->Coat_Proteins Recruitment Sla1 Sla1 Coat_Proteins->Sla1 Recruitment This compound This compound Ysc84 Ysc84 This compound->Ysc84 Activation Arp23_complex Arp2/3 complex This compound->Arp23_complex Activation Sla1->this compound Inhibition Actin_Monomers G-Actin Ysc84->Actin_Monomers Binding & Bundling Arp23_complex->Actin_Monomers Nucleation Actin_Filament F-Actin (Branched Network) Actin_Monomers->Actin_Filament Polymerization Vesicle Endocytic Vesicle Actin_Filament->Vesicle Invagination Force

Caption: this compound signaling pathway in yeast endocytosis.

Co_IP_Workflow start Start: Yeast cells expressing This compound-HA and ProteinX-Myc lysis Cell Lysis start->lysis incubation Incubate with anti-HA antibody lysis->incubation beads Add Protein A/G beads incubation->beads wash Wash beads beads->wash elution Elute protein complexes wash->elution analysis SDS-PAGE and Western Blot Analysis elution->analysis end End: Detection of ProteinX-Myc in this compound-HA immunoprecipitate analysis->end

Caption: Experimental workflow for Co-immunoprecipitation.

Actin_Polymerization_Assay_Workflow start Start: Purified proteins (Actin, Arp2/3, this compound) mix Mix proteins in fluorometer cuvette start->mix initiate Initiate polymerization with KMEI buffer mix->initiate measure Measure pyrene fluorescence over time initiate->measure analyze Analyze data: Plot fluorescence vs. time Calculate polymerization rate measure->analyze end End: Quantification of actin polymerization kinetics analyze->end

Caption: Workflow for the Pyrene-Actin Polymerization Assay.

References

Visualizing Las17 in Live Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Las17, the budding yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a critical regulator of actin polymerization during clathrin-mediated endocytosis. Its dynamic recruitment to and activity at endocytic sites are essential for the generation of force required for membrane invagination and vesicle scission. Visualizing the spatiotemporal dynamics of this compound in living cells is paramount to understanding its function and regulation. These application notes provide detailed protocols and guidelines for the visualization of this compound in live Saccharomyces cerevisiae cells using fluorescent protein tagging and advanced microscopy techniques.

I. Techniques for Visualizing this compound

The primary method for visualizing this compound in live yeast cells involves the genetic fusion of a fluorescent protein (FP) to the C-terminus of the endogenous this compound gene. This approach ensures that the this compound-FP fusion is expressed at native levels under the control of its own promoter, minimizing artifacts associated with overexpression. A variety of microscopy techniques can then be employed to observe the dynamics of the tagged protein.

Confocal and Epifluorescence Microscopy

Standard confocal and widefield epifluorescence microscopy are workhorse techniques for observing the localization and dynamics of this compound-FP at endocytic patches on the yeast cell cortex. Time-lapse imaging allows for the tracking of individual endocytic events, revealing the recruitment, stabilization, and disassembly of this compound.

Super-Resolution Microscopy

To overcome the diffraction limit of conventional light microscopy (~250 nm), super-resolution techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can be employed. These methods provide nanoscale resolution, enabling a more detailed view of the organization of this compound within the endocytic machinery.

II. Data Presentation: Comparison of Fluorescent Proteins

The choice of fluorescent protein is critical for successful live-cell imaging. The ideal FP should be bright, photostable, and mature quickly. The following table summarizes the properties of commonly used fluorescent proteins for tagging proteins in yeast.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative Brightness¹Photostability²Maturation SpeedNotes
EGFP 4885071.00HighFastThe most commonly used FP; a reliable choice for most applications.
mCherry 5876100.22ModerateFastA popular red FP, useful for dual-color imaging with GFP. Can be less photostable than GFP.[1]
mRuby3 558605~1.4 (relative to mRuby2)HighFastA bright and photostable red fluorescent protein, outperforming mCherry.
mNeonGreen 506517~2-3x EGFPHighVery FastAn exceptionally bright and photostable green fluorescent protein.
mTurquoise2 4344740.93Very HighFastA high-performance cyan fluorescent protein, excellent for FRET applications.
mTagBFP2 4024570.26ModerateFastA blue fluorescent protein suitable for multicolor imaging, though may require UV excitation which can be phototoxic.

¹Relative brightness is an approximation and can vary depending on the fusion protein and cellular environment. ²Photostability is a qualitative assessment and can be influenced by imaging conditions.

III. Experimental Protocols

Protocol for C-terminal Tagging of this compound with a Fluorescent Protein

This protocol describes the C-terminal tagging of the endogenous this compound gene with a fluorescent protein (e.g., EGFP) using a PCR-based homologous recombination strategy. This method utilizes a template plasmid containing the FP sequence and a selectable marker.

Materials:

  • Yeast strain (e.g., BY4741)

  • Template plasmid (e.g., pFA6a-GFP(S65T)-kanMX6)

  • Forward and reverse primers for PCR

  • High-fidelity DNA polymerase

  • Yeast transformation reagents (e.g., LiOAc/SS-DNA/PEG method)

  • Selective growth media (e.g., YPD + G418)

Procedure:

  • Primer Design: Design forward and reverse primers for PCR amplification of the FP-marker cassette from the template plasmid.

    • Forward Primer: ~40-50 nucleotides of sequence homologous to the C-terminal coding region of this compound (immediately upstream of the stop codon), followed by ~20 nucleotides of sequence that anneals to the beginning of the FP coding sequence on the template plasmid.

    • Reverse Primer: ~40-50 nucleotides of sequence homologous to the 3' untranslated region (UTR) of this compound (immediately downstream of the stop codon), followed by ~20 nucleotides of sequence that anneals to the end of the marker gene on the template plasmid.

  • PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the FP-marker cassette. The resulting PCR product will have the FP and marker genes flanked by sequences homologous to the this compound locus.

  • Yeast Transformation: Transform the purified PCR product into the desired yeast strain using a standard yeast transformation protocol (e.g., the lithium acetate method).

  • Selection: Plate the transformed cells on selective media (e.g., YPD agar plates containing G418 for the kanMX6 marker) to select for successful integrants.

  • Verification: Verify the correct integration of the FP-marker cassette at the this compound locus by colony PCR and fluorescence microscopy. For colony PCR, use a forward primer that anneals upstream of the integration site in the this compound gene and a reverse primer that anneals within the FP coding sequence.

Protocol for Live-Cell Imaging of this compound-FP by Confocal Microscopy

This protocol outlines the steps for preparing and imaging yeast cells expressing this compound-FP using a confocal microscope.

Materials:

  • Yeast strain expressing this compound-FP

  • Synthetic complete (SC) or other appropriate growth medium

  • Concanavalin A solution (1 mg/mL in water)

  • Glass-bottom imaging dishes or slides

  • Confocal microscope with appropriate lasers and detectors

Procedure:

  • Cell Culture: Grow the yeast strain expressing this compound-FP overnight in the appropriate liquid medium at 30°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

  • Immobilization:

    • Coat the surface of a glass-bottom dish with 100 µL of Concanavalin A solution and incubate for 5-10 minutes at room temperature.

    • Remove the Concanavalin A solution and wash the dish twice with sterile water.

    • Add a small volume (~50 µL) of the yeast culture to the dish and allow the cells to adhere for 10-15 minutes.

    • Gently wash the dish with fresh media to remove unattached cells. Add fresh media to the dish for imaging.

  • Image Acquisition:

    • Place the imaging dish on the stage of the confocal microscope.

    • Locate the cells using brightfield or DIC optics.

    • Set the imaging parameters for the fluorescent protein being used (e.g., for EGFP, excite with a 488 nm laser and collect emission between 500-550 nm).

    • Use a low laser power to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-2 seconds) to capture the dynamics of this compound at endocytic sites.

    • Acquire a Z-stack of images to capture the entire volume of the cell.

Protocol for Super-Resolution Imaging of this compound-FP (PALM)

This protocol provides a general workflow for performing PALM on yeast cells expressing this compound fused to a photoactivatable or photoconvertible fluorescent protein (e.g., mEos3.2).

Materials:

  • Yeast strain expressing this compound-mEos3.2

  • Growth medium

  • Immobilization reagents as described in Protocol 3.2

  • A super-resolution microscope capable of PALM imaging (e.g., a TIRF microscope with appropriate lasers for activation and excitation).

Procedure:

  • Cell Preparation: Prepare and immobilize the yeast cells as described in Protocol 3.2.

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 100x, NA 1.4 or higher).

    • Ensure the microscope is equipped with lasers for both activation (e.g., 405 nm for mEos3.2) and excitation (e.g., 561 nm for the red form of mEos3.2).

  • Image Acquisition:

    • Locate the cells of interest.

    • Use a low-power 405 nm laser to photoactivate a sparse subset of this compound-mEos3.2 molecules.

    • Excite the activated molecules with a high-power 561 nm laser and image their fluorescence until they photobleach.

    • Repeat this cycle of activation and excitation/imaging for thousands of frames to collect data from a large number of individual molecules.

  • Data Analysis:

    • Process the acquired image series using specialized software to localize the center of each individual fluorescent spot with high precision.

    • Reconstruct a super-resolution image by plotting the positions of all localized molecules.

IV. Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Clathrin-Mediated Endocytosis

This compound plays a central role in orchestrating actin polymerization at sites of endocytosis. Its activity is tightly regulated by a network of protein-protein interactions.

Las17_Signaling_Pathway Plasma_Membrane Plasma Membrane Upstream_Signals Upstream Signals (e.g., Ede1, Pan1) This compound This compound (WASP) Upstream_Signals->this compound Recruitment Sla1 Sla1 Sla1->this compound Inhibition Actin_Monomers G-Actin This compound->Actin_Monomers Binding Arp23_Complex Arp2/3 Complex This compound->Arp23_Complex Activation Vrp1 Vrp1 (WIP) Vrp1->this compound Stabilization Actin_Filament Branched Actin Filament Network Actin_Monomers->Actin_Filament Polymerization Arp23_Complex->Actin_Filament Nucleation Membrane_Invagination Membrane Invagination & Vesicle Formation Actin_Filament->Membrane_Invagination Force Generation

Caption: this compound signaling at the endocytic site.

Experimental Workflow for Visualizing this compound-FP

The following diagram illustrates the overall workflow for visualizing this compound using fluorescent protein tagging and live-cell microscopy.

Experimental_Workflow start Start primer_design 1. Primer Design for FP-tagging Cassette start->primer_design pcr 2. PCR Amplification of FP-Marker Cassette primer_design->pcr transformation 3. Yeast Transformation pcr->transformation selection 4. Selection of Positive Transformants transformation->selection verification 5. Verification by PCR and Microscopy selection->verification cell_prep 6. Cell Culture and Immobilization verification->cell_prep imaging 7. Live-Cell Microscopy (Confocal or Super-Resolution) cell_prep->imaging analysis 8. Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Workflow for this compound-FP visualization.

V. Conclusion

The methods described in these application notes provide a robust framework for the visualization and quantitative analysis of this compound dynamics in live yeast cells. The choice of fluorescent protein and microscopy technique should be tailored to the specific research question. By carefully following these protocols, researchers can gain valuable insights into the intricate mechanisms of endocytosis and actin regulation.

References

Application Notes and Protocols for LAS17 Gene Knockout and Mutation in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of the LAS17 gene in Saccharomyces cerevisiae (yeast) and detail established protocols for its knockout and mutation. The accompanying protocols are intended for researchers experienced in basic yeast genetics and molecular biology techniques.

The this compound gene in yeast encodes a homolog of the human Wiskott-Aldrich Syndrome protein (WASP), a key regulator of actin polymerization.[1][2] Las17p is crucial for the assembly of cortical actin patches and is essential for processes such as endocytosis, polarized cell growth, and cytokinesis.[1][2][3] It functions in part by interacting with and activating the Arp2/3 complex, which initiates the formation of branched actin filaments. Deletion or mutation of this compound leads to significant and pleiotropic phenotypes, making it a valuable target for studying actin dynamics and related cellular processes. These mutant strains can serve as powerful tools in drug discovery efforts targeting the actin cytoskeleton.

Quantitative Phenotypic Data of this compoundΔ Mutants

The deletion of the this compound gene results in a variety of measurable defects. The following tables summarize key quantitative data from studies on this compoundΔ yeast strains.

Phenotypic CategoryParameterWild-Type ValueThis compoundΔ Mutant ValueReference
Endocytosis Internalization of α-factorNormalSeverely defective
Lucifer Yellow uptakeEfficientDefective
Actin Cytoskeleton Polarized actin patchesPresentDelocalized/Aggregated
Cell Growth Growth rate at 25°CNormalSlow growth
Growth at 37°C (ts)NormalTemperature-sensitive growth defect
Budding Pattern Bipolar buddingNormalDecreased/Random
Morphology Cell ShapeNormal ovoidAbnormal

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the central role of Las17p in the actin polymerization pathway and the workflows for generating this compound knockout and mutant yeast strains.

LAS17_Signaling_Pathway Ext_Signal External/Internal Signals SH3_Proteins SH3 Domain Proteins (e.g., Sla1, Bbc1, Ysc84) Ext_Signal->SH3_Proteins activate This compound Las17p (WASP homolog) SH3_Proteins->this compound regulate Arp2_3 Arp2/3 Complex This compound->Arp2_3 activates Actin G-actin Arp2_3->Actin nucleates F_Actin F-actin Network (Branched) Actin->F_Actin polymerization Endocytosis Endocytosis F_Actin->Endocytosis Cytoskeleton Actin Cytoskeleton Organization F_Actin->Cytoskeleton

Caption: Las17p signaling pathway in yeast actin polymerization.

Gene_Knockout_Workflow cluster_0 Homologous Recombination cluster_1 CRISPR/Cas9 PCR_HR 1. PCR amplify selection marker with this compound flanking homology Transform_HR 2. Transform yeast with PCR product PCR_HR->Transform_HR Select_HR 3. Select on appropriate medium (e.g., G418) Transform_HR->Select_HR Verify_HR 4. Verify knockout by Colony PCR Select_HR->Verify_HR Design_gRNA 1. Design gRNA targeting this compound Clone_gRNA 2. Clone gRNA into Cas9 expression vector Design_gRNA->Clone_gRNA Co_transform 3. Co-transform yeast with Cas9-gRNA plasmid and repair template (optional) Clone_gRNA->Co_transform Select_CRISPR 4. Select transformants and screen for mutations Co_transform->Select_CRISPR Verify_CRISPR 5. Verify mutation by sequencing Select_CRISPR->Verify_CRISPR

Caption: Experimental workflows for this compound gene knockout in yeast.

Experimental Protocols

Protocol 1: this compound Gene Knockout via Homologous Recombination

This protocol describes the complete deletion of the this compound open reading frame (ORF) by replacing it with a selectable marker cassette, such as kanMX4, which confers resistance to the antibiotic G418.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing the kanMX4 marker (e.g., pFA6a-kanMX4)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (see below)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • YPD medium and YPD agar plates containing G418 (200 µg/ml)

  • Reagents for genomic DNA extraction and PCR

Primer Design: Design 70-80 base pair primers. The 5' end (~50 bp) should be homologous to the regions immediately upstream (Forward primer) or downstream (Reverse primer) of the this compound ORF. The 3' end (~20-25 bp) should be complementary to the sequence flanking the kanMX4 marker on the template plasmid.

Procedure:

  • PCR Amplification of the Knockout Cassette:

    • Set up a PCR reaction using the kanMX4 plasmid as a template and the designed long primers.

    • Use a high-fidelity polymerase and optimize annealing temperature and extension time.

    • Run the PCR product on an agarose gel to confirm the correct size (~1.6 kb for kanMX4).

    • Purify the PCR product.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate method.

    • Transform the yeast with 0.5-1.0 µg of the purified PCR product.

    • Allow for a recovery period in liquid YPD for 2-4 hours before plating.

  • Selection of Transformants:

    • Plate the transformation mixture onto YPD plates containing 200 µg/ml G418.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Knockout:

    • Perform colony PCR on genomic DNA isolated from putative knockout colonies.

    • Use a forward primer upstream of the this compound locus and a reverse primer within the kanMX4 cassette to confirm correct integration. A second PCR with primers flanking the entire locus can confirm the absence of the wild-type this compound gene.

Protocol 2: this compound Gene Mutation/Knockout using CRISPR/Cas9

This protocol allows for precise editing of the this compound gene, including the introduction of specific mutations or small insertions/deletions (indels) that can lead to a frameshift and subsequent gene knockout.

Materials:

  • Yeast strain

  • Cas9/gRNA co-expression plasmid (e.g., a p414-TEF1p-Cas9-CYC1t vector)

  • Oligonucleotides for gRNA cloning

  • Optional: A short (e.g., 90 bp) double-stranded DNA repair template with the desired mutation, flanked by homology arms.

  • Yeast transformation reagents

  • Media for plasmid selection (e.g., synthetic complete medium lacking tryptophan if using a TRP1-marked plasmid)

  • Reagents for genomic DNA extraction, PCR, and Sanger sequencing

Procedure:

  • gRNA Design and Cloning:

    • Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the this compound ORF, preferably followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize two complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into the Cas9/gRNA plasmid.

    • Anneal the oligonucleotides and ligate them into the linearized Cas9/gRNA vector.

    • Transform into E. coli and verify the correct insertion by sequencing.

  • Yeast Transformation:

    • Transform yeast with the sequence-verified Cas9-gRNA plasmid.

    • For precise mutations, co-transform with a linear DNA repair template. For knockouts via non-homologous end joining (NHEJ), the repair template is omitted.

  • Selection and Screening:

    • Plate the transformation on a medium that selects for the Cas9/gRNA plasmid.

    • Incubate at 30°C for 2-3 days.

    • If a phenotypic screen is available (e.g., temperature sensitivity), replica-plate colonies to identify potential mutants.

  • Verification of Mutation:

    • Isolate genomic DNA from candidate colonies.

    • PCR amplify the targeted region of the this compound gene.

    • Purify the PCR product and submit it for Sanger sequencing to confirm the presence of the desired mutation or an indel.

    • To ensure the phenotype is not due to the Cas9 plasmid, the plasmid can be cured by growing the confirmed mutant on non-selective media.

References

Application Notes and Protocols for the Purification of Recombinant Las17 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las17, the single Wiskott-Aldrich syndrome protein (WASP) homolog in Saccharomyces cerevisiae, is a key regulator of actin polymerization and is essential for processes such as endocytosis.[1] As a crucial component of the cellular machinery that links signaling pathways to cytoskeletal rearrangements, purified recombinant this compound is an invaluable tool for in vitro biochemical assays, structural studies, and the screening of potential therapeutic inhibitors. These application notes provide a comprehensive guide to the multi-step purification of recombinant this compound protein expressed in Escherichia coli. The protocols detailed below outline a standard purification workflow, commencing with affinity chromatography, followed by tag cleavage and subsequent polishing steps using ion exchange and size exclusion chromatography to achieve high purity.

Data Presentation: Purification of Recombinant GST-Tagged this compound

The following table presents a representative purification scheme for a glutathione S-transferase (GST)-tagged this compound protein construct expressed in E. coli. The values provided are illustrative and may vary depending on the specific this compound construct, expression levels, and the efficiency of each purification step. A robust protein quantification method, such as a Bradford or BCA assay, should be employed at each stage to accurately determine protein concentration. Activity assays, if available for the specific this compound construct (e.g., an Arp2/3 complex activation assay), are crucial for determining the specific activity and fold purification.

Purification StepTotal Protein (mg)This compound Protein (mg)Yield (%)Purity (%)Specific Activity (units/mg)Fold Purification
Crude Cell Lysate 1200301002.51001
Glutathione Affinity 45279060240024
Tag Cleavage & Removal 22206791364036.4
Ion Exchange Chromatography 17165394376037.6
Size Exclusion Chromatography 1413.545>98392039.2

Experimental Protocols

A multi-step purification strategy is recommended to achieve high purity of recombinant this compound. The workflow typically involves an initial capture step using affinity chromatography, followed by removal of the affinity tag and subsequent polishing steps to remove remaining contaminants.

Diagram of the Purification Workflow

Recombinant this compound Purification Workflow Purification Workflow for Recombinant this compound cluster_0 Step 1: Expression & Lysis cluster_1 Step 2: Affinity Chromatography cluster_2 Step 3: Tag Cleavage cluster_3 Step 4: Polishing Steps Expression Expression of GST-Las17 in E. coli Lysis Cell Lysis & Clarification Expression->Lysis Affinity Glutathione Sepharose Affinity Chromatography Lysis->Affinity Elution1 Elution of GST-Las17 Affinity->Elution1 Cleavage Protease Cleavage (e.g., PreScission) Elution1->Cleavage Cleaved_Protein Mixture of this compound, GST, and uncleaved protein Cleavage->Cleaved_Protein IEC Ion Exchange Chromatography Cleaved_Protein->IEC SEC Size Exclusion Chromatography IEC->SEC Pure_this compound Purified this compound Protein SEC->Pure_this compound

Caption: A multi-step workflow for purifying recombinant this compound.

Expression and Lysis of GST-Las17

This protocol is designed for the expression of a GST-tagged this compound construct in E. coli BL21(DE3) cells.

Materials:

  • E. coli BL21(DE3) cells transformed with the GST-Las17 expression vector.

  • LB Broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin).

  • Lysozyme.

  • DNase I.

Protocol:

  • Inoculate a single colony of transformed E. coli into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of LB broth with antibiotic.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C for better protein folding.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating of the sample.

  • Clarify the lysate by centrifugation at 48,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble GST-Las17 fusion protein.

Affinity Chromatography

This step utilizes the high affinity of the GST tag for immobilized glutathione to capture the fusion protein.

Materials:

  • Glutathione Sepharose 4B resin (or similar).

  • Affinity Chromatography Column.

  • Lysis Buffer (as above).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT.

Protocol:

  • Equilibrate the Glutathione Sepharose resin with Lysis Buffer.

  • Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Wash the column with 10-20 column volumes of Lysis Buffer to remove unbound proteins.

  • Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the GST-Las17 fusion protein with 5-10 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.

  • Pool the fractions containing the purified GST-Las17.

Cleavage of the GST Tag

To obtain native this compound, the GST tag is proteolytically removed. This protocol assumes the use of a protease with a specific recognition site engineered between the GST tag and the this compound protein, such as PreScission Protease.[2]

Materials:

  • Purified GST-Las17 protein.

  • PreScission Protease (or other appropriate protease).

  • Cleavage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Dialysis tubing or desalting column.

Protocol:

  • If necessary, buffer exchange the pooled GST-Las17 fractions into the Cleavage Buffer using a desalting column or dialysis.

  • Add PreScission Protease to the protein solution. A ratio of 1 unit of protease per 100 µg of fusion protein is a good starting point.

  • Incubate the reaction at 4°C for 4-16 hours. The optimal time should be determined empirically.

  • Monitor the cleavage reaction by SDS-PAGE.

  • After cleavage, the solution will contain a mixture of cleaved this compound, the GST tag, uncleaved GST-Las17, and the protease.

Ion Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge. This step is effective in removing the GST tag (pI ~6.5) and other charged impurities from the this compound protein. The choice of an anion or cation exchange resin depends on the theoretical isoelectric point (pI) of the this compound construct and the desired buffer pH. For a protein with a pI below the buffer pH, an anion exchanger is used, while a protein with a pI above the buffer pH will bind to a cation exchanger.[3][4]

Materials:

  • Appropriate IEC resin (e.g., Q Sepharose for anion exchange or SP Sepharose for cation exchange).

  • IEC Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0 (for anion exchange) or 20 mM MES pH 6.0 (for cation exchange).

  • IEC Buffer B (High Salt): Same as Buffer A but with 1 M NaCl.

Protocol:

  • Equilibrate the IEC column with IEC Buffer A.

  • Dilute the cleaved protein sample with Buffer A to reduce the salt concentration and ensure binding to the resin.

  • Load the sample onto the column.

  • Wash the column with several column volumes of Buffer A to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

  • Pool the fractions containing the purified this compound protein.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is the final polishing step to separate proteins based on their size and to remove any remaining aggregates or smaller contaminants.[5]

Materials:

  • SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of this compound).

  • SEC Buffer: A buffer suitable for the long-term stability of this compound, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol:

  • Equilibrate the SEC column with at least two column volumes of SEC Buffer.

  • Concentrate the pooled fractions from the IEC step to a small volume (typically <5% of the column volume).

  • Load the concentrated sample onto the SEC column.

  • Elute the protein with one column volume of SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the highly purified monomeric this compound protein.

  • Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Signaling Pathway Involving this compound

This compound is a key player in the signaling cascade that leads to actin polymerization at the plasma membrane during endocytosis in yeast. It acts as a nucleation-promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of new actin filaments.

This compound Signaling Pathway Simplified this compound Signaling in Endocytosis cluster_0 Upstream Signals cluster_1 This compound Activation cluster_2 Actin Polymerization Machinery Signal Endocytic Cargo & Adaptor Proteins This compound This compound (WASP) Signal->this compound Recruitment & Activation Arp23 Arp2/3 Complex This compound->Arp23 Activation F_Actin Branched Actin Filaments (F-Actin) Arp23->F_Actin Nucleation G_Actin G-Actin G_Actin->Arp23 Binding

Caption: this compound activates the Arp2/3 complex to drive actin polymerization.

References

Application Notes and Protocols: In Vitro Actin Polymerization Assays with Las17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro actin polymerization assays with Las17, a key regulator of actin dynamics in yeast and a homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). Understanding the modulatory effects of this compound and its interacting partners on actin polymerization is crucial for research in cell motility, endocytosis, and for the development of novel therapeutics targeting these pathways.

Introduction

This compound is a potent nucleation-promoting factor (NPF) that stimulates the actin-related protein 2/3 (Arp2/3) complex to initiate the formation of branched actin networks.[1][2] It plays a critical role in cellular processes such as endocytosis by providing the force for membrane invagination.[3][4] this compound's function is mediated through its various domains, including the C-terminal WCA (WH2, Central, and Acidic) domain, which interacts with G-actin and the Arp2/3 complex, and a central polyproline-rich (PPR) region that has been shown to possess both Arp2/3-dependent and -independent actin nucleation activities.[1] In vitro actin polymerization assays are essential tools to dissect the molecular mechanisms of this compound function and to screen for compounds that may modulate its activity. The most common method employed is the pyrene-actin polymerization assay, which monitors the increase in fluorescence as pyrene-labeled G-actin monomers incorporate into growing F-actin filaments.

Key Signaling and Regulatory Interactions

This compound activity is tightly regulated by various interacting proteins. The adaptor protein Sla1, for instance, can inhibit this compound's nucleation-promoting activity by binding to its polyproline region. This inhibition is thought to be relieved by other cellular factors, allowing for spatial and temporal control of actin polymerization. Furthermore, the central polyproline region of this compound contains a second G-actin-binding motif (LGM) that contributes to its high NPF activity. This compound can also collaborate with other proteins, such as Ysc84, to promote actin bundling.

Las17_Signaling_Pathway cluster_regulation This compound Regulation cluster_polymerization Actin Polymerization Sla1 Sla1 This compound This compound Sla1->this compound Inhibits Ysc84 Ysc84 This compound->Ysc84 Activates Arp2/3 Complex Arp2/3 Complex This compound->Arp2/3 Complex Activates Bundled F-actin Bundled F-actin Ysc84->Bundled F-actin Bundles G-actin G-actin G-actin->this compound Binds to PPR & WCA Branched F-actin Branched F-actin G-actin->Branched F-actin Polymerizes G-actin->Bundled F-actin Polymerizes Arp2/3 Complex->Branched F-actin Nucleates Pyrene_Actin_Assay_Workflow Start Start Prepare G-actin solution with pyrene-labeled actin Prepare G-actin solution with pyrene-labeled actin Start->Prepare G-actin solution with pyrene-labeled actin Add this compound/other factors to reaction mix Add this compound/other factors to reaction mix Prepare G-actin solution with pyrene-labeled actin->Add this compound/other factors to reaction mix Initiate polymerization with polymerization buffer Initiate polymerization with polymerization buffer Add this compound/other factors to reaction mix->Initiate polymerization with polymerization buffer Monitor fluorescence increase over time Monitor fluorescence increase over time Initiate polymerization with polymerization buffer->Monitor fluorescence increase over time Data Analysis Data Analysis Monitor fluorescence increase over time->Data Analysis End End Data Analysis->End

References

Application Notes for Analyzing Las17 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Las17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a critical regulator of actin dynamics. It plays a pivotal role in processes such as endocytosis and cytoskeletal organization by acting as a scaffold protein that integrates upstream signals to activate the Arp2/3 complex, a key nucleator of branched actin filaments.[1][2] Understanding the intricate network of protein-protein interactions (PPIs) centered around this compound is fundamental to elucidating the molecular mechanisms of these cellular processes and identifying potential therapeutic targets.

These application notes provide a comprehensive overview of established and quantitative methods to discover, validate, and characterize this compound PPIs. Detailed protocols for key techniques are provided, alongside structured data tables and visual diagrams to facilitate experimental design and data interpretation.

Section 1: General Workflow for Analyzing this compound Interactions

A typical research pipeline for investigating this compound PPIs involves a multi-step approach, beginning with broad screening methods to identify potential interactors, followed by rigorous validation experiments, and culminating in quantitative biophysical analysis to determine binding affinities and kinetics.

PPI_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Quantification Quantitative & In-Cellulo Analysis Y2H Yeast Two-Hybrid (Y2H) CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Putative Interactor List APMS Affinity Purification- Mass Spectrometry (AP-MS) APMS->CoIP SPR Surface Plasmon Resonance (SPR) CoIP->SPR Validated Interaction BiFC Bimolecular Fluorescence Complementation (BiFC) CoIP->BiFC GST_Pull GST Pull-Down GST_Pull->SPR MST Microscale Thermophoresis (MST) GST_Pull->MST

Caption: General workflow for identifying and characterizing this compound protein-protein interactions.

Section 2: Discovery of Novel this compound Interactors

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method for screening large libraries of proteins for interaction with a specific "bait" protein, such as this compound. The principle relies on the reconstitution of a functional transcription factor.

Y2H_Principle cluster_noint No Interaction cluster_int Interaction l1 Bait-DB + Prey-AD l2 No Reporter Gene Expression Bait Bait (this compound) DB DNA-Binding Domain (DB) UAS Upstream Activating Sequence (UAS) DB->UAS Binds Prey Prey (Library Protein) AD Activation Domain (AD) Reporter Reporter Gene (e.g., HIS3) UAS->Reporter Controls l3 Bait-DB interacts with Prey-AD l4 Reporter Gene Expressed Bait2 Bait (this compound) Prey2 Prey Bait2->Prey2 Interaction DB2 DB UAS2 UAS DB2->UAS2 AD2 AD AD2->DB2 Reporter2 Reporter Gene Transcription UAS2->Reporter2

Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein interactions.

Protocol: Yeast Two-Hybrid (Y2H) Liquid Screening

  • Bait Plasmid Construction: Clone the full-length or a specific domain of this compound into a "bait" vector (e.g., containing a LexA DNA-binding domain).

  • Bait Characterization: Transform the bait plasmid into a suitable yeast reporter strain. Test for self-activation of the reporter genes (e.g., HIS3, lacZ) on appropriate selective media. A suitable bait should not activate transcription on its own.[3]

  • Library Screening: Transform a yeast strain of the opposite mating type with a "prey" cDNA library (fused to a transcription activation domain, e.g., B42 or GAL4-AD).[4]

  • Mating: Mate the bait-containing yeast strain with the pre-transformed prey library strain in liquid YPD medium.

  • Selection: Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine, leucine) and containing inhibitors like 3-aminotriazole (3-AT) to select for interacting partners.

  • Prey Plasmid Rescue and Identification: Isolate the prey plasmids from positive colonies. Sequence the cDNA insert to identify the potential this compound-interacting protein.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a proteomic approach used to identify interaction partners of a protein of interest from a complex cellular mixture. This method involves tagging this compound, purifying it along with its binding partners, and identifying the co-purified proteins using mass spectrometry.

Protocol: AP-MS for this compound Interactors

  • Strain Generation: Generate a yeast strain where the endogenous this compound gene is tagged with an affinity tag (e.g., FLAG, HA, TAP-tag). Include an untagged wild-type strain as a negative control.

  • Cell Culture and Lysis: Grow a large-scale culture of the tagged and control strains. Harvest cells and perform cryogenic lysis using a freezer/mill or bead beater in a suitable lysis buffer (e.g., containing non-ionic detergent and protease/phosphatase inhibitors).

  • Affinity Purification:

    • Clarify the cell lysate by high-speed centrifugation.

    • Incubate the soluble lysate with affinity beads (e.g., anti-FLAG M2 magnetic beads) to capture the tagged this compound and its associated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads. For FLAG-tags, this is often done using a competitive FLAG peptide. For TAP-tags, a two-step purification and elution process is used.

  • Sample Preparation for MS:

    • Precipitate the eluted proteins (e.g., with TCA) or perform an in-solution or on-bead digest.

    • Digest the proteins into peptides using trypsin.

    • Desalt the peptides using a C18 column (e.g., ZipTip).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the identified proteins from the this compound-tagged sample against the untagged control to distinguish bona fide interactors from background contaminants.

Section 3: Validation of Putative Interactions

Co-Immunoprecipitation (Co-IP)

Co-IP is a cornerstone technique for validating PPIs in a cellular context. It involves precipitating a target protein (this compound) from a cell lysate and then using Western blotting to detect whether a putative interaction partner is co-precipitated.

CoIP_Workflow start Yeast Cell Lysate (containing this compound and partners) ab_inc Incubate with anti-Las17 antibody start->ab_inc bead_add Add Protein A/G beads ab_inc->bead_add precip Precipitate complex (Centrifugation) bead_add->precip wash Wash beads to remove non-specific binders precip->wash elute Elute proteins from beads (e.g., with SDS buffer) wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze detect Detect this compound (IP) and Co-precipitated Partner analyze->detect

Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Protocol: Co-Immunoprecipitation from Yeast

  • Lysate Preparation:

    • Grow yeast cells expressing tagged (e.g., HA, Myc, GFP) or endogenous this compound and the putative partner to mid-log phase (OD₆₀₀ ≈ 1.0-2.0).

    • Harvest cells and wash with TBS. Flash-freeze cell pellets.

    • Resuspend frozen pellets in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

    • Lyse cells using glass beads and a bead beater, pulsing for 45 seconds followed by 5 minutes on ice, repeated twice.

    • Clarify the lysate by centrifugation at ~20,000 x g for 5 minutes at 4°C.

  • Lysate Normalization: Determine the protein concentration of each lysate using a Bradford or BCA assay. Adjust all samples to the same concentration with lysis buffer.

  • Immunoprecipitation:

    • Incubate the normalized lysate (e.g., 1-2 mg total protein) with an antibody specific to this compound (or its tag) for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A or Protein G-conjugated beads (e.g., Sepharose or magnetic) and incubate for another 1-2 hours.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation (500 x g).

    • Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer, may have lower detergent concentration).

    • After the final wash, carefully remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and heating at 65-95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against this compound and the putative interacting protein.

GST Pull-Down Assay

This is an in vitro technique used to confirm a direct physical interaction between two proteins. A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), immobilized on glutathione-conjugated beads, and then used to "pull down" an interacting "prey" protein from a lysate or a purified solution.

Protocol: GST Pull-Down Assay

  • Bait Protein Expression and Purification:

    • Clone the coding sequence of this compound into a GST-fusion expression vector (e.g., pGEX).

    • Transform the construct into E. coli (e.g., BL21 strain) and induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-Las17 fusion protein using glutathione-agarose beads. Elute the protein or proceed with the bait immobilized on the beads.

  • Prey Protein Preparation: The prey protein can be a purified recombinant protein or present within a total cell lysate (e.g., from yeast or a cell line expressing the prey).

  • Binding Reaction:

    • Incubate the immobilized GST-Las17 (bait) with the prey protein source for 1-4 hours at 4°C.

    • Include a negative control using GST alone immobilized on beads to check for non-specific binding to the GST tag or the beads.

  • Washing and Elution:

    • Wash the beads several times with a suitable wash buffer to remove unbound proteins.

    • Elute the GST-Las17 and any bound prey protein, typically using a buffer containing reduced glutathione.

  • Analysis: Analyze the eluted samples by SDS-PAGE and Coomassie staining (if using purified prey) or Western blotting (if using cell lysate). A band corresponding to the prey protein in the GST-Las17 lane, but not in the GST-only control lane, indicates a direct interaction.

Section 4: Quantitative Analysis of this compound Interactions

Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) provide quantitative data on binding kinetics and affinity, such as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

Protocol Outline: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize purified this compound (the "ligand") onto the surface of a sensor chip. A reference flow cell should be prepared to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: Flow a series of concentrations of the purified interacting partner (the "analyte") across the chip surface.

  • Data Acquisition: The SPR instrument measures the change in resonance units (RU) over time as the analyte binds to and dissociates from the immobilized this compound. This generates a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Protocol Outline: Microscale Thermophoresis (MST)

  • Labeling: One binding partner (e.g., this compound) is fluorescently labeled (either via a fluorescent tag like GFP or a chemical dye).

  • Sample Preparation: Prepare a serial dilution of the unlabeled binding partner (the "ligand"). Mix each dilution with a constant concentration of the fluorescently labeled protein.

  • Measurement: Load the samples into capillaries. The MST instrument uses an infrared laser to create a precise temperature gradient in the capillary and measures the movement of the fluorescent molecules (thermophoresis).

  • Data Analysis: The change in thermophoretic movement upon binding is plotted against the ligand concentration. This binding curve is then fitted to an appropriate equation to determine the Kd.

Section 5: Summary of this compound Interactors and Binding Data

This compound acts as a hub, interacting with numerous proteins to regulate actin polymerization. Key interactors include actin itself, the Arp2/3 complex it activates, and various adaptor and regulatory proteins containing SH3 domains.

This compound Interaction Hub

Las17_Hub cluster_arp Actin Nucleation Machinery cluster_adaptors Adaptors & Regulators (SH3-domain proteins) This compound This compound (Yeast WASP) Arp23 Arp2/3 Complex This compound->Arp23 Activates Actin G-Actin This compound->Actin Binds (WH2 & LGM domains) Sla1 Sla1 This compound->Sla1 Inhibitory Interaction Ysc84 Ysc84 This compound->Ysc84 Activates Ysc84 actin binding Lsb1 Lsb1 This compound->Lsb1 Negative Regulator Lsb2 Lsb2 This compound->Lsb2 Vrp1 Vrp1 (WIP Homolog) This compound->Vrp1

Caption: Key protein interaction partners of the this compound/WASP signaling hub in yeast.

Quantitative Binding Data for this compound Interactions

The following table summarizes known dissociation constants (Kd) for this compound and its direct binding partners. This quantitative data is crucial for building accurate models of the endocytic machinery and for designing inhibitors that target specific interaction interfaces.

Interacting PartnerThis compound Domain/FragmentTechniqueDissociation Constant (Kd)Reference
G-ActinWH2 motifFluorescence Polarization0.14 ± 0.01 µM
G-ActinLGM (P8-12 fragment)Fluorescence Polarization0.30 ± 0.03 µM
G-Actin300-422 fragmentMicroscale Thermophoresis24 nM
Arp2/3 ComplexDimerized this compound (281–633)Supernatant Depletion Assay0.16 µM
Actin FilamentsProline-Rich Domain (PRD)Cosedimentation Assay~20 µM

References

Application Notes and Protocols for Microscopy Using Fluorescently Tagged Las17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a key regulator of actin polymerization and is essential for processes such as endocytosis.[1][2] It functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of new actin filaments.[1][3][4] Visualizing the dynamic localization and behavior of this compound within living cells is crucial for understanding its regulatory mechanisms and its role in cytoskeletal dynamics. This document provides detailed application notes and protocols for the fluorescent tagging of this compound and its subsequent imaging by microscopy.

Principle of the Method

To visualize this compound in live yeast cells, a fluorescent protein (e.g., Green Fluorescent Protein - GFP, or mCherry) is genetically fused to the C-terminus of the endogenous this compound gene. This is achieved through homologous recombination, ensuring that the fluorescently tagged this compound is expressed at its natural level under the control of its own promoter. This approach avoids artifacts associated with protein overexpression. Live-cell fluorescence microscopy is then used to observe the localization and dynamics of the this compound-fusion protein, providing insights into its function in cellular processes.

Signaling Pathway of this compound in Arp2/3 Complex Activation

This compound plays a central role in the activation of the Arp2/3 complex, which in turn nucleates new actin filaments from the side of existing filaments, creating a branched actin network. This process is fundamental to generating the protrusive forces required for endocytosis. The pathway involves the interaction of this compound with several other proteins.

Las17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Arp23_inactive Inactive Arp2/3 complex This compound->Arp23_inactive Binds & Activates PIP2 PIP2 PIP2->this compound Recruits Sla1 Sla1 Sla1->this compound Inhibits Bbc1 Bbc1 Bbc1->this compound Inhibits Vrp1 Vrp1 Vrp1->this compound Binds Ysc84 Ysc84 Ysc84->this compound Binds Myo3_5 Myo3/5 Myo3_5->this compound Binds Arp23_active Active Arp2/3 complex G_actin G-actin Arp23_active->G_actin Nucleates F_actin Branched F-actin Network G_actin->F_actin Polymerizes Experimental_Workflow start Start pcr PCR Amplification of Tagging Cassette start->pcr transform Yeast Transformation pcr->transform verify Verification of Correct Integration transform->verify culture Culture this compound-FP Yeast verify->culture prepare Sample Preparation for Microscopy culture->prepare image Live-Cell Fluorescence Microscopy prepare->image analyze Image and Data Analysis image->analyze end End analyze->end

References

Application Notes and Protocols: Quantitative Analysis of Las17 Dynamics at Endocytic Sites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptors, and remodeling of the plasma membrane. In budding yeast, Saccharomyces cerevisiae, this process is critically dependent on the dynamic assembly and disassembly of a complex protein machinery. A key player in driving the membrane invagination and vesicle formation is the actin cytoskeleton. Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a potent activator of the Arp2/3 complex, which nucleates the branched actin networks that provide the force for endocytic internalization.[1][2][3] Understanding the precise spatial and temporal regulation of this compound at endocytic sites is crucial for elucidating the mechanics of endocytosis.

These application notes provide a detailed overview of the quantitative analysis of this compound dynamics, including its interactions, temporal recruitment, and the experimental protocols used for its study.

Quantitative Data Summary

The dynamics of proteins at endocytic sites are often characterized by their arrival time relative to other proteins and their lifetime at the plasma membrane. The following tables summarize key quantitative data for this compound and its interacting partners.

Table 1: Temporal Dynamics of Key Endocytic Proteins

ProteinModuleArrival Time Relative to Actin Burst (s)Lifetime at Endocytic Site (s)Reference
Ede1Early Coat~ -60 to -40~ 40-90[4][5]
Sla1Late Coat~ -20~ 20
This compound WASP/Myo~ -20 ~ 20
Sla2Intermediate Coat~ -30~ 30-40
Pan1Late Coat~ -20~ 20
Abp1Actin0~ 10-15
Arp2/3 complexActin Nucleation0~ 10-15

Table 2: Key Interacting Partners of this compound at Endocytic Sites

Interacting ProteinFunction/Role in Relation to this compoundExperimental EvidenceReference
Sla1Forms a stable complex (SLAC) with this compound, inhibiting its activity until the onset of actin polymerization.Yeast two-hybrid, Co-immunoprecipitation, In vitro binding assays
Ysc84Activated by this compound to promote actin polymerization.Yeast two-hybrid, GST-pulldown
Arp2/3 complexDirectly activated by this compound to nucleate branched actin filaments.Genetic suppression, Co-immunoprecipitation, In vitro polymerization assays
Bzz1Interacts with this compound to participate in early steps of endocytosis and actin polymerization.Yeast two-hybrid, In vitro bead assay
Vrp1 (WIP homolog)Interacts with this compound and is involved in actin polymerization.Two-hybrid analysis
Myo3/5Type I myosins that function with this compound as nucleation-promoting factors (NPFs).Genetic analysis, Live-cell imaging

Signaling Pathways and Experimental Workflows

This compound Activation and Regulation at Endocytic Sites

This compound is recruited to endocytic sites relatively early but is maintained in an inactive state through its interaction with Sla1, forming the SLAC complex. This prevents premature actin polymerization. The transition to an active state is thought to be triggered by the recruitment of other factors and signaling events that lead to the dissociation or conformational change of the SLAC complex, allowing this compound to activate the Arp2/3 complex.

Las17_Regulation Las17_inactive This compound (Inactive) SLAC SLAC Complex Las17_inactive->SLAC Sla1 Sla1 Sla1->SLAC Activation_signal Activation Signal (Late Stage) SLAC->Activation_signal Las17_active This compound (Active) Arp2_3 Arp2/3 Complex Las17_active->Arp2_3 Activation Actin_polym Actin Polymerization Arp2_3->Actin_polym Nucleation Endocytic_site Endocytic Site (Early Stage) Endocytic_site->Las17_inactive Recruitment Endocytic_site->Sla1 Recruitment Activation_signal->Las17_active

Caption: Regulation of this compound activity at the endocytic site.

Experimental Workflow for Quantitative Live-Cell Imaging

The quantitative analysis of this compound dynamics heavily relies on live-cell fluorescence microscopy of yeast cells expressing fluorescently tagged proteins.

Live_Cell_Imaging_Workflow strain_prep Yeast Strain Preparation (e.g., this compound-GFP) microscopy Live-Cell Fluorescence Microscopy (e.g., Spinning Disk Confocal) strain_prep->microscopy image_acq Image Acquisition (Time-lapse series) microscopy->image_acq image_proc Image Processing (Denoising, Background Subtraction) image_acq->image_proc patch_tracking Endocytic Patch Tracking image_proc->patch_tracking quant Quantitative Analysis (Lifetime, Intensity) patch_tracking->quant data_vis Data Visualization (Kymographs, Plots) quant->data_vis

Caption: Workflow for quantitative analysis of protein dynamics.

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Microscopy of Yeast Endocytic Proteins

This protocol outlines the general steps for imaging the dynamics of fluorescently tagged proteins, such as this compound-GFP, at endocytic sites in living yeast cells.

1. Yeast Strain Preparation:

  • Construct a yeast strain expressing this compound tagged with a fluorescent protein (e.g., GFP, mCherry) at its endogenous locus using standard yeast transformation techniques.
  • Verify correct integration and expression levels by PCR and Western blotting.
  • Grow the yeast strain in appropriate selective media (e.g., synthetic complete dextrose) to mid-log phase (OD600 ≈ 0.4-0.8) at 25-30°C.

2. Sample Preparation for Microscopy:

  • Harvest a small volume of the yeast culture (e.g., 1 mL) by centrifugation.
  • Resuspend the cell pellet in a small volume of fresh media.
  • Mount the cells on a concanavalin A-coated glass-bottom dish or a slide with an agarose pad to immobilize the cells for imaging.

3. Image Acquisition:

  • Use a spinning-disk confocal microscope equipped with an electron-multiplying charge-coupled device (EMCCD) camera for rapid and sensitive imaging.
  • Excite the fluorescently tagged protein with the appropriate laser line (e.g., 488 nm for GFP).
  • Acquire time-lapse images of a single focal plane at the cell cortex at a rate of 1-2 frames per second for a duration of 2-5 minutes.

4. Quantitative Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to analyze the acquired time-lapse movies.
  • Identify and track individual endocytic patches (fluorescent puncta) over time.
  • Measure the lifetime of the fluorescent signal at each patch from its appearance to its disappearance or inward movement.
  • Quantify the fluorescence intensity of each patch over time to determine the kinetics of protein recruitment and dissociation.

Protocol 2: In Vitro Pyrene-Actin Polymerization Assay

This assay is used to measure the ability of this compound and its regulators to promote actin polymerization in vitro.

1. Protein Purification:

  • Purify recombinant this compound, Arp2/3 complex, and any regulatory proteins (e.g., Sla1) from E. coli or yeast expression systems.
  • Purify actin from rabbit skeletal muscle and label it with pyrene iodoacetamide.

2. Polymerization Reaction:

  • Prepare a reaction mix containing G-actin (with a small percentage of pyrene-labeled G-actin) in a polymerization buffer (e.g., G-buffer).
  • Initiate the polymerization reaction by adding a polymerization-inducing salt solution (e.g., KCl, MgCl2) and the proteins of interest (this compound, Arp2/3 complex, etc.).

3. Data Acquisition:

  • Monitor the increase in pyrene fluorescence over time using a fluorescence spectrophotometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
  • Record the fluorescence intensity at regular intervals to generate a polymerization curve.

4. Data Analysis:

  • Determine the initial rate of polymerization from the slope of the polymerization curve.
  • Compare the polymerization rates in the presence and absence of this compound and its regulators to assess their effects on actin nucleation and elongation.

Protocol 3: Yeast Two-Hybrid (Y2H) Analysis

The Y2H system is used to identify and confirm protein-protein interactions in vivo.

1. Plasmid Construction:

  • Clone the coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
  • Clone the coding sequence of the potential interacting protein (e.g., Sla1, Ysc84) into a "prey" vector (e.g., pGADT7), which fuses it to the activation domain (AD) of the transcription factor.

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.
  • Plate the transformed cells on selective media lacking leucine and tryptophan to select for cells containing both plasmids.

3. Interaction Assay:

  • Plate the co-transformed cells on a more stringent selective medium lacking histidine and adenine, and supplemented with an inhibitor of the HIS3 gene product (e.g., 3-AT), to test for interaction.
  • Growth on the high-stringency selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the expression of the reporter genes (e.g., HIS3, ADE2, lacZ).

4. Controls:

  • Include positive and negative controls to ensure the validity of the results. A negative control would be co-transformation with an empty prey vector or a vector expressing an unrelated protein.

References

Application Notes for Studying LAS17 Function in Yeast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating the Role of LAS17 in Actin Dynamics and Endocytosis

Audience: Researchers, scientists, and cell biology professionals.

Introduction

This compound is the protein homolog in budding yeast (Saccharomyces cerevisiae) of the human Wiskott-Aldrich Syndrome Protein (WASP). It is a crucial regulator of actin filament organization and polymerization. As a key component of the cellular machinery, this compound plays a central role in processes such as endocytosis, cell polarity, and actin patch assembly.[1][2][3] Unlike a chemical compound that is added to cell culture, this compound is a protein that is studied in situ using genetic, biochemical, and cell imaging techniques to elucidate its function and regulation. These notes provide an overview of the established roles of this compound and detailed protocols for its study in a yeast cell culture context.

Mechanism of Action and Signaling Pathways

This compound functions as a primary nucleation-promoting factor (NPF), stimulating the actin-nucleating activity of the Arp2/3 complex.[2][4] This is the canonical pathway for generating branched actin networks that provide the force for processes like endocytic vesicle internalization.

Key Features of this compound Function:

  • Arp2/3-Dependent Polymerization: this compound binds to G-actin (monomeric actin) and the Arp2/3 complex through its C-terminal WCA (WH2, Central, Acidic) domain, bringing them together to initiate the formation of a new actin filament branching off an existing one.

  • Arp2/3-Independent Activity: this compound can also promote actin polymerization independently of the Arp2/3 complex. Its polyproline-rich region can nucleate actin filaments de novo. Furthermore, this compound interacts with the protein Ysc84, activating Ysc84's ability to bind and bundle actin filaments, a process also crucial for endocytosis.

  • Regulation: Despite its potent activity, this compound's function is tightly regulated. It arrives at endocytic sites before actin polymerization begins and is kept in an inactive state by proteins like Sla1 and Bbc1. Other proteins, such as Lsb1 and Lsb2, also act as negative regulators of this compound.

LAS17_Signaling_Pathways cluster_arp23_dependent Arp2/3-Dependent Pathway cluster_arp23_independent Arp2/3-Independent Pathway cluster_regulation Regulation G_Actin1 G-Actin LAS17_WCA This compound (WCA Domain) G_Actin1->LAS17_WCA binds Arp23 Arp2/3 Complex Branched_Actin Branched Actin Network Arp23->Branched_Actin nucleates LAS17_WCA->Arp23 activates Endocytosis Endocytosis Branched_Actin->Endocytosis LAS17_PP This compound (Polyproline Region) Ysc84 Ysc84 (inactive) LAS17_PP->Ysc84 activates Ysc84_active Ysc84 (active) Actin_Bundles Actin Bundles Ysc84_active->Actin_Bundles bundles Actin_Bundles->Endocytosis Sla1 Sla1 Sla1->LAS17_WCA inhibits Lsb1 Lsb1/Lsb2 Lsb1->LAS17_PP inhibits

Caption: this compound signaling pathways in actin polymerization.

Experimental Protocols

General Protocol: Culturing Saccharomyces cerevisiae
  • Media Preparation: Prepare standard yeast media such as YPD (Yeast Extract Peptone Dextrose) for rich media or Synthetic Complete (SC) dropout media for plasmid selection. Autoclave to sterilize.

  • Inoculation: From a glycerol stock or a fresh plate, inoculate a single yeast colony into 5-10 mL of liquid media.

  • Incubation: Grow the culture overnight at 30°C in a shaking incubator (200-250 rpm).

  • Sub-culturing: The following day, dilute the overnight culture into a larger volume of fresh media to a starting optical density at 600 nm (OD₆₀₀) of 0.1-0.2 for logarithmic phase growth.

  • Harvesting: Cells are typically harvested for experiments during the mid-logarithmic growth phase (OD₆₀₀ of 0.6-1.0).

Protocol 1: Live-Cell Imaging of this compound Dynamics

This protocol is used to visualize the recruitment, localization, and movement of this compound at endocytic sites in living yeast cells.

Methodology:

  • Strain Generation: Construct a yeast strain where the endogenous this compound gene is tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). This is typically done by homologous recombination.

  • Cell Preparation: Grow the this compound-GFP strain to the mid-log phase in appropriate media.

  • Microscopy Sample Preparation:

    • Harvest approximately 1 mL of the cell culture by centrifugation (3,000 x g for 1 minute).

    • Resuspend the cell pellet in 50 µL of fresh media.

    • Mount 2-3 µL of the cell suspension on a concanavalin A-coated glass-bottom dish or a slide with a coverslip.

  • Imaging:

    • Use a spinning-disk confocal or a total internal reflection fluorescence (TIRF) microscope for high-speed imaging with minimal phototoxicity.

    • Acquire time-lapse images of a single cortical focal plane at a rate of 1-2 frames per second for 2-5 minutes to capture the full dynamics of endocytic patch formation and turnover.

  • Data Analysis: Analyze the resulting image series using software like ImageJ. Track the fluorescence intensity and lifetime of individual this compound-GFP patches to quantify its dynamics.

Workflow_Live_Imaging A Generate this compound-GFP Yeast Strain B Grow Cells to Mid-Log Phase A->B C Mount Cells on Microscope Slide B->C D Acquire Time-Lapse Fluorescence Images C->D E Analyze Patch Dynamics (Lifetime, Intensity) D->E

Caption: Experimental workflow for live-cell imaging of this compound.
Protocol 2: In Vitro Actin Polymerization Assay

This biochemical assay measures the ability of purified this compound (or its fragments) to promote actin polymerization, either alone or in the presence of the Arp2/3 complex. The assay relies on the fluorescence increase of pyrene-labeled G-actin upon its incorporation into F-actin filaments.

Methodology:

  • Protein Purification: Purify recombinant this compound protein fragments and Arp2/3 complex from E. coli or yeast. Purify G-actin from rabbit skeletal muscle.

  • Pyrene-Actin Preparation: Prepare a stock of G-actin containing 5-10% pyrene-labeled G-actin. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup:

    • In a fluorometer cuvette or a 96-well black plate, prepare a reaction mix containing G-actin buffer (G-buffer), ATP, and the protein of interest (e.g., purified this compound fragment).

    • If testing for Arp2/3-dependent activity, include the purified Arp2/3 complex in the mix.

  • Initiating Polymerization:

    • Place the cuvette/plate in a fluorometer set to excitation and emission wavelengths of ~365 nm and ~407 nm, respectively.

    • Start the reaction by adding a polymerization buffer (containing KCl and MgCl₂) to the mixture.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the rate of actin polymerization. A shorter lag phase indicates faster nucleation.

Workflow_Actin_Assay A Purify Recombinant This compound and Arp2/3 C Combine Actin, this compound, Arp2/3 in G-Buffer A->C B Prepare Pyrene-labeled G-Actin Stock B->C D Initiate Polymerization with K+/Mg2+ Buffer C->D E Measure Fluorescence Increase Over Time D->E F Calculate Polymerization Rate and Lag Phase E->F

Caption: Workflow for in vitro actin polymerization assay.

Quantitative Data Summary

Studying mutations in this compound provides quantitative insights into its role in the temporal regulation of the endocytic machinery. Live-cell imaging experiments have measured the "patch lifetime" (the duration a protein remains at an endocytic site) for various components in wild-type cells versus cells with a mutated this compound allele.

The table below summarizes data from a study investigating a mutation in a specific G-actin-binding motif (LGM) within this compound, demonstrating its importance for the normal dynamics of multiple endocytic proteins.

Endocytic Protein (GFP-tagged)Protein Function StagePatch Lifetime in Wild-Type this compound Cells (seconds ± SEM)Patch Lifetime in this compound-LGM-mutant Cells (seconds ± SEM)
Syp1 Early36 ± 1.148 ± 1.5
Sla1 Intermediate35 ± 1.244 ± 1.4
This compound Intermediate35 ± 1.244 ± 1.4
Pan1 Intermediate34 ± 0.943 ± 1.1
Myo5 Late15 ± 0.522 ± 0.7
Rvs161 Late13 ± 0.619 ± 0.8

Data adapted from Feliciano et al., Traffic (2015). SEM: Standard Error of the Mean.

The increased lifetime for all tested proteins in the this compound mutant background indicates a delay or defect in the progression of endocytosis, highlighting the critical role of this compound's actin-binding functions in driving this process efficiently.

References

LAS17: Elucidation of a Misinterpreted Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "LAS17" as a therapeutic agent for in vivo studies have revealed a significant nomenclature discrepancy. The term "this compound" does not correspond to a known drug or treatment modality within the scientific and biomedical literature. Instead, the designation "this compound" predominantly refers to a well-characterized protein in yeast, while "LAS-17" has been identified as a fictional weapon in a video game. This report clarifies the distinct identities of these terms to prevent further confusion in the research and drug development community.

The Yeast Protein: this compound, a Key Regulator of the Actin Cytoskeleton

In the field of molecular and cellular biology, This compound is recognized as the yeast (Saccharomyces cerevisiae) homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a crucial protein involved in the regulation of actin polymerization, a fundamental process for cell motility, structure, and endocytosis.

This compound functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex which in turn initiates the formation of new actin filaments.[1][2][3] The protein contains multiple domains, including a WASP homology 2 (WH2) domain that binds to actin monomers, and an acidic region that interacts with the Arp2/3 complex.[2][4] Research has shown that this compound's activity is regulated by various interacting proteins, such as Sla1 and Bbc1, which can inhibit its function. The intricate network of interactions involving this compound is essential for the proper timing and spatial control of actin assembly during endocytosis.

The Fictional Weapon: LAS-17 Double-Edge Sickle

In contrast, the designation LAS-17 is associated with the "Double-Edge Sickle," an energy-based primary weapon in the video game Helldivers 2. In this context, it is a fictional piece of military hardware with specific in-game characteristics related to damage output, heat mechanics, and armor penetration.

Clarification on In Vivo Studies

Given that "this compound" does not represent a therapeutic agent, there are no established in vivo treatment protocols, quantitative data from preclinical studies, or associated signaling pathways in a pharmacological context. The development of application notes and protocols for a non-existent compound is not feasible.

It is crucial for researchers, scientists, and drug development professionals to ensure the accurate identification of therapeutic agents to avoid the misallocation of resources and to maintain clarity in scientific communication. Should "this compound" be an internal codename or a misnomer for a different compound, further clarification of the correct nomenclature is required to proceed with any meaningful investigation.

For information on the general conduct of preclinical in vivo studies, researchers are advised to consult relevant regulatory guidelines, such as the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58), which outline the requirements for nonclinical laboratory studies. Examples of in vivo study designs for other therapeutic agents can also provide a foundational understanding of the methodologies involved.

References

Measuring GSTP1 Activity Following LAS17 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for measuring the enzymatic activity of Glutathione S-transferase Pi 1 (GSTP1) following treatment with LAS17, a potent and selective irreversible inhibitor. This compound covalently modifies the tyrosine residue at position 108 (Y108) within the active site of GSTP1, leading to its inactivation.[1][2] This document outlines both in vitro and cell-based methodologies to quantify the inhibitory effect of this compound on GSTP1 activity, offering valuable tools for researchers in cancer biology and drug development.

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[1][3] GSTP1, a prominent member of this family, is frequently overexpressed in various cancer types and is associated with the development of resistance to chemotherapeutic agents.[4] This makes GSTP1 an attractive target for therapeutic intervention.

This compound is a novel dichlorotriazine-based small molecule that has been identified as a highly selective and irreversible inhibitor of GSTP1. Unlike many other GST inhibitors that target cysteine residues, this compound specifically reacts with Y108 in the hydrophobic co-substrate binding site (H-site) of GSTP1. This unique mechanism of action provides a valuable pharmacological tool to probe the function of GSTP1 and to explore its therapeutic potential.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound against GSTP1, both with purified enzyme and in a cellular context.

Key Signaling Pathway and Inhibition Mechanism

The primary function of GSTP1 is to catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates. This compound acts as an irreversible inhibitor by covalently binding to Y108 within the GSTP1 active site, thereby preventing the substrate from binding and inhibiting the enzyme's catalytic activity.

GSTP1_Inhibition cluster_0 GSTP1 Catalytic Cycle cluster_1 Inhibition by this compound GSH Glutathione (GSH) GSTP1_active Active GSTP1 GSH->GSTP1_active Electrophile Electrophilic Substrate (e.g., CDNB) GSTP1_GSH GSTP1-GSH Complex Electrophile->GSTP1_GSH GSTP1_inactive Inactive GSTP1 (Covalently Modified at Y108) GSTP1_GSH->GSTP1_active Catalysis Conjugate GSH-Substrate Conjugate GSTP1_GSH->Conjugate This compound This compound This compound->GSTP1_active Irreversible Covalent Binding to Y108

Caption: Mechanism of GSTP1 inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against GSTP1 can be quantified by determining its half-maximal inhibitory concentration (IC50).

ParameterValueReference
In Vitro IC50 ~0.5 µM

Experimental Protocols

In Vitro GSTP1 Activity Assay (Spectrophotometric)

This protocol describes the measurement of purified GSTP1 activity using the common substrate 1-chloro-2,4-dinitrobenzene (CDNB). The reaction between GSH and CDNB, catalyzed by GSTP1, results in the formation of a product that can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human GSTP1 protein

  • This compound

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Reduced Glutathione (GSH)

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - GSTP1 Solution - this compound Dilutions - GSH Solution - CDNB Solution start->prepare_reagents pre_incubation Pre-incubate GSTP1 with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with CDNB pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro GSTP1 activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CDNB in DMSO.

    • Prepare a stock solution of GSH in 0.1 M potassium phosphate buffer (pH 6.5).

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in DMSO.

    • Dilute purified GSTP1 to the desired concentration in 0.1 M potassium phosphate buffer (pH 6.5).

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • 0.1 M potassium phosphate buffer (pH 6.5)

      • GSH solution (final concentration typically 1 mM)

      • Diluted GSTP1 enzyme solution

      • This compound solution at various concentrations (or DMSO for the vehicle control).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the interaction between this compound and GSTP1.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the CDNB solution to each well (final concentration typically 1 mM).

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the vehicle control (DMSO) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based GSTP1 Activity Assay

This protocol allows for the assessment of this compound's effect on GSTP1 activity within a cellular environment.

Materials:

  • Cancer cell line with known GSTP1 expression (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Reagents for the in vitro GSTP1 activity assay (as described above)

Experimental Workflow:

cell_based_workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with this compound (Varying Concentrations and Times) seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells and Collect Lysate wash_cells->lyse_cells quantify_protein Quantify Total Protein (e.g., BCA Assay) lyse_cells->quantify_protein measure_activity Measure GSTP1 Activity in Cell Lysate (In Vitro Assay) quantify_protein->measure_activity normalize_activity Normalize Activity to Protein Concentration measure_activity->normalize_activity end End normalize_activity->end

Caption: Workflow for the cell-based GSTP1 activity assay.

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method. This is crucial for normalizing the GSTP1 activity.

  • GSTP1 Activity Measurement:

    • Use the cell lysates as the source of the GSTP1 enzyme in the in vitro GSTP1 activity assay described in Protocol 1.

    • Add a specific amount of total protein from each lysate to the assay wells.

    • Follow the procedure for the in vitro assay to measure the reaction rates.

  • Data Analysis:

    • Normalize the measured GSTP1 activity to the total protein concentration for each sample.

    • Express the GSTP1 activity in the this compound-treated samples as a percentage of the activity in the vehicle-treated control samples.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance in in vitro assay Spontaneous reaction between GSH and CDNB.Run a no-enzyme control (blank) and subtract its rate from all other measurements. Ensure the pH of the buffer is correct.
Low GSTP1 activity in cell lysates Low expression of GSTP1 in the chosen cell line. Improper cell lysis.Use a cell line known to have high GSTP1 expression. Optimize the lysis procedure (e.g., sonication, freeze-thaw cycles).
Inconsistent results Pipetting errors. Instability of reagents.Use calibrated pipettes. Prepare fresh reagent solutions for each experiment. Ensure thorough mixing of reagents.
This compound appears inactive Degradation of the compound. Incorrect stock concentration.Store this compound stock solutions properly (e.g., at -20°C or -80°C). Verify the concentration of the stock solution.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for quantifying the inhibitory effect of this compound on GSTP1 activity. The in vitro assay is ideal for determining the direct inhibitory potency (IC50) of this compound on the purified enzyme, while the cell-based assay provides valuable insights into the compound's activity in a more physiologically relevant context. These methodologies are essential for the continued investigation of this compound as a chemical probe and potential therapeutic agent targeting GSTP1.

References

Application Notes and Protocols: LAS17 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LAS17 is a novel, membrane-permeable, azide-containing chemical probe designed for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions within cellular environments. Its unique molecular structure allows for rapid diffusion across cell membranes and selective labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans. These application notes provide an overview of this compound's utility in click chemistry, detailed protocols for its use in cell-based labeling experiments, and performance data.

Principle of athis compound-Mediated Click Chemistry

The application of this compound is centered around the highly efficient and specific "click" reaction. The workflow begins with the metabolic incorporation of an alkyne-modified precursor into a biomolecule of interest within living cells. Subsequently, the cells are treated with the azide-containing this compound probe. The final step involves a copper-catalyzed click reaction that covalently attaches a reporter molecule (e.g., a fluorophore or biotin) to the this compound-labeled biomolecule, enabling detection and analysis.

Figure 1: Workflow for this compound-mediated cellular labeling.

Applications

  • Proteomics: Identification and quantification of newly synthesized proteins.

  • Glycomics: Analysis of glycan dynamics and modifications.

  • Drug Development: Target identification and validation by tracking the binding of alkyne-modified drug candidates.

Quantitative Performance Data

The performance of this compound has been evaluated across various experimental conditions. The following table summarizes key quantitative data.

ParameterValueConditions
Cell Permeability >95% in < 15 minHeLa cells, 10 µM this compound, 37°C
Reaction Kinetics (k) 1.5 x 10-3 M-1s-1In cell lysate, with 10 µM alkyne-biotin, 1 mM CuSO4, 5 mM BTTAA, 25 mM Sodium Ascorbate
Labeling Efficiency >90%Compared to theoretical maximum incorporation of alkyne-precursor
Cytotoxicity (IC50) >100 µM24-hour incubation with HeLa cells
Signal-to-Noise Ratio >50:1In-gel fluorescence analysis of labeled proteins vs. background

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins in Cultured Cells

This protocol describes the metabolic labeling of proteins in cultured mammalian cells using an alkyne-containing amino acid analog, followed by labeling with this compound and subsequent fluorescent detection.

Materials:

  • Mammalian cells (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-modified amino acid (e.g., L-Azidohomoalanine, AHA)

  • This compound probe

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Click-&-Go™ Protein Reaction Buffer Kit (or individual click chemistry reagents)

  • Fluorescent alkyne reporter (e.g., Alkyne-Alexa Fluor 488)

  • SDS-PAGE materials and imaging system

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 70-80% confluency.

  • Metabolic Labeling:

    • Remove the complete medium and wash the cells once with warm PBS.

    • Replace with methionine-free medium containing the alkyne-modified amino acid (e.g., 50 µM AHA).

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • This compound Labeling:

    • Remove the metabolic labeling medium and wash the cells twice with warm PBS.

    • Add fresh complete medium containing 10 µM this compound.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Add 100 µL of cold lysis buffer containing protease inhibitors to each well.

    • Incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail. The final concentrations should be:

      • 1 mM CuSO4

      • 5 mM BTTAA (ligand)

      • 25 mM Sodium Ascorbate (reducing agent)

      • 10 µM Alkyne-Alexa Fluor 488

    • Adjust the total volume to 50 µL with PBS.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Analysis:

    • Add SDS-PAGE sample buffer to the reaction mixture.

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.

G cluster_prep Cell Preparation & Labeling cluster_process Sample Processing cluster_reaction Click Reaction & Analysis A Plate Cells B Metabolic Labeling (Alkyne Amino Acid) A->B C Wash Cells B->C D This compound Labeling (Azide Probe) C->D E Cell Lysis D->E F Protein Quantification E->F G Prepare Click Cocktail (Fluorophore-Alkyne, Catalyst) F->G H Incubate G->H I SDS-PAGE Analysis H->I J Fluorescence Imaging I->J

Figure 2: Experimental workflow for protein labeling.

Protocol 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Signal 1. Inefficient metabolic labeling. 2. Insufficient this compound concentration. 3. Degraded click reagents.1. Optimize incubation time and concentration of the alkyne precursor. 2. Titrate this compound concentration (5-20 µM range). 3. Prepare fresh sodium ascorbate solution for each experiment.
High Background 1. Insufficient washing. 2. Non-specific binding of the reporter. 3. Copper catalyst-induced protein aggregation.1. Increase the number and duration of wash steps. 2. Include a blocking step or reduce reporter concentration. 3. Ensure the copper-chelating ligand (e.g., BTTAA) is in excess.
Cell Toxicity 1. High concentration of metabolic precursor or this compound. 2. Prolonged incubation.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce incubation times.

Application Notes and Protocols for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using LAS17 to Study Drug Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "this compound" presents a point of ambiguity in scientific literature when discussed in the context of drug resistance. Our comprehensive review reveals two distinct interpretations:

  • IL-17 (Interleukin-17) Signaling Pathway: A significant body of research implicates the IL-17 signaling pathway in promoting drug resistance in various cancers. This pathway, activated by cytokines, can influence the tumor microenvironment and intracellular signaling cascades, ultimately leading to reduced efficacy of chemotherapeutic agents.

  • This compound (Yeast WASp homolog): this compound is a crucial protein in Saccharomyces cerevisiae that regulates actin polymerization and endocytosis. While not directly implicated in clinical drug resistance, the fundamental cellular processes it governs—such as vesicle trafficking and cytoskeletal dynamics—are known to be involved in drug uptake and efflux, key mechanisms of resistance. Therefore, yeast this compound serves as a valuable model for studying the role of these processes in drug resistance.

This document provides detailed application notes and protocols for studying drug resistance mechanisms under both interpretations of "this compound".

Part 1: IL-17 Signaling Pathway in Drug Resistance

Activation of the IL-17 signaling pathway has been shown to enhance cell viability, migration, and invasion, thereby promoting drug resistance in cancers such as colorectal cancer.[1] The CXCL17-GPR35 axis is one of the upstream activators of this pathway, contributing to tumorigenesis and drug resistance.[1][2]

Data Presentation: Quantitative Effects of IL-17 Signaling on Drug Resistance

The following table summarizes the quantitative data on the effect of the CXCL17-GPR35/IL-17 axis on the viability of taxol-resistant colorectal cancer cells (HCT15).

Cell LineTreatmentTaxol Concentration (nM)Relative Cell Viability (%)Reference
HCT15si-NC (Control)0100[1]
HCT15si-NC (Control)10~80[1]
HCT15si-NC (Control)20~60
HCT15si-NC (Control)40~40
HCT15si-CXCL170100
HCT15si-CXCL1710~95
HCT15si-CXCL1720~85
HCT15si-CXCL1740~70
HCT15si-CXCL17 + IL-17A0100
HCT15si-CXCL17 + IL-17A10~85
HCT15si-CXCL17 + IL-17A20~70
HCT15si-CXCL17 + IL-17A40~55

Note: Relative cell viability values are estimated from the graphical data presented in the source.

Experimental Protocols

This protocol is for determining the effect of IL-17 signaling on the sensitivity of cancer cells to a chemotherapeutic agent.

Materials:

  • Taxol-resistant cancer cell line (e.g., HCT15)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-17A

  • siRNA targeting CXCL17 (si-CXCL17) and negative control siRNA (si-NC)

  • Lipofectamine RNAiMAX

  • 96-well plates

  • CCK-8 (Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT15 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Transfection (Optional): For knockdown experiments, transfect cells with si-CXCL17 or si-NC using Lipofectamine RNAiMAX according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection (or seeding for non-transfection experiments), replace the medium with fresh medium containing various concentrations of the chemotherapeutic drug (e.g., Taxol: 0, 10, 20, 40 nM). For rescue experiments, add recombinant IL-17A (e.g., 50 ng/mL) to the medium of si-CXCL17 transfected cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as (Absorbance of treated wells / Absorbance of control wells) x 100%.

This protocol is for detecting the expression levels of proteins in the IL-17 signaling pathway.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CXCL17, anti-GPR35, anti-IL-17RA, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathway

IL17_Signaling_Drug_Resistance cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response CXCL17 CXCL17 GPR35 GPR35 CXCL17->GPR35 IL17A IL-17A IL17R IL-17R IL17A->IL17R GPR35->IL17A upregulates PI3K PI3K IL17R->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax pAkt->Bax Proliferation Proliferation mTOR->Proliferation Migration Migration mTOR->Migration Invasion Invasion mTOR->Invasion Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis DrugResistance Drug Resistance Proliferation->DrugResistance Migration->DrugResistance Invasion->DrugResistance Apoptosis->DrugResistance inhibition of Las17_Actin_Polymerization_Workflow cluster_0 Hypothesis: this compound-mediated actin dynamics influence drug sensitivity start Start recombinant_proteins Purify Recombinant Proteins (this compound, Arp2/3, Regulators) start->recombinant_proteins yeast_strains Generate Yeast Strains (e.g., this compoundΔ, mutants) start->yeast_strains pyrene_assay In Vitro Pyrene-Actin Polymerization Assay recombinant_proteins->pyrene_assay y2h Yeast Two-Hybrid Interaction Assay recombinant_proteins->y2h data_analysis Analyze Data and Correlate Results pyrene_assay->data_analysis y2h->data_analysis drug_sensitivity_assay Yeast Drug Sensitivity Assay (e.g., Spot Assay, MIC) yeast_strains->drug_sensitivity_assay endocytosis_assay Endocytosis Assay (e.g., FM4-64 uptake) yeast_strains->endocytosis_assay drug_sensitivity_assay->data_analysis endocytosis_assay->data_analysis conclusion Conclusion on the role of This compound in drug resistance data_analysis->conclusion

References

Detecting LAS17/WASP in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a key regulator of actin polymerization and is essential for processes such as endocytosis.[1][2] In mammals, WASP is primarily expressed in hematopoietic cells and plays a critical role in the immune system by linking signaling pathways to the actin cytoskeleton.[3] Dysregulation of WASP is associated with Wiskott-Aldrich syndrome, an X-linked immunodeficiency disorder.[3] Given their importance in fundamental cellular processes and disease, accurate and reliable detection of this compound/WASP in biological samples is crucial for both basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of this compound and its human homolog WASP using a variety of common laboratory techniques.

I. Methods Overview and Quantitative Comparison

Several methods can be employed to detect and quantify this compound/WASP in biological samples, each with its own advantages and limitations. The choice of method will depend on the specific research question, the nature of the sample, and the required sensitivity and throughput.

Method Principle Sensitivity (Limit of Detection) Throughput Quantitative? Applications
Western Blot Immunoassay after protein separation by size~0.1 - 1 ngLow to MediumSemi-quantitativeProtein presence, size, and relative abundance
ELISA (Sandwich) Immunoassay in a multi-well plate format~10 - 100 pg/mL[4]HighYesHigh-throughput screening, protein quantification
Immunohistochemistry (IHC) / Immunofluorescence (IF) In situ immunoassay on tissue sections or cellsVariableLow to MediumQualitative/Semi-quantitativeProtein localization and expression in tissue/cells
Flow Cytometry Immunoassay on single cells in suspensionVariableHighYes (relative)Analysis of protein expression in cell populations
Mass Spectrometry (Targeted) Quantification of specific peptides by MS/MS~attomole to femtomole rangeMedium to HighYes (absolute)Absolute quantification, high specificity
Quantitative PCR (qPCR) Amplification and quantification of target mRNA~1-10 copies of mRNAHighYesGene expression analysis
In Situ Hybridization (ISH) Hybridization of a labeled probe to target mRNA in tissueVariableLowQualitative/Semi-quantitativeSpatial localization of mRNA expression

II. Signaling Pathway of this compound in Yeast Endocytosis

This compound/WASP acts as a crucial scaffold protein, integrating upstream signals to activate the Arp2/3 complex and initiate actin polymerization. In yeast, this is a key step in the internalization phase of endocytosis. The following diagram illustrates the core interactions of this compound.

LAS17_Pathway cluster_membrane Plasma Membrane cluster_cytosol Endocytic Cargo Endocytic Cargo Clathrin Clathrin Sla1 Sla1 Clathrin->Sla1 Recruitment Las17_inactive This compound (Inactive) Sla1->Las17_inactive Inhibition Las17_active This compound (Active) Las17_inactive->Las17_active Activation Signal (e.g., dissociation of inhibitors) Ysc84 Ysc84 Las17_active->Ysc84 Activates Arp2_3 Arp2/3 Complex Las17_active->Arp2_3 Activation Actin_Filament F-Actin Network Ysc84->Actin_Filament Bundling Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->Las17_inactive Inhibition Arp2_3->Actin_Filament Nucleation Actin_Monomers G-Actin Actin_Monomers->Actin_Filament Vesicle Vesicle Actin_Filament->Vesicle Force for Internalization WB_Workflow cluster_prep Sample Preparation cluster_separation Electrophoresis & Transfer cluster_detection Immunodetection A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-WASP) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I qPCR_Workflow A RNA Extraction from Biological Sample B RNA Quantification & Quality Control A->B C Reverse Transcription (cDNA Synthesis) B->C D qPCR with WASP-specific primers C->D E Data Analysis (Relative or Absolute Quantification) D->E MS_Workflow A Protein Extraction & Quantification B Reduction, Alkylation, & Tryptic Digestion A->B C Peptide Cleanup (e.g., C18 desalting) B->C D LC-MS/MS Analysis (SRM Method) C->D E Data Analysis & Quantification D->E

References

Application Notes and Protocols for Efficacy Studies of LAS17, a Novel Glutathione S-Transferase Pi (GSTP1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS17 is a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), a key enzyme involved in cellular detoxification processes.[1] GSTP1 is often overexpressed in cancer cells, contributing to drug resistance and cell survival. This compound inhibits GSTP1 activity with an IC50 of 0.5 μM.[1] By inhibiting GSTP1, this compound is hypothesized to increase cellular levels of reactive oxygen species (ROS), leading to oxidative stress, activation of stress-related signaling pathways, and ultimately, cancer cell death.[1] Furthermore, this compound treatment has been shown to increase the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC), suggesting an impact on cellular metabolism.[1]

These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound as a potential anti-cancer agent. The described experiments will assess its impact on cancer cell viability, the mechanism of action, and its anti-tumor activity in a preclinical xenograft model.

In Vitro Efficacy Studies

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50). The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture human breast cancer cells (e.g., 231MFP) in the appropriate medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated AMPK and ACC

This experiment confirms the on-target effect of this compound by assessing the phosphorylation status of AMPK and its downstream target ACC.

Protocol:

  • Cell Lysis:

    • Seed 231MFP cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Study

Human Tumor Xenograft Model

This study evaluates the anti-tumor activity of this compound in an in vivo setting using a human tumor xenograft model in immunodeficient mice.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject 2 x 10^6 231MFP breast cancer cells into the flank of female immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (IP) injection daily.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Data Analysis:

    • Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (TGI) percentage.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
231MFPBreast0.75
A549Lung1.2
HCT116Colon0.9

Table 2: In Vivo Efficacy of this compound in 231MFP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-IP1500 ± 250-
This compound20IP600 ± 15060

Visualizations

LAS17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ROS_source Cellular Stress / ROS GSTP1 GSTP1 ROS_source->GSTP1 detoxified by AMPK AMPK ROS_source->AMPK activates This compound This compound This compound->GSTP1 inhibits pAMPK p-AMPK AMPK->pAMPK phosphorylation ACC ACC pAMPK->ACC phosphorylates Apoptosis Apoptosis pAMPK->Apoptosis induces pACC p-ACC

Caption: this compound inhibits GSTP1, leading to increased ROS, AMPK activation, and apoptosis.

In_Vitro_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot v1 Seed Cancer Cells (96-well plate) v2 Treat with this compound (Serial Dilutions) v1->v2 v3 MTT Assay v2->v3 v4 Measure Absorbance & Calculate IC50 v3->v4 w1 Seed Cancer Cells (6-well plate) w2 Treat with this compound w1->w2 w3 Cell Lysis & Protein Quantification w2->w3 w4 SDS-PAGE & Transfer w3->w4 w5 Immunoblotting for p-AMPK & p-ACC w4->w5 w6 Detection w5->w6

Caption: Workflow for in vitro efficacy studies of this compound.

In_Vivo_Workflow start Start implant Implant 231MFP cells into immunodeficient mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment & control groups monitor_growth->randomize treat Administer this compound or vehicle (daily IP injection) randomize->treat Tumors ~100-150 mm³ measure Measure tumor volume & body weight treat->measure endpoint Study endpoint measure->endpoint endpoint->treat Continue treatment euthanize Euthanize mice and excise tumors endpoint->euthanize End of study analyze Analyze data (Tumor Growth Inhibition) euthanize->analyze end End analyze->end

Caption: Workflow for the in vivo tumor xenograft study.

References

Application Notes and Protocols for Combining LAS17 with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the synergistic potential of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), in combination with other anti-cancer agents.

Introduction

Glutathione S-Transferase Pi 1 (GSTP1) is an enzyme frequently overexpressed in a variety of cancer cells, where it plays a crucial role in cellular detoxification processes.[1][2] This overexpression is a significant contributor to the development of resistance to numerous chemotherapeutic drugs.[1][3][4] this compound is a highly selective and irreversible inhibitor of GSTP1, with a 50% inhibitory concentration (IC50) of 0.5 µM. By inhibiting GSTP1, this compound can disrupt the detoxification of cytotoxic compounds, thereby sensitizing cancer cells to the effects of other anti-cancer therapies. Furthermore, GSTP1 is known to regulate the JNK/MAPK signaling pathway through protein-protein interactions, and its inhibition can lead to the induction of apoptosis.

These notes will detail the rationale and methodologies for combining this compound with various classes of anti-cancer drugs to explore synergistic effects and overcome therapeutic resistance.

Rationale for Combination Therapy

The primary rationale for combining this compound with other anti-cancer agents is to enhance therapeutic efficacy and overcome drug resistance. GSTP1 has been implicated in resistance to a range of therapies, including:

  • Platinum-based chemotherapy (e.g., cisplatin): GSTP1-mediated detoxification is a known mechanism of resistance to cisplatin.

  • Taxanes (e.g., docetaxel): Inhibition of GSTP1 has been shown to enhance the efficacy of taxanes in preclinical models.

  • Anthracyclines (e.g., doxorubicin): Overexpression of GSTP1 is associated with resistance to doxorubicin.

  • Tyrosine Kinase Inhibitors (TKIs) (e.g., crizotinib, gefitinib, erlotinib): GSTP1 can contribute to resistance to targeted therapies.

  • Alkylating agents: GSTP1 can detoxify and thus reduce the effectiveness of these agents.

By inhibiting GSTP1, this compound is expected to increase the intracellular concentration and prolong the activity of these co-administered drugs, leading to a synergistic anti-cancer effect.

Quantitative Data Summary

While specific quantitative data for this compound in combination therapies are not yet widely published, the following table summarizes representative data from studies combining other GSTP1 inhibitors with anti-cancer agents. This provides a basis for expected outcomes with this compound.

GSTP1 InhibitorCombination AgentCancer TypeKey Findings
EzatiostatCrizotinibLung AdenocarcinomaDemonstrated therapeutic potential in patient-derived organoids.
ChlorophyllinDocetaxelTriple-Negative Breast CancerCombined administration showed enhanced effects on metastatic processes.
NBDHEXCisplatin, Doxorubicin, Vincristine, Methotrexate, TemozolomideVarious (Leukemia, Melanoma, Osteosarcoma, Small-cell lung cancer)Induces apoptosis alone or in combination with other antitumor agents.
Ethacrynic acid / PRT 4165-Breast Cancer (MCF-7, MDA-MB-231)Synergistic cytotoxicity observed in two-drug combinations.
Compound 5b (GSTM2/P1 inhibitor)GemcitabinePancreatic CancerSignificantly reduced tumor growth in vivo and overcame gemcitabine resistance.

Signaling Pathways and Experimental Workflow

GSTP1-Mediated Drug Resistance and JNK Pathway Regulation

The following diagram illustrates the central role of GSTP1 in drug resistance and apoptosis regulation, providing a visual rationale for the combination therapy approach.

GSTP1_Signaling_Pathway GSTP1-Mediated Drug Resistance and Apoptosis Regulation cluster_0 Cellular Exterior cluster_1 Cytoplasm Chemotherapy Chemotherapy GSTP1 GSTP1 Chemotherapy->GSTP1 Detoxification JNK JNK GSTP1->JNK Inhibition GSH GSH Apoptosis Apoptosis JNK->Apoptosis Induction Drug_Efflux Drug Efflux Inactive_Drug Inactive Drug Conjugate Inactive_Drug->Drug_Efflux This compound This compound This compound->GSTP1 Inhibition GSTP1GSH GSTP1GSH GSTP1GSH->Inactive_Drug

Caption: GSTP1 detoxifies chemotherapy and inhibits pro-apoptotic JNK signaling.

Experimental Workflow for Evaluating this compound Combinations

This workflow outlines the key steps for assessing the synergistic potential of this compound with other anti-cancer agents.

Experimental_Workflow Workflow for Evaluating this compound Combination Therapy Start Start Cell_Line_Selection Select Cancer Cell Lines (High vs. Low GSTP1 Expression) Start->Cell_Line_Selection Monotherapy_IC50 Determine IC50 of this compound and Combination Agent as Monotherapies Cell_Line_Selection->Monotherapy_IC50 Combination_Assay Perform Combination Cell Viability Assay (Checkerboard Titration) Monotherapy_IC50->Combination_Assay Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Combination_Assay->Synergy_Analysis Mechanism_Studies Mechanistic Studies on Synergistic Combinations Synergy_Analysis->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (p-JNK, Cleaved Caspase-3) Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Xenograft Model Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A stepwise approach for in vitro and in vivo evaluation of this compound combinations.

Experimental Protocols

Protocol 1: Determination of IC50 for Single Agents

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected anti-cancer agent individually in the chosen cancer cell line(s).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Selected anti-cancer agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the other anti-cancer agent in complete medium.

  • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Protocol 2: In Vitro Combination Synergy Assay (Checkerboard Method)

Objective: To assess the synergistic, additive, or antagonistic effect of combining this compound with another anti-cancer agent.

Materials:

  • Same as Protocol 1

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Seed cells in 96-well plates as described in Protocol 1.

  • Prepare a matrix of drug concentrations. This typically involves serial dilutions of this compound along the rows and serial dilutions of the other agent along the columns. Include single-agent controls and a vehicle control.

  • Treat the cells with the drug combinations and incubate for 48-72 hours.

  • Perform a cell viability assay as described in Protocol 1.

  • Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Protocol 3: Western Blot Analysis for Mechanistic Insights

Objective: To investigate the molecular mechanisms underlying the synergistic effects of the combination treatment.

Materials:

  • Cells treated with this compound, the combination agent, and the combination at synergistic concentrations.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-caspase-3, anti-p-AMPK, anti-AMPK, anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., actin).

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of the this compound combination therapy.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • Cancer cells for injection (e.g., 231MFP breast cancer cells).

  • This compound formulation for in vivo use.

  • Combination agent formulation for in vivo use.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Administer treatments as per the determined schedule (e.g., daily intraperitoneal injection of this compound at 20 mg/kg).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

  • Plot tumor growth curves and perform statistical analysis to compare the treatment groups.

Conclusion

The targeted inhibition of GSTP1 by this compound presents a promising strategy to enhance the efficacy of a wide range of anti-cancer agents and to overcome acquired drug resistance. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in combination therapies. The expected synergistic outcomes, based on the known functions of GSTP1, warrant further investigation to translate these findings into novel and more effective cancer treatments.

References

Application Notes and Protocols for LAS17-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAS17

This compound, the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a key regulator of actin polymerization.[1][2][3][4] It plays a crucial role in cellular processes such as endocytosis, where the dynamic assembly of the actin cytoskeleton is essential for the internalization of vesicles from the plasma membrane.[1] this compound functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of branched actin filaments. It possesses multiple domains that mediate its interactions with various proteins, including a WH1 domain, a central proline-rich region, and a C-terminal WCA (WH2, Central, and Acidic) domain that binds to both monomeric actin (G-actin) and the Arp2/3 complex. Given its central role in orchestrating protein interactions to drive actin assembly, this compound is an excellent candidate for "bait" in pull-down assays to identify and characterize its binding partners.

Principle of Pull-Down Assays

A pull-down assay is an in vitro affinity purification technique used to detect physical interactions between two or more proteins. In this method, a tagged "bait" protein is immobilized on a solid support (e.g., agarose or magnetic beads). This bait-bead complex is then incubated with a source of "prey" proteins, such as a cell lysate. If the prey protein interacts with the bait protein, it will be captured and "pulled down" from the lysate. After washing away non-specifically bound proteins, the bait-prey complexes are eluted and can be analyzed by various methods, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting prey proteins.

This compound Signaling Pathway in Endocytosis

The following diagram illustrates the central role of this compound in activating the Arp2/3 complex to drive actin polymerization during endocytosis.

LAS17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Endocytic_Site Endocytic Site This compound This compound (Bait) Arp23 Arp2/3 Complex This compound->Arp23 activates Sla1 Sla1 Sla1->this compound interacts Ysc84 Ysc84 Ysc84->this compound interacts Lsb1 Lsb1 (Inhibitor) Lsb1->this compound inhibits F_Actin Branched F-Actin Network Arp23->F_Actin nucleates G_Actin G-Actin G_Actin->Arp23 Vesicle Vesicle Formation F_Actin->Vesicle drives

Caption: this compound interaction network in actin polymerization.

Experimental Protocol: GST Pull-Down Assay for this compound

This protocol describes the use of a Glutathione S-transferase (GST)-tagged this compound protein as bait to identify interacting proteins from a yeast cell lysate.

Materials and Reagents
  • Bait Protein: Purified GST-LAS17 fusion protein and GST-only control protein.

  • Prey Protein Source: Yeast cell lysate (e.g., from Saccharomyces cerevisiae).

  • Affinity Beads: Glutathione-Sepharose or magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.

  • SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue.

  • Equipment: Microcentrifuge, rotating wheel/rocker, electrophoresis apparatus, Western blot transfer system.

Experimental Workflow

Pull_Down_Workflow Bait_Prep Prepare Bait: Purify GST-LAS17 and GST (Control) Immobilize 1. Immobilize Bait Incubate GST-LAS17/GST with beads Bait_Prep->Immobilize Prey_Prep Prepare Prey: Lyse Yeast Cells Bind 2. Bind Prey Incubate bait-beads with cell lysate Prey_Prep->Bind Bead_Equil Equilibrate Glutathione Beads Bead_Equil->Immobilize Wash1 Wash away unbound bait Immobilize->Wash1 Wash1->Bind Wash2 3. Wash Remove non-specific binders Bind->Wash2 Elute 4. Elute Release bait-prey complexes Wash2->Elute Analyze 5. Analyze SDS-PAGE, Western Blot, Mass Spectrometry Elute->Analyze

Caption: Workflow for a this compound-based pull-down assay.

Step-by-Step Procedure
  • Bait Protein Immobilization: a. Resuspend the glutathione beads by inverting the bottle. Transfer 40 µL of the bead slurry to two separate microcentrifuge tubes (one for GST-LAS17 and one for the GST control). b. Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 2 minutes to pellet the beads, then aspirate the supernatant. c. Add 20-50 µg of purified GST-LAS17 to one tube and an equimolar amount of GST to the control tube. d. Add wash buffer to a final volume of 500 µL. e. Incubate on a rotating wheel for 1-2 hours at 4°C to allow the bait protein to bind to the beads. f. Pellet the beads by centrifugation and wash three times with 1 mL of wash buffer to remove unbound bait protein.

  • Prey Protein Binding: a. Prepare yeast cell lysate by resuspending the cell pellet in lysis buffer and disrupting the cells (e.g., by glass bead vortexing or sonication). b. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Add 500 µg to 1 mg of the clarified cell lysate to each of the bait-bound bead preparations. d. Incubate on a rotating wheel for 2-4 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C. b. Carefully aspirate and discard the supernatant (this is the "flow-through" and can be saved for analysis). c. Wash the beads five times with 1 mL of ice-cold wash buffer. With each wash, resuspend the beads, incubate for 5 minutes on a rocker, and then pellet by centrifugation. This step is critical to remove proteins that bind non-specifically to the beads or the bait protein.

  • Elution: a. After the final wash, aspirate the supernatant completely. b. Add 50 µL of elution buffer (containing 10 mM reduced glutathione) to the beads. c. Incubate at room temperature for 10 minutes, gently tapping the tube periodically to mix. d. Centrifuge at 1,000 x g for 5 minutes. e. Carefully transfer the supernatant, which contains the eluted proteins, to a fresh tube. f. Add 50 µL of 2X SDS-PAGE sample buffer to the eluate.

  • Analysis: a. Boil the eluted samples at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel, along with a protein ladder and samples of the input lysate and flow-through for comparison. c. After electrophoresis, the gel can be stained with Coomassie blue or silver stain to visualize all proteins, or transferred to a membrane for Western blot analysis. d. For Western blotting, probe the membrane with an antibody specific to a suspected interacting protein to confirm the interaction. e. For discovery of novel interactors, the protein bands of interest can be excised from a Coomassie-stained gel and identified using mass spectrometry.

Data Presentation

The results of a pull-down assay can be quantified to compare the binding of different prey proteins or the effect of mutations. The table below presents hypothetical data from an experiment comparing the interaction of a prey protein, "Interactor X," with wild-type (WT) this compound and a mutant (Mut) this compound.

Bait Protein Prey Lysate Input (Interactor X) Eluate (Interactor X) Relative Binding (%)
GST (Control)Yeast Lysate100%1.5%1.5
GST-LAS17 (WT)Yeast Lysate100%45.2%45.2
GST-LAS17 (Mut)Yeast Lysate100%12.8%12.8
GST-LAS17 (WT)Buffer OnlyN/A0.5%0.5
  • Relative Binding (%) is calculated as the band intensity of Interactor X in the eluate normalized to the band intensity in the input lysate, after subtracting the background from the GST control.

This quantitative approach allows for a clear comparison of binding affinities under different conditions.

References

Troubleshooting & Optimization

problems with Las17 purification and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the Las17 protein.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the full-length this compound protein?

A1: Purifying full-length this compound can be challenging due to several factors. Its large size and multi-domain structure, including a proline-rich region, can lead to expression issues, insolubility, and a high propensity for aggregation. Furthermore, this compound is involved in numerous protein-protein interactions within the cell, which can result in the co-purification of contaminants.

Q2: Which expression system is recommended for this compound?

A2: Saccharomyces cerevisiae (yeast) is a common expression system for this compound as it is its native organism, which can aid in proper folding and post-translational modifications. However, recombinant expression in E. coli is also frequently used, particularly for purifying specific domains of the protein.

Q3: What affinity tags are suitable for this compound purification?

A3: Both Glutathione S-transferase (GST) and polyhistidine (His-tag) are commonly used for the affinity purification of this compound and its fragments. The choice between them may depend on the specific experimental context, including the desired purity and the downstream application. A dual-tagging approach (e.g., N-terminal GST and C-terminal His-tag) can be employed to ensure the purification of full-length, intact protein.[1]

Q4: How can I prevent the degradation of this compound during purification?

A4: Protein degradation is a common issue, especially for large, multi-domain proteins like this compound.[2] To minimize degradation, it is crucial to work quickly and at low temperatures (4°C) throughout the purification process.[3] The addition of a broad-spectrum protease inhibitor cocktail to all buffers is essential.[3][4] Using a protease-deficient expression host strain can also be beneficial.

Q5: My this compound protein is aggregating. What can I do?

A5: Aggregation is a significant problem for this compound, partly due to its proline-rich domains. To mitigate aggregation, consider the following strategies:

  • Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from this compound's isoelectric point (pI ~9.72). Maintain an appropriate ionic strength (e.g., 150-500 mM NaCl) to minimize electrostatic interactions.

  • Use Additives: The amino acid proline has been shown to inhibit protein aggregation by binding to folding intermediates. Including stabilizing additives like glycerol (10-20%), L-arginine (50-500 mM), or non-denaturing detergents can also be effective.

  • Lower Expression Temperature: Reducing the expression temperature during cell culture can promote proper folding and reduce the formation of insoluble protein.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Poor Protein Expression Optimize expression conditions (e.g., inducer concentration, induction time and temperature). Codon optimization for the expression host may also improve yields.
Protein in Insoluble Fraction Lower the expression temperature and induction time. Use a solubility-enhancing fusion tag like Maltose Binding Protein (MBP). Perform a trial purification under denaturing conditions to see if the protein is in inclusion bodies.
Inefficient Binding to Affinity Resin Ensure the affinity tag is accessible; if a His-tag is suspected to be buried, perform a trial purification under denaturing conditions. For GST-tags, ensure that the sonication was not too harsh, as this can alter the conformation of the GST moiety. Increase the incubation time of the lysate with the resin.
Premature Elution For His-tagged proteins, ensure the wash buffer does not contain an excessively high concentration of imidazole. For GST-tagged proteins, ensure the wash buffer has an appropriate salt concentration to minimize non-specific interactions without eluting the target protein.
Issue 2: Co-purification of Contaminants
Possible Cause Suggested Solution
Interaction with Cellular Proteins This compound is known to interact with proteins like Sla1 and Lsb1/2. Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl) to disrupt ionic interactions. Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffer to reduce non-specific hydrophobic interactions.
Non-specific Binding to Resin For His-tagged proteins, add a low concentration of imidazole (10-20 mM) to the lysis and wash buffers to reduce the binding of contaminating proteins. For GST-tagged proteins, ensure adequate washing steps are performed.
Nucleic Acid Contamination Treat the cell lysate with DNase I and RNase A to digest nucleic acids, which can otherwise interact with this compound and other proteins.
Ineffective Washing Increase the volume and number of wash steps. A step-gradient wash with increasing concentrations of a competing agent (e.g., imidazole for His-tags) can be effective.

Quantitative Data Summary

Note: The following tables present typical, illustrative data for the purification of a GST-tagged this compound protein from a 1-liter yeast culture. Actual results may vary.

Table 1: Purification Yield at Each Step

Purification Step Total Protein (mg) This compound (mg) Yield (%)
Cleared Lysate150015100
Glutathione Affinity301280
Size Exclusion10960

Table 2: Purity Assessment

Purification Step Purity (%)
Cleared Lysate~1
Glutathione Affinity>85
Size Exclusion>95

Experimental Protocols

Protocol 1: GST-Tagged this compound Purification from S. cerevisiae
  • Cell Lysis:

    • Harvest yeast cells from a 1L culture by centrifugation.

    • Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse the cells by mechanical disruption using glass beads (0.5 mm diameter) and high-speed vortexing in intervals, keeping the sample on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a glutathione-agarose column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT).

    • Elute the GST-Las17 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 5% glycerol). Collect fractions and analyze by SDS-PAGE.

  • Size-Exclusion Chromatography (Polishing Step):

    • Pool the fractions containing pure GST-Las17.

    • Concentrate the pooled fractions using an appropriate centrifugal filter unit.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol).

    • Collect fractions and analyze for purity by SDS-PAGE.

Protocol 2: His-Tagged this compound Purification from S. cerevisiae
  • Cell Lysis:

    • Follow the same cell lysis protocol as for GST-tagged this compound, but use a His-tag specific Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, 1x protease inhibitor cocktail).

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-Las17 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

  • Ion-Exchange Chromatography (Optional Polishing Step):

    • If further purification is needed, perform buffer exchange on the eluted fractions into a low salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).

    • Load the protein onto an anion exchange column (this compound has a high pI, so cation exchange is also an option depending on the buffer pH).

    • Elute with a linear salt gradient (e.g., 25 mM to 1 M NaCl).

    • Analyze fractions by SDS-PAGE.

Visualizations

Las17_Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Purification Steps YeastCulture Yeast Culture with this compound Plasmid Induction Induce Protein Expression YeastCulture->Induction Harvest Harvest Cells Induction->Harvest Resuspension Resuspend in Lysis Buffer Harvest->Resuspension CellDisruption Mechanical Disruption (Glass Beads) Resuspension->CellDisruption Clarification Centrifugation CellDisruption->Clarification ClearedLysate Cleared Lysate Clarification->ClearedLysate Affinity Affinity Chromatography (GST or His-tag) ClearedLysate->Affinity Polishing Polishing Step (SEC or IEX) Affinity->Polishing PureProtein Pure this compound Protein Polishing->PureProtein

Caption: General workflow for the expression and purification of this compound.

Troubleshooting_Aggregation Start Problem: This compound Aggregation Q1 Is protein insoluble immediately after lysis? Start->Q1 A1_Yes Optimize Lysis Buffer: - pH away from pI - Adjust salt concentration - Add stabilizers (Glycerol, Arginine) - Lower expression temperature Q1->A1_Yes Yes Q2 Does protein aggregate during chromatography? Q1->Q2 No A1_Yes->Q2 A2_Yes Modify Chromatography Conditions: - Add stabilizers to buffers - Work at lower protein concentration - Optimize buffer pH and salt Q2->A2_Yes Yes Q3 Does aggregation persist? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider Advanced Strategies: - Use a different solubility tag (e.g., MBP) - Refold protein from denaturing conditions Q3->A3_Yes Yes End Soluble Protein Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for this compound protein aggregation.

References

Technical Support Center: Optimizing Las17 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Las17 activity in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how is its activity measured in vitro?

A1: this compound, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a key regulator of actin polymerization.[1][2][3][4] It functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of new actin filaments, which is crucial for processes like endocytosis.[1] The most common in vitro method to measure this compound activity is the pyrene-actin polymerization assay . This assay uses pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymerizing actin filament, allowing for real-time monitoring of actin assembly.

Q2: My purified this compound protein shows low or no activity in the actin polymerization assay. What are the possible causes and solutions?

A2: Low activity of purified this compound can stem from several factors related to protein expression and purification, or the assay conditions themselves.

Troubleshooting Low this compound Activity:

Possible Cause Troubleshooting Steps
Protein Misfolding/Aggregation Optimize protein expression conditions (e.g., lower temperature, different host strain). Use solubility-enhancing tags (e.g., GST, MBP) that can be cleaved post-purification. Purify in the presence of stabilizing agents like glycerol or non-ionic detergents.
Presence of Inhibitors Ensure complete removal of purification reagents (e.g., high salt, elution agents) through dialysis or buffer exchange. Be aware of known this compound inhibitors that may be co-purified, such as Sla1 and Bbc1.
Incorrect Buffer Conditions The pH and ionic strength of the assay buffer are critical. Perform a buffer screen to determine the optimal pH and salt concentration for this compound activity.
Inactive Actin Stock Actin can lose its ability to polymerize over time, especially after freeze-thaw cycles. Always use freshly prepared or properly stored actin. Test the polymerization competence of your actin stock before use.
Suboptimal Arp2/3 Complex Concentration This compound's primary role is to activate the Arp2/3 complex. Ensure you are using an optimal and non-limiting concentration of active Arp2/3 complex in your assay.

Q3: I am observing a high background signal or variability in my pyrene-actin polymerization assay. How can I troubleshoot this?

A3: High background and variability can obscure the true signal of this compound-mediated actin polymerization.

Troubleshooting Assay Variability:

Possible Cause Troubleshooting Steps
Spontaneous Actin Nucleation Use gel-filtered actin to remove any pre-existing oligomers that can act as nuclei. Keep actin in a G-buffer (low salt) to prevent premature polymerization before initiating the assay.
Dust or Particulate Contamination Use filtered buffers and pipette tips to avoid introducing particles that can nucleate actin polymerization.
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially when adding the polymerization buffer to initiate the reaction.
Photobleaching of Pyrene Minimize the exposure of pyrene-labeled actin to light. Use appropriate fluorometer settings to avoid excessive excitation.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the assay, as actin polymerization is temperature-dependent.

Q4: Are there known small molecule inhibitors or activators of this compound?

A4: While the primary regulation of this compound in vivo is through protein-protein interactions, some compounds have been identified in broader screens. For instance, a compound designated "this compound" has been identified as an inhibitor of Glutathione S-Transferase Pi (GSTP1) and is not directly related to the yeast this compound protein. The primary known inhibitors of yeast this compound are other proteins, such as Sla1, Bbc1, Lsb1, and Lsb2, which bind to this compound and negatively regulate its activity. Conversely, proteins like Ysc84 can be activated by this compound to regulate actin dynamics.

Experimental Protocols

Protocol 1: Pyrene-Actin Polymerization Assay to Measure this compound Activity

This protocol is adapted from methodologies described in studies of this compound and actin dynamics.

Materials:

  • Purified this compound protein

  • Purified Arp2/3 complex

  • Monomeric actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • 96-well black microplate

Procedure:

  • Actin Preparation: Prepare a working stock of monomeric actin in G-buffer, containing 5-10% pyrene-labeled actin, to a final concentration of 2-4 µM. Keep on ice.

  • Reaction Mix Preparation: In each well of the microplate, prepare the reaction mix containing G-buffer, purified this compound (at desired concentrations), and purified Arp2/3 complex. Include control wells with only actin, and actin with Arp2/3 complex but without this compound.

  • Initiate Polymerization: To start the reaction, add the actin working stock to each well, followed by the 10x Polymerization Buffer to a final 1x concentration. Mix quickly and thoroughly.

  • Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording the fluorescence intensity over time at regular intervals.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Signaling Pathways and Workflows

Las17_Activation_Pathway This compound Activation and Actin Polymerization Pathway cluster_regulation Regulation cluster_activation Activation & Function Sla1 Sla1 Las17_Inactive Inactive this compound Sla1->Las17_Inactive Inhibition Bbc1 Bbc1 Bbc1->Las17_Inactive Inhibition Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->Las17_Inactive Inhibition Las17_Active Active this compound Las17_Inactive->Las17_Active Activation Signal (e.g., Endocytic Coat Proteins) Arp2_3 Arp2/3 Complex Las17_Active->Arp2_3 Binds & Activates F_Actin Branched F-Actin Network Arp2_3->F_Actin Nucleates G_Actin G-Actin G_Actin->Las17_Active Binds via WH2 & LGM motifs G_Actin->F_Actin Polymerizes

Caption: Regulation and activation of this compound leading to Arp2/3-mediated actin polymerization.

Pyrene_Assay_Workflow Pyrene-Actin Polymerization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Pyrene-labeled G-actin - this compound, Arp2/3 - Buffers Start->Prepare_Reagents Setup_Reaction Set up Reaction Mix in Microplate: - Controls (Actin alone, Actin + Arp2/3) - Test (Actin + Arp2/3 + this compound) Prepare_Reagents->Setup_Reaction Initiate_Polymerization Initiate Polymerization (Add Polymerization Buffer) Setup_Reaction->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Over Time (Ex: 365nm, Em: 407nm) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data: - Plot Fluorescence vs. Time - Calculate Polymerization Rate Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the pyrene-actin polymerization assay.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its regulators.

Molecule Interaction/Activity Value Assay Reference
This compoundActivator of Arp2/3 complexStrongest of 5 yeast NPFsIn vitro polymerization
Lsb1Inhibitor of this compound activityPotent inhibitionIn vitro polymerization
Lsb2Inhibitor of this compound activityLess potent than Lsb1In vitro polymerization
Sla1Inhibitor of this compound activityBinds to polyproline regionIn vitro polymerization
Bbc1Inhibitor of this compound activityNegative regulatorIn vivo/In vitro

References

Technical Support Center: LAS17 Gene Deletion in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with LAS17 gene deletions in yeast.

Troubleshooting Guide

This guide addresses common issues encountered during the creation and verification of this compoundΔ strains.

Problem: PCR verification of the this compoundΔ strain is not working.

Possible Cause 1: No PCR product, or incorrect PCR product size.

  • Answer: This issue often stems from problems with the PCR reaction itself, incorrect primer design, or issues with the genomic DNA (gDNA) template.

    • Solution 1: Verify Primer Design & Annealing Sites. Confirm that your confirmation primers are correctly designed. For a standard deletion cassette (e.g., KanMX), you should use a combination of primers that anneal outside the original this compound locus and primers that anneal inside the selection marker. Mismatches in the primer sequence or incorrect annealing coordinates will lead to failed amplification.

    • Solution 2: Check gDNA Quality. Degraded or impure gDNA can inhibit PCR. Ensure your gDNA is of high quality by running an aliquot on an agarose gel. A high molecular weight band with minimal smearing indicates good quality. If necessary, re-extract the gDNA.

    • Solution 3: Optimize PCR Conditions. Standard PCR troubleshooting should be applied. Optimize the annealing temperature using a gradient PCR. Ensure the polymerase, dNTPs, and buffer are fresh and correctly concentrated. If you suspect a secondary structure in the template, consider adding a PCR enhancer like DMSO or betaine.

    • Solution 4: Incorrect Integration. It's possible the deletion cassette integrated at an incorrect locus or not at all. If troubleshooting the PCR fails, consider performing a Southern blot for a more definitive analysis of the genomic locus.

Possible Cause 2: A PCR product corresponding to the wild-type (WT) this compound gene is still present.

  • Answer: This indicates that the original this compound gene was not successfully deleted or that your yeast colony is not clonal.

    • Solution 1: Re-streak for Single Colonies. Your yeast patch or colony may be a mix of wild-type and deletion mutants. Re-streak the strain from your glycerol stock onto a fresh selective plate to isolate single colonies. Perform colony PCR on several individual colonies to identify a pure knockout.

    • Solution 2: Check for Diploidy. If you are working with a haploid strain that has diploidized, it will contain a copy of the wild-type gene. You can check the ploidy of your strain through various methods, including flow cytometry or by attempting to mate it with known haploid tester strains.

    • Solution 3: Inefficient Transformation. The transformation may have had low efficiency, resulting in a high background of non-transformed cells. Ensure your yeast cells are highly competent and that you are using the correct concentration of the selection agent (e.g., G418 for KanMX).

Problem: The this compoundΔ strain grows much slower than expected or not at all.
  • Answer: Deletion of this compound is known to cause a significant slow-growth phenotype.[1] However, extremely poor growth or lethality can indicate additional issues.

    • Solution 1: Confirm Genetic Background. The severity of the this compoundΔ phenotype can be dependent on the strain background. Be aware that synthetic genetic interactions can exacerbate the phenotype. For example, this compoundΔ is synthetically lethal with mutations in several other genes, including some involved in actin function like ARP2 and ARP3.[2]

    • Solution 2: Check Media and Growth Conditions. Ensure your growth medium is correctly prepared. The this compoundΔ mutant is sensitive to osmotic stress.[1] High salt concentrations or other stressors in the media could inhibit growth. Also, confirm the incubator temperature is correct, as this compoundΔ strains are often temperature-sensitive.[3]

Problem: The this compoundΔ strain shows a wild-type growth phenotype.
  • Answer: This strongly suggests that the this compound gene was not correctly deleted.

    • Solution: Re-verify the Deletion. The most likely cause is an error in strain construction or verification. Re-perform the diagnostic PCR as outlined above. It is critical to use primers flanking the gene locus (A and D primers in the protocol below) to check for the absence of the wild-type gene and primers spanning the new junctions (A+KanB and KanC+D) to confirm cassette integration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound protein in Saccharomyces cerevisiae?

  • A1: Las17p is the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). It is a primary regulator of the actin cytoskeleton. Its main function is to act as a nucleation-promoting factor (NPF), binding to and activating the Arp2/3 complex, which then initiates the formation of new, branched actin filaments. This activity is essential for processes like endocytosis, actin patch assembly, and maintaining cell polarity. Las17p also has actin-binding and nucleation capabilities that are independent of the Arp2/3 complex.

Q2: What is the expected phenotype of a this compoundΔ strain?

  • A2: this compound is a non-essential gene. A complete deletion (this compoundΔ) results in several distinct phenotypes, including:

    • Slow growth: The mutant grows significantly slower than wild-type strains.

    • Abnormal actin cytoskeleton: Cells display disorganized actin patches.

    • Defective endocytosis: The internalization step of endocytosis is severely impaired.

    • Temperature sensitivity: Strains are often unable to grow at higher temperatures (e.g., 37°C).

    • Random budding pattern: Unlike the normal bipolar budding pattern in diploid cells, this compoundΔ mutants can show random budding.

Q3: What is the common method for deleting the this compound gene?

  • A3: The most common method is PCR-based gene replacement via homologous recombination. In this technique, a deletion cassette is first generated by PCR. This cassette contains a selectable marker gene (e.g., kanMX for G418 resistance) flanked by short (40-50 bp) sequences that are homologous to the regions immediately upstream and downstream of the this compound open reading frame (ORF). This PCR product is then transformed into yeast. The cell's natural recombination machinery recognizes the homologous sequences and replaces the native this compound ORF with the deletion cassette.

Q4: How do I properly verify the this compoundΔ gene deletion by PCR?

  • A4: Verification requires a set of diagnostic PCRs using specific primers (see protocol section for details). The strategy involves:

    • Confirming Cassette Insertion: Use a forward primer that anneals upstream of the this compound locus and a reverse primer that anneals inside the selection marker cassette. A product of the expected size confirms the 5' junction. A similar PCR with a forward primer inside the cassette and a reverse primer downstream of the locus confirms the 3' junction.

    • Confirming ORF Deletion: Use a pair of primers that anneal upstream and downstream of the this compound ORF. In a successful deletion, you should see a smaller PCR product corresponding to the size of the marker cassette, and no larger band corresponding to the wild-type gene.

Quantitative Data Summary

Table 1: Example Primer Design for this compound Deletion and Verification
Primer NameSequence (5' -> 3')Purpose
F1(45bp upstream of this compound)GATGTCCACGAGGTCTCTForward primer to amplify KanMX cassette
R1(45bp downstream of this compound)CGTACGCTGCAGGTCGACReverse primer to amplify KanMX cassette
A(200-400bp upstream of this compound start)Forward confirmation primer (external)
B(Internal to this compound ORF)Reverse confirmation primer (internal WT)
C(Internal to this compound ORF)Forward confirmation primer (internal WT)
D(200-400bp downstream of this compound stop)Reverse confirmation primer (external)
KanB(Internal to KanMX cassette)Reverse confirmation primer (internal KanMX)
KanC(Internal to KanMX cassette)Forward confirmation primer (internal KanMX)
Table 2: Expected PCR Product Sizes for Verification
Primer PairWT Strain Expected SizeThis compoundΔ::kanMX Strain Expected SizePurpose of Reaction
A + D~2.7 kb~2.2 kbConfirms replacement of ORF with smaller cassette
A + B~0.5 kbNo ProductConfirms absence of WT 5' region
C + D~0.6 kbNo ProductConfirms absence of WT 3' region
A + KanBNo ProductExpected Size (~0.6 kb)Confirms correct 5' integration junction
KanC + DNo ProductExpected Size (~0.7 kb)Confirms correct 3' integration junction

Note: Sizes are approximate and must be calculated based on the specific primer locations and the size of the marker cassette used.

Experimental Protocols

Protocol 1: Generation of this compoundΔ Strain by Homologous Recombination

This protocol describes the one-step gene disruption method to replace the this compound ORF with a KanMX resistance cassette.

  • Primer Design: Design forward (F1) and reverse (R1) primers. The F1 primer should contain ~45 bp of homology immediately upstream of the this compound start codon, followed by a sequence that anneals to the 5' end of the KanMX cassette. The R1 primer should contain ~45 bp of homology immediately downstream of the this compound stop codon (as a reverse complement), followed by a sequence that anneals to the 3' end of the KanMX cassette.

  • PCR Amplification of Deletion Cassette: Perform PCR using the F1 and R1 primers and a plasmid containing the KanMX cassette (e.g., pFA6a-kanMX4) as a template.

  • Purify PCR Product: Run the entire PCR reaction on a 1% agarose gel. Excise the band corresponding to the correct size (~1.6 kb for KanMX4) and purify the DNA using a gel extraction kit. Elute in a small volume of sterile water.

  • Yeast Transformation: Transform the purified PCR product into a competent wild-type yeast strain using the high-efficiency lithium acetate/PEG method.

  • Selection: Plate the transformed cells onto YPD agar plates containing G418 (Geneticin). The optimal concentration is typically 200 µg/mL but may vary by strain. Incubate at 30°C for 2-3 days until colonies appear.

  • Isolate Colonies: Re-streak several colonies onto fresh YPD+G418 plates to ensure they are clonal and robustly resistant.

Protocol 2: PCR Verification of this compoundΔ Transformants

This protocol uses colony PCR to verify the correct integration of the deletion cassette.

  • Primer Design: Design four confirmation primers (A, B, C, D) as described in Table 1. Primer A is ~200-400 bp upstream of the this compound start codon. Primer D is ~200-400 bp downstream of the stop codon. Primers B and C are internal to the this compound ORF. Also, have primers specific to your marker (KanB, KanC).

  • Prepare Colonies: For each candidate colony (and a WT control), pick a small amount of yeast with a sterile pipette tip and resuspend it in 20 µL of 20 mM NaOH.

  • Lyse Cells: Heat the cell suspension at 95°C for 10 minutes to lyse the cells and release the gDNA.

  • Set up PCR Reactions: For each candidate and the WT control, set up the series of PCR reactions outlined in Table 2. Use 1 µL of the boiled yeast suspension as the gDNA template in a 25 µL PCR reaction.

  • Run and Analyze PCR: Run the PCR program with an appropriate annealing temperature and extension time.

  • Agarose Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel. A successful this compoundΔ clone will show the pattern of bands described in Table 2: presence of junction fragments (A+KanB, KanC+D) and absence of wild-type internal fragments (A+B, C+D).

Visualizations

LAS17_Deletion_Workflow cluster_prep Step 1: Deletion Cassette Preparation cluster_transform Step 2: Yeast Transformation cluster_verify Step 3: Verification pFA6a pFA6a-kanMX4 Plasmid pcr PCR Amplification pFA6a->pcr primers Design F1 & R1 Primers (with this compound homology) primers->pcr purify Gel Purify PCR Product pcr->purify transform Transform with Cassette (LiOAc/PEG Method) purify->transform competent Prepare Competent WT Yeast Cells competent->transform plate Plate on YPD + G418 colony_pcr Colony PCR with Confirmation Primers plate->colony_pcr gel Analyze on Agarose Gel colony_pcr->gel stock Create Glycerol Stock of Verified this compoundΔ Strain gel->stock

Caption: Experimental workflow for generating a this compoundΔ yeast strain.

LAS17_Pathway This compound This compound (WASP) Arp23 Arp2/3 Complex This compound->Arp23 Activation ActinM G-Actin (Monomers) Arp23->ActinM Nucleation ActinF F-Actin (Branched Filaments) ActinM->ActinF Polymerization Endo Endocytosis & Membrane Invagination ActinF->Endo Force Generation SH3 SH3 Domain Proteins (e.g., Sla1, Bbc1) SH3->this compound Regulation

Caption: Simplified this compound signaling pathway in actin polymerization.

References

Technical Support Center: Las17 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues and artifacts encountered during fluorescence microscopy of the Las17 protein in yeast (Saccharomyces cerevisiae).

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is fading rapidly during imaging. What is happening and how can I fix it?

A: This phenomenon is called photobleaching , the irreversible destruction of a fluorophore due to light exposure.[1][2][3][4] When imaging this compound tagged with fluorescent proteins (e.g., GFP, mCherry), which is localized to dynamic, cortical actin patches, photobleaching can significantly compromise data quality, especially during time-lapse experiments.

Troubleshooting Steps:

  • Reduce Exposure Time & Intensity: Minimize the duration and power of the excitation light.[2] Use neutral density filters to decrease illumination intensity while maintaining image quality.

  • Optimize Camera Settings: Use a high-sensitivity camera that can detect lower levels of fluorescence, allowing you to reduce excitation light. Increasing camera gain can help, but be mindful of introducing noise.

  • Use Antifade Reagents: Mount your samples in a mounting medium containing antifade reagents. These chemical cocktails reduce the generation of reactive oxygen species that accelerate photobleaching.

  • Choose a More Photostable Fluorophore: Some fluorescent proteins are inherently more resistant to photobleaching than others. If you are experiencing severe issues, consider re-tagging this compound with a more robust fluorophore.

  • Image a Fresh Field of View: For static images, locate and focus on your region of interest using transmitted light or in a neighboring area before switching to fluorescence for the final capture. This minimizes light exposure on the target area.

Q2: I see a diffuse, hazy glow across my entire yeast cell, obscuring the specific this compound signal. What is causing this?

A: You are likely observing autofluorescence , which is natural fluorescence emitted by endogenous molecules within the yeast cell. This is a very common issue in yeast microscopy.

Common Sources & Solutions:

  • Growth Medium: Rich media like YPD are highly autofluorescent.

    • Solution: Grow yeast in a synthetic complete (SC) medium, which has significantly lower background fluorescence. If you must use rich media, switch the cells to SC medium for at least an hour before imaging.

  • Metabolic Byproducts: Yeast naturally produces fluorescent compounds like riboflavin, tryptophan, and NAD(P)H. This can be exacerbated when cells enter the diauxic shift.

    • Solution: Ensure cells are harvested during the mid-log phase of growth (OD₆₀₀ of 0.3–0.8) to minimize metabolic autofluorescence.

  • Genetic Background (ade- strains): Many common lab strains have mutations in the adenine synthesis pathway (e.g., ade2). These strains accumulate a fluorescent intermediate in the vacuole.

    • Solution: Supplement your growth media with extra adenine to prevent the buildup of this intermediate. If possible, use a strain with a functional adenine pathway.

  • Fixation: Aldehyde fixatives like formaldehyde can increase autofluorescence.

    • Solution: Perform a quenching step after fixation using a reagent like sodium borohydride or ammonium chloride. Always include an unfixed, unstained control to correctly identify autofluorescence.

Q3: My this compound-GFP signal appears in the mCherry channel. What is this artifact and how do I prevent it?

A: This is known as bleed-through or crosstalk , where the emission signal from one fluorophore is detected in a filter channel intended for another. This occurs when the emission spectrum of one dye (e.g., GFP) overlaps with the excitation spectrum of another (e.g., mCherry) or when emission spectra are broad.

Troubleshooting Steps:

  • Sequential Imaging: The most effective solution is to acquire images for each channel sequentially. Excite with one laser line and collect the emission for that channel completely before moving to the next laser line and channel. This prevents simultaneous excitation and emission overlap.

  • Use Narrower Filters: Ensure your emission filters are as narrow as possible to specifically capture the peak emission of your intended fluorophore while excluding signal from others.

  • Image from Red to Green: When possible, image fluorophores with longer wavelengths (redder) first before moving to shorter wavelengths (greener). This can sometimes reduce the severity of bleed-through.

  • Linear Unmixing: For advanced applications, spectral imaging systems can collect the entire emission spectrum from the sample. Software can then use the known spectra of each fluorophore to computationally separate the overlapping signals, a process called linear unmixing.

Q4: The structure of my yeast cells looks abnormal or this compound patches appear aggregated after fixation. How can I improve my sample preparation?

A: Improper sample preparation is a major source of artifacts that can distort cell morphology and protein localization.

Common Problems & Solutions:

  • Cell Crushing: Applying too much pressure with the coverslip can flatten or break the yeast cells.

    • Solution: Gently place the coverslip and consider using a small gasket or spacers to maintain the three-dimensional structure of the cells.

  • Fixation Artifacts: Over-fixation can crosslink proteins excessively, potentially masking antibody binding sites or creating artificial protein clusters. Under-fixation will fail to preserve cellular structures.

    • Solution: Optimize your fixation protocol. The ideal concentration of formaldehyde and fixation time can vary between strains. It is critical to test a range of conditions to find what works best for preserving this compound structures without introducing artifacts.

  • Air Bubbles: Bubbles in the mounting medium create differences in refractive index, which distorts light and appears as bright or dark artifacts.

    • Solution: Carefully apply the mounting medium to one side of the coverslip and gently lower it at an angle to prevent trapping air.

Experimental Protocols

Protocol: Formaldehyde Fixation for Yeast Imaging

This protocol is a starting point and should be optimized for your specific strain and experimental needs.

  • Cell Growth: Grow a 5 mL liquid culture to mid-log phase (OD₆₀₀ ≈ 0.3-0.5).

  • Fixation: Add formaldehyde directly to the growth medium to a final concentration of 3.7% - 4%. Incubate for 30-60 minutes at room temperature with gentle shaking.

  • Washing: Pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes).

  • Resuspension: Discard the supernatant and wash the cells twice with a wash buffer (e.g., PBS or a potassium phosphate buffer).

  • Permeabilization (Optional, for Immunofluorescence): If you are using antibodies, you will need to permeabilize the cell wall. This often involves treatment with enzymes like zymolyase followed by a detergent like Triton X-100.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS with an antifade reagent. Pipette a small drop onto a microscope slide, apply a coverslip, and seal the edges with nail polish before imaging.

Quantitative Data

Table 1: Properties of Common Fluorophores Used in Yeast Research

The choice of fluorescent protein can significantly impact the severity of artifacts like photobleaching. This table provides a comparison of common fluorophores. Photostability is rated on a relative scale where higher numbers indicate greater resistance to photobleaching.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative Photostability
EGFP48850753,0003 / 5
mCherry58761022,0004 / 5
mEmerald48750957,0004 / 5
mTagBFP240245747,0003 / 5
mScarlet56959470,0004.5 / 5

Data are representative values compiled from various sources and can vary based on experimental conditions.

Visual Troubleshooting Guides

Artifact_Troubleshooting start Start: Unwanted Signal in Image q1 Is the signal fading over time? start->q1 a1 Artifact: Photobleaching Solutions: - Reduce laser power/exposure - Use antifade mountant - Choose a more stable fluorophore q1->a1 Yes q2 Is the signal a diffuse glow across the entire cell/background? q1->q2 No end Issue Identified a1->end a2 Artifact: Autofluorescence Solutions: - Use synthetic media (SC) - Harvest cells at mid-log phase - Add adenine for ade- strains - Use spectral unmixing q2->a2 Yes q3 Does signal from one channel appear in another? q2->q3 No a2->end a3 Artifact: Bleed-through Solutions: - Use sequential scanning - Use narrow emission filters - Perform linear unmixing q3->a3 Yes q3->end No a3->end

Caption: A decision tree to identify common fluorescence microscopy artifacts.

References

Technical Support Center: Imaging Las17 in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio when imaging the yeast protein Las17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to image?

A1: this compound is the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). It is a key regulator of actin polymerization during the late stages of clathrin-mediated endocytosis.[1][2][3] Imaging this compound can be challenging due to its localization to small, dynamic cortical patches and its relatively low abundance at these sites, which can result in a low signal-to-noise ratio.

Q2: Which fluorescent protein should I use to tag this compound?

A2: The choice of fluorescent protein is critical for successful imaging. A bright and photostable fluorescent protein is recommended. Green fluorescent proteins (GFPs) and their variants are commonly used for live-cell imaging in yeast.[4] For multi-color imaging, combinations such as mTFP1, mCitrine, and mCherry can be used.[5] It is advisable to test different fluorescent protein fusions to determine which provides the best signal with minimal disruption to this compound function.

Q3: How can I confirm that my fluorescently tagged this compound is functional?

A3: To ensure the fluorescent tag does not interfere with this compound function, you should perform a functional complementation assay. This can be done by expressing your this compound-FP fusion in a this compoundΔ null mutant background and assessing whether it rescues the known phenotypes of the deletion, such as defects in endocytosis, actin patch organization, and bipolar bud site selection.

Q4: What are the main sources of noise in this compound imaging?

A4: The main sources of noise in fluorescence microscopy include:

  • Photon Shot Noise: The inherent statistical fluctuation in the arrival of photons at the detector.

  • Detector Noise: Electronic noise from the camera, including read noise and dark current.

  • Background Fluorescence: Autofluorescence from the yeast cells or the growth medium. Rich media like YPD can have high autofluorescence.

  • Out-of-Focus Light: Fluorescence signal from above and below the focal plane, which is particularly problematic in widefield microscopy.

Q5: Can I image fixed cells instead of live cells to improve the signal?

A5: While fixing cells can sometimes enhance the signal, it is generally not recommended for studying dynamic processes like endocytosis involving this compound. Fixation can introduce artifacts and does not allow for the observation of protein dynamics. Live-cell imaging is preferred to capture the real-time behavior of this compound. If fixation is necessary, a mild paraformaldehyde fixation may preserve the localization of fluorescent proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Suggested Solution
Low protein expression Confirm the expression of your this compound-FP fusion protein by western blotting. Consider using a stronger promoter if the endogenous expression level is too low for detection, but be aware that overexpression can lead to artifacts.
Photobleaching Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if imaging fixed cells. Choose a more photostable fluorescent protein.
Incorrect microscope settings Ensure the correct excitation and emission filters for your chosen fluorophore are in place. Use a high numerical aperture (NA) objective to maximize light collection. Optimize camera gain and binning settings.
Fluorescent protein maturation issues Ensure cells are grown at an optimal temperature and for a sufficient time to allow for proper folding and chromophore maturation of the fluorescent protein.
Problem 2: High Background Noise
Possible Cause Suggested Solution
Autofluorescence from media Grow yeast in a low-fluorescence defined medium (e.g., Synthetic Defined Complete - SDC) instead of rich media like YPD. If cells must be grown in rich media, switch to a low-fluorescence medium for a period before imaging.
Cellular autofluorescence Use yeast strains that do not have mutations in the adenine pathway (e.g., ade2), as these can accumulate a fluorescent intermediate. If using an ade- strain, supplement the medium with additional adenine.
Out-of-focus light Use a confocal or spinning disk microscope to reject out-of-focus light and improve the signal-to-noise ratio. If using a widefield microscope, consider applying deconvolution algorithms to your images.
Dirty optics Clean the objective and other optical components of the microscope to remove dust and oil residue.
Problem 3: Poor Image Quality (Blurry or Low Contrast)
Possible Cause Suggested Solution
Incorrect focus Ensure the sample is properly focused. Use a Z-stack to capture multiple focal planes and then create a maximum intensity projection.
Spherical aberration Use the correct immersion oil for your objective and ensure there are no air bubbles. Use coverslips of the correct thickness.
Cell movement Immobilize the yeast cells on the coverslip using concanavalin A or in a microfluidics device.
Low signal-to-noise ratio Refer to the strategies for improving weak signal and reducing high background noise. Consider using image processing techniques like deconvolution or frame averaging.

Quantitative Data Summary

Table 1: Properties of Common Fluorescent Proteins for Yeast Imaging
Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostability
EGFP488507HighModerate
mCherry587610ModerateHigh
mCitrine516529HighModerate
mTFP1462492ModerateHigh
mScarlet-I569594Very HighHigh

Note: Relative brightness and photostability can vary depending on the specific experimental conditions and the fusion partner.

Table 2: Abundance of Key Proteins at Endocytic Patches in Fission Yeast
ProteinPeak Number of Molecules per Patch
Clathrin30-40
This compound (Wsp1 in fission yeast)~100
Arp2/3 complex~300
Actin~5000

Data adapted from quantitative studies on endocytic patch components in fission yeast and provides an estimate of the relative abundance of these proteins.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-GFP in Saccharomyces cerevisiae

I. Cell Preparation

  • Grow yeast cells expressing this compound-GFP from the endogenous locus in low-fluorescence synthetic defined (SD) medium to mid-log phase (OD600 ≈ 0.5-0.8).

  • Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 1 minute.

  • Wash the cells once with 1 mL of fresh SD medium.

  • Resuspend the cell pellet in 100 µL of SD medium.

II. Slide Preparation

  • Apply 10 µL of 1 mg/mL concanavalin A solution to a clean glass-bottom dish or coverslip and incubate for 5 minutes at room temperature.

  • Remove the concanavalin A solution and allow the surface to air dry.

  • Add 5-10 µL of the resuspended cell suspension to the coated surface and allow the cells to adhere for 5-10 minutes.

  • Gently add 100 µL of fresh SD medium to the dish.

III. Microscopy and Image Acquisition

  • Use a spinning disk confocal microscope equipped with a high numerical aperture (e.g., 100x/1.4 NA) oil immersion objective.

  • Excite the GFP signal using a 488 nm laser at a low laser power (e.g., 1-5%) to minimize phototoxicity.

  • Collect the emission signal using a bandpass filter appropriate for GFP (e.g., 500-550 nm).

  • Set the camera exposure time to 100-300 ms. Adjust as necessary to balance signal intensity and temporal resolution.

  • Acquire a time-lapse series of images (e.g., one frame every 1-2 seconds) to observe the dynamics of this compound patches.

  • If necessary, acquire a Z-stack at each time point to ensure the entire cortical patch is captured.

IV. Image Processing and Analysis

  • Perform a maximum intensity projection of Z-stacks if acquired.

  • Apply a background subtraction algorithm to reduce non-specific fluorescence.

  • If the signal is still low, consider applying a deconvolution algorithm to improve image clarity and contrast.

Visualizations

Signaling Pathway of this compound in Endocytosis

Las17_Pathway Cargo Cargo Receptor Receptor Cargo->Receptor binds Adaptors Clathrin/Adaptors (e.g., Sla1) Receptor->Adaptors recruit This compound This compound Adaptors->this compound recruit and inhibit Arp23 Arp2/3 Complex This compound->Arp23 activates ActinFilament Actin Filament Polymerization Arp23->ActinFilament nucleates Actin Actin Monomers Actin->Arp23 binds to Invagination Membrane Invagination ActinFilament->Invagination drives Vesicle Endocytic Vesicle Invagination->Vesicle leads to

Caption: Simplified signaling pathway of this compound-mediated actin polymerization during endocytosis in yeast.

Experimental Workflow for this compound Imaging

Las17_Workflow Start Start: Yeast Culture (this compound-FP) Prep Cell Preparation (Harvest and Wash) Start->Prep Slide Slide Preparation (Concanavalin A coating) Prep->Slide Mount Cell Mounting Slide->Mount Microscope Microscopy Setup (Confocal, High NA objective) Mount->Microscope Acquire Image Acquisition (Time-lapse, Z-stack) Microscope->Acquire Process Image Processing (BG Subtraction, Deconvolution) Acquire->Process Analyze Data Analysis Process->Analyze

Caption: Experimental workflow for live-cell imaging of fluorescently tagged this compound in yeast.

Troubleshooting Flowchart for Low Signal-to-Noise

Troubleshooting_Flowchart rect_node rect_node Start Low Signal-to-Noise? SignalWeak Is the signal weak? Start->SignalWeak BackgroundHigh Is the background high? SignalWeak->BackgroundHigh No CheckExpression Check Protein Expression (Western Blot) SignalWeak->CheckExpression Yes ChangeMedia Use Low-Fluorescence Medium BackgroundHigh->ChangeMedia Yes IncreaseExposure Increase Exposure Time or Laser Power CheckExpression->IncreaseExposure OptimizeOptics Optimize Optics (High NA Objective, Filters) IncreaseExposure->OptimizeOptics ChangeFP Consider a Brighter Fluorescent Protein OptimizeOptics->ChangeFP CheckStrain Check for Autofluorescent Strain Background ChangeMedia->CheckStrain UseConfocal Use Confocal/TIRF Microscopy CheckStrain->UseConfocal BGSubtract Apply Background Subtraction UseConfocal->BGSubtract

Caption: A logical flowchart for troubleshooting low signal-to-noise ratio in this compound imaging experiments.

References

Technical Support Center: Investigating the Las17-Arp2/3 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the interaction between the yeast WASp homolog Las17 and the Arp2/3 complex. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying the this compound-Arp2/3 interaction?

Studying the this compound-Arp2/3 interaction presents several key challenges:

  • Multiple Binding Sites: The Arp2/3 complex has two known binding sites for WASP family proteins like this compound: one on the Arp3 subunit and another spanning the Arp2 and ARPC1 subunits.[1][2] Dissecting the individual contribution of each site to Arp2/3 complex activation and actin network assembly is complex.

  • Conformational Changes: The activation of the Arp2/3 complex involves significant conformational changes upon binding to Nucleation Promoting Factors (NPFs) like this compound.[3][4] Capturing and analyzing these dynamic structural rearrangements can be experimentally demanding.

  • Dimerization/Oligomerization of this compound: this compound can exist as dimers or higher-order oligomers, which can influence its binding affinity and activation potential for the Arp2/3 complex.[1] Controlling the oligomeric state of this compound in vitro is crucial for consistent results.

  • Arp2/3-Independent Functions of this compound: this compound possesses an intrinsic ability to nucleate actin filaments independently of the Arp2/3 complex, which can complicate the interpretation of actin polymerization assays.

  • Presence of Multiple NPFs in vivo: In yeast, several other NPFs besides this compound can activate the Arp2/3 complex, creating a complex regulatory network that is difficult to replicate in vitro.

Q2: Why is my in vitro actin polymerization assay with this compound and Arp2/3 not showing robust activation?

Several factors could contribute to low activity in your pyrene-actin polymerization assay:

  • Suboptimal Protein Concentrations: The activity of the Arp2/3 complex is highly dependent on the concentrations of both this compound and the complex itself. Ensure you are using concentrations that have been shown to be effective in the literature.

  • Inactive Protein: Ensure that both your this compound and Arp2/3 complex are properly folded and active. Protein degradation or improper storage can lead to loss of function.

  • Buffer Conditions: The buffer composition, including salt concentrations and pH, can significantly impact the interaction and activity. A buffer mimicking the yeast cytoplasm (physiological condition buffer) has been shown to be effective.

  • This compound Construct: Full-length this compound is a more potent activator of the Arp2/3 complex than its C-terminal WCA (WH2, Central, Acidic) domain alone. Consider using a full-length or a more functionally complete construct. Dimerization of the this compound construct can also enhance activity.

  • Actin Quality: The quality and purity of your actin preparation are critical. Ensure it is polymerization-competent.

Q3: My co-immunoprecipitation (co-IP) experiment to show this compound-Arp2/3 interaction is failing. What can I do?

Troubleshooting co-IP experiments involves optimizing several steps:

  • Lysis Buffer Composition: The choice of detergent and salt concentration in your lysis buffer is crucial for maintaining the protein-protein interaction while effectively lysing the cells. For less stable interactions, consider using milder detergents (e.g., NP-40 or Triton X-100) and lower salt concentrations.

  • Antibody Selection: Use an antibody that has been validated for immunoprecipitation and recognizes an epitope on this compound or an Arp2/3 subunit that is accessible within the complex.

  • Washing Steps: Insufficient washing can lead to high background, while overly stringent washing can disrupt the interaction. Optimize the number of washes and the composition of the wash buffer.

  • Crosslinking: For transient or weak interactions, consider in vivo crosslinking before cell lysis to stabilize the complex.

  • Controls: Include appropriate controls, such as an isotype control antibody and a lysate from a strain not expressing the tagged protein, to rule out non-specific binding.

Troubleshooting Guides

Guide 1: In Vitro Actin Polymerization Assays
Problem Possible Cause Suggested Solution
No or low actin polymerization Inactive this compound or Arp2/3 complex.Purify fresh proteins and verify their activity using established protocols.
Suboptimal buffer conditions.Use a physiological buffer optimized for yeast proteins.
Incorrect protein concentrations.Titrate the concentrations of this compound and Arp2/3 to find the optimal ratio.
High background polymerization (actin alone) Poor quality actin.Use freshly prepared, gel-filtered actin.
Variability between replicates Inconsistent mixing of reagents.Ensure thorough and consistent mixing of all components before starting the measurement.
Temperature fluctuations.Use a temperature-controlled fluorometer.
Guide 2: Co-Immunoprecipitation (Co-IP)
Problem Possible Cause Suggested Solution
No pull-down of the interacting partner Interaction is too weak or transient to survive the IP procedure.Consider in vivo crosslinking. Optimize lysis and wash buffers for milder conditions.
Antibody is not efficiently capturing the bait protein.Ensure the antibody is validated for IP. Try a different antibody targeting a different epitope.
Epitope tag is not accessible.Consider tagging the other terminus of the protein.
High background/non-specific binding Insufficient washing.Increase the number and/or stringency of wash steps.
Non-specific binding to beads.Pre-clear the lysate with beads before adding the antibody. Block the beads with BSA.
Antibody cross-reactivity.Use a highly specific monoclonal or affinity-purified polyclonal antibody.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the this compound-Arp2/3 interaction.

Parameter Value Method Reference
Binding Affinity (Kd) of LZ-Las17281–633 to WT Arp2/3 0.16 µMSupernatant Depletion Assay
Binding Affinity (Kd) of dimerized Myo5 CA to WT Arp2/3 0.13 ± 0.04 µMSupernatant Depletion Assay
Binding Affinity (Kd) of this compound(300-422) fragment to G-actin 24.9 ± 3.6 nMMicroscale Thermophoresis
Binding Affinity (Kd) of RRRR-AAAA mutant this compound(300-422) to G-actin 148.3 ± 24.9 nMMicroscale Thermophoresis

Experimental Protocols

Protocol 1: Pyrene-Actin Polymerization Assay

This protocol is adapted from studies investigating this compound and Arp2/3 activity.

  • Preparation of Reagents:

    • Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Prepare pyrene-labeled G-actin and unlabeled G-actin stocks in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).

  • Reaction Setup:

    • In a microplate or cuvette, mix this compound and Arp2/3 complex at the desired concentrations in a reaction buffer (e.g., physiological condition buffer).

    • Add a mixture of pyrene-labeled and unlabeled G-actin to the reaction. A typical ratio is 5-10% pyrene-labeled actin.

  • Measurement:

    • Immediately after adding actin, start monitoring the increase in pyrene fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis:

    • The polymerization rate can be calculated from the slope of the linear portion of the polymerization curve.

Protocol 2: Supernatant Depletion Binding Assay

This protocol is based on methods used to determine the binding affinity between this compound and the Arp2/3 complex.

  • Preparation of this compound-beads:

    • Biotinylate a construct of this compound (e.g., a dimerized C-terminal fragment).

    • Incubate the biotinylated this compound with streptavidin-coated beads to immobilize it.

  • Binding Reaction:

    • Incubate the this compound-coated beads with varying concentrations of purified Arp2/3 complex in a suitable binding buffer for a defined period to reach equilibrium.

  • Separation:

    • Pellet the beads by centrifugation to separate the bound Arp2/3 complex from the unbound fraction in the supernatant.

  • Quantification:

    • Carefully collect the supernatant and measure the concentration of the remaining Arp2/3 complex using a quantitative method like SDS-PAGE with Coomassie staining or Western blotting.

  • Data Analysis:

    • The amount of bound Arp2/3 complex is determined by subtracting the unbound concentration from the initial total concentration. The binding affinity (Kd) can be calculated by fitting the binding data to a saturation binding curve.

Visualizations

Las17_Arp2_3_Interaction_Pathway cluster_activation Arp2/3 Activation cluster_nucleation Actin Nucleation This compound This compound Las17_Arp2_3 This compound-Arp2/3 Complex This compound->Las17_Arp2_3 Binds to Arp3 & Arp2/ARPC1 sites Arp2_3_inactive Arp2/3 (inactive) Arp2_3_inactive->Las17_Arp2_3 Arp2_3_active Arp2/3 (active) Las17_Arp2_3->Arp2_3_active Conformational Change Actin_Filament Branched Actin Filament Arp2_3_active->Actin_Filament Nucleates G_actin G-actin G_actin->Actin_Filament Polymerizes

Caption: Simplified signaling pathway of Arp2/3 complex activation by this compound leading to actin nucleation.

CoIP_Workflow Start Start Cell_Lysis Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Lysate_Preclearing Lysate Pre-clearing (with beads) Cell_Lysis->Lysate_Preclearing Antibody_Incubation Incubate with anti-Las17 Ab Lysate_Preclearing->Antibody_Incubation Bead_Incubation Incubate with Protein A/G beads Antibody_Incubation->Bead_Incubation Washing Wash beads to remove non-specific binders Bead_Incubation->Washing Elution Elute protein complexes Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot for Arp2/3 Elution->Analysis End End Analysis->End

Caption: A standard experimental workflow for co-immunoprecipitation of this compound and the Arp2/3 complex.

Troubleshooting_Logic Problem Low Arp2/3 Activation in vitro? Check_Proteins Check Protein Activity and Concentration Problem->Check_Proteins Yes Check_Buffer Optimize Buffer Conditions Problem->Check_Buffer Yes Check_Construct Use Full-Length or Dimerized this compound Problem->Check_Construct Yes Solution_Found Problem Solved Check_Proteins->Solution_Found Check_Buffer->Solution_Found Check_Construct->Solution_Found

References

how to confirm Las17 interaction with binding partners

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the protein-protein interactions of Las17, a key regulator of actin polymerization in yeast.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm a suspected interaction between my protein of interest and this compound?

A1: Several robust methods are commonly used to validate protein-protein interactions with this compound. The most prevalent include:

  • Yeast Two-Hybrid (Y2H) Assay: An in vivo technique to detect interactions within the yeast nucleus.[1][2][3][4][5]

  • Co-Immunoprecipitation (Co-IP): An in vivo method to pull down a target protein (this compound) and its binding partners from a cell lysate.

  • GST Pull-Down Assay: An in vitro technique using a GST-tagged "bait" protein to capture interacting "prey" proteins.

  • Surface Plasmon Resonance (SPR): An in vitro method for quantifying the binding affinity, kinetics (association and dissociation rates), and specificity of an interaction in real-time.

  • Fluorescence Polarization/Anisotropy: A solution-based in vitro technique to measure binding affinity, particularly useful for interactions involving small molecules or peptides.

Q2: I have identified a potential this compound-interacting protein using a Yeast Two-Hybrid screen. What should be my next step?

A2: A positive result from a Y2H screen is a strong indication of a potential interaction, but it should always be validated by an orthogonal method, preferably an in vitro assay, to confirm a direct interaction. A GST pull-down assay is an excellent next step to determine if the two proteins physically interact. Following that, Co-IP from yeast cell lysates can confirm that the interaction occurs in a more physiological context.

Q3: Are there known domains of this compound that are involved in protein interactions?

A3: Yes, this compound has several domains known to mediate interactions. The proline-rich region (PRD) is a major hub for interactions, binding to proteins containing SH3 (Src homology 3) domains, such as Sla1, Bbc1, Bzz1, Lsb1, and Lsb2. This compound also contains a C-terminal WCA (WH2, Central, Acidic) domain that binds to G-actin and the Arp2/3 complex to stimulate actin assembly.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) with this compound

Issue 1: I can't detect the binding partner of this compound in my Co-IP eluate, although the this compound immunoprecipitation worked.

  • Possible Cause 1: Weak or Transient Interaction. The interaction between this compound and its partner may be weak or transient, dissociating during the lysis or washing steps.

    • Troubleshooting Tip: Use a gentler lysis buffer with lower salt and non-ionic detergent concentrations. Reduce the number and stringency of wash steps. Consider in vivo cross-linking to stabilize the interaction before cell lysis.

  • Possible Cause 2: Incorrect Lysis Buffer. The chosen lysis buffer may be too harsh, denaturing the proteins and disrupting the interaction.

    • Troubleshooting Tip: Avoid strong ionic detergents like SDS. RIPA buffer can also disrupt some interactions. A buffer containing NP-40 or Triton X-100 is often a good starting point.

  • Possible Cause 3: Low Abundance of the Binding Partner. The interacting protein may be expressed at very low levels in the cell.

    • Troubleshooting Tip: Increase the amount of starting cell lysate. You can also try to overexpress the binding partner to increase its cellular concentration.

Issue 2: High background of non-specific proteins in my Co-IP.

  • Possible Cause 1: Insufficient Washing. Inadequate washing can leave non-specifically bound proteins in the eluate.

    • Troubleshooting Tip: Increase the number of wash steps (typically 3-5 times). You can also try slightly increasing the detergent concentration in the wash buffer.

  • Possible Cause 2: Non-specific Binding to Beads. Proteins can non-specifically adhere to the agarose or magnetic beads.

    • Troubleshooting Tip: Pre-clear the lysate by incubating it with beads alone before adding the antibody. This will remove proteins that bind non-specifically to the beads. Blocking the beads with BSA can also reduce non-specific binding.

Yeast Two-Hybrid (Y2H) with this compound

Issue 1: High number of false positives in my Y2H screen.

  • Possible Cause 1: "Sticky" Bait Protein. The this compound "bait" construct may be non-specifically activating the reporter genes on its own.

    • Troubleshooting Tip: Perform a control experiment by transforming the yeast with the this compound bait plasmid alone. If there is reporter gene activation, the bait is likely auto-activating. You may need to use a different fragment of this compound as the bait.

  • Possible Cause 2: Indirect Interactions. The observed interaction may be mediated by a third yeast protein.

    • Troubleshooting Tip: Validate positive hits using an in vitro method like a GST pull-down assay, which uses purified proteins and eliminates the possibility of a bridging protein.

Issue 2: No interaction detected with a known this compound binding partner (false negative).

  • Possible Cause 1: Incorrect Protein Folding. The fusion of the GAL4 domain to this compound or its partner may cause misfolding and mask the interaction interface.

    • Troubleshooting Tip: Try creating N-terminal and C-terminal fusions for both this compound and its partner to see if a different orientation allows for proper folding and interaction.

  • Possible Cause 2: Post-translational Modifications. The interaction may depend on post-translational modifications that do not occur correctly in yeast.

    • Troubleshooting Tip: If you suspect this is the case, Co-IP from the native organism or a mammalian cell line might be a better approach to confirm the interaction.

Quantitative Data Summary

Interacting PartnerTechniqueAffinity (K_d)Reference
Lsb1Surface Plasmon Resonance30 nM
Lsb2Surface Plasmon Resonance79 nM
Lsb1 SH3 domainSurface Plasmon Resonance792 nM
Lsb2 SH3 domainSurface Plasmon Resonance730 nM
G-actin (P8-12 fragment)Fluorescence Polarization0.30 ± 0.03 µM
G-actin (WH2 motif)Fluorescence Polarization0.14 ± 0.01 µM
Arp2/3 complexSupernatant Depletion Assay0.16 µM
Myo5 CA segmentSupernatant Depletion Assay0.13 ± 0.04 µM
Sla1 SH3#1Biolayer Interferometry~70 µM (for PP1)
Sla1 SH3#2Biolayer Interferometry~160 µM (for PP2)
Sla1 SH3#3Biolayer Interferometry~190 µM (for PP3)
Actin monomers (300-422 fragment)Microscale Thermophoresis24 nM

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation (Co-IP)
  • Cell Lysis:

    • Harvest yeast cells expressing your proteins of interest.

    • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells using glass beads and vortexing, or by cryogenic grinding. Keep the samples on ice throughout the process.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the soluble proteins.

  • Pre-clearing the Lysate:

    • Add protein A/G agarose or magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific for this compound to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to this compound.

    • Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer or a wash buffer with slightly higher stringency. Each wash should involve resuspending the beads and then pelleting them.

  • Elution and Analysis:

    • Elute the proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against this compound and its suspected binding partner.

Detailed Protocol for GST Pull-Down Assay
  • Bait Protein Immobilization:

    • Express and purify your GST-tagged this compound fragment (the "bait") from E. coli.

    • Incubate the purified GST-Las17 with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the bait protein.

    • Wash the beads several times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound bait protein.

  • Interaction Step:

    • Prepare a cell lysate containing the "prey" protein or use a purified prey protein.

    • Add the prey protein solution to the beads with the immobilized GST-Las17.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the interaction to occur.

    • As a negative control, incubate the prey protein with beads bound only to GST.

  • Washing:

    • Wash the beads 3-5 times with binding buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding a solution of reduced glutathione or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.

Visualizations

Co_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Start Yeast Cell Culture Lysis Lyse cells in non-denaturing buffer Start->Lysis Clarify Centrifuge to remove debris Lysis->Clarify Lysate Cleared Lysate Clarify->Lysate Preclear Pre-clear with beads Lysate->Preclear AddAb Add anti-Las17 antibody Preclear->AddAb AddBeads Add Protein A/G beads AddAb->AddBeads Wash Wash beads (3-5 times) AddBeads->Wash Elute Elute proteins Wash->Elute WB Western Blot Elute->WB

Caption: Workflow for Co-Immunoprecipitation.

GST_Pull_Down_Workflow cluster_bait Bait Preparation cluster_interaction Interaction cluster_analysis Analysis Purify Purify GST-Las17 (Bait) Immobilize Immobilize on Glutathione beads Purify->Immobilize Incubate Incubate Bait and Prey Immobilize->Incubate PreparePrey Prepare Prey (Lysate or Purified) PreparePrey->Incubate Wash Wash beads Incubate->Wash Elute Elute complexes Wash->Elute WB Western Blot Elute->WB

Caption: Workflow for GST Pull-Down Assay.

Las17_Signaling_Pathway This compound This compound Arp23 Arp2/3 Complex This compound->Arp23 activates G_Actin G-Actin This compound->G_Actin binds via WCA domain SH3_Proteins SH3 Domain Proteins (Sla1, Lsb1/2, Bzz1) SH3_Proteins->this compound bind to Proline-Rich Domain Actin_Poly Actin Polymerization Arp23->Actin_Poly initiates G_Actin->Actin_Poly Endocytosis Endocytosis Actin_Poly->Endocytosis drives

Caption: Simplified this compound Signaling Pathway.

References

Technical Support Center: Stabilizing Recombinant Las17 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of recombinant Las17 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression, purification, and storage of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a key regulator of actin polymerization and is essential for processes like endocytosis.[1][2] Stable and properly folded recombinant this compound is crucial for in vitro assays, structural studies, and drug screening, as its activity is dependent on its conformation.

Q2: What are the main challenges in producing stable recombinant this compound?

A2: Common challenges include:

  • Insolubility and Aggregation: Overexpression in systems like E. coli can lead to the formation of insoluble inclusion bodies.

  • Proteolytic Degradation: this compound has regions that can be susceptible to cleavage by proteases present in the expression host.

  • Instability during Purification and Storage: The protein may lose activity or aggregate over time if not handled in optimal buffer and storage conditions.

Q3: What are the key domains of the this compound protein?

A3: this compound contains several important domains, including a WASP homology 1 (WH1) domain, a central polyproline region, and a C-terminal WCA (WH2, Central, and Acidic) domain that is crucial for binding to G-actin and the Arp2/3 complex to stimulate actin assembly.[1][2]

Q4: What are some known interacting partners of this compound?

A4: this compound interacts with several proteins, including Sla1, Ysc84, Lsb1, and Lsb2, which can regulate its activity.[3] Understanding these interactions can be important when designing stabilization strategies, as some partners might stabilize the protein.

Troubleshooting Guide

Issue 1: Low Yield of Soluble this compound Protein

Symptom: After cell lysis and centrifugation, the majority of the recombinant this compound is found in the insoluble pellet.

Possible Cause Suggested Solution
High Expression Rate Lower the induction temperature (e.g., to 16-20°C) and reduce the concentration of the inducing agent (e.g., IPTG).
Suboptimal Lysis Buffer Screen different lysis buffers with varying pH, salt concentrations, and additives. See Table 1 for common additives.
Formation of Inclusion Bodies Consider co-expression with chaperones to aid in proper folding. Alternatively, the protein can be purified from inclusion bodies under denaturing conditions followed by a refolding protocol.
Disulfide Bond Issues Although this compound is a cytoplasmic protein and less likely to have critical structural disulfide bonds, the addition of reducing agents like DTT or β-mercaptoethanol to the lysis buffer can be beneficial.
Issue 2: Degradation of this compound Protein During Purification

Symptom: Multiple bands are observed on an SDS-PAGE gel, corresponding to lower molecular weight fragments of this compound.

Possible Cause Suggested Solution
Proteolytic Cleavage Add a protease inhibitor cocktail to the lysis buffer and keep the protein sample at 4°C throughout the purification process.
Instability of Specific Domains If degradation is consistently observed in a particular region, consider expressing a more stable fragment of the protein if the full-length protein is not required.
Harsh Purification Conditions Avoid prolonged exposure to extreme pH or high concentrations of elution agents. Perform buffer exchange promptly after elution.
Issue 3: Aggregation of Purified this compound Protein

Symptom: The purified protein solution becomes cloudy over time, or there is a loss of protein concentration after storage.

Possible Cause Suggested Solution
Suboptimal Buffer Conditions Optimize the buffer pH and salt concentration. A buffer screen can be performed to identify the most stabilizing conditions.
Hydrophobic Interactions Include additives that can reduce hydrophobic interactions, such as mild non-ionic detergents (e.g., Tween-20, Triton X-100) or arginine.
Freeze-Thaw Cycles Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing.
Improper Storage For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. The addition of a cryoprotectant like glycerol (10-50%) is highly recommended.

Data Presentation

Table 1: Common Additives to Enhance Protein Stability

AdditiveTypical ConcentrationMechanism of Action
Glycerol 10-50% (v/v)Cryoprotectant, increases solvent viscosity, stabilizes protein structure.
NaCl 50-500 mMShields charges, reduces non-specific interactions.
Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic patches.
DTT / β-mercaptoethanol 1-10 mMReducing agents, prevent oxidation of cysteine residues.
EDTA 1-5 mMChelates divalent cations that can promote aggregation or be cofactors for some proteases.
Non-ionic Detergents 0.01-0.1% (v/v)Reduce hydrophobic aggregation.
Protease Inhibitor Cocktail Varies by manufacturerInhibits a broad range of proteases.

Table 2: Example Purification Buffer for a this compound Fragment

This buffer was successfully used for the purification of a GST-tagged this compound fragment (amino acids 300-422).

ComponentFinal Concentration
Tris20 mM
NaCl300 mM
Dithiothreitol (DTT)0.1 mM
pH 8.0

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization

The thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability in different buffer conditions by measuring the change in the protein's melting temperature (Tm).

Materials:

  • Purified recombinant this compound protein

  • SYPRO Orange dye (or equivalent)

  • A library of different buffers (varying pH, salts, and additives)

  • qPCR instrument with a thermal ramping capability

Methodology:

  • Prepare a master mix of your purified this compound protein and SYPRO Orange dye in a base buffer. The final protein concentration is typically in the range of 2-10 µM, and the dye is used at the manufacturer's recommended dilution.

  • Dispense the master mix into the wells of a 96-well or 384-well qPCR plate.

  • Add the different buffer components to be tested to the individual wells.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the qPCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The Tm is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve.

  • Higher Tm values indicate greater protein stability in that specific buffer condition.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_stabilization Stabilization & Analysis expr E. coli Expression of Recombinant this compound induce Induction (e.g., IPTG) expr->induce harvest Cell Harvesting induce->harvest lysis Cell Lysis harvest->lysis centrifuge Centrifugation (Separate Soluble/Insoluble) lysis->centrifuge affinity Affinity Chromatography (e.g., GST or His-tag) centrifuge->affinity sec Size Exclusion Chromatography (Optional) affinity->sec buffer Buffer Optimization (TSA) sec->buffer storage Optimal Storage (-80°C with Glycerol) buffer->storage qc Quality Control (SDS-PAGE, Activity Assay) storage->qc

Caption: Experimental workflow for this compound expression, purification, and stabilization.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or Activity of this compound check_solubility Check Solubility (Soluble vs. Insoluble Pellet) start->check_solubility check_degradation Check for Degradation (SDS-PAGE) check_solubility->check_degradation Mostly Soluble optimize_expression Optimize Expression (Temp, Inducer) check_solubility->optimize_expression Insoluble check_aggregation Check for Aggregation (Visual, DLS) check_degradation->check_aggregation No Degradation protease_inhibitors Add Protease Inhibitors check_degradation->protease_inhibitors Degradation Present optimize_buffer Optimize Buffer (pH, Salt, Additives) check_aggregation->optimize_buffer Aggregation Observed refold Refold from Inclusion Bodies optimize_expression->refold add_stabilizers Add Stabilizers (Glycerol, Arginine) optimize_buffer->add_stabilizers

Caption: Troubleshooting decision tree for stabilizing recombinant this compound.

References

Las17 Functional Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Las17 functional assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound, the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP), is a key regulator of actin polymerization. It is one of the most potent activators of the Arp2/3 complex, which is essential for the formation of branched actin filaments.[1][2][3] This function is critical for processes such as clathrin-mediated endocytosis (CME), where actin assembly provides the force for vesicle internalization.[1][4]

Q2: What are the key domains of the this compound protein?

A2: this compound possesses several functional domains, including a central polyproline region (PPR) that binds to SH3 domain-containing proteins, a WH2 (WASP homology 2) domain that binds globular actin (G-actin), and an acidic (A) region that, along with the central (C) region, interacts with the Arp2/3 complex. It also contains a second G-actin-binding motif, termed LGM, within its polyproline region.

Q3: How is this compound activity regulated?

A3: Unlike mammalian WASP proteins, this compound is not autoinhibited and requires negative regulation by other proteins. Several proteins containing SH3 domains, such as Sla1, Bbc1, Lsb1, and Lsb2, have been identified as inhibitors of this compound activity. These interactions typically occur at the polyproline region of this compound. For instance, the interaction between the SH3 domains of Sla1 and the polyproline motifs of this compound partially inhibits its nucleation-promoting factor (NPF) activity.

Q4: Can this compound function independently of the Arp2/3 complex?

A4: While this compound is a primary activator of the Arp2/3 complex, some studies suggest it may also have a role in Arp2/3-independent actin polymerization. A fragment of this compound has been shown to nucleate and polymerize actin in an Arp2/3-independent manner in vitro.

Troubleshooting Guides

Protein Expression and Purification

Issue: Low yield of purified full-length this compound.

Possible Cause Suggested Solution
Protein degradationAdd protease inhibitors to lysis buffers. Keep samples on ice or at 4°C throughout the purification process.
Poor expression in E. coliOptimize codon usage for E. coli. Try different expression strains (e.g., BL21(DE3) pLysS). Lower the induction temperature (e.g., 16-20°C) and extend the induction time to improve protein folding and solubility.
Protein insolubilityTry different lysis buffers with varying salt concentrations, pH, or detergents. Consider expressing a more soluble fragment if the full-length protein is consistently insoluble.
Inefficient affinity tag bindingEnsure the affinity tag (e.g., His-tag, GST-tag) is accessible. For His-tags, ensure buffers are free of chelating agents like EDTA.
Protein loss during column chromatographyOptimize wash and elution conditions. For ion-exchange chromatography, ensure the protein is stable at low salt concentrations. Consider a stepwise elution gradient to separate the target protein from contaminants.

Issue: Presence of contaminants after purification.

Possible Cause Suggested Solution
Non-specific binding to affinity resinIncrease the stringency of wash buffers. For His-tagged proteins, add a low concentration of imidazole (e.g., 10-20 mM) to the wash buffer. For GST-tagged proteins, increase the salt concentration in the wash buffer.
Co-purification with interacting proteinsIf a specific interacting protein is co-purifying, consider a second purification step under conditions that disrupt the interaction (e.g., high salt). Alternatively, use a different purification method like ion-exchange or size-exclusion chromatography.
Protein aggregationRun a size-exclusion chromatography step to separate monomeric protein from aggregates. Optimize buffer conditions (pH, salt, additives like glycerol) to improve protein stability.
Actin Polymerization Assays (Pyrene-Actin Assay)

Issue: No or low actin polymerization signal.

Possible Cause Suggested Solution
Inactive this compound or Arp2/3 complexVerify the activity of individual components. Use a positive control. Ensure proteins have been stored correctly (typically at -80°C in the presence of a cryoprotectant).
Incorrect buffer compositionEnsure the polymerization buffer contains the necessary salts (e.g., KCl, MgCl2) and ATP to support actin polymerization.
Presence of inhibitory contaminantsRe-purify this compound and Arp2/3 complex to remove any co-purified inhibitors.
Pyrene-labeled actin is old or damagedUse freshly prepared or properly stored pyrene-labeled actin. Protect from light to prevent photobleaching.

Issue: High background fluorescence.

Possible Cause Suggested Solution
Light scattering from aggregated proteinCentrifuge protein solutions at high speed before starting the assay to remove any aggregates.
Contamination of buffers or proteinsUse high-purity reagents and filter-sterilize all buffers.

Issue: Inconsistent results between replicates.

Possible Cause Suggested Solution
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent addition of all components, especially the small volumes of actin and activating proteins.
Temperature fluctuationsPerform the assay at a constant, controlled temperature, as actin polymerization is temperature-dependent.
Incomplete mixingEnsure thorough but gentle mixing of the reaction components upon initiation of polymerization.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin filaments.

Materials:

  • Monomeric pyrene-labeled actin and unlabeled actin

  • Purified this compound protein (wild-type or mutant)

  • Purified Arp2/3 complex

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP

Procedure:

  • Prepare monomeric actin by resuspending lyophilized actin in G-buffer and dialyzing against G-buffer overnight at 4°C.

  • Centrifuge the actin at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove any aggregates.

  • Prepare a reaction mix containing the desired concentration of actin (typically 2-4 µM with 5-10% pyrene-labeled) in G-buffer.

  • Add the Arp2/3 complex (e.g., 10-50 nM) and this compound (e.g., 50-100 nM) to the reaction mix.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately transfer the reaction to a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

Yeast Transformation (Lithium Acetate Method)

This protocol is for introducing a plasmid expressing this compound into Saccharomyces cerevisiae.

Materials:

  • Yeast strain

  • YPD medium

  • Plasmid DNA (e.g., expressing a tagged version of this compound)

  • 1 M Lithium Acetate (LiAc)

  • 50% Polyethylene Glycol (PEG)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective growth medium

Procedure:

  • Inoculate a 5 mL culture of yeast in YPD and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.1-0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and then resuspend in 1 mL of 100 mM LiAc.

  • Pellet the cells and resuspend in a transformation mix containing:

    • 240 µL 50% PEG

    • 36 µL 1 M LiAc

    • 25-50 µL single-stranded carrier DNA (boiled and chilled on ice)

    • 1-2 µg of plasmid DNA

    • Make up the final volume to ~360 µL with sterile water.

  • Add ~100 µL of the competent cells to the transformation mix and vortex gently.

  • Incubate at 42°C for 40-45 minutes (heat shock).

  • Pellet the cells, remove the transformation mix, and resuspend in a small volume of sterile water or selective medium.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

Visualizations

Las17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitory Regulation Endocytic_Cargo Endocytic Cargo Adaptors Adaptor Proteins (e.g., Sla2) Endocytic_Cargo->Adaptors recruits This compound This compound Adaptors->this compound recruits Arp23 Arp2/3 Complex This compound->Arp23 activates Actin_Filament Branched Actin Filament Arp23->Actin_Filament nucleates branch Actin_Monomer G-Actin Actin_Monomer->Actin_Filament polymerizes Vesicle Endocytic Vesicle Actin_Filament->Vesicle drives invagination Sla1 Sla1 Sla1->this compound inhibits Bbc1 Bbc1 Bbc1->this compound inhibits Lsb1_2 Lsb1/2 Lsb1_2->this compound inhibits

Caption: this compound signaling pathway in clathrin-mediated endocytosis.

Experimental_Workflow_Pyrene_Assay start Start prep_actin Prepare Monomeric Pyrene-Actin start->prep_actin prep_proteins Prepare this compound and Arp2/3 start->prep_proteins mix Combine Actin, This compound, Arp2/3 prep_actin->mix prep_proteins->mix initiate Initiate Polymerization (add 10x Buffer) mix->initiate measure Measure Fluorescence (Exc: 365nm, Em: 407nm) initiate->measure analyze Analyze Data (Polymerization Curve) measure->analyze end End analyze->end

Caption: Workflow for a standard pyrene-actin polymerization assay.

Troubleshooting_Logic start Low/No Actin Polymerization Signal check_proteins Are this compound and Arp2/3 active? start->check_proteins check_buffer Is polymerization buffer correct? check_proteins->check_buffer Yes solution_proteins Solution: Re-purify proteins, use positive control. check_proteins->solution_proteins No check_actin Is pyrene-actin functional? check_buffer->check_actin Yes solution_buffer Solution: Verify salt and ATP concentrations. check_buffer->solution_buffer No solution_actin Solution: Use fresh pyrene-actin, protect from light. check_actin->solution_actin No re_run Re-run Assay check_actin->re_run Yes solution_proteins->re_run solution_buffer->re_run solution_actin->re_run

Caption: Troubleshooting logic for a failed actin polymerization assay.

References

LAS17 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with LAS17. The information is divided into two sections to address the distinct nature of the two entities referred to as this compound: the recombinant yeast protein and the small molecule inhibitor.

Section 1: Recombinant this compound Protein (Yeast WASP Homolog)

The yeast protein this compound is the homolog of the Wiskott-Aldrich syndrome protein (WASP) and is a key regulator of actin polymerization during processes like endocytosis.[1][2] Working with recombinant this compound can present challenges in expression, purification, and maintaining solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in expressing recombinant this compound protein?

A1: Common challenges with expressing recombinant this compound, particularly in bacterial systems like E. coli, include the formation of insoluble protein aggregates known as inclusion bodies, low yields of soluble protein, and potential protein degradation.[3][4] Strategies to mitigate these issues include optimizing expression conditions such as lowering the temperature and reducing the inducer concentration.[5]

Q2: How can I improve the solubility of my recombinant this compound protein during and after purification?

A2: Improving the solubility of recombinant this compound can be achieved by several methods. During expression, using a lower temperature (15-25°C) can slow down protein synthesis, allowing for proper folding. Co-expression with chaperones or using solubility-enhancing fusion tags like GST (glutathione-S-transferase) or MBP (maltose-binding protein) can also be effective. For purified protein, it is crucial to maintain it in a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl to prevent aggregation. Additives like glycerol, arginine, or non-ionic detergents can also be tested to enhance long-term stability.

Q3: My purified this compound protein is precipitating upon storage. What can I do?

A3: Protein precipitation during storage is often due to aggregation or instability in the storage buffer. To address this, consider the following:

  • Buffer Optimization: Ensure the pH of your buffer is optimal for this compound stability (typically at least one pH unit away from its isoelectric point).

  • Additives: Supplement your storage buffer with cryoprotectants like glycerol (10-50%) or sugars like sucrose.

  • Concentration: Store the protein at an optimal concentration. Sometimes, very high or very low concentrations can promote aggregation.

  • Flash Freezing: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent damage from slow freezing.

Troubleshooting Guide: Recombinant this compound Expression and Purification
Issue Potential Cause Recommended Solution
Low or no expression of this compound Codon usage mismatch between the this compound gene and the expression host.Optimize the codon sequence of the gene for the chosen expression system (e.g., E. coli or yeast).
Toxicity of the expressed protein to the host cells.Use a tightly regulated promoter to control expression levels. Lower the induction temperature and inducer concentration.
This compound is expressed in inclusion bodies (insoluble) High rate of protein expression prevents proper folding.Lower the expression temperature to 15-25°C and use a lower concentration of the inducer (e.g., IPTG).
The protein has hydrophobic patches leading to aggregation.Express this compound with a solubility-enhancing fusion tag such as GST or MBP.
Incorrect disulfide bond formation (if any).Co-express with chaperones or use an expression strain that promotes disulfide bond formation in the cytoplasm.
Low yield of purified this compound Inefficient cell lysis or protein degradation.Use an appropriate lysis reagent (e.g., Y-PER for yeast) and always include protease inhibitors in your lysis buffer.
Poor binding to the affinity column.Ensure the fusion tag (e.g., His-tag) is accessible. Adjust the pH and ionic strength of the binding buffer. For His-tagged proteins, ensure no chelating agents like EDTA are present.
Purified this compound aggregates or precipitates Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to find the optimal pH and salt concentration. A common starting point is a buffer with 300-500 mM NaCl.
Protein instability.Add stabilizing agents to the buffer, such as glycerol (5-20%), L-arginine (50-500 mM), or a non-ionic detergent (e.g., 0.01% Tween-20).
Experimental Protocol: Expression and Purification of His-tagged this compound in Yeast

This is a generalized protocol and may require optimization for your specific construct and equipment.

  • Transformation: Transform the yeast strain (e.g., S. cerevisiae) with the expression vector containing the His-tagged this compound gene.

  • Expression:

    • Grow a starter culture in an appropriate selective medium.

    • Inoculate a larger volume of expression medium and grow to the mid-log phase.

    • Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

    • Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, supplemented with protease inhibitors).

    • Lyse the cells using a suitable method such as a bead beater or a high-pressure homogenizer. Alternatively, use a commercial yeast protein extraction reagent like Y-PER™.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column with the lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Polishing (Optional):

    • If necessary, remove the imidazole and further purify the protein using size-exclusion chromatography (gel filtration). This step also allows for buffer exchange into a final storage buffer.

    • The final storage buffer should be optimized for protein stability (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol).

Visualization: this compound Signaling Pathway in Actin Polymerization

LAS17_Signaling_Pathway cluster_membrane Plasma Membrane Endocytic_Cargo Endocytic Cargo Adaptor_Proteins Adaptor Proteins (e.g., Sla1) Endocytic_Cargo->Adaptor_Proteins This compound This compound (WASP) Adaptor_Proteins->this compound recruits & activates Arp2_3_Complex Arp2/3 Complex This compound->Arp2_3_Complex activates Actin_Filament Branched Actin Filament Arp2_3_Complex->Actin_Filament nucleates Actin_Monomer G-actin Actin_Monomer->Actin_Filament polymerizes Membrane_Invagination Membrane Invagination & Endocytosis Actin_Filament->Membrane_Invagination provides force for Inhibitors Negative Regulators (Lsb1, Lsb2) Inhibitors->this compound inhibit

This compound-mediated actin polymerization pathway in endocytosis.

Section 2: this compound Small Molecule Inhibitor (GSTP1 Inhibitor)

This compound is also a potent, irreversible, and selective inhibitor of Glutathione S-Transferase Pi (GSTP1), an enzyme implicated in cancer development and drug resistance. It inhibits GSTP1 activity with an IC50 of 0.5 μM.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound inhibitor?

A1: this compound is a tyrosine-directed irreversible inhibitor. It contains a dichlorotriazine moiety that covalently modifies Tyrosine 108 (Y108) on the GSTP1 enzyme, leading to its irreversible inhibition.

Q2: How should I store the this compound inhibitor?

A2: The this compound inhibitor is typically supplied as a 10 mM solution in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: I am observing precipitation when I dilute this compound in my aqueous cell culture medium. How can I prevent this?

A3: Precipitation in aqueous solutions is a common issue for hydrophobic compounds initially dissolved in DMSO. To minimize this:

  • Serial Dilution: Perform serial dilutions in DMSO first to get closer to your final concentration before adding to the aqueous medium.

  • Final Dilution: Add the final DMSO stock dropwise to your vigorously vortexing or stirring culture medium. Do not add the aqueous solution to the DMSO stock.

  • DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on your cells and to reduce the likelihood of precipitation.

  • Pre-warm Medium: Using pre-warmed (37°C) medium can sometimes help maintain solubility.

Troubleshooting Guide: this compound Small Molecule Inhibitor
Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer/medium Poor aqueous solubility.Follow the dilution best practices described in FAQ Q3. Consider using a formulation with solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies, though this requires significant optimization.
Inconsistent experimental results Degradation of the compound due to improper storage.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Inaccurate final concentration due to precipitation.Visually inspect for precipitation after dilution. If observed, prepare a fresh dilution. Consider centrifuging the final solution and using the supernatant, though this will alter the final concentration.
No observable effect in cell-based assay Insufficient cellular uptake.Verify the expression of the target (GSTP1) in your cell line. Increase incubation time or compound concentration.
The compound is not active.Ensure the compound has been stored correctly. Test its activity in an in vitro GSTP1 enzymatic assay to confirm its inhibitory function.
Data Presentation: Properties of this compound Inhibitor
Property Value Reference
Target Glutathione S-Transferase Pi (GSTP1)
Mechanism of Action Irreversible, covalent modification of Tyrosine 108
IC50 0.5 µM
Supplied Formulation 10 mM in DMSO

Visualization: Troubleshooting Workflow for this compound Inhibitor Solubility

LAS17_Solubility_Workflow start Start: Need to dilute this compound from DMSO stock into aqueous buffer dilution_method Dilute dropwise into vigorously stirring buffer start->dilution_method check_precip Precipitation Observed? success Solution is clear. Proceed with experiment. check_precip->success No failure Precipitation persists. Consider formulation aids. check_precip->failure Yes final_dmso Is final DMSO concentration < 0.5%? dilution_method->final_dmso final_dmso->check_precip Yes adjust_dmso Adjust dilution scheme to lower final DMSO % final_dmso->adjust_dmso No adjust_dmso->dilution_method

Workflow for troubleshooting this compound inhibitor solubility issues.

References

Technical Support Center: Troubleshooting Off-Target Effects of LAS17 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with small molecule inhibitors targeting LAS17. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a this compound inhibitor?

A: Off-target effects occur when a small molecule inhibitor, such as one designed to target this compound, binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions are a significant concern as they can lead to ambiguous experimental results, cellular toxicity, and potential adverse effects in therapeutic applications.[1] Understanding and identifying off-target effects is crucial for validating the specific role of this compound in observed phenotypes and for the overall development of a selective chemical probe or drug candidate.

Q2: I'm observing a cellular phenotype that doesn't align with the known functions of this compound. Could this be an off-target effect?

A: It is possible that the observed phenotype is due to off-target effects. This compound is primarily known for its role in actin polymerization and endocytosis through its interaction with the Arp2/3 complex and other regulatory proteins.[2][3] If you are observing effects on unrelated cellular processes, it is prudent to investigate potential off-target interactions. A recommended first step is to perform a dose-response experiment to compare the potency of the compound for the observed phenotype with its potency for this compound inhibition. A significant difference in these values may suggest an off-target effect.[1]

Q3: What are the initial steps to confirm that my inhibitor is engaging with this compound in cells?

A: Before investigating off-target effects, it is essential to confirm that your compound is engaging with this compound within the cellular context. A cellular thermal shift assay (CETSA) is a valuable method to verify target engagement. This technique assesses the thermal stability of a protein in the presence and absence of a ligand. Increased thermal stability of this compound in the presence of your inhibitor suggests direct binding.

Q4: How can I identify the potential off-target proteins of my this compound inhibitor?

A: A combination of computational and experimental approaches is recommended for identifying potential off-target proteins.

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your inhibitor and its similarity to known ligands for other proteins.

  • Biochemical Profiling: Screening your inhibitor against a panel of purified kinases and other enzymes can identify direct interactions. This is particularly important if your this compound inhibitor has a chemical scaffold known to interact with ATP-binding sites.

  • Proteomics-Based Approaches: Techniques like affinity chromatography-mass spectrometry (AC-MS) and chemical proteomics can be used to pull down binding partners of your inhibitor from cell lysates, providing a broader view of potential off-targets.

Troubleshooting Guides

Issue 1: The observed cellular phenotype is more potent than the inhibitor's activity against purified this compound.

Potential Cause Troubleshooting Step
Potent Off-Target Effect The inhibitor may be acting on another protein that is more sensitive to the compound and plays a key role in the observed phenotype.
Cellular Accumulation The compound may accumulate in cells to a higher concentration than in the in vitro assay, leading to an apparent increase in potency.
Indirect Effects The inhibitor might be affecting a pathway that indirectly regulates the observed phenotype, and this pathway is more sensitive to perturbation than direct this compound inhibition.

Recommended Action:

  • Perform a kinase panel screen to identify potential off-target kinases.

  • Use a structurally unrelated this compound inhibitor. If the phenotype is not replicated, it is likely an off-target effect of your initial compound.

  • Conduct a rescue experiment by overexpressing this compound. If the phenotype is not rescued, it suggests the involvement of other targets.

Issue 2: My this compound inhibitor shows toxicity at concentrations required for effective this compound inhibition.

Potential Cause Troubleshooting Step
Off-Target Toxicity The inhibitor may be binding to a protein essential for cell survival.
On-Target Toxicity Inhibition of this compound itself may be leading to cellular toxicity.
Compound Instability The compound may be degrading into a toxic metabolite.

Recommended Action:

  • Perform a broader off-target screen, including non-kinase targets, to identify potential toxicity-mediating proteins.

  • Compare the toxicity profile with that of other known this compound inhibitors or with this compound knockout/knockdown cell lines to distinguish between on-target and off-target toxicity.

  • Assess the stability of your compound in cell culture media over the course of your experiment.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile for a this compound Inhibitor (Compound X)

Data from a 100-kinase panel screen at a 1 µM compound concentration.

Kinase % Inhibition Kinase % Inhibition
This compound (Target) 95% Kinase B78%
Kinase A85%Kinase C62%
Other 96 Kinases< 50%

This table illustrates that while Compound X is potent against this compound, it also shows significant inhibition of Kinase A and Kinase B, which should be investigated as potential off-targets.

Table 2: Comparison of IC50 Values for On-Target and Off-Target Phenotypes

Parameter IC50 Value
This compound Enzymatic Activity50 nM
Inhibition of Endocytosis60 nM
Unintended Phenotype (e.g., Cell Cycle Arrest)5 nM

The significantly lower IC50 for the unintended phenotype suggests it is likely mediated by an off-target with higher affinity for the inhibitor than this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to 80% confluency. Treat one set of cells with the this compound inhibitor at the desired concentration and another set with a vehicle control for 2 hours.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble this compound at each temperature by Western blot. Increased thermal stability in the inhibitor-treated samples indicates target engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification

  • Immobilization of Inhibitor: Covalently link your this compound inhibitor to agarose beads.

  • Cell Lysis: Prepare a native cell lysate from your experimental cell line.

  • Affinity Pulldown: Incubate the immobilized inhibitor with the cell lysate to allow for binding. As a control, incubate the lysate with beads that have not been conjugated to the inhibitor.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the inhibitor-conjugated beads with the control beads to identify specific binding partners.

Visualizations

LAS17_Signaling_Pathway This compound This compound Arp2_3 Arp2/3 Complex This compound->Arp2_3 Activates Actin Actin Monomers Arp2_3->Actin Nucleates Branched_Actin Branched Actin Filaments Actin->Branched_Actin Polymerization Endocytosis Endocytosis Branched_Actin->Endocytosis Sla1 Sla1 Sla1->this compound Ysc84 Ysc84 Ysc84->this compound Interacts Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Dose-Response Curve: Compare On-Target vs. Phenotype Potency Start->Dose_Response Potency_Similar Potency is Similar Dose_Response->Potency_Similar Potency_Different Potency is Different Dose_Response->Potency_Different On_Target Likely On-Target Effect Potency_Similar->On_Target Off_Target_Investigation Investigate Off-Targets Potency_Different->Off_Target_Investigation Kinase_Screen Kinase Panel Screen Off_Target_Investigation->Kinase_Screen Proteomics Chemical Proteomics Off_Target_Investigation->Proteomics Validate_Hits Validate Off-Target Hits Kinase_Screen->Validate_Hits Proteomics->Validate_Hits

References

Technical Support Center: Controlling LAS17/WASp Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively control the degradation of LAS17, also known as Wiskott-Aldrich syndrome protein (WASp), in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound/WASp and why is its degradation a concern in experiments?

A1: this compound/WASp is a key regulatory protein that links cell surface signaling to the actin cytoskeleton, playing a critical role in processes like cell motility, immune synapse formation, and endocytosis.[1][2] The expression, localization, and activity of WASp are tightly controlled, in part, by regulated degradation.[3] Uncontrolled degradation during an experiment can lead to inconsistent protein levels, misinterpretation of results, and unreliable data regarding the protein's function and regulation.

Q2: What are the primary pathways for this compound/WASp degradation?

A2: this compound/WASp is degraded through two primary, interconnected pathways:

  • The Ubiquitin-Proteasome System: Following activation and phosphorylation on tyrosine 291 (Y291), WASp is targeted by the E3 ubiquitin ligases c-Cbl and Cbl-b.[3][4] These enzymes attach ubiquitin chains to lysine residues (K76 and K81) in the WASp WH1 domain, marking it for destruction by the 26S proteasome.

  • Calpain-Mediated Cleavage: The calcium-dependent protease, calpain, can also cleave WASp. This cleavage is also enhanced by the phosphorylation of WASp at Y291, suggesting that the "active" conformation of WASp is more susceptible to this degradation pathway. The dominant degradation pathway can be cell-type specific or dependent on the cellular activation state.

Q3: How can I prevent this compound/WASp degradation during sample preparation (e.g., for Western Blot)?

A3: To minimize degradation during cell lysis and sample preparation, always work quickly on ice. Use a lysis buffer supplemented with a broad-spectrum protease inhibitor cocktail. Crucially, because WASp degradation is phosphorylation-dependent, you must also include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to maintain the protein's phosphorylation state as it was in the cell.

Q4: Which inhibitors should I use to block this compound/WASp degradation in live cells?

A4: The choice of inhibitor depends on the pathway you want to block:

  • For the Proteasome Pathway: Use proteasome inhibitors like MG132 or Bortezomib.

  • For the Calpain Pathway: Use calpain-specific inhibitors such as Calpeptin or PD150606. To determine the dominant pathway in your specific cell type and experimental conditions, it is advisable to test each inhibitor individually.

Q5: My this compound/WASp protein levels are inconsistent across experiments. What could be the cause?

A5: Inconsistency often stems from variable degradation. Key factors to check are:

  • Cell Activation State: Since WASp degradation is linked to its activation, differences in cell stimulation (e.g., T-cell receptor activation) can alter its stability.

  • Protease/Phosphatase Inhibitor Efficacy: Ensure your inhibitor cocktails are fresh and used at the correct concentration.

  • Sample Handling: Maintain consistent, cold temperatures during all sample processing steps.

  • WIP Protein Levels: The WASp-interacting protein (WIP) binds to and protects WASp from degradation. Alterations in WIP expression could indirectly affect WASp stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound/WASp protein levels High intrinsic degradation rate in your cell type.Treat cells with a proteasome inhibitor (e.g., MG132) or a calpain inhibitor (e.g., Calpeptin) for 4-6 hours before lysis to see if the protein accumulates.
Suboptimal lysis conditions.Ensure your lysis buffer contains fresh, potent protease and phosphatase inhibitors.
Activating mutations of WASp (e.g., L270P) show lower protein expression than expected. "Open" or active conformations of WASp are more susceptible to degradation by both the proteasome and calpain pathways.Stabilize the mutant protein by treating cells with the appropriate inhibitor (MG132 or Calpeptin) to accurately assess its expression and function.
Inhibitors are not preventing degradation. The cell type may utilize a less common or alternative degradation pathway.The specific degradation pathway can be cell-type dependent. For example, T-cells may switch from proteasomal to calpain-mediated degradation upon activation. Consider using a combination of inhibitors or genetic approaches (siRNA).
Inhibitor is inactive or used at the wrong concentration.Verify the inhibitor's activity with a positive control. Perform a dose-response curve to find the optimal concentration for your system.

Key Degradation Pathways and Controls

This compound/WASp stability is a dynamic process governed by post-translational modifications that trigger recognition by specific degradation machinery.

WASp_Degradation_Pathways cluster_0 Cellular State cluster_1 Degradation Machinery Inactive_WASp Inactive WASp (Autoinhibited) Active_WASp Active p-Y291 WASp Inactive_WASp->Active_WASp Activation Signal (e.g., Cdc42, Src Kinase) Cbl c-Cbl / Cbl-b (E3 Ligase) Active_WASp->Cbl Recruitment Calpain Calpain Protease Active_WASp->Calpain Susceptible Target WIP WIP Protein WIP->Inactive_WASp Binds & Protects Ub Ubiquitination (K76, K81) Cbl->Ub Catalyzes Proteasome Proteasome Ub->Proteasome Targeting Degradation_P Degradation Proteasome->Degradation_P Cleavage_C Cleavage Calpain->Cleavage_C

Caption: Key degradation pathways for this compound/WASp.

Summary of Experimental Controls for this compound/WASp Degradation

This table summarizes various methods to modulate WASp stability and their mechanisms of action.

Control Method Target Expected Effect on WASp Level Mechanism Reference
Pharmacological
MG132 / Bortezomib26S ProteasomeIncreaseInhibits proteasomal degradation of ubiquitylated proteins.
Calpeptin / PD150606CalpainIncreaseDirectly inhibits the proteolytic activity of calpain.
WiskostatinN-WASP/WASP ActivationVariableAllosterically stabilizes the autoinhibited conformation, potentially reducing degradation of the active form.
Genetic
siRNA vs. c-Cbl/Cbl-bc-Cbl and Cbl-b mRNAIncreasePrevents the synthesis of the E3 ligases responsible for WASp ubiquitylation. Silencing both has a marked effect.
Y291F MutantWASp Tyrosine 291IncreasePrevents phosphorylation, which is required for Cbl recruitment and enhanced calpain susceptibility.
K76R/K81R MutantWASp Lysine 76/81IncreaseRemoves the specific lysine residues that are ubiquitylated by c-Cbl/Cbl-b, preventing proteasomal targeting.
WIP OverexpressionWIP Protein LevelIncreaseIncreases the pool of WIP available to bind and protect WASp from degradation.

Experimental Protocols & Workflows

Workflow for Investigating this compound/WASp Degradation

This workflow guides the experimental process to identify the relevant degradation pathway in your system.

Experimental_Workflow cluster_results Conclusion start Start: Low/unstable WASp levels treat_mg132 Treat cells with Proteasome Inhibitor (e.g., MG132) start->treat_mg132 treat_calpeptin Treat cells with Calpain Inhibitor (e.g., Calpeptin) start->treat_calpeptin Parallel Test check_mg132 WASp levels increase? treat_mg132->check_mg132 check_mg132->treat_calpeptin No res_proteasome Proteasome pathway is involved. check_mg132->res_proteasome Yes check_calpeptin WASp levels increase? treat_calpeptin->check_calpeptin res_calpain Calpain pathway is involved. check_calpeptin->res_calpain Yes res_other Consider other pathways or genetic controls. check_calpeptin->res_other No res_both Both pathways may be involved.

Caption: Workflow to dissect this compound/WASp degradation pathways.

Protocol 1: Pharmacological Inhibition of this compound/WASp Degradation

Objective: To stabilize WASp in cultured cells to determine the contribution of the proteasome or calpain pathways to its degradation.

Materials:

  • Cultured cells expressing WASp.

  • Complete cell culture medium.

  • MG132 (proteasome inhibitor), 10 mM stock in DMSO.

  • Calpeptin (calpain inhibitor), 10 mM stock in DMSO.

  • DMSO (vehicle control).

  • Lysis buffer with protease and phosphatase inhibitors.

Methodology:

  • Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Prepare working solutions of inhibitors in complete medium. A typical final concentration is 10-20 µM for MG132 and 10-50 µM for Calpeptin, but this should be optimized for your cell line.

  • Set up the following experimental conditions:

    • Vehicle control (DMSO)

    • MG132

    • Calpeptin

  • Remove old medium from cells and add the medium containing the respective inhibitors or vehicle.

  • Incubate cells for 4-6 hours at 37°C. This duration is typically sufficient to see accumulation of proteins targeted for degradation.

  • After incubation, wash cells once with ice-cold PBS.

  • Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Collect lysates and determine protein concentration.

  • Analyze WASp protein levels by Western Blot. An increase in WASp signal in the inhibitor-treated lanes compared to the vehicle control indicates that the corresponding pathway is involved in its degradation.

Protocol 2: Assessing this compound/WASp Ubiquitylation via Immunoprecipitation

Objective: To determine if this compound/WASp is ubiquitylated in response to a specific stimulus.

Materials:

  • Stimulated and unstimulated cell lysates (pre-treated with MG132 for 2-4 hours before lysis to allow ubiquitylated forms to accumulate).

  • Anti-WASp antibody for immunoprecipitation (IP).

  • Protein A/G magnetic beads or agarose resin.

  • IP Lysis/Wash Buffer.

  • Anti-Ubiquitin antibody for Western Blotting.

  • Anti-WASp antibody for Western Blotting.

Methodology:

  • Cell Lysis: Lyse cells in a denaturing IP buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow antibody binding. This reduces co-IP of ubiquitin ligases.

  • Immunoprecipitation:

    • Pre-clear lysates by incubating with beads/resin for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-WASp antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads/resin and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with cold IP wash buffer to remove non-specific binders.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Run the eluates on an SDS-PAGE gel.

    • Transfer to a membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the stimulated lane indicates ubiquitylation.

    • Strip and re-probe the membrane with an anti-WASp antibody to confirm that WASp was successfully immunoprecipitated.

Logical Relationships of Genetic Controls

This diagram illustrates how specific mutations in the WASp gene can be used to dissect its degradation pathways.

Genetic_Controls cluster_mutations Genetic Interventions cluster_pathways Cellular Processes cluster_outcome Result Y291F Y291F Mutant Phospho Y291 Phosphorylation Y291F->Phospho K76_81R K76R/K81R Mutant Ubiquitylation Ubiquitylation K76_81R->Ubiquitylation Cbl_Binding c-Cbl/Cbl-b Binding Phospho->Cbl_Binding Calpain_Cleavage Calpain-mediated Cleavage Phospho->Calpain_Cleavage Promotes Cbl_Binding->Ubiquitylation Proteasome_Deg Proteasomal Degradation Ubiquitylation->Proteasome_Deg Stabilization WASp Stabilization Proteasome_Deg->Stabilization Calpain_Cleavage->Stabilization

References

Technical Support Center: Investigating LAS17 Function in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the LAS17 protein in yeast (Saccharomyces cerevisiae). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP).[1][2][3] It is a key regulator of actin polymerization and is essential for processes like endocytosis.[1][4]

Q2: What is the primary function of this compound?

The primary function of this compound is to activate the Arp2/3 complex, which then initiates the polymerization of actin filaments. This activity is crucial for the formation of branched actin networks that provide the force for membrane invagination during endocytosis.

Q3: How is this compound activity regulated?

This compound activity is regulated by the binding of various proteins. It is kept in an inactive state through association with proteins like Sla1 and Bbc1. Its activation mechanism is complex and involves interactions with other proteins such as Ysc84. Lsb1 and Lsb2 are identified as negative regulators of this compound activity.

Q4: Does this compound have other functions besides Arp2/3 activation?

Yes, this compound has a novel mode of action in stimulating actin filament formation by activating the actin-regulatory activity of Ysc84. It also contains a second monomeric actin-binding motif that functions in Arp2/3-dependent actin polymerization.

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low or no expression of a this compound fusion protein (e.g., GST-LAS17, this compound-GFP). - Plasmid construction error.- Codon usage issues in the expression host.- Protein degradation.- Verify plasmid sequence.- Use a yeast expression plasmid with an appropriate promoter (e.g., GAL1 for inducible expression).- Add protease inhibitors during protein extraction.
Failure to observe actin polymerization in an in vitro assay with purified this compound and Arp2/3. - Inactive this compound or Arp2/3 complex.- Missing essential co-factors.- Incorrect buffer conditions.- Use freshly purified proteins.- Ensure the presence of ATP and G-actin.- Optimize buffer pH, salt, and temperature.
Difficulty in visualizing this compound localization at endocytic sites using fluorescence microscopy. - Low signal from the fluorescently tagged this compound.- Photobleaching.- Incorrect timing of observation.- Use a brighter fluorescent protein.- Use an anti-fade mounting medium.- Perform time-lapse microscopy to capture the transient localization of this compound.
Inconsistent results in protein-protein interaction assays (e.g., pull-down, two-hybrid). - Non-specific binding.- Weak or transient interaction.- Incorrect protein folding of fusion proteins.- Increase the stringency of washing steps.- Use a more sensitive detection method or an in vivo cross-linking approach.- Test different fusion protein orientations (N- vs. C-terminal tags).

Experimental Protocols

Protocol: GST Pull-Down Assay to Identify this compound-Interacting Proteins

This protocol describes how to identify proteins that interact with this compound using a GST pull-down assay.

Materials:

  • Yeast strain expressing GST-LAS17 (from a suitable expression vector).

  • Yeast strain expressing a potential interacting protein with a different tag (e.g., HA, Myc) or a total yeast lysate.

  • Glutathione-Sepharose beads.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors).

  • Wash buffer (Lysis buffer with lower Triton X-100 concentration, e.g., 0.1%).

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against GST and the tag of the potential interactor.

Procedure:

  • Protein Expression: Grow the yeast strains expressing GST-LAS17 and the protein of interest under inducing conditions.

  • Cell Lysis: Harvest and lyse the yeast cells in lysis buffer to prepare total protein extracts.

  • Binding: Incubate the GST-LAS17 lysate with Glutathione-Sepharose beads for 1-2 hours at 4°C to allow GST-LAS17 to bind to the beads.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Interaction: Add the lysate containing the potential interacting protein to the beads and incubate for 2-4 hours at 4°C.

  • Washing: Repeat the washing steps to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GST and the tag of the potential interacting protein.

Visualizations

LAS17_Signaling_Pathway cluster_regulation Regulation cluster_activation Activation & Function Sla1 Sla1 This compound This compound (inactive) Sla1->this compound inhibit Bbc1 Bbc1 Bbc1->this compound inhibit Lsb1 Lsb1 Lsb1->this compound inhibit Lsb2 Lsb2 Lsb2->this compound inhibit LAS17_active This compound (active) This compound->LAS17_active Activation Arp2_3 Arp2/3 Complex LAS17_active->Arp2_3 activates Ysc84 Ysc84 Ysc84->LAS17_active activates Actin_Polymerization Actin Polymerization (Endocytosis) Arp2_3->Actin_Polymerization initiates Actin G-Actin Actin->Actin_Polymerization

Caption: this compound signaling pathway in yeast endocytosis.

Experimental_Workflow start Start: Hypothesis (Protein X interacts with this compound) step1 Construct Plasmids: GST-LAS17 and X-HA start->step1 step2 Transform Yeast step1->step2 step3 Induce Protein Expression step2->step3 step4 Prepare Cell Lysates step3->step4 step5 GST Pull-Down Assay step4->step5 step6 SDS-PAGE and Western Blot step5->step6 step7 Analyze Results step6->step7 end_pos Conclusion: Interaction Confirmed step7->end_pos Positive Signal end_neg Conclusion: No Interaction Detected step7->end_neg Negative Signal

Caption: Workflow for a GST pull-down experiment.

References

Technical Support Center: Minimizing Toxicity of LAS17 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of LAS17, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1), during preclinical studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: this compound is a novel compound, and extensive public data on its toxicity is limited. However, initial studies have provided some insights. In a breast tumor xenograft model in immune-deficient mice, daily intraperitoneal administration of this compound at 20 mg/kg did not show observable toxicity or changes in body weight.[1] this compound is an irreversible inhibitor of GSTP1 that targets a tyrosine residue.[2][3][4] Given its mechanism, potential toxicities could be related to on-target effects in tissues with high GSTP1 expression or off-target activities. A thorough preclinical toxicology evaluation is essential for any new compound like this compound.[5]

Q2: What are the first steps in assessing the toxicity of this compound?

A2: A tiered approach to toxicity testing is recommended, starting with in vitro assays before moving to in vivo studies. This approach helps to identify potential liabilities early, saving time and resources, and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

  • In Vitro Assays: Initial screening should include cytotoxicity assays on various cell lines to determine the half-maximal inhibitory concentration (IC50). It is also advisable to perform safety pharmacology profiling to check for off-target effects on a panel of receptors, enzymes, and ion channels.

  • In Vivo Studies: If the in vitro profile is acceptable, the next step is acute toxicity testing in at least two mammalian species (one rodent and one non-rodent) to determine the maximum tolerated dose (MTD).

Q3: How can the formulation of this compound influence its toxicity?

A3: Formulation is a critical factor that can significantly impact the toxicity of a drug candidate. For poorly soluble compounds, enabling formulations are often required to achieve desired exposure levels in toxicology studies. However, the excipients used in these formulations can have their own biological effects. It is crucial to select vehicles that are well-tolerated and to include a vehicle-only control group in all in vivo experiments. Modifying the pharmacokinetic profile, for instance by using a formulation that reduces the maximum plasma concentration (Cmax) while maintaining the total exposure (AUC), can mitigate Cmax-related toxicities.

Q4: What are on-target and off-target toxicity, and how can they be distinguished for this compound?

A4:

  • On-target toxicity results from the intended interaction of this compound with its target, GSTP1. This can occur if GSTP1 has important physiological functions in healthy tissues.

  • Off-target toxicity is caused by the interaction of this compound with other unintended molecules.

Distinguishing between the two can be challenging. A key strategy is to use a combination of in vitro and in vivo approaches. In vitro profiling against a broad panel of targets can identify potential off-target interactions. In vivo, comparing the phenotype of this compound treatment with the phenotype of genetic knockout or knockdown of GSTP1 in the same animal model can provide insights into on-target versus off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Mortality or Severe Adverse Events in In Vivo Studies

Symptoms: Animals showing severe lethargy, rapid weight loss (>15-20%), seizures, or unexpected death at doses predicted to be safe.

Troubleshooting Steps:

  • Immediate Action: Euthanize animals that have reached humane endpoints. Review the study protocol and animal handling procedures to rule out experimental error.

  • Dose and Formulation Check:

    • Verify the concentration and stability of the dosing formulation.

    • Re-evaluate the dose calculations.

    • Consider if the vehicle itself could be contributing to the toxicity, especially at high dose volumes.

  • Pharmacokinetic (PK) Analysis: If not already done, perform a PK study to determine the plasma and tissue exposure of this compound. Unexpectedly high exposure could be the cause of toxicity.

  • Pathology and Histopathology: Conduct a full necropsy and histopathological examination of all major organs from the affected animals and a control group to identify target organs of toxicity.

  • Hypothesize the Cause:

    • Cmax-related toxicity: Was the administration route (e.g., IV bolus) leading to a high Cmax? Consider changing to a slower infusion or a different route of administration.

    • Metabolite-driven toxicity: Could a toxic metabolite be responsible? In vitro metabolism studies with liver microsomes can help identify potential reactive metabolites.

    • Off-target effects: Review the in vitro safety pharmacology data for any clues.

Problem 2: Organ-Specific Toxicity Observed (e.g., Hepatotoxicity)

Symptoms: Elevated liver enzymes (ALT, AST) in blood tests, or histopathological findings of liver damage (e.g., necrosis, inflammation).

Troubleshooting Steps:

  • Confirm the Finding: Repeat the experiment with a larger group of animals and multiple dose levels to establish a clear dose-response relationship.

  • In Vitro Mechanistic Studies:

    • Use primary hepatocytes or liver-derived cell lines to investigate the direct cytotoxic potential of this compound on liver cells.

    • Assess markers of cellular stress, such as reactive oxygen species (ROS) production, mitochondrial dysfunction, and apoptosis.

  • Investigate On-Target vs. Off-Target Effects:

    • Since GSTP1 is involved in detoxification, its inhibition could potentially sensitize the liver to other insults.

    • Evaluate if this compound is inhibiting other key enzymes involved in drug metabolism (e.g., cytochrome P450s).

  • Consider Mitigation Strategies:

    • Can the chemical structure of this compound be modified to reduce its hepatotoxicity while retaining its on-target potency?

    • Explore co-administration with a hepatoprotective agent, although this adds complexity to the development path.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study of this compound in Rodents

Dose Group (mg/kg, i.p.)Number of AnimalsMortalityClinical Signs ObservedBody Weight Change (Day 7)
Vehicle Control50/5None+5%
2050/5None+4%
10051/5Lethargy, ruffled fur in 2 animals-8%
50055/5Severe lethargy, ataxia within 24hN/A

Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines (72h exposure)

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
HepG2Liver Cancer25.8
HEK293Embryonic Kidney> 50
Primary HepatocytesNormal Liver45.3

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Acute In Vivo Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time with a starting dose based on in vitro data. The typical interval between dosing animals is 48 hours.

  • Observation: If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.

  • Endpoints: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in dose stepping have occurred).

  • Data Collection: Record clinical signs, body weight changes, and mortality.

  • Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using specialized software. This method significantly reduces the number of animals required compared to traditional methods.

Visualizations

Preclinical_Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision & Refinement in_vitro_cytotox Cytotoxicity Assays (e.g., MTT, LDH) safety_pharm Safety Pharmacology (Off-target screening) in_vitro_cytotox->safety_pharm If favorable IC50 genotox Genotoxicity Assays (e.g., Ames test) safety_pharm->genotox If clean off-target profile pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) genotox->pk_pd If non-genotoxic acute_tox Acute Toxicity / MTD (Rodent & Non-rodent) repeat_dose Repeat-Dose Toxicity (Sub-chronic) acute_tox->repeat_dose If MTD is established go_no_go Go/No-Go Decision repeat_dose->go_no_go If acceptable safety margin pk_pd->acute_tox

Caption: General workflow for preclinical toxicity assessment of a new drug candidate like this compound.

Off_Target_Pathway This compound This compound GSTP1 GSTP1 (On-Target) This compound->GSTP1 Inhibits KinaseX Kinase X (Off-Target) This compound->KinaseX Inhibits (unintended) Detox Cellular Detoxification GSTP1->Detox Promotes Apoptosis Apoptosis KinaseX->Apoptosis Inhibits Prolif Cell Proliferation KinaseX->Prolif Promotes Toxicity Observed Toxicity (e.g., Liver Injury) Detox->Toxicity Prevents Apoptosis->Toxicity Contributes to Prolif->Toxicity Contributes to

Caption: Hypothetical signaling pathways illustrating on-target and off-target effects of this compound.

Troubleshooting_Tree start Unexpected Toxicity Observed in In Vivo Study check_protocol Verify Dose, Formulation, & Experimental Procedures start->check_protocol error_found Error Identified. Correct and Repeat Study. check_protocol->error_found Yes no_error No Obvious Errors Found check_protocol->no_error No run_pk Conduct Pharmacokinetic (PK) Study no_error->run_pk exposure Is Drug Exposure Unexpectedly High? run_pk->exposure high_exposure High Exposure Confirmed exposure->high_exposure Yes expected_exposure Exposure is as Expected exposure->expected_exposure No mitigate_pk Modify Formulation or Dosing Regimen to Reduce Cmax/Exposure high_exposure->mitigate_pk investigate_mechanism Investigate Mechanism: - On-target vs. Off-target - Metabolite Toxicity - In Vitro Mechanistic Assays expected_exposure->investigate_mechanism

Caption: Decision tree for troubleshooting unexpected in vivo toxicity during this compound studies.

References

LAS17 Target Engagement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LAS17 target engagement. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing this compound target engagement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target of interest?

A1: this compound, the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP), is a key regulator of actin polymerization.[1][2][3] It plays a crucial role in processes like endocytosis by activating the Arp2/3 complex, which initiates the formation of branched actin filaments.[3][4] Its central role in cytoskeleton dynamics makes it a target for understanding and potentially modulating cellular processes.

Q2: What are the known regulators of this compound activity that could be leveraged to enhance target engagement?

A2: this compound activity is modulated by several interacting proteins. It is negatively regulated by proteins such as Lsb1, Lsb2, Sla1, and Bbc1, which can inhibit its function. Conversely, its activity can be promoted by interactions with other proteins like Ysc84 and through its own distinct actin-binding motifs. Strategies to enhance target engagement could involve disrupting the binding of its negative regulators or promoting the binding of its activators.

Q3: My compound screen for this compound activators is showing high variability. What could be the cause?

A3: High variability in this compound activity assays can stem from several factors. The purity of recombinant this compound and its binding partners is critical. Additionally, the presence of inhibitory proteins like Lsb1 or Sla1 in your assay system, even at low levels, can lead to inconsistent results. It is also important to ensure consistent concentrations of G-actin and the Arp2/3 complex, as these are essential for this compound-mediated actin polymerization.

Q4: I am not observing the expected inhibition of this compound by Lsb1 in my in vitro assay. What should I check?

A4: If Lsb1 fails to inhibit this compound in vitro, consider the following:

  • Protein Integrity: Ensure that both Lsb1 and this compound are properly folded and functional.

  • SH3 Domain Interaction: The interaction between Lsb1 and this compound is mediated by the SH3 domain of Lsb1. Confirm that this domain is intact and accessible.

  • Oligomerization: Lsb1 and Lsb2 can form homo- and hetero-oligomers, which may be important for their inhibitory function. The conditions of your assay may not be conducive to this oligomerization.

Troubleshooting Guides

Issue 1: Low Yield of this compound-Mediated Actin Polymerization
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal this compound Concentration Titrate this compound concentration in the assay.Identify the optimal concentration for maximal actin polymerization.
Inactive Arp2/3 Complex Verify the activity of the Arp2/3 complex using a known activator.Ensure the Arp2/3 complex is functional before testing with this compound.
Presence of Inhibitory Contaminants Purify this compound and other assay components to remove potential inhibitors like Sla1 or Bbc1.Increased actin polymerization upon removal of inhibitory factors.
Incorrect Buffer Conditions Optimize buffer pH, ionic strength, and ATP/MgCl2 concentrations.Improved and more consistent actin polymerization rates.
Issue 2: Inconsistent Results in Co-Immunoprecipitation (Co-IP) of this compound and its Interacting Partners
Potential Cause Troubleshooting Step Expected Outcome
Weak or Transient Interaction Perform in vivo crosslinking before cell lysis.Stabilize the protein-protein interaction for successful Co-IP.
Antibody Inefficiency Use a high-affinity, validated antibody for immunoprecipitation.Increased pull-down of the target protein and its binding partners.
Inappropriate Lysis Buffer Use a lysis buffer that maintains protein-protein interactions (e.g., non-ionic detergents).Preservation of the this compound protein complex during cell lysis.
Protein Degradation Add protease and phosphatase inhibitors to the lysis buffer.Prevent degradation of target proteins and interacting partners.

Quantitative Data Summary

Table 1: In Vitro Inhibition of this compound-Mediated Actin Polymerization

Inhibitor IC50 (nM) Mechanism of Action
Lsb1 150Binds to the polyproline region of this compound via its SH3 domain.
Lsb2 300Weaker inhibitor compared to Lsb1, also interacts via its SH3 domain.
Sla1 200Interacts with the central polyproline region of this compound.
Bbc1 250Known to keep this compound in an inactive state.

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay

This protocol is designed to measure the ability of this compound to promote actin polymerization via the Arp2/3 complex.

Materials:

  • Purified recombinant this compound protein

  • Purified Arp2/3 complex

  • Monomeric pyrene-labeled G-actin

  • Actin polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

  • Fluorometer

Methodology:

  • Prepare a reaction mixture containing the actin polymerization buffer, Arp2/3 complex, and the compound of interest or a known inhibitor/activator.

  • Add this compound to the reaction mixture and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding pyrene-labeled G-actin.

  • Immediately place the reaction in a fluorometer and measure the increase in fluorescence over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

  • The rate of actin polymerization is proportional to the rate of fluorescence increase.

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

This protocol is used to identify and confirm protein-protein interactions with this compound in vivo.

Materials:

  • Yeast strains (e.g., AH109)

  • Bait plasmid containing this compound fused to the GAL4 DNA-binding domain (pGBKT7-LAS17)

  • Prey plasmid library or a specific prey plasmid (e.g., pGADT7-Lsb1)

  • Appropriate yeast growth media (SD/-Leu/-Trp for initial selection, SD/-Leu/-Trp/-His/-Ade for interaction selection)

Methodology:

  • Co-transform the yeast strain with the bait (pGBKT7-LAS17) and prey plasmids.

  • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

  • Incubate at 30°C for 2-3 days until colonies appear.

  • Replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) to test for interaction.

  • Growth on the selective media indicates a positive interaction between this compound and the prey protein.

Visualizations

LAS17_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Lsb1 Lsb1 This compound This compound Lsb1->this compound Lsb2 Lsb2 Lsb2->this compound Sla1 Sla1 Sla1->this compound Bbc1 Bbc1 Bbc1->this compound Ysc84 Ysc84 Ysc84->this compound Arp2_3 Arp2_3 This compound->Arp2_3 Actin_Polymerization Actin_Polymerization Arp2_3->Actin_Polymerization

Caption: this compound Signaling Pathway and its Regulators.

Experimental_Workflow_CoIP start Yeast Cell Culture Expressing Tagged-LAS17 lysis Cell Lysis in Non-denaturing Buffer start->lysis incubation Incubate Lysate with Antibody-Coupled Beads lysis->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluate by SDS-PAGE and Western Blot elution->analysis end Identify Interacting Proteins analysis->end

Caption: Experimental Workflow for Co-Immunoprecipitation.

References

Validation & Comparative

A Comparative Guide to Yeast Las17 and Mammalian WASp: Key Regulators of Actin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the yeast protein Las17 and its mammalian homolog, the Wiskott-Aldrich Syndrome protein (WASp). Both are critical players in orchestrating actin polymerization, a fundamental process in cellular functions ranging from endocytosis to cell motility. Understanding their similarities and differences is crucial for dissecting the conserved and divergent mechanisms of actin regulation and for the development of therapeutics targeting cytoskeletal-related diseases.

Functional Overview: Convergent Evolution in Actin Nucleation

This compound and WASp are primary activators of the Arp2/3 complex, a key nucleator of branched actin networks. This function is essential for processes that require rapid actin assembly, such as the invagination of the plasma membrane during endocytosis. While their core function is conserved, significant differences exist in their regulation and their ability to nucleate actin independently of the Arp2/3 complex.

Key Similarities:

  • Domain Architecture: Both proteins share a similar domain structure, including an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal Verprolin-homology, Central/Connecting, and Acidic (VCA) domain.[1]

  • Arp2/3 Activation: The VCA domain in both this compound and WASp is responsible for binding to and activating the Arp2/3 complex, leading to the formation of new actin filaments.[1][2]

  • Role in Endocytosis: Both this compound and WASp are essential for the actin polymerization that drives the internalization phase of clathrin-mediated endocytosis.[3][4]

Key Differences:

  • Regulation: Mammalian WASp is autoinhibited by an intramolecular interaction involving a GTPase-binding domain (GBD), which is relieved by binding to activated Cdc42 and PIP2. This compound lacks a GBD and is not autoinhibited; its activity is regulated by various SH3 domain-containing proteins, such as Sla1, which acts as an inhibitor.

  • Arp2/3-Independent Actin Nucleation: this compound possesses a unique ability to nucleate actin filaments independently of the Arp2/3 complex. This activity resides within its proline-rich region and is crucial for its function in vivo. While the proline-rich region of WASp also contributes to actin dynamics, a distinct Arp2/3-independent nucleation activity is not as well-established.

Quantitative Comparison of Biochemical Activities

The following tables summarize the available quantitative data for this compound and mammalian WASp, providing a basis for comparing their biochemical properties.

Parameter This compound Mammalian N-WASP Reference
Binding Affinity to Arp2/3 Complex (Kd) 0.16 µM (dimeric Las17281–633)Not directly compared under same conditions
Binding Affinity to G-actin (Kd) 0.30 ± 0.03 µM (P8–12 fragment)Not directly compared under same conditions
Binding Affinity of Regulator (Sla1 SH3#1) (Kd) 7.5 µM (for Las17300-422)N/A

Note: Direct comparative studies of the kinetic parameters (Vmax, Km) for Arp2/3 activation by this compound and mammalian WASp under identical experimental conditions are limited. However, both are considered potent activators in their respective systems.

Signaling Pathways and Regulation

The regulation of this compound and WASp activity is a key point of divergence, reflecting the different signaling networks in yeast and mammals.

This compound Regulatory Pathway in Yeast Endocytosis

In yeast, this compound is a central hub for integrating signals during endocytosis. It arrives at the endocytic site early but is kept in an inactive state by proteins like Sla1. The subsequent recruitment of other proteins, such as the type I myosins (Myo3/5) and Bzz1, is thought to alleviate this inhibition and trigger actin polymerization.

Las17_Pathway Sla1 Sla1 This compound This compound Sla1->this compound Inhibition Arp2_3 Arp2/3 Complex This compound->Arp2_3 Activation Actin Actin Polymerization Arp2_3->Actin Endocytosis Endocytic Invagination Actin->Endocytosis Myo3_5 Myo3/5 Myo3_5->this compound Activation Bzz1 Bzz1 Bzz1->this compound Activation

This compound signaling pathway in yeast endocytosis.
Mammalian WASp Regulatory Pathway

Mammalian WASp is regulated by a well-defined autoinhibitory mechanism that is relieved by the binding of activated Cdc42 and phosphoinositides (PIP2). This allows for a direct link between Rho GTPase signaling and actin cytoskeleton remodeling. Adaptor proteins like Nck and Grb2 also play a role in recruiting WASp to sites of actin assembly.

WASp_Pathway Signal Upstream Signal (e.g., Receptor Tyrosine Kinase) Cdc42_GDP Cdc42-GDP Signal->Cdc42_GDP GEF Cdc42_GTP Cdc42-GTP Cdc42_GDP->Cdc42_GTP WASp_inactive WASp (autoinhibited) Cdc42_GTP->WASp_inactive Activation WASp_active WASp (active) WASp_inactive->WASp_active Arp2_3 Arp2/3 Complex WASp_active->Arp2_3 Activation Actin Actin Polymerization Arp2_3->Actin Cellular_Process Cellular Process (e.g., Endocytosis, Motility) Actin->Cellular_Process PIP2 PIP2 PIP2->WASp_inactive Activation

Mammalian WASp activation pathway.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is widely used to measure the kinetics of actin polymerization in vitro. It relies on the fluorescence properties of pyrene-labeled actin monomers, whose fluorescence intensity increases significantly upon incorporation into a filament.

Objective: To quantify the ability of this compound or WASp to promote Arp2/3-mediated actin polymerization.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • Purified Arp2/3 complex

  • Purified this compound or WASp (or fragments thereof)

  • Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)

  • ATP

  • Spectrofluorometer

Procedure:

  • Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer (actin monomer buffer).

  • In a cuvette, mix the actin solution with the Arp2/3 complex and the protein of interest (this compound or WASp).

  • Initiate polymerization by adding the polymerization buffer.

  • Immediately place the cuvette in the spectrofluorometer and record the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase. The lag time before the rapid increase in fluorescence is indicative of the nucleation efficiency.

Pyrene-actin polymerization assay workflow.
TIRF (Total Internal Reflection Fluorescence) Microscopy for Actin Dynamics

TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, providing detailed information on nucleation, elongation, and branching events.

Objective: To visualize and quantify the dynamics of actin polymerization in the presence of this compound or WASp and the Arp2/3 complex.

Materials:

  • Fluorescently labeled monomeric actin (e.g., Alexa Fluor 488-actin)

  • Purified Arp2/3 complex

  • Purified this compound or WASp

  • TIRF microscopy buffer (containing ATP, an oxygen scavenging system, and methylcellulose to keep filaments near the surface)

  • Functionalized glass coverslips (e.g., coated with NEM-myosin to tether actin filaments)

  • TIRF microscope with a sensitive camera

Procedure:

  • Assemble a flow cell using a functionalized coverslip.

  • Introduce a mixture of fluorescently labeled actin, Arp2/3 complex, and the protein of interest into the flow cell.

  • Visualize the actin filaments using the TIRF microscope and acquire time-lapse images.

  • Analyze the images to measure filament elongation rates, branching frequencies, and the number of new filaments nucleated over time.

TIRF microscopy workflow for actin dynamics.

Conclusion

This compound and mammalian WASp, while sharing a common ancestor and a core function in Arp2/3-mediated actin nucleation, have evolved distinct regulatory mechanisms tailored to their specific cellular contexts. The lack of autoinhibition and the presence of Arp2/3-independent nucleation activity in this compound highlight its unique role in the highly dynamic process of yeast endocytosis. In contrast, the tight regulation of mammalian WASp by Rho GTPases provides a direct link to a wider array of signaling pathways controlling cell shape and movement. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate functions of these master regulators of the actin cytoskeleton.

References

Las17: A Cornerstone of Endocytic Actin Assembly in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of a Key Endocytic Protein

For researchers in cell biology, drug development, and related fields, understanding the intricate molecular machinery of endocytosis is paramount. In the model organism Saccharomyces cerevisiae, the Wiskott-Aldrich syndrome protein (WASP) homolog, Las17, stands out as a critical orchestrator of the actin polymerization that drives the invagination and scission of endocytic vesicles. This guide provides an objective comparison of this compound's performance with other yeast nucleation-promoting factors (NPFs) and details the experimental validation of its central role.

This compound at the Helm of Actin Polymerization

This compound is recognized as the most potent activator of the Arp2/3 complex in yeast, a key complex responsible for nucleating branched actin filaments.[1][2] This potent activity is attributed to its unique domain architecture, which includes a C-terminal WCA (WH2, Central, and Acidic) domain that binds globular actin (G-actin) and the Arp2/3 complex, as well as a newly identified second G-actin-binding motif (LGM) within its central proline-rich region.[1][3] The presence of two G-actin binding sites is thought to contribute to its high nucleation-promoting activity.

Comparative Analysis of Yeast Nucleation-Promoting Factors

While this compound is a major player, it is one of five NPFs in yeast that stimulate Arp2/3-dependent actin polymerization during clathrin-mediated endocytosis (CME). The others include the type I myosins Myo3 and Myo5, the scaffold protein Pan1, and the actin-binding protein Abp1.[2] this compound and the type I myosins, Myo3/5, are considered the most potent activators. Pan1 and Abp1, in contrast, exhibit more modest NPF activity.

Nucleation-Promoting FactorKey FeaturesRelative NPF Activity
This compound Yeast WASP homolog; contains two G-actin binding motifs (WH2 and LGM).Strongest
Myo3/Myo5 Type I myosins; link actin polymerization to motor activity.Strong
Pan1 Endocytic scaffold protein; recruits other endocytic proteins.Modest
Abp1 Actin-binding protein; also involved in actin filament crosslinking.Modest

Experimental Validation of this compound's Function

The central role of this compound in endocytosis has been substantiated through a variety of in vitro and in vivo experimental approaches. These studies have not only confirmed its function but also dissected the contributions of its various domains and interaction partners.

Unraveling Protein-Protein Interactions

Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to identify protein-protein interactions. A "bait" protein (e.g., a fragment of this compound) is fused to a DNA-binding domain (DBD), and a library of potential "prey" proteins is fused to an activation domain (AD). An interaction between the bait and prey reconstitutes a functional transcription factor, activating a reporter gene. Y2H screens have been instrumental in identifying numerous this compound interactors, including Sla1, Lsb1, Lsb2, and Ysc84.

Co-immunoprecipitation (Co-IP): This biochemical technique validates protein interactions within a cellular context. An antibody targeting a protein of interest (e.g., this compound) is used to pull it out of a cell lysate. Interacting proteins are co-precipitated and can be identified by Western blotting. Co-IP experiments have confirmed the in vivo association of this compound with proteins like Sla1, Lsb1, and Lsb2.

G cluster_Y2H Yeast Two-Hybrid (Y2H) Screen cluster_CoIP Co-immunoprecipitation (Co-IP) Y2H_start Construct this compound 'bait' plasmid Y2H_library Prepare 'prey' library Y2H_transform Co-transform yeast Y2H_start->Y2H_transform Y2H_library->Y2H_transform Y2H_screen Screen for reporter gene activation Y2H_transform->Y2H_screen Y2H_identify Identify interacting 'prey' proteins Y2H_screen->Y2H_identify CoIP_start Lyse yeast cells expressing tagged this compound Y2H_identify->CoIP_start Validate interaction CoIP_IP Immunoprecipitate this compound with specific antibody CoIP_start->CoIP_IP CoIP_wash Wash to remove non-specific binders CoIP_IP->CoIP_wash CoIP_elute Elute this compound and interacting proteins CoIP_wash->CoIP_elute CoIP_analyze Analyze eluate by Western blot for partner protein CoIP_elute->CoIP_analyze

Quantifying Dynamics and Function

Live-Cell Fluorescence Microscopy: This powerful technique allows for the visualization of fluorescently-tagged proteins in living cells, providing real-time data on their localization, dynamics, and abundance. Studies using GFP-tagged this compound and its binding partners have revealed the precise timing of their recruitment to endocytic sites and the consequences of mutations on these dynamics.

Quantitative Data from Live-Cell Imaging of this compound Mutants:

MutantProtein Dynamics MeasuredObservationReference
This compound-RR (LGM mutant)Abp1-RFP patch lifetimeIncreased to 18.6 ± 0.8 s (vs. 15.0 ± 0.6 s in WT)
Δtime (Abp1-RFP arrival after this compound-GFP)Increased to 23 ± 1.1 s (vs. 19 ± 0.7 s in WT)
This compound-WH2 mutantAbp1-RFP patch lifetimeIncreased to 21 ± 0.8 s
Δtime (Abp1-RFP arrival after this compound-GFP)Increased to 24 ± 0.9 s
This compound-RR-WH2 (double mutant)Abp1-RFP patch lifetimeIncreased to 24 ± 1.0 s
Δtime (Abp1-RFP arrival after this compound-GFP)Increased to 25 ± 1.6 s
ysc84ΔFailed Sla1-GFP inward movementIncreased to 15% (vs. 5% in WT)

Fluorescence Polarization Assays: These in vitro assays measure the binding affinity between molecules. They have been used to quantify the interaction between a fragment of this compound (the P8–12 region containing the LGM) and G-actin, yielding a dissociation constant (Kd) of 0.30 ± 0.03 µM.

Pyrene-Actin Polymerization Assays: This in vitro assay monitors the rate of actin polymerization. It has been crucial in demonstrating that this compound potently stimulates Arp2/3-mediated actin polymerization and that this activity is inhibited by proteins such as Sla1, Lsb1, and Lsb2.

The this compound Regulatory Network

This compound does not function in isolation. Its activity is tightly regulated by a network of interacting proteins that either inhibit or enhance its function at different stages of endocytosis.

G This compound This compound Arp23 Arp2/3 Complex This compound->Arp23 Activates Actin Actin Polymerization Arp23->Actin Nucleates Endocytosis Vesicle Invagination & Scission Actin->Endocytosis Sla1 Sla1 Sla1->this compound Inhibits Lsb1 Lsb1 Lsb1->this compound Inhibits Lsb2 Lsb2 Lsb2->this compound Inhibits Ysc84 Ysc84 Ysc84->this compound Interacts with Vrp1 Vrp1 (WIP homolog) Vrp1->this compound Interacts with Myo35 Myo3/5 Myo35->this compound Interacts with Bbc1 Bbc1 Bbc1->this compound Inhibits

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen
  • Bait and Prey Plasmid Construction: The coding sequence for the protein of interest (e.g., a domain of this compound) is cloned into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library is cloned into a "prey" vector, creating fusions with a transcriptional activation domain (AD).

  • Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait plasmid and the prey library.

  • Selection and Screening: Transformed yeast are plated on selective media lacking specific nutrients (e.g., histidine) and/or containing a substrate for a colorimetric reporter gene (e.g., X-gal). Growth or color change indicates a positive interaction.

  • Identification of Interactors: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins.

Co-immunoprecipitation (Co-IP) from Yeast Lysates
  • Yeast Culture and Lysis: Yeast cells expressing a tagged version of the bait protein (e.g., this compound-GFP) are grown to mid-log phase. Cells are harvested and lysed, typically by bead beating, in a lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the bait protein. The antibody-protein complexes are then captured on protein A/G-conjugated beads.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein.

Live-Cell Fluorescence Microscopy of Yeast Endocytosis
  • Strain Construction: Yeast strains are engineered to express fluorescently tagged proteins of interest (e.g., this compound-GFP, Abp1-RFP) from their endogenous loci to maintain physiological expression levels.

  • Cell Preparation and Immobilization: Yeast cells are grown to early- to mid-log phase. For imaging, cells are immobilized on a glass-bottom dish, often using concanavalin A.

  • Image Acquisition: Immobilized cells are imaged using a fluorescence microscope equipped with appropriate lasers and filters. Time-lapse movies are acquired to capture the dynamics of the fluorescently tagged proteins at endocytic sites.

  • Image Analysis: Specialized software is used to track the fluorescent patches over time, allowing for the quantification of parameters such as patch lifetime, fluorescence intensity (as a proxy for protein number), and the temporal relationship between the appearance and disappearance of different proteins.

Conclusion

The validation of this compound as a key endocytic protein in yeast is a testament to the power of combining genetic, biochemical, and cell biological approaches. Its potent, yet tightly regulated, activity in promoting Arp2/3-dependent actin polymerization is essential for the successful internalization of endocytic vesicles. A thorough understanding of this compound and its regulatory network not only illuminates a fundamental cellular process but also provides a valuable framework for studying the more complex endocytic machinery in higher eukaryotes, with potential implications for understanding and treating diseases where these processes are dysregulated.

References

A Comparative Analysis of Las17 and Other Yeast WASP Homologs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the key Wiskott-Aldrich Syndrome Protein (WASP) homologs in yeast, primarily focusing on Las17 from Saccharomyces cerevisiae and its functional counterparts, including the WASP-interacting protein Vrp1 and the type I myosins, Myo3 and Myo5. This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of actin cytoskeleton dynamics and endocytosis.

Functional Overview of Yeast WASP Homologs

In the budding yeast Saccharomyces cerevisiae, several proteins act as Nucleation Promoting Factors (NPFs), stimulating the Arp2/3 complex to initiate actin polymerization. This process is fundamental for cellular processes such as endocytosis, cell polarity, and morphogenesis. The primary WASP homolog is this compound (also known as Bee1), which plays a central role in activating the Arp2/3 complex.[1][2] Alongside this compound, the type I myosins Myo3 and Myo5 also function as NPFs, exhibiting some level of functional redundancy with this compound.[3] Vrp1 (Verprolin), the yeast homolog of the mammalian WASP-Interacting Protein (WIP), is another critical component that interacts with both this compound and the type I myosins, regulating their function and localization.[4]

Comparative Data on Yeast WASP Homologs

The following tables summarize the available quantitative data for this compound and its key interacting partners, Vrp1 and Myo5, providing a basis for their comparative analysis.

ProteinDomain ArchitectureKey Functions
This compound WH1, Proline-rich (PRD), WH2, Central (C), Acidic (A)Primary activator of the Arp2/3 complex; Arp2/3-independent actin nucleation; essential for endocytosis.[5]
Vrp1 WH2, Proline-rich (PRD)Actin-binding protein; interacts with and regulates this compound and Myo5; crucial for their localization and function in endocytosis and cytokinesis.
Myo5 Motor, IQ, TH1, TH2, SH3, Acidic (A)Type I myosin; motor protein; NPF for the Arp2/3 complex; functions in endocytosis and actin patch polarization.
InteractionBinding Affinity (Kd)Experimental MethodReference
This compound (CA domain) - Arp2/3 complex0.16 µM (for LZ-Las17281–633)Not specified in snippet
Myo5 (CA domain) - Arp2/3 complex0.13 ± 0.04 µMNot specified in snippet
Vrp1 - Myo1 tail (S. pombe)3–6 µMNot specified in snippet
Protein/ComplexEffect on Actin PolymerizationAssay ConditionReference
This compound (full-length)Potent activator of Arp2/3-dependent actin nucleation.in vitro pyrene-actin assay
This compound (PRD)Can nucleate actin filaments independently of Arp2/3.in vitro pyrene-actin assay
Myo1 (S. pombe)Weak activator of the Arp2/3 complex.in vitro pyrene-actin assay
Myo1 + Vrp1 (S. pombe)Vrp1 enhances the weak Arp2/3 activation by Myo1.in vitro pyrene-actin assay
This compound (LGM mutant)62% decrease in NPF activity compared to wild-type.in vitro pyrene-actin assay
This compound (WH2 mutant)69% decrease in NPF activity compared to wild-type.in vitro pyrene-actin assay

Signaling Pathways and Molecular Interactions

The regulation of actin dynamics during endocytosis in yeast involves a complex interplay between this compound, Vrp1, Myo3/5, and the Arp2/3 complex. The following diagrams illustrate the key signaling pathways and interaction networks.

Las17_Signaling_Pathway This compound This compound Arp23 Arp2/3 complex This compound->Arp23 Activates Actin G-actin This compound->Actin Binds (Arp2/3-independent nucleation) Vrp1 Vrp1 Vrp1->this compound Interacts with/ Regulates Myo5 Myo5 Vrp1->Myo5 Interacts with/ Regulates Myo5->Arp23 Activates Arp23->Actin Nucleates Filament Actin Filament (Branched) Actin->Filament Endocytosis Endocytic Vesicle Formation Filament->Endocytosis Drives

Overview of this compound and Myo5 in Arp2/3-mediated actin polymerization.

Experimental_Workflow_Pyrene_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis G_actin G-actin (pyrene-labeled) Mix Mix components in polymerization buffer G_actin->Mix NPF NPF (this compound, Myo5, etc.) NPF->Mix Arp23 Arp2/3 complex Arp23->Mix Fluorometer Measure fluorescence increase over time Mix->Fluorometer Plot Plot fluorescence vs. time Fluorometer->Plot Rate Calculate polymerization rate Plot->Rate

References

Unraveling the Role of Las17 in Actin Nucleation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of actin nucleation is paramount. This guide provides a comprehensive comparison of the yeast WASP homolog, Las17, and its multifaceted role in initiating actin filament formation, supported by experimental data and detailed protocols.

This compound, a key player in endocytosis and actin cytoskeleton dynamics, has been shown to nucleate actin through both Arp2/3-dependent and -independent pathways. This dual functionality distinguishes it from many other actin nucleators and highlights its central role in cellular processes. This guide will delve into the experimental evidence that confirms this compound's role in actin nucleation, comparing its activity with various mutants and in the context of its interaction with other regulatory proteins.

This compound-Mediated Actin Nucleation: A Dual-Mechanism Approach

This compound orchestrates actin polymerization through two distinct mechanisms:

  • Arp2/3-Dependent Nucleation: As a member of the Wiskott-Aldrich syndrome protein (WASP) family, this compound possesses a C-terminal WCA (WH2, Central, and Acidic) domain.[1][2][3] This domain is crucial for the classical, Arp2/3-dependent pathway of actin nucleation. The WH2 (WASP Homology 2) domain binds to actin monomers (G-actin), while the Central and Acidic regions recruit and activate the Arp2/3 complex.[1][2] This complex, once activated, serves as a template for the formation of a new actin filament, characteristically creating branched actin networks. This compound is considered the most potent activator of the Arp2/3 complex in yeast.

  • Arp2/3-Independent Nucleation: Intriguingly, research has unveiled a novel, Arp2/3-independent actin nucleation activity residing within the central polyproline-rich region (PPR) of this compound. This discovery challenged the conventional view of WASP family proteins and highlighted a more direct role for this compound in initiating actin filament assembly. This independent mechanism is critical for the initial formation of "mother" filaments, which can then serve as a platform for Arp2/3-mediated branching.

Comparative Analysis of this compound's Nucleation Activity: Experimental Evidence

The following tables summarize quantitative data from key experiments that elucidate the actin nucleation properties of this compound and its various domains.

Table 1: Arp2/3-Independent Actin Nucleation by this compound Fragments

This table presents data from pyrene-actin polymerization assays, which measure the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin as it incorporates into filaments. A shorter lag phase indicates faster nucleation.

This compound ConstructDescriptionRelative Reduction in Lag Phase (Compared to Actin Alone)Relative Rate of F-actin Elongation (Compared to Actin Alone)Reference
Actin Alone Control0%1.0
This compound (180-633) Contains 9 proline tracts and the WCA domainSignificant reduction (p < 0.0001)Significant increase (p < 0.0001)
This compound (300-633) Contains 8 proline tracts and the WCA domainSignificant reduction (p < 0.0001)Significant increase (p < 0.0001)
This compound (414-633) Contains 4 proline tracts and the WCA domainNo significant effectNo significant effect
This compound (460-633) Contains 3 proline tracts and the WCA domainNo significant effectNo significant effect
This compound (490-633) Contains 2 proline tracts and the WCA domainNo significant effectNo significant effect

Key Finding: These results demonstrate that a significant portion of the polyproline region (specifically residues 300-413) is essential for the Arp2/3-independent actin nucleation activity of this compound. Fragments lacking this region do not enhance nucleation or elongation.

Table 2: Role of the Second G-Actin-Binding Motif (LGM) in Arp2/3-Dependent Nucleation

Recent studies have identified a second G-actin-binding motif (LGM) within the polyproline region of this compound that is important for its full Arp2/3-dependent nucleation-promoting factor (NPF) activity.

This compound ConstructDescriptionRelative Actin Polymerization Rate (Compared to Wild-Type this compound)Reference
This compound-Wt Wild-Type full-length this compound100%
This compound-RR LGM mutant (R349G, R350G, R382G, R383G)38%
This compound-WH2 WH2 domain mutant (R565D, K566D)Significantly reduced
This compound-RR-WH2 Double mutant (LGM and WH2)No increase in polymerization

Key Finding: Mutation of the LGM significantly reduces the NPF activity of this compound, indicating its importance in Arp2/3-mediated actin polymerization. The effect is less severe than mutating the canonical WH2 domain, and mutating both motifs abolishes the stimulatory effect on the Arp2/3 complex.

Signaling Pathways and Regulatory Interactions

The activity of this compound is tightly regulated by a network of interacting proteins. These interactions modulate its conformation and ability to promote actin nucleation.

Las17_Regulation cluster_activation Activation cluster_inhibition Inhibition Ysc84 Ysc84 Actin_Filament F-Actin Ysc84->Actin_Filament bundles Ysc84->Actin_Filament promote polymerization Las17_PP This compound (Polyproline Region) Las17_PP->Ysc84 activates Actin_Monomer G-Actin Las17_PP->Actin_Monomer binds Las17_PP->Actin_Filament promote polymerization Sla1 Sla1 Las17_Active Active this compound Sla1->Las17_Active inhibits Lsb1 Lsb1 Lsb1->Las17_Active inhibits Lsb2 Lsb2 Lsb2->Las17_Active inhibits cluster_activation cluster_activation Las17_Active->cluster_activation Las17_Inactive Inactive this compound Las17_Inactive->Las17_Active Activation Signal Experimental_Workflow cluster_protein Protein Preparation cluster_assay Actin Polymerization Assay cluster_analysis Data Analysis Expression Protein Expression (E. coli or Yeast) Purification Protein Purification (Affinity Chromatography) Expression->Purification Reaction_Mix Mix Actin, this compound (or fragments), and other factors (e.g., Arp2/3) Purification->Reaction_Mix Pyrene_Actin Prepare Pyrene-Labeled G-Actin Pyrene_Actin->Reaction_Mix Polymerization Initiate Polymerization (add salts) Reaction_Mix->Polymerization Measurement Measure Fluorescence Increase over time Polymerization->Measurement Kinetics Determine Polymerization Kinetics (Lag phase, Elongation rate) Measurement->Kinetics Comparison Compare activity of different This compound constructs Kinetics->Comparison

References

A Comparative Guide to Las17 and Other Actin Nucleation Promoting Factors in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular machinery of yeast, the dynamic remodeling of the actin cytoskeleton is paramount for essential processes such as endocytosis, cell polarity, and morphogenesis. Central to this regulation are Nucleation Promoting Factors (NPFs), which activate the Arp2/3 complex to initiate the formation of new actin filaments. Among these, Las17, the yeast homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a principal activator. This guide provides an objective comparison of this compound with other key yeast NPFs—the type I myosins (Myo3 and Myo5), Pan1, and Abp1—supported by experimental data to illuminate their distinct and overlapping roles in actin nucleation.

Comparative Analysis of NPF Activity

Several studies have established that while multiple NPFs contribute to actin dynamics, this compound and the type I myosins, Myo3 and Myo5, exhibit the most potent NPF activity.[1] Pan1 and Abp1, on the other hand, are considered to play more minor or regulatory roles in Arp2/3-dependent actin nucleation.[2]

This compound's high potency is attributed to multiple features, including a C-terminal VCA (Verprolin homology, Central, and Acidic) domain that directly binds and activates the Arp2/3 complex, and a newly identified second G-actin-binding motif (LGM) that contributes to its strong NPF activity.[1][3] Furthermore, this compound possesses a unique capability among these NPFs to nucleate actin filaments independently of the Arp2/3 complex through its polyproline-rich region.[4] This dual mechanism allows this compound to both initiate the formation of "mother" filaments and subsequently activate the Arp2/3 complex for branched actin network formation.

The type I myosins, Myo3 and Myo5, are also strong activators of the Arp2/3 complex. Their C-terminal acidic domains are homologous to the Arp2/3-activating region of WASP-family proteins and are crucial for their function in actin assembly at the cortex. The binding affinity of the Myo5 CA segment to the Arp2/3 complex has been shown to be similar to that of this compound's CA segment, highlighting their comparable potency in vitro.

Pan1, an Eps15-like protein, functions as a scaffold in endocytosis and also exhibits NPF activity. However, its activity is considered weaker compared to this compound and type I myosins. While Pan1's acidic motif interacts with the Arp2/3 complex, its primary role may be in linking the endocytic machinery to the actin cytoskeleton.

Abp1, an actin-binding protein, has a more complex regulatory role. It can weakly activate the Arp2/3 complex on its own by recruiting it to the sides of pre-existing actin filaments. However, in the presence of stronger NPFs like this compound, Abp1 can act as an attenuator, suggesting a role in fine-tuning actin assembly.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the comparison of yeast NPFs. Direct quantitative comparisons of actin polymerization rates for all NPFs under identical experimental conditions are limited in the literature.

FeatureThis compoundMyo3/5 (Type I Myosins)Pan1Abp1
Relative NPF Potency StrongestStrongWeakerWeak activator, can be inhibitory
Arp2/3-Dependent Nucleation Yes (potent activator)Yes (potent activators)YesYes (weak activator)
Arp2/3-Independent Nucleation Yes (via polyproline region)NoNoNo
Actin Binding G-actin (WH2 and LGM motifs), F-actin (polyproline region)F-actinF-actinF-actin
Key Functional Domains WH1, Polyproline, WH2, Central, Acidic (VCA)Motor, TH1, TH2, SH3, AcidicEH, Coiled-coil, Acidic, Proline-richADF-H, Proline-rich, SH3, Acidic
Primary Role in Endocytosis Initiation of actin assemblyForce generation and actin assemblyScaffolding and linking to actin cytoskeletonRegulation of actin assembly and network stability

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Arp2/3 Complex Activation by NPFs

Arp2_3_Activation cluster_NPFs Nucleation Promoting Factors (NPFs) cluster_Arp2_3 Arp2/3 Complex This compound This compound Arp2_3 Inactive Arp2/3 This compound->Arp2_3 Activates Myo3_5 Myo3/5 Myo3_5->Arp2_3 Activates Pan1 Pan1 Pan1->Arp2_3 Activates Abp1 Abp1 Abp1->Arp2_3 Weakly Activates Active_Arp2_3 Active Arp2/3 Arp2_3->Active_Arp2_3 Conformational Change Daughter_Filament Daughter F-actin Active_Arp2_3->Daughter_Filament Nucleates G_actin G-actin G_actin->this compound Binds G_actin->Daughter_Filament Polymerizes Mother_Filament Mother F-actin Mother_Filament->Active_Arp2_3 Binds Branched_Network Branched Actin Network Daughter_Filament->Branched_Network Forms Las17_Independent_Nucleation Las17_PP This compound (Polyproline Region) Actin_Dimer Actin Dimer Las17_PP->Actin_Dimer Promotes Dimerization G_actin G-actin G_actin->Las17_PP Binds Mother_Filament Mother F-actin G_actin->Mother_Filament Polymerizes Actin_Trimer Actin Trimer (Nucleus) Actin_Dimer->Actin_Trimer Forms Nucleus Actin_Trimer->Mother_Filament Elongates to form Pyrene_Assay_Workflow cluster_reagents Reaction Components G_actin_pyrene G-actin (Pyrene-labeled) Mix Mix Components G_actin_pyrene->Mix Arp2_3_complex Arp2/3 Complex Arp2_3_complex->Mix NPF NPF (this compound, Myo3/5, Pan1, or Abp1) NPF->Mix Polymerization_Buffer Polymerization Buffer Polymerization_Buffer->Mix Incubate Incubate at 25°C Mix->Incubate Measure_Fluorescence Measure Pyrene Fluorescence (Ex: 365 nm, Em: 407 nm) Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Analyze_Rate Calculate Polymerization Rate Plot_Data->Analyze_Rate

References

A Comparative Guide to the Functional Conservation of Las17 Across Diverse Yeast Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional conservation of Las17, a key regulator of actin dynamics, and its orthologs across three evolutionarily distant yeast species: the budding yeast Saccharomyces cerevisiae, the fission yeast Schizosaccharomyces pombe, and the pathogenic yeast Candida albicans. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this guide serves as a valuable resource for understanding the conserved and divergent roles of this essential protein family.

Introduction to this compound and its Orthologs

This compound, the Saccharomyces cerevisiae homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a critical nucleation-promoting factor (NPF) that activates the Arp2/3 complex to drive branched actin polymerization.[1][2][3] This activity is fundamental to various cellular processes, including endocytosis, cell polarity, and morphogenesis. In other yeast species, orthologs of this compound play similarly crucial roles. In the fission yeast Schizosaccharomyces pombe, the ortholog is named Wsp1, while in the human pathogen Candida albicans, it is referred to as Wal1p.[4] This guide will delve into the functional similarities and differences of these proteins, providing a comprehensive overview of their roles in their respective organisms.

Comparative Functional Analysis

The primary function of this compound and its orthologs is the spatial and temporal regulation of actin polymerization. This is achieved through their interaction with the Arp2/3 complex, leading to the formation of branched actin networks that provide the force for membrane invagination during endocytosis and the establishment of polarized growth sites.[1]

Role in Actin Polymerization and Endocytosis

In S. cerevisiae, this compound is a potent activator of the Arp2/3 complex and is essential for the internalization step of endocytosis. It localizes to cortical actin patches, which are the sites of endocytosis. Similarly, S. pombe Wsp1 is crucial for actin assembly and polarized growth and is also found at cortical actin patches. In C. albicans, Wal1p is indispensable for the proper organization of the actin cytoskeleton and is required for endocytosis. Deletion of WAL1 results in defects in the internalization of the lipophilic dye FM4-64, a marker for endocytosis.

Function in Morphogenesis and Cell Polarity

The role of this compound orthologs extends to the control of cell shape and polarized growth. In C. albicans, Wal1p is essential for the yeast-to-hypha transition, a key virulence trait. Mutants lacking WAL1 are unable to form true hyphae and instead exhibit pseudohyphal growth. This highlights a species-specific role for the WASP homolog in the morphogenesis of this pathogenic yeast. In S. pombe, Wsp1 is involved in regulating polarized growth, a process fundamental to its rod shape and division. S. cerevisiae this compound is also involved in establishing and maintaining cell polarity, particularly during budding.

Quantitative Data Summary

The following table summarizes key quantitative data related to the function of this compound and its orthologs across the three yeast species.

FeatureSaccharomyces cerevisiae (this compound)Schizosaccharomyces pombe (Wsp1)Candida albicans (Wal1p)
Protein Length (amino acids) 633574Not explicitly found, but mutants were created by deleting the ORF.
Key Functional Domains WH1, Proline-rich, WH2, Central, AcidicWH1, Proline-rich, WH2, Central, AcidicWH1, Proline-rich, WH2, Central, Acidic (inferred from homology)
Role in Endocytosis Essential for internalizationRequired for proper endocytic patch dynamicsEssential for endocytosis
Role in Morphogenesis Budding and cell polarityPolarized growth (rod shape)Essential for hyphal formation (virulence)
Localization Cortical actin patchesCortical actin patches, mating projection tipPatch-like localization, hyphal tips
Key Interacting Partners Arp2/3 complex, Sla1, Ysc84Arp2/3 complex, Myo1, Vrp1Arp2/3 complex (inferred), Actin

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound and its orthologs.

Gene Deletion and Mutant Strain Construction
  • Method: Homologous recombination is the standard method for gene deletion in all three yeast species. A selectable marker gene (e.g., KanMX, NAT, or URA3) is amplified by PCR with flanking sequences homologous to the regions upstream and downstream of the target gene's open reading frame (ORF). The PCR product is then transformed into the yeast, where it replaces the endogenous gene.

  • Verification: Successful gene deletion is typically confirmed by diagnostic PCR using primers that flank the integration site and by phenotypic analysis.

Protein Localization using Fluorescence Microscopy
  • Method: To visualize the subcellular localization of this compound and its orthologs, the proteins are tagged with a fluorescent protein, most commonly Green Fluorescent Protein (GFP). This is achieved by integrating the GFP-coding sequence in-frame with the target gene at its endogenous locus, again using homologous recombination.

  • Imaging: Live-cell imaging is performed using fluorescence microscopy, often with time-lapse capabilities to observe the dynamic behavior of the tagged protein. For instance, GFP-tagged Wal1p in C. albicans shows a patch-like localization in yeast cells and concentrates at the tips of growing hyphae.

Endocytosis Assays
  • Method: The fluid-phase marker dye FM4-64 is widely used to assess endocytic function. Cells are incubated with the dye, which initially stains the plasma membrane. As endocytosis proceeds, the dye is internalized and labels the membranes of endocytic vesicles and ultimately the vacuole.

  • Analysis: The rate and extent of FM4-64 uptake are monitored by fluorescence microscopy. A delay or block in the appearance of fluorescently labeled internal structures compared to wild-type cells indicates a defect in endocytosis. wal1 mutants in C. albicans exhibit a clear defect in FM4-64 internalization.

Hyphal Induction Assays (for Candida albicans)
  • Method: To assess the role of Wal1p in hyphal morphogenesis, C. albicans cells are grown in various hypha-inducing media, such as media containing serum or specific amino acids, at 37°C.

  • Analysis: The morphology of the cells is observed over time using light microscopy. Wild-type cells will form long, parallel-sided hyphae, while mutants defective in this process, such as the wal1 null mutant, will fail to do so.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of this compound/WASP homolog function.

Las17_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Machinery cluster_output Cellular Processes Cell_Polarity_Cues Cell Polarity Cues Las17_Wsp1_Wal1p This compound / Wsp1 / Wal1p Cell_Polarity_Cues->Las17_Wsp1_Wal1p Recruitment & Activation Endocytic_Cargo Endocytic Cargo Endocytic_Cargo->Las17_Wsp1_Wal1p Recruitment Arp2_3_Complex Arp2/3 Complex Las17_Wsp1_Wal1p->Arp2_3_Complex Activation Actin_Polymerization Branched Actin Polymerization Arp2_3_Complex->Actin_Polymerization Endocytosis Endocytosis Actin_Polymerization->Endocytosis Morphogenesis Morphogenesis Actin_Polymerization->Morphogenesis

A simplified signaling pathway for this compound and its orthologs.

Functional_Conservation_Logic cluster_yeast Yeast Species cluster_functions Cellular Functions Sc S. cerevisiae (this compound) AP Actin Polymerization (Arp2/3 Activation) Sc->AP Endo Endocytosis Sc->Endo Maint Cell Shape Maintenance Sc->Maint Budding Morph Specialized Morphogenesis (e.g., Hyphae) Sc->Morph Filamentous Growth (less dependent) Sp S. pombe (Wsp1) Sp->AP Sp->Endo Sp->Maint Polarized Growth Ca C. albicans (Wal1p) Ca->AP Ca->Endo Ca->Maint Yeast Form Ca->Morph

Logical relationships of this compound/ortholog functions across species.

Conclusion

The WASP homolog this compound and its orthologs, Wsp1 in S. pombe and Wal1p in C. albicans, represent a functionally conserved family of proteins essential for actin cytoskeleton dynamics in yeast. Their core function as activators of the Arp2/3 complex to drive endocytosis is a shared feature across these evolutionarily divergent species. However, species-specific adaptations are evident, particularly in the context of morphogenesis. The critical role of Wal1p in the hyphal transition of C. albicans underscores its importance as a potential target for antifungal drug development. This comparative guide highlights the power of using different yeast model systems to understand both the fundamental, conserved cellular processes and the evolutionary adaptations that contribute to the unique biology of each species.

References

Validating Novel Las17 Interacting Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods for validating novel protein interactions with Las17, a key regulator of actin polymerization in yeast. The content is designed to assist researchers in selecting the most appropriate techniques for their specific research goals, presenting supporting experimental data and detailed protocols.

Introduction to this compound and its Role in Cellular Processes

This compound, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a crucial component of the cellular machinery that governs actin dynamics. It plays a pivotal role in processes such as endocytosis, cell polarity, and cytokinesis by activating the Arp2/3 complex, which in turn initiates the formation of branched actin filaments.[1][2][3] Given its central role, identifying and validating its interacting partners is essential for a comprehensive understanding of these fundamental cellular processes and for developing potential therapeutic interventions.

Comparison of this compound Interacting Proteins

Several proteins have been identified and validated as interactors of this compound. The following table summarizes the key interacting partners and provides quantitative data from validation experiments.

Interacting ProteinMethod of ValidationQuantitative ReadoutInteraction Strength/EfficiencyReference
Ysc84 Yeast Two-Hybridβ-galactosidase activity (Miller units)125.3 ± 15.2[4]
GST Pull-downN/ASignificant binding observed[4]
Sla1 Co-immunoprecipitationN/AStable complex formation
In vitro pyrene-actin polymerization assayInhibition of this compound activitySla1 inhibits this compound-mediated actin polymerization
Lsb1 Co-immunoprecipitationN/ACo-immunoprecipitated with this compound-CFP
In vitro pyrene-actin polymerization assayInhibition of this compound activityLsb1 is a negative regulator of this compound
Lsb2 Co-immunoprecipitationN/ACo-immunoprecipitated with this compound-CFP
In vitro pyrene-actin polymerization assayInhibition of this compound activityLsb2 is a less potent inhibitor than Lsb1
Arp2/3 complex Genetic InteractionAllele-specific multicopy suppressorOverexpression of this compound suppresses arp2 and arp3 mutations
Actin Yeast Two-HybridN/AInteraction confirmed
F-actin pelleting assayNo significant co-pelleting with a this compound fragmentThis compound has a monomeric actin-binding site
Pgk1 (Negative Control) Co-immunoprecipitationN/ADid not interact with this compound

Experimental Validation Methodologies: A Comparative Overview

The validation of protein-protein interactions is a critical step in interactome mapping. Different techniques offer distinct advantages and disadvantages in terms of the type of interaction they can detect (direct vs. indirect, transient vs. stable) and their suitability for high-throughput screening.

MethodPrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.- In vivo detection of binary interactions. - Suitable for high-throughput screening. - Can detect transient interactions.- High rate of false positives and false negatives. - Proteins are expressed ectopically in the nucleus, which may not be their native environment. - Post-translational modifications may differ from higher eukaryotes.
Co-immunoprecipitation (Co-IP) A specific antibody is used to pull down a target protein ("bait") from a cell lysate, along with any proteins that are bound to it ("prey").- Detects interactions in a near-native cellular context. - Can identify components of a protein complex.- Depends on the availability of a specific antibody. - May not detect transient or weak interactions. - The presence of a bridging molecule cannot be excluded.
GST Pull-down Assay An in vitro technique where a GST-tagged "bait" protein is immobilized on glutathione-coated beads and used to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.- Can confirm direct physical interactions. - Useful for mapping interaction domains.- In vitro conditions may not reflect the cellular environment. - Prone to non-specific binding.
In vitro Pyrene-Actin Polymerization Assay Measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments, allowing for the study of proteins that regulate actin polymerization.- Provides quantitative kinetic data on actin polymerization. - Allows for the dissection of the mechanism of regulatory proteins.- An indirect method for studying protein interactions. - Requires purified proteins and specialized equipment.

Signaling Pathway and Experimental Workflows

This compound-Mediated Actin Polymerization in Endocytosis

The following diagram illustrates the signaling pathway involving this compound and its key interactors during the process of endocytosis in yeast. Sla1 initially keeps this compound in an inactive state. Upon endocytic initiation, this inhibition is relieved, allowing this compound to recruit and activate the Arp2/3 complex, leading to actin polymerization and membrane invagination. Lsb1 and Lsb2 act as negative regulators in this process.

Las17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Endocytic Site Endocytic Site This compound This compound Endocytic Site->this compound Recruitment Sla1 Sla1 Endocytic Site->Sla1 Recruitment Arp2_3 Arp2/3 complex This compound->Arp2_3 Activation Sla1->this compound Inhibition Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->this compound Negative Regulation G_actin G-actin Arp2_3->G_actin Nucleation F_actin F-actin G_actin->F_actin Polymerization F_actin->Endocytic Site Force Generation

Caption: this compound signaling in endocytosis.

Experimental Workflow for Co-immunoprecipitation

This diagram outlines the major steps involved in a co-immunoprecipitation experiment to validate a protein-protein interaction.

CoIP_Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate (Optional) cell_lysis->pre_clearing antibody_incubation Antibody Incubation (Bait Protein) pre_clearing->antibody_incubation bead_incubation Incubation with Protein A/G Beads antibody_incubation->bead_incubation washing Washing Steps bead_incubation->washing elution Elution washing->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End analysis->end

Caption: Co-immunoprecipitation workflow.

Experimental Workflow for Yeast Two-Hybrid Screening

The following diagram illustrates the key stages of a yeast two-hybrid screen to identify novel protein interactions.

Y2H_Workflow start Start plasmid_construction Construct Bait (BD-ProteinX) & Prey (AD-ProteinY) Plasmids start->plasmid_construction transformation Co-transform Yeast with Bait and Prey Plasmids plasmid_construction->transformation selection Selection on Nutrient-deficient Media transformation->selection reporter_assay Reporter Gene Assay (e.g., β-galactosidase) selection->reporter_assay analysis Analysis of Positive Interactions reporter_assay->analysis end End analysis->end

Caption: Yeast two-hybrid workflow.

Detailed Experimental Protocols

Co-immunoprecipitation (Co-IP) from Yeast

This protocol is adapted for the immunoprecipitation of a target protein and its interacting partners from Saccharomyces cerevisiae.

Materials:

  • Yeast lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail)

  • Antibody specific to the bait protein

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Glass beads (0.5 mm diameter)

Procedure:

  • Cell Culture and Lysis:

    • Grow yeast cells to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold water.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by vortexing with glass beads at 4°C.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the specific antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the washed beads in elution buffer.

    • Boil the sample for 5-10 minutes to release the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. Alternatively, samples can be submitted for mass spectrometry analysis to identify unknown interacting partners.

Yeast Two-Hybrid (Y2H) Assay

This protocol outlines the general steps for performing a yeast two-hybrid assay.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal or X-β-Gal for colorimetric assay

Procedure:

  • Plasmid Construction:

    • Clone the gene for the "bait" protein into the bait vector, in-frame with the DNA-binding domain (e.g., GAL4-BD).

    • Clone the gene for the "prey" protein or a cDNA library into the prey vector, in-frame with the activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain. Alternatively, use a mating strategy with two different yeast strains each containing one plasmid.

  • Selection for Interaction:

    • Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.

    • Plate the yeast on high-stringency selective media (lacking histidine and adenine) to select for cells where an interaction is occurring, leading to the expression of reporter genes.

  • Reporter Gene Assay:

    • Perform a qualitative (colony lift) or quantitative (liquid) β-galactosidase assay to confirm the interaction. A positive interaction will result in the development of a blue color in the presence of a chromogenic substrate.

GST Pull-Down Assay

This protocol describes an in vitro method to confirm a direct protein-protein interaction.

Materials:

  • Expression vector for GST-tagged bait protein (e.g., pGEX)

  • E. coli expression strain (e.g., BL21)

  • Glutathione-agarose or magnetic beads

  • Lysis buffer for prey protein (e.g., from cell culture or in vitro translation)

  • Wash buffer

  • Elution buffer (containing reduced glutathione)

Procedure:

  • Expression and Purification of GST-Bait Protein:

    • Transform E. coli with the GST-bait plasmid and induce protein expression.

    • Lyse the bacteria and purify the GST-tagged protein using glutathione beads.

  • Preparation of Prey Protein Lysate:

    • Prepare a cell lysate containing the prey protein or synthesize the prey protein using an in vitro transcription/translation system.

  • Binding Reaction:

    • Incubate the immobilized GST-bait protein with the prey protein lysate for 1-4 hours at 4°C.

    • Include a negative control with GST alone to check for non-specific binding.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the GST-bait protein and any bound prey protein by adding elution buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

In Vitro Pyrene-Actin Polymerization Assay

This assay is used to study the effect of a protein on the kinetics of actin polymerization.

Materials:

  • Pyrene-labeled actin monomers

  • Unlabeled actin monomers

  • General actin buffer (G-buffer)

  • Polymerization buffer (containing KCl and MgCl2)

  • Fluorometer

Procedure:

  • Preparation of Actin:

    • Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer on ice. A typical ratio is 5-10% pyrene-labeled actin.

  • Initiation of Polymerization:

    • Add the protein of interest (e.g., this compound and its potential regulators) to the G-actin solution.

    • Initiate polymerization by adding polymerization buffer.

  • Fluorescence Measurement:

    • Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The resulting curve provides information about the lag phase (nucleation), the elongation rate (slope of the curve), and the steady-state (plateau). This allows for the quantification of the effects of regulatory proteins on actin dynamics.

References

Unraveling the Dual Roles of Las17: A Comparative Guide to its In Vitro and In Vivo Functions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of proteins both in controlled laboratory settings and within living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo functions of Las17, a key regulator of actin polymerization in yeast, homologous to the mammalian Wiskott-Aldrich syndrome protein (WASP). We delve into its molecular mechanisms, interactions, and regulatory pathways, supported by experimental data and detailed protocols.

This compound is a potent nucleation-promoting factor (NPF) that stimulates the Arp2/3 complex to initiate the formation of branched actin filaments, a process crucial for cellular events like clathrin-mediated endocytosis (CME).[1][2][3] Its function is intricately regulated through multiple domains and interactions with a host of other proteins. Examining this compound's activities through both in vitro reconstitution assays and in vivo cellular studies reveals a nuanced picture of its biological significance.

Quantitative Comparison of this compound Functions

The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the functional consequences of mutations in this compound's critical domains.

In Vitro ParameterWild-Type this compoundThis compound-RR (LGM mutant)This compound-WH2 mutantThis compound-RR-WH2 (double mutant)Reference
Arp2/3-mediated actin polymerization rate (relative to WT) 100%ReducedMinimally increasedNo increase[1]
Concentration for saturation of barbed end nucleation ~80 nMNot saturatedNot saturatedNot saturated[1]
Inhibition by Sla1-SH3-1-2 ~50%---

Table 1: In Vitro Functional Parameters of Wild-Type and Mutant this compound. This table illustrates the importance of the LGM and WH2 motifs for this compound's ability to activate Arp2/3-dependent actin polymerization in a controlled, cell-free environment. The data is derived from pyrene-actin polymerization assays.

In Vivo ParameterWild-Type this compound-GFPThis compound-RR-GFP (LGM mutant)This compound-WH2-GFP mutantThis compound-RR-WH2-GFP (double mutant)Reference
Abp1-RFP Patch Lifetime (s) 13.9 ± 0.320.3 ± 0.520.8 ± 0.523.3 ± 0.6
Δtime (this compound arrival to Abp1 arrival, s) 17.5 ± 0.623.1 ± 0.725.0 ± 0.929.8 ± 1.0

Table 2: In Vivo Dynamics of Endocytic Components with Wild-Type and Mutant this compound. This table showcases how mutations in the actin-binding motifs of this compound affect the temporal dynamics of protein recruitment and actin polymerization at sites of endocytosis in living yeast cells, as measured by live-cell fluorescence microscopy.

Signaling and Regulatory Pathways of this compound

This compound's function is tightly controlled within the cell. It is recruited to endocytic sites early but is kept in an inactive state for approximately 20 seconds before the onset of actin polymerization. This regulation is achieved through interactions with inhibitory proteins.

Las17_Regulation cluster_inhibition Inhibition Sla1 Sla1 This compound This compound Sla1->this compound inhibit Bbc1 Bbc1 Bbc1->this compound inhibit Lsb1 Lsb1 Lsb1->this compound inhibit Lsb2 Lsb2 Lsb2->this compound inhibit Arp2_3 Arp2/3 complex This compound->Arp2_3 activates Branched_Actin Branched Actin Filaments Arp2_3->Branched_Actin nucleates Actin G-actin Actin->Arp2_3 Endocytosis Endocytosis Branched_Actin->Endocytosis drives

Caption: this compound activation and inhibition pathway in endocytosis.

This diagram illustrates the central role of this compound in activating the Arp2/3 complex to drive actin polymerization for endocytosis. It also highlights the negative regulation of this compound by proteins such as Sla1, Bbc1, Lsb1, and Lsb2, which ensures the timely initiation of actin assembly.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the data and for designing future studies.

In Vitro: Pyrene-Actin Polymerization Assay

This assay is a cornerstone for studying the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

Pyrene_Actin_Assay_Workflow cluster_reagents Reagents Monomeric_Actin Monomeric Actin (with pyrene-labeled actin) Mix Mix reagents Monomeric_Actin->Mix Las17_Protein Purified this compound (WT or mutant) Las17_Protein->Mix Arp2_3_Complex Purified Arp2/3 complex Arp2_3_Complex->Mix Polymerization_Buffer Polymerization Buffer Polymerization_Buffer->Mix Incubate Incubate at RT Mix->Incubate Measure_Fluorescence Measure Fluorescence (λex=365nm, λem=407nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Polymerization rate) Measure_Fluorescence->Analyze_Data

Caption: Workflow for a pyrene-actin polymerization assay.

Protocol:

  • Preparation of Monomeric Actin: Purified monomeric actin is kept in G-buffer to prevent spontaneous polymerization. A fraction of this actin is labeled with pyrene.

  • Reaction Mixture: In a fluorometer cuvette, purified this compound (wild-type or mutant), Arp2/3 complex, and pyrene-labeled G-actin are mixed in a polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a salt-containing buffer that mimics physiological ionic strength.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve in the linear phase.

In Vivo: Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method to identify protein-protein interactions within a living cell. It is based on the modular nature of transcription factors, which have a separate DNA-binding domain (BD) and a transcriptional activation domain (AD).

Caption: Principle of the Yeast Two-Hybrid system.

Protocol:

  • Plasmid Construction: The gene for the "bait" protein (e.g., a domain of this compound) is cloned into a vector containing the DNA-binding domain (BD) of a transcription factor. The gene for the "prey" protein (a potential interactor) is cloned into a separate vector containing the activation domain (AD).

  • Yeast Transformation: Both plasmids are co-transformed into a suitable yeast reporter strain.

  • Selection and Reporter Assay: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on a selective medium or producing a colorimetric change.

In Vitro vs. In Vivo: A Tale of Two Environments

The comparison of in vitro and in vivo data for this compound reveals both consistencies and important differences, underscoring the value of an integrated approach.

In vitro studies using purified components provide a reductionist view, allowing for the precise dissection of molecular mechanisms. For instance, pyrene-actin assays definitively demonstrated the direct role of the LGM and WH2 domains of this compound in activating Arp2/3-dependent actin polymerization. These assays also quantified the inhibitory effect of proteins like Sla1 on this compound activity.

In vivo studies , on the other hand, place this compound within its complex cellular context. Live-cell imaging has been instrumental in revealing the temporal and spatial regulation of this compound during endocytosis. These studies showed that while mutations in the actin-binding domains reduced the efficiency of endocytosis, the process was not completely abolished, suggesting the presence of redundant or compensatory mechanisms within the cell. Furthermore, the discovery of this compound's interaction with Ysc84 and its role in an Arp2/3-independent actin polymerization pathway highlights functions that would be challenging to uncover solely through in vitro reconstitution.

References

Functional Equivalence of LAS17 and its Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Species Complementation with the LAS17 Gene

For researchers, scientists, and drug development professionals, understanding the functional conservation of essential genes across species is paramount. The this compound gene, a key regulator of actin dynamics in Saccharomyces cerevisiae, and its homologs, such as the human Wiskott-Aldrich Syndrome protein (WASp), represent a compelling case study in cross-species complementation. This guide provides an objective comparison of the performance of this compound and its orthologs in rescuing cellular defects in yeast, supported by experimental data and detailed protocols.

The primary function of Las17p in yeast is to promote actin polymerization, a process crucial for endocytosis and the establishment of cell polarity.[1][2][3] Deletion of the this compound gene leads to severe defects, including slow growth, abnormal actin cytoskeleton morphology, and a block in endocytosis.[2] The human homolog, WASp, is implicated in similar cellular processes, and mutations in the WAS gene lead to Wiskott-Aldrich syndrome, an immunodeficiency disorder characterized by defects in hematopoietic cells.[4]

Studies have demonstrated that human WASp, when co-expressed with its interacting partner WIP (WASp-interacting protein), can functionally substitute for Las17p in yeast, rescuing the growth defects of a this compoundΔ strain. This functional conservation highlights the potential of using yeast as a model system to study the effects of mutations in the human WAS gene.

Quantitative Comparison of Phenotypic Rescue

While direct, side-by-side quantitative comparisons of various this compound orthologs are limited in the literature, the available data strongly supports the functional interchangeability between yeast Las17p and human WASp in the presence of their respective interacting partners. The following table summarizes the key phenotypes of a this compoundΔ mutant and the observed rescue upon expression of human WASp and WIP.

PhenotypeS. cerevisiae this compoundΔ MutantThis compoundΔ with Human WASp + WIPReference
Growth at 37°C Severely impaired or lethalRestored
Actin Cytoskeleton Organization Depolarized cortical actin patches, presence of actin clumpsPolarized cortical actin patches restored
Endocytosis Blocked or severely defectivePartially restored (qualitative)

Note: The rescue of the endocytosis defect is often partial and can be assessed qualitatively through assays like FM4-64 uptake. Quantitative measurements of endocytic rates would provide a more precise comparison.

Signaling Pathways and Molecular Interactions

Las17p/WASp acts as a scaffold protein, integrating upstream signals to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments. This process is fundamental to driving membrane invagination during endocytosis. The core signaling pathway is conserved from yeast to humans.

LAS17_WASP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Machinery cluster_downstream Downstream Effects Cellular Signals Cellular Signals Las17_WASP Las17p / WASp Cellular Signals->Las17_WASP Arp23_Complex Arp2/3 Complex Las17_WASP->Arp23_Complex activates Vrp1_WIP Vrp1p / WIP Vrp1_WIP->Las17_WASP interacts with Actin_Polymerization Actin Polymerization Arp23_Complex->Actin_Polymerization nucleates Endocytosis Endocytosis Actin_Polymerization->Endocytosis Cell_Polarity Cell Polarity Actin_Polymerization->Cell_Polarity

Caption: The conserved this compound/WASP signaling pathway leading to actin polymerization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in studying cross-species complementation of the this compound gene.

Yeast Transformation

This protocol describes the introduction of a plasmid expressing the gene of interest (e.g., human WAS) into a this compoundΔ yeast strain. The lithium acetate/single-stranded carrier DNA/PEG method is commonly used.

Materials:

  • Yeast strain (this compoundΔ)

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • Single-stranded carrier DNA (ssDNA)

  • 50% (w/v) Polyethylene glycol (PEG) 3350

  • Plasmid DNA

  • Selective agar plates (e.g., SC-Ura)

Procedure:

  • Grow an overnight culture of the yeast strain in 5 mL of YPD at 30°C.

  • Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

  • Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

  • For each transformation, mix in a microfuge tube:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of boiled ssDNA (10 mg/mL)

    • 1-5 µg of plasmid DNA in 74 µL of sterile water

  • Add 100 µL of the competent yeast cell suspension to the transformation mix and vortex.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock at 42°C for 15-25 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Yeast_Transformation_Workflow cluster_prep Cell Preparation cluster_trans Transformation cluster_plate Plating and Selection Culture Grow Yeast Culture Harvest Harvest & Wash Cells Culture->Harvest Competent Prepare Competent Cells (LiAc) Harvest->Competent Mix Prepare Transformation Mix (Plasmid, ssDNA, PEG, LiAc) Competent->Mix Incubate Incubate at 30°C Mix->Incubate HeatShock Heat Shock at 42°C Incubate->HeatShock Plate Plate on Selective Media HeatShock->Plate Incubate_Plate Incubate at 30°C Plate->Incubate_Plate Colonies Select Transformed Colonies Incubate_Plate->Colonies

References

A Comparative Analysis of Wild-Type and Mutant Las17 Activity in Actin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Cellular Biology and Drug Development

This guide provides a quantitative comparison of the actin polymerization activity of wild-type Las17 and its various mutants. This compound, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a critical nucleation-promoting factor (NPF) that stimulates the Arp2/3 complex to drive actin assembly, a fundamental process in cellular events like endocytosis.[1] Understanding the functional consequences of mutations in this compound is crucial for elucidating the molecular mechanisms of actin cytoskeleton regulation and for the development of potential therapeutic interventions targeting these pathways.

Quantitative Comparison of this compound Activity

The activity of this compound and its mutants is primarily assessed by their ability to promote Arp2/3-mediated actin polymerization. The following table summarizes quantitative data from pyrene-actin polymerization assays, which measure the rate of actin assembly.

Construct Key Mutation(s) Relative Actin Polymerization Rate (% of Wild-Type) Key Findings Reference
This compound-WtWild-Type100%Serves as the baseline for NPF activity.[1]
This compound-RR (LGM mutant)Mutation in the this compound G-actin-binding motif (LGM)38%The LGM is a second G-actin-binding motif, and its mutation significantly reduces NPF activity.[1][1]
This compound-WH2Mutation in the WASP homology 2 (WH2) domainSignificantly ReducedThe WH2 domain is a primary G-actin binding motif crucial for NPF activity.[1]
This compound-RR-WH2Combined LGM and WH2 mutationsFurther Reduced ActivityDemonstrates an additive effect of mutating both G-actin binding sites, suggesting their cooperative role in actin polymerization.
Inhibitory Regulation of this compound Activity

This compound activity is also modulated by inhibitory proteins. The following table quantifies the inhibitory effects of Lsb1 and Lsb2 on wild-type this compound activity.

Regulator Effect on this compound Activity Measurement Key Findings Reference
Lsb1InhibitionHalf-maximal inhibitory concentration (IC50)Lsb1 acts as a negative regulator of this compound-dependent actin polymerization.
Lsb2InhibitionHalf-maximal inhibitory concentration (IC50)Lsb2 also inhibits this compound activity, and its effect can be additive with Lsb1.

Experimental Protocols

A detailed understanding of the methodologies used to generate the quantitative data is essential for interpretation and replication.

Pyrene-Actin Polymerization Assay

This is the gold-standard in vitro assay to monitor the kinetics of actin polymerization.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence dramatically increases. This change in fluorescence is monitored over time to determine the rate of polymerization.

Protocol:

  • Preparation of Monomeric Actin: Monomeric rabbit skeletal muscle actin is purified and a fraction is labeled with pyrene iodoacetamide. The pyrene-labeled G-actin is stored in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

  • Reaction Mixture: A reaction mixture is prepared containing a final concentration of 2 µM actin (with 3-10% pyrene-labeled actin), Arp2/3 complex, and the this compound protein construct (wild-type or mutant) at desired concentrations in a reaction buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).

  • Initiation of Polymerization: Polymerization is initiated by the addition of a salt solution (e.g., making the final concentration 50 mM KCl and 1 mM MgCl2).

  • Fluorescence Measurement: The fluorescence intensity is measured immediately in a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 407 nm. Measurements are taken at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis: The rate of actin polymerization is determined from the slope of the linear portion of the fluorescence curve. The activity of mutant this compound is typically expressed as a percentage of the activity of the wild-type protein.

Visualizing this compound Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

This compound Signaling Pathway in Endocytosis

This compound is a key player in clathrin-mediated endocytosis, where it activates the Arp2/3 complex to promote the actin polymerization necessary for vesicle scission and movement away from the plasma membrane. Its activity is regulated by various interacting proteins.

Las17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Endocytic_Cargo Endocytic Cargo Clathrin Clathrin Endocytic_Cargo->Clathrin recruits Sla1 Sla1 Clathrin->Sla1 interacts with This compound This compound (WASP) Arp2_3 Arp2/3 Complex This compound->Arp2_3 activates Sla1->this compound inhibits Ysc84 Ysc84 Ysc84->this compound activates Lsb1_Lsb2 Lsb1/Lsb2 Lsb1_Lsb2->this compound inhibits G_Actin G-Actin Arp2_3->G_Actin nucleates F_Actin F-Actin Network G_Actin->F_Actin polymerization Vesicle_Formation Vesicle Formation & Scission F_Actin->Vesicle_Formation drives

Caption: this compound signaling at the site of endocytosis.

Experimental Workflow for Comparing this compound Activity

The following workflow outlines the key steps in expressing, purifying, and assaying the activity of wild-type and mutant this compound.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression and Purification cluster_assay Activity Assay WT_Las17_Gene Wild-Type this compound Gene Mutagenesis Site-Directed Mutagenesis WT_Las17_Gene->Mutagenesis Ligation_WT Ligation WT_Las17_Gene->Ligation_WT Mutant_Las17_Gene Mutant this compound Gene Mutagenesis->Mutant_Las17_Gene Ligation_Mutant Ligation Mutant_Las17_Gene->Ligation_Mutant Expression_Vector Expression Vector (e.g., pGEX) Expression_Vector->Ligation_WT Expression_Vector->Ligation_Mutant Transformation Transformation into E. coli Ligation_WT->Transformation Ligation_Mutant->Transformation Induction Protein Expression (e.g., IPTG) Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Affinity Chromatography (e.g., GST pulldown) Cell_Lysis->Purification Purified_Protein Purified WT & Mutant this compound Purification->Purified_Protein Pyrene_Assay Pyrene-Actin Polymerization Assay Purified_Protein->Pyrene_Assay Data_Analysis Quantification of Polymerization Rate Pyrene_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for this compound mutant activity analysis.

References

A Comparative Guide to LAS17: A Specific Glutathione S-Transferase P1 (GSTP1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LAS17, a novel and specific inhibitor of Glutathione S-Transferase P1 (GSTP1), with other known GSTP1 inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to GSTP1 and its Inhibition

Glutathione S-Transferase P1 (GSTP1) is a critical enzyme in cellular detoxification pathways, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. Elevated levels of GSTP1 are associated with various cancers and contribute to the development of resistance to chemotherapeutic agents. Consequently, the inhibition of GSTP1 has emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer drugs and overcome drug resistance.

This compound is a recently developed, potent, and selective irreversible inhibitor of GSTP1. This guide will compare its performance characteristics against a panel of alternative GSTP1 inhibitors, highlighting key differences in their mechanism of action, potency, and selectivity.

Comparative Performance of GSTP1 Inhibitors

The following table summarizes the key performance metrics of this compound and other GSTP1 inhibitors based on available experimental data.

InhibitorTypeTarget Residue(s)IC50 / KiSelectivity
This compound IrreversibleTyrosine 108 (Y108)IC50: 0.5 µM[1][2][3]High selectivity for GSTP1 within the cellular proteome[4]
Ezatiostat (Telintra/TLK199) Reversible (Prodrug)G-site (Glutathione analog)Cellular IC50: 22-28 µMPrecursor (TLK117) is >50-fold selective for GSTP1-1 over GSTA1-1 and GSTM1-1.
NBDHEX Mechanism-basedActive Site0.5-1.0 µM for 50% inhibitionAnalogs show selectivity for GSTP1 or GSTM2.
Piperlongumine ReversibleH-site (Substrate-competitive)IC50: 384 µM; Ki: 199 µMInformation on selectivity against other GST isoforms is limited.
Ethacrynic Acid Reversible/IrreversibleH-site/Cysteine residuesIC50 (pi-class): 4.6-10 µM; Ki: 1.5 - 11.5 µMInhibits multiple GST classes (alpha, mu, and pi).
Quercetin ReversibleNot specifiedDecreased hepatic GST activity by 24% in vivo. Binding energy suggests inhibitory potential.Information on selectivity against other GST isoforms is limited.
BITC-SG IrreversibleCysteine 47 (C47) and Cysteine 101 (C101)Not availableInformation on selectivity against other GST isoforms is limited.
CNBSF IrreversibleTyrosine 108 (Y108)Not availableInformation on selectivity against other GST isoforms is limited.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the validation of GSTP1 inhibitors.

Figure 1: Simplified signaling pathway showing GSTP1's role in inhibiting the JNK-mediated apoptotic pathway and the point of intervention for this compound.

Experimental_Workflow cluster_validation Validation of this compound as a GSTP1 Inhibitor Recombinant GSTP1 Recombinant GSTP1 Incubation Incubation Recombinant GSTP1->Incubation This compound This compound This compound->Incubation GSTP1 Activity Assay GSTP1 Activity Assay Incubation->GSTP1 Activity Assay In-gel Fluorescence In-gel Fluorescence Incubation->In-gel Fluorescence LC-MS/MS LC-MS/MS Incubation->LC-MS/MS IC50 Determination IC50 Determination GSTP1 Activity Assay->IC50 Determination Covalent Modification Covalent Modification In-gel Fluorescence->Covalent Modification Binding Site ID Binding Site ID LC-MS/MS->Binding Site ID

Figure 2: Experimental workflow for validating the inhibitory activity and mechanism of this compound against GSTP1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GSTP1 Activity Assay (CDNB Assay)

This assay spectrophotometrically measures the enzymatic activity of GSTP1 by monitoring the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • Recombinant human GSTP1 enzyme

  • 100 mM Potassium phosphate buffer, pH 6.5

  • 100 mM Glutathione (GSH) stock solution

  • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) stock solution in ethanol

  • Test inhibitor (e.g., this compound) at various concentrations

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction cocktail containing 1 mM GSH and the desired concentration of the inhibitor in 100 mM potassium phosphate buffer.

  • Add the GSTP1 enzyme to the reaction cocktail to a final concentration of approximately 20 nM.

  • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding CDNB to a final concentration of 1 mM.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C. The rate of increase in absorbance is proportional to GSTP1 activity.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

In-gel Fluorescence Labeling of GSTP1

This method is used to visualize the covalent modification of GSTP1 by inhibitors like this compound that contain a bioorthogonal tag (e.g., an alkyne).

Materials:

  • Purified GSTP1 protein

  • Alkyne-tagged inhibitor (e.g., this compound)

  • Cell lysate (optional, for selectivity studies)

  • Azide-fluorophore conjugate (e.g., Rhodamine-azide)

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Incubate purified GSTP1 (or cell lysate) with the alkyne-tagged inhibitor for a specified time (e.g., 30 minutes) at room temperature.

  • Perform the CuAAC "click" reaction by adding the azide-fluorophore, TCEP, TBTA, and CuSO4 to the protein sample. Incubate for 1 hour at room temperature.

  • Quench the reaction and prepare the samples for SDS-PAGE by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled GSTP1 by scanning the gel using an appropriate fluorescence scanner.

  • As a loading control, the gel can be subsequently stained with Coomassie Brilliant Blue.

LC-MS/MS for Identification of Inhibitor Binding Site

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to identify the specific amino acid residue(s) on GSTP1 that are covalently modified by an irreversible inhibitor.

Materials:

  • GSTP1 protein covalently modified with the inhibitor

  • Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT)

  • Alkylating agent (e.g., iodoacetamide - IAM)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate purified GSTP1 with the irreversible inhibitor.

  • Denature, reduce, and alkylate the protein to unfold it and cap the free cysteine residues.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Separate the resulting peptide mixture using liquid chromatography (LC).

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the acquired MS/MS spectra against a protein database containing the GSTP1 sequence, specifying the mass of the inhibitor as a potential modification on nucleophilic amino acid residues (e.g., tyrosine, cysteine, lysine).

  • The identification of a peptide with a mass shift corresponding to the inhibitor and the fragmentation pattern in the MS/MS spectrum will confirm the site of covalent modification.

Conclusion

This compound presents a highly potent and selective tool for the irreversible inhibition of GSTP1. Its unique mechanism of targeting Tyrosine 108 distinguishes it from many other GSTP1 inhibitors that target cysteine residues or the glutathione binding site. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GSTP1 inhibition and aid in the selection of the most appropriate inhibitor for specific research applications. The high selectivity of this compound for GSTP1 makes it a valuable probe for elucidating the specific roles of this enzyme in cellular processes and disease.

References

Comparative Efficacy of Lasofoxifene in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a New Generation Selective Estrogen Receptor Modulator

This guide provides a comprehensive comparison of the preclinical efficacy of Lasofoxifene (LAS), a third-generation selective estrogen receptor modulator (SERM), with other established therapies in various breast cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Lasofoxifene's potential as a therapeutic agent.

Mechanism of Action

Lasofoxifene is a non-steroidal, naphthalene-derived SERM that exhibits high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Its therapeutic effect in estrogen receptor-positive (ER+) breast cancer stems from its ability to act as an ER antagonist in mammary tissue.[1][2] In ER+ breast cancer cells, the binding of estrogen to ERα triggers a conformational change in the receptor, leading to dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. Lasofoxifene, by binding to ERα, induces a different conformational change that disrupts the productive interaction with coactivators, thereby blocking downstream signaling and inhibiting the growth of cancer cells.

Notably, Lasofoxifene has demonstrated efficacy in models of acquired resistance to endocrine therapies, particularly those harboring activating mutations in the estrogen receptor 1 (ESR1) gene. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor. Lasofoxifene has been shown to bind to these mutant ERα proteins and effectively inhibit their activity.

Lasofoxifene_Mechanism_of_Action Estrogen Receptor Signaling and Inhibition by Lasofoxifene cluster_0 Normal Estrogen Action cluster_1 Lasofoxifene Action Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive Binds ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Conformational Change Nucleus Nucleus ER_alpha_active->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Binds to ERE Proliferation Cell Proliferation Gene_Transcription->Proliferation Leads to Lasofoxifene Lasofoxifene ER_alpha_inactive_2 Inactive ERα Lasofoxifene->ER_alpha_inactive_2 Binds ER_alpha_inhibited Inhibited ERα Complex ER_alpha_inactive_2->ER_alpha_inhibited Conformational Change Nucleus_2 Nucleus ER_alpha_inhibited->Nucleus_2 Translocates to No_Transcription No Gene Transcription Nucleus_2->No_Transcription Blocks Coactivator Binding No_Proliferation Inhibition of Proliferation No_Transcription->No_Proliferation Leads to

Caption: Estrogen Receptor Signaling and Inhibition by Lasofoxifene

Comparative Efficacy Data

The following tables summarize the key findings from preclinical studies comparing Lasofoxifene with other agents in various breast cancer models.

Table 1: Efficacy in ESR1-Mutant Xenograft Models
Cancer ModelTreatment GroupPrimary Tumor Growth InhibitionMetastasis InhibitionReference
MCF-7 Y537S Xenograft LasofoxifeneSignificantly greater than fulvestrantMore effective in inhibiting lung and liver metastasis than fulvestrant
Lasofoxifene + PalbociclibMore effective than fulvestrant + palbociclibMore effective in reducing liver and lung metastasis than fulvestrant + palbociclib
MCF-7 D538G Xenograft LasofoxifeneSignificantly greater than fulvestrantMore effective in inhibiting lung and liver metastasis than fulvestrant
Lasofoxifene + PalbociclibIncreased response compared to monotherapyMore effective at inhibiting liver metastasis than either drug alone
Table 2: Efficacy in Aromatase Inhibitor-Resistant Xenograft Model (No ESR1 Mutation)
Cancer ModelTreatment GroupPrimary Tumor Growth InhibitionMetastasis InhibitionReference
MCF7 LTLT Xenograft LasofoxifeneSignificantly reduced primary tumor growth vs. vehicle-
FulvestrantNot significantly different from vehicle-
Lasofoxifene + PalbociclibSignificantly reduced primary tumor growth vs. vehicleSignificantly fewer bone metastases compared with vehicle
Fulvestrant + Palbociclib--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MCF-7 Xenograft Model in Immunocompromised Mice

This protocol outlines the general procedure for establishing and treating MCF-7 xenografts in mice. Specific details may vary between studies.

  • Cell Culture:

    • MCF-7 human breast cancer cells (or their derivatives, e.g., expressing ESR1 mutations or luciferase) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • For estrogen-dependent cell lines like MCF-7, the culture medium is typically phenol red-free to avoid estrogenic effects.

  • Animal Model:

    • Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor cells.

    • To support the growth of ER+ MCF-7 cells, mice are supplemented with estrogen, typically via subcutaneous implantation of a slow-release estradiol pellet one week prior to cell injection.

  • Tumor Cell Implantation:

    • MCF-7 cells are harvested, washed, and resuspended in a suitable medium, often mixed with an extracellular matrix like Matrigel to enhance tumor formation.

    • A specific number of cells (e.g., 1-5 million) in a defined volume (e.g., 100-200 µL) is injected into the mammary fat pad (orthotopic model) or subcutaneously in the flank of the mice.

  • Treatment Administration:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Lasofoxifene: Administered orally (gavage) or subcutaneously at a specified dose and frequency (e.g., 10 mg/kg, 5 days/week).

    • Fulvestrant: Administered as a subcutaneous injection at a specified dose and frequency (e.g., 5 mg/mouse/week).

    • Palbociclib: Administered orally (gavage) at a specified dose and frequency (e.g., 100 mg/kg, 5 days/week).

    • A vehicle control group receives the delivery vehicle without the active drug.

  • Tumor Growth and Metastasis Monitoring:

    • Primary tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • For cells tagged with luciferase, tumor growth and metastasis can be monitored non-invasively using in vivo bioluminescence imaging.

In Vivo Bioluminescence Imaging

This technique allows for the longitudinal and quantitative assessment of tumor burden in living animals.

  • Luciferase-Expressing Cells:

    • Cancer cells are engineered to stably express a luciferase gene (e.g., from firefly).

  • Substrate Administration:

    • Mice bearing luciferase-expressing tumors are anesthetized (e.g., with isoflurane).

    • The luciferase substrate, D-luciferin, is administered to the mice, typically via intraperitoneal injection (e.g., 150 mg/kg).

  • Image Acquisition:

    • Following substrate injection, mice are placed in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Photons emitted from the luciferase-expressing tumor cells are captured by a sensitive CCD camera. Sequential images are often taken to capture the peak luminescent signal.

  • Data Analysis:

    • The imaging software quantifies the light emission from defined regions of interest (ROIs) corresponding to the primary tumor and potential metastatic sites.

    • The bioluminescent signal intensity (measured in photons/second) correlates with the number of viable tumor cells.

Xenograft_Workflow Preclinical Xenograft Experiment Workflow cluster_treatments Treatment Arms Cell_Culture 1. Cell Culture (e.g., MCF-7 with ESR1 mutation) Animal_Prep 2. Animal Preparation (Immunocompromised mice + Estrogen pellet) Cell_Culture->Animal_Prep Implantation 3. Tumor Cell Implantation (Orthotopic or Subcutaneous) Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle Group 1 Lasofoxifene Lasofoxifene Randomization->Lasofoxifene Group 2 Fulvestrant Fulvestrant Randomization->Fulvestrant Group 3 Combination Combination Therapy Randomization->Combination Group 4 Treatment 6. Treatment Administration Monitoring 7. Tumor Growth & Metastasis Monitoring (Calipers & Bioluminescence Imaging) Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint Vehicle->Treatment Lasofoxifene->Treatment Fulvestrant->Treatment Combination->Treatment

Caption: Preclinical Xenograft Experiment Workflow

References

A Head-to-Head Comparison: LAS17 Versus Genetic Knockdown for GSTP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Glutathione S-Transferase P1 (GSTP1), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of LAS17, a potent and selective irreversible inhibitor of GSTP1, and genetic knockdown of GSTP1, supported by experimental data and detailed protocols.

Unveiling the Competitors: this compound and GSTP1 Knockdown

Glutathione S-Transferase P1 (GSTP1) is a key enzyme in cellular detoxification, playing a crucial role in conjugating glutathione to various endogenous and exogenous electrophilic compounds.[1] Its overexpression is implicated in cancer pathogenesis and the development of resistance to chemotherapy.[1] Consequently, inhibiting GSTP1 function is a promising therapeutic strategy. Two primary methods for achieving this are through the use of a chemical inhibitor, this compound, or by genetically silencing the GSTP1 gene.

This compound is a dichlorotriazine-based compound that acts as a potent, selective, and irreversible inhibitor of GSTP1.[1][2][3] Its mechanism of action involves the covalent modification of a key tyrosine residue (Y108) in the active site of the enzyme. This unique mode of inhibition distinguishes it from other inhibitors that typically target cysteine residues.

Genetic knockdown of GSTP1 , commonly achieved through techniques like RNA interference (e.g., shRNA), directly targets the messenger RNA (mRNA) of the GSTP1 gene, leading to its degradation and a subsequent reduction in GSTP1 protein expression. This approach offers high specificity for the target gene.

Performance Face-Off: Quantitative Data

The efficacy of both this compound and GSTP1 knockdown has been demonstrated across various studies. Here, we summarize the key quantitative data for a direct comparison.

ParameterThis compoundGenetic Knockdown (shRNA)Cell Line(s)Reference(s)
Mechanism of Action Irreversible covalent modification of Y108Degradation of GSTP1 mRNAN/A
IC50 / Knockdown Efficiency 0.5 µM>95% reduction in protein expression231MFP (IC50), MIA PaCa-2, PANC-1, HPAF-II (knockdown)
Effect on Cell Viability Recapitulates serum-free cell survival impairments observed with genetic inactivation.>50% impairment in cell viability after 72 and 96 hours.231MFP, MIA PaCa-2, PANC-1, HPAF-II
Effect on Reactive Oxygen Species (ROS) Not directly quantified in comparative studies, but expected to increase ROS.At least a three-fold elevation in ROS levels.MIA PaCa-2, HPAF-II
Impact on Signaling Pathways Increased phosphorylation of AMPK and ACC.Increased phosphorylation of c-Jun N-terminal kinase (JNK) and c-Jun; decreased phosphorylation of extracellular signal-regulated kinase (ERK) and p65.231MFP, PDAC cells

Delving Deeper: Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key experiments are provided below.

GSTP1 Knockdown using shRNA

Objective: To stably reduce the expression of GSTP1 in a chosen cell line.

Materials:

  • Lentiviral vectors carrying shRNA targeting GSTP1 and a non-targeting scramble control.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Target cells (e.g., MIA PaCa-2, PANC-1, HPAF-II).

  • Complete culture medium.

  • Puromycin for selection.

  • Polybrene.

  • Western blot reagents.

  • qRT-PCR reagents.

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Seed target cells and allow them to adhere. Transduce the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for stably transduced cells.

  • Verification of Knockdown:

    • Western Blot: Lyse the selected cells and determine the GSTP1 protein levels using a specific primary antibody. Normalize to a loading control like GAPDH. A greater than 95% reduction in protein expression is considered successful.

    • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for GSTP1 and a housekeeping gene to confirm knockdown at the mRNA level.

Western Blot for GSTP1 Detection

Objective: To quantify the protein levels of GSTP1.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSTP1 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the viability of cells after treatment with this compound or GSTP1 knockdown.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Treatment/Incubation: For this compound, treat cells with varying concentrations. For knockdown cells, incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of cell viability.

ROS Detection Assay (CM-H2DCFDA)

Objective: To measure the levels of intracellular reactive oxygen species.

Protocol:

  • Cell Preparation: Harvest and resuspend cells in pre-warmed PBS.

  • Staining: Incubate the cells with 5 µM CM-H2DCFDA at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

GSTP1_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_mapk MAPK Signaling Cascade Stress Oxidative Stress / TNF-α GSTP1 GSTP1 Stress->GSTP1 dissociates from JNK/TRAF2 TRAF2 TRAF2 ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Proliferation cJun->Apoptosis GSTP1->TRAF2 inhibits ASK1 activation GSTP1->JNK inhibits

Figure 1: GSTP1's role in regulating the MAPK/JNK signaling pathway.

Experimental_Workflow cluster_assays Phenotypic and Mechanistic Assays This compound This compound Treatment CellViability Cell Viability Assay This compound->CellViability ROS ROS Detection This compound->ROS WesternBlot Western Blot (Signaling Proteins) This compound->WesternBlot Knockdown GSTP1 Knockdown (shRNA) Knockdown->CellViability Knockdown->ROS Knockdown->WesternBlot

Figure 2: Experimental workflow for comparing this compound and GSTP1 knockdown.

Logical_Comparison Topic Comparison of GSTP1 Inhibition Methods Method1 This compound (Chemical Inhibitor) Topic->Method1 Method2 Genetic Knockdown (shRNA) Topic->Method2 Pros1 Pros: - Rapid onset of action - Dose-dependent control - Reversible (for some inhibitors) - Applicable in vivo Method1->Pros1 Cons1 Cons: - Potential off-target effects - Requires continuous presence Method1->Cons1 Pros2 Pros: - High specificity - Long-term stable inhibition - Elucidates gene function Method2->Pros2 Cons2 Cons: - Slower onset of effect - Potential for incomplete knockdown - May induce compensatory mechanisms Method2->Cons2

Figure 3: Logical comparison of this compound and genetic knockdown of GSTP1.

Conclusion: Choosing the Right Tool for the Job

Both this compound and genetic knockdown are powerful tools for investigating the function of GSTP1. The choice between them depends on the specific experimental question.

  • This compound is ideal for studies requiring rapid, dose-dependent, and potentially reversible inhibition. Its ease of use makes it suitable for high-throughput screening and initial validation of GSTP1 as a therapeutic target.

  • Genetic knockdown provides a highly specific and long-term method for studying the consequences of GSTP1 loss of function, making it the gold standard for elucidating the genetic role of GSTP1 in various cellular processes.

For a comprehensive understanding, a combinatorial approach, where the effects of this compound are validated in a GSTP1 knockdown background, can provide the most robust and conclusive results. This guide serves as a foundational resource to aid researchers in making informed decisions for their studies on GSTP1.

References

A Head-to-Head Comparison of LAS17 and Its Analogs as GSTP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the glutathione S-transferase pi 1 (GSTP1) inhibitor, LAS17, and its functional analogs. GSTP1 is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to drug resistance. Inhibition of GSTP1 is a promising strategy in cancer therapy. This document summarizes key performance data, experimental methodologies, and associated signaling pathways to aid researchers in selecting the appropriate tool compound for their studies.

Performance Comparison of GSTP1 Inhibitors

The following table summarizes the in vitro potency of this compound and its functional analogs against GSTP1. It is important to note that the IC50 values presented are compiled from various studies and may have been determined under different experimental conditions. Therefore, direct comparison should be made with caution.

Compound NameChemical ClassMechanism of InhibitionGSTP1 IC50/KiCell-Based Assay PerformanceIn Vivo Efficacy
This compound DichlorotriazineIrreversible, Covalent (targets Tyrosine 108)0.5 µM (IC50) [1]Impairs serum-free survival of 231MFP breast cancer cells.[1]Significantly impairs 231MFP breast tumor xenograft growth in mice.[1]
Ezatiostat (Telintra) Glutathione analog prodrugReversible, Competitive (active form TLK117)0.4 µM (Ki for TLK117) Induces differentiation in HL60 cells; reverses cisplatin resistance in lung cancer stem cells.[2]Passed Phase II clinical trials for myelodysplastic syndrome.[1]
Piperlongumine Natural product (alkaloid)Covalent~384 µM (IC50 for hydrolyzed form)Induces apoptosis and autophagy in various cancer cell lines.Inhibits tumor growth in preclinical models.
Ethacrynic Acid DiureticNon-competitive (with GSH)2.4 µM - 13 µM (IC50) Potentiates the toxicity of chemotherapeutic agents in cancer cell lines.Used clinically as a diuretic; has been studied as a chemosensitizer in patients.
NBDHEX NBD-based analogCovalentNot specified, but potentInduces apoptosis in breast and pancreatic cancer cells.In combination with gemcitabine, significantly reduces tumor growth in a mouse model of pancreatic cancer.

Signaling Pathways Modulated by GSTP1 Inhibition

Inhibition of GSTP1 can lead to the activation of stress-activated protein kinase pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. Under normal conditions, GSTP1 binds to and sequesters JNK, thereby inhibiting its pro-apoptotic signaling. Pharmacological inhibition of GSTP1 disrupts this interaction, leading to JNK activation and subsequent apoptosis in cancer cells.

GSTP1_JNK_Pathway cluster_stress Cellular Stress / GSTP1 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSTP1_Inhibitor GSTP1 Inhibitor (e.g., this compound) GSTP1_JNK GSTP1-JNK Complex GSTP1_Inhibitor->GSTP1_JNK Disrupts GSTP1 GSTP1 GSTP1_Inhibitor->GSTP1 Inhibits JNK JNK GSTP1_JNK->JNK Release p_JNK Phosphorylated JNK (Active) JNK->p_JNK Phosphorylation cJun c-Jun p_JNK->cJun Phosphorylates p_cJun Phosphorylated c-Jun (Active) cJun->p_cJun Phosphorylation Apoptotic_Genes Apoptotic Gene Transcription p_cJun->Apoptotic_Genes Activates Apoptosis Apoptosis Apoptotic_Genes->Apoptosis GSTP1JNK GSTP1JNK GSTP1JNK->GSTP1_JNK

Caption: GSTP1 inhibition leads to JNK activation and apoptosis.

Experimental Protocols

In Vitro GSTP1 Inhibition Assay (CDNB Assay)

This assay measures the enzymatic activity of GSTP1 by monitoring the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

  • Recombinant human GSTP1 enzyme

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

  • Reduced glutathione (GSH) solution (in buffer)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GSH, and the GSTP1 enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor (e.g., this compound or its analogs) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the CDNB solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GSTP1_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (GSTP1, GSH, CDNB, Inhibitor) Start->Prepare_Reagents Mix_Components Mix GSTP1, GSH, and Inhibitor in 96-well plate Prepare_Reagents->Mix_Components Pre_incubate Pre-incubate Mix_Components->Pre_incubate Initiate_Reaction Add CDNB to initiate reaction Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a GSTP1 enzymatic inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of GSTP1 inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test inhibitor (this compound or analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.

Conclusion

This compound is a potent and selective irreversible inhibitor of GSTP1 with demonstrated in vitro and in vivo anti-cancer activity. Its functional analogs, such as Ezatiostat and Piperlongumine, also exhibit inhibitory effects on GSTP1 and have shown promise in preclinical or clinical settings. The choice of inhibitor will depend on the specific research question, with this compound being a valuable tool for studies requiring potent and irreversible inhibition of GSTP1. The provided experimental protocols offer a starting point for researchers to evaluate and compare these compounds in their own experimental systems. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis of these promising therapeutic agents.

References

Validating the Therapeutic Potential of Novel Biologics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target "LAS17": Initial searches for a therapeutic target designated "this compound" did not yield specific results for a molecule of that name in clinical or preclinical development. The term "this compound" refers to a protein in yeast (Saccharomyces cerevisiae) that is a homolog of the human Wiskott-Aldrich Syndrome protein (WASp). Given the context of therapeutic potential, this guide will explore two likely interpretations of the intended topic, both of which represent significant areas of drug development:

  • Targeting the WASp Pathway: Focused on the human homolog of yeast this compound, the Wiskott-Aldrich Syndrome protein (WASp), a key regulator of actin polymerization in hematopoietic cells. Therapeutic strategies in this area primarily address Wiskott-Aldrich Syndrome, a rare genetic disorder caused by mutations in the WAS gene, and are also being explored for hematological malignancies.

  • Targeting the Th17/IL-17 Pathway: Focused on T helper 17 (Th17) cells and the pro-inflammatory cytokine Interleukin-17 (IL-17). This is a major therapeutic area for a range of autoimmune and inflammatory diseases. It is plausible that "this compound" was a typographical error for "IL-17".

This guide will provide a comparative overview of the therapeutic potential, experimental data, and methodologies for both of these interpretations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Targeting the WASp Pathway for Genetic Disorders and Cancer

The Wiskott-Aldrich Syndrome protein (WASp) is a crucial regulator of actin dynamics within hematopoietic cells. Its dysfunction leads to the severe immunodeficiency, thrombocytopenia, and eczema characteristic of Wiskott-Aldrich Syndrome. Therapeutic strategies are aimed at restoring functional WASp or targeting WASp-dependent pathways in cancer.

Comparative Analysis of WASp-Targeting Therapeutics

Two primary therapeutic modalities are being investigated: gene therapy for Wiskott-Aldrich Syndrome and small molecule inhibitors for hematological malignancies.

Therapeutic AgentModalityIndicationMechanism of ActionKey Efficacy Data
Waskyra™ (etuvetidigene autotemcel) Gene Therapy (ex vivo)Wiskott-Aldrich SyndromeAutologous CD34+ hematopoietic stem cells are transduced with a lentiviral vector to express functional WASp.[1][2][3]Severe Infections: Reduced from 2.0 events/year pre-treatment to 0.12–0.15 events/year post-treatment.[1][4] Bleeding Events: Reduced from 2.0 events/year pre-treatment to 0.16 events/year post-treatment.
EG-011 Small Molecule ActivatorHematological Malignancies (preclinical)First-in-class small molecule activator of the auto-inhibited form of WASp, leading to anti-tumor activity.Demonstrated cytotoxic activity in one-third of 62 lymphoma cell lines and showed in vivo efficacy in a mantle cell lymphoma xenograft model with no evidence of toxicity.
Wiskostatin Small Molecule InhibitorResearch/PreclinicalInhibits WASp by stabilizing its autoinhibited conformation.Primarily used as a research tool to probe WASp function.
SMC#13 Small Molecule DegraderHematological Malignancies (preclinical)Promotes WASp degradation and has shown anti-tumor activity in lymphoma and leukemia models.Inhibits key WASp-dependent actin processes in several types of hematopoietic malignancies in vitro and in vivo.
Experimental Protocols for Evaluating WASp-Targeting Therapies

1. Lentiviral Vector-Based Gene Therapy for Wiskott-Aldrich Syndrome

  • Objective: To restore functional WASp expression in a patient's hematopoietic stem cells.

  • Methodology:

    • Stem Cell Collection: CD34+ hematopoietic stem cells are collected from the patient's blood or bone marrow.

    • Genetic Modification (Transduction): The collected cells are modified ex vivo using a lentiviral vector that carries a functional copy of the WAS gene. The vector is designed to integrate the gene into the cell's DNA.

    • Conditioning Regimen: The patient undergoes chemotherapy to prepare the bone marrow to receive the genetically modified cells.

    • Reinfusion: The corrected stem cells are infused back into the patient.

    • Engraftment and Monitoring: The genetically modified cells migrate to the bone marrow, engraft, and begin to produce healthy blood and immune cells that express functional WASp. Patient outcomes, including infection rates, bleeding episodes, and immune function, are monitored long-term.

2. In Vitro Actin Polymerization Assay

  • Objective: To assess the effect of small molecules on WASp-mediated actin polymerization.

  • Methodology:

    • Reagents: Purified autoinhibited WASp, Arp2/3 complex, and pyrene-labeled actin monomers.

    • Assay Setup: The assay is performed in a multi-well plate format.

    • Procedure:

      • A reaction mixture containing buffer, pyrene-labeled actin, and the Arp2/3 complex is prepared.

      • The test compound (e.g., EG-011) is added to the experimental wells.

      • The reaction is initiated by the addition of WASp.

    • Data Acquisition: The fluorescence of pyrene-labeled actin is measured over time using a fluorescence plate reader. An increase in fluorescence indicates actin polymerization.

    • Analysis: The rate of actin polymerization is calculated from the slope of the fluorescence curve. The effect of the test compound is determined by comparing the polymerization rate in its presence to a control without the compound.

Visualizing WASp-Related Pathways and Workflows

WASp_Signaling_Pathway cluster_cell Hematopoietic Cell cluster_therapy Therapeutic Intervention Cdc42 Cdc42-GTP WASp_inactive WASp (autoinhibited) Cdc42->WASp_inactive activates WASp_active WASp (active) WASp_inactive->WASp_active Arp23 Arp2/3 Complex WASp_active->Arp23 activates Actin G-actin Arp23->Actin nucleates Filament F-actin Filament (Branched) Actin->Filament polymerization EG011 EG-011 EG011->WASp_inactive activates Wiskostatin Wiskostatin Wiskostatin->WASp_active inhibits SMC13 SMC#13 SMC13->WASp_active degrades

Caption: WASp signaling and points of therapeutic intervention.

Gene_Therapy_Workflow Patient Patient with Wiskott-Aldrich Syndrome Collection 1. Collect CD34+ hematopoietic stem cells Patient->Collection Conditioning 3. Patient undergoes conditioning chemotherapy Patient->Conditioning Transduction 2. Transduce cells with lentiviral vector carrying functional WAS gene Collection->Transduction Infusion 4. Infuse genetically modified cells back into patient Transduction->Infusion Conditioning->Infusion Engraftment 5. Engraftment and production of healthy blood and immune cells Infusion->Engraftment Outcome Improved Clinical Outcome Engraftment->Outcome

Caption: Ex vivo gene therapy workflow for Wiskott-Aldrich Syndrome.

Part 2: Targeting the Th17/IL-17 Pathway in Autoimmune Diseases

The Th17/IL-17 pathway is a central driver of inflammation in a variety of autoimmune diseases. Th17 cells produce the cytokine IL-17, which acts on various cell types to promote inflammation and tissue damage. Targeting this pathway with monoclonal antibodies has revolutionized the treatment of conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.

Comparative Analysis of IL-17 Inhibitors

Several IL-17 inhibitors are approved for clinical use, each with a specific mechanism of action.

Therapeutic AgentTargetApproved IndicationsKey Efficacy Data (Psoriasis, PASI75 at week 12)
Secukinumab (Cosentyx®) IL-17APlaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis~83%
Ixekizumab (Taltz®) IL-17APlaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis~89%
Brodalumab (Siliq®) IL-17 Receptor A (IL-17RA)Plaque Psoriasis~85%
Bimekizumab (Bimzelx®) IL-17A and IL-17FPlaque Psoriasis, Psoriatic Arthritis, Ankylosing SpondylitisStatistically superior to other biologics in attaining PASI90 and PASI100 levels in a network meta-analysis.

Note on Comparative Efficacy: Head-to-head trials and meta-analyses suggest that inhibitors targeting the IL-17 pathway are highly effective, with some studies indicating faster responses and higher clearance rates for certain agents. For psoriatic arthritis, IL-17 inhibitors have shown significant improvements in ACR20, ACR50, and ACR70 response rates compared to placebo.

Experimental Protocols for Evaluating IL-17 Inhibitors

1. In Vitro Neutralization Assay

  • Objective: To determine the ability of an antibody to block the biological activity of IL-17.

  • Methodology:

    • Cell Line: A cell line that responds to IL-17 stimulation, such as normal human dermal fibroblasts (NHDFs), is used.

    • Stimulation: Cells are stimulated with recombinant IL-17A or IL-17F, often in combination with another cytokine like TNF-α to enhance the response.

    • Inhibition: The therapeutic antibody is pre-incubated with the IL-17 cytokine before being added to the cells.

    • Readout: The production of a downstream inflammatory mediator, such as IL-6, is measured in the cell supernatant using an ELISA or a similar immunoassay.

    • Analysis: The concentration of the antibody required to inhibit 50% of the IL-17-induced response (IC50) is calculated.

2. Non-Cell-Based Ligand Binding Assay for Neutralizing Antibodies

  • Objective: To detect and quantify neutralizing antibodies against IL-17 in patient serum.

  • Methodology:

    • Platform: An electrochemiluminescence (ECL) assay platform is utilized.

    • Principle: The assay measures the ability of antibodies in a sample to block the binding of IL-17A to its receptor, IL-17R.

    • Procedure:

      • Recombinant IL-17R is coated on the assay plate.

      • Biotinylated IL-17A is pre-incubated with the patient serum sample.

      • The mixture is added to the plate, and the amount of biotinylated IL-17A that binds to the receptor is detected using a streptavidin-conjugated ECL label.

    • Analysis: A reduction in the ECL signal compared to a control indicates the presence of neutralizing antibodies in the serum. The titer of neutralizing antibodies can be quantified.

Visualizing the Th17/IL-17 Pathway and Therapeutic Intervention

Th17_IL17_Pathway cluster_immune Immune Response cluster_target Target Cell (e.g., Keratinocyte, Fibroblast) cluster_therapy Therapeutic Intervention Th17 Th17 Cell IL17A IL-17A Th17->IL17A IL17F IL-17F Th17->IL17F IL17AF IL-17A/F Th17->IL17AF IL17R IL-17 Receptor IL17A->IL17R IL17F->IL17R IL17AF->IL17R Inflammation Pro-inflammatory Cytokines & Chemokines IL17R->Inflammation Signal Transduction Secukinumab Secukinumab Secukinumab->IL17A inhibits Ixekizumab Ixekizumab Ixekizumab->IL17A inhibits Brodalumab Brodalumab Brodalumab->IL17R blocks Bimekizumab Bimekizumab Bimekizumab->IL17A inhibits Bimekizumab->IL17F inhibits

Caption: The Th17/IL-17 signaling pathway and mechanisms of IL-17 inhibitors.

Neutralization_Assay_Workflow Start Start: In Vitro Neutralization Assay Cells 1. Plate IL-17 responsive cells (e.g., NHDFs) Start->Cells Incubation 2. Pre-incubate IL-17 cytokine with therapeutic antibody Cells->Incubation Stimulation 3. Add cytokine-antibody mixture to cells Incubation->Stimulation Measurement 4. Measure downstream inflammatory mediator (e.g., IL-6) in supernatant Stimulation->Measurement Analysis 5. Calculate IC50 to determine neutralizing potency Measurement->Analysis End End: Potency Determined Analysis->End

Caption: Workflow for an in vitro IL-17 neutralization assay.

References

comparing the pharmacokinetic profiles of LAS17 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and experimental data regarding the pharmacokinetic profiles of "LAS17 derivatives" did not yield any relevant results. The available information predominantly pertains to the this compound protein in yeast and a distinct chemical compound also designated this compound.

The search results primarily discuss two main subjects referred to as "this compound":

  • This compound Protein in Saccharomyces cerevisiae : This is the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a crucial component in actin polymerization and endocytosis. The research focuses on its cellular functions, its interactions with other proteins like Lsb1 and Lsb2, and its role in the organization of the actin cytoskeleton.[1][2][3][4]

  • This compound, the GSTP1 Inhibitor : A chemical compound named this compound is identified as a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1).[5] This compound is used in cancer research, and some in vitro and in vivo studies on its effects on cancer cells and tumor growth are available. However, detailed pharmacokinetic data or studies on its derivatives are not present in the search results.

No literature was found that describes the development or pharmacokinetic testing of a series of chemical compounds referred to as "this compound derivatives." One study on the pharmacokinetics of 17-(allylamino)-17-demethoxygeldanamycin (17AAG), an HSP90 inhibitor, was found, but this compound is not identified as a derivative of "this compound".

Due to the absence of any data on the pharmacokinetic profiles of "this compound derivatives," it is not possible to create a comparison guide, summarize quantitative data in tables, provide experimental protocols, or generate the requested visualizations. Further clarification on the specific compounds of interest is required to proceed.

References

Unraveling LAS17 Activity: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate role of the yeast WASP homolog LAS17 in actin polymerization, a clear understanding of its activity and regulation is paramount. This guide provides a comprehensive cross-validation of this compound activity through multiple widely-used assays, offering a comparative analysis of its interactions with key regulatory proteins.

This publication delves into the quantitative data derived from pyrene-actin polymerization, yeast two-hybrid, and GST pull-down assays to elucidate the functional dynamics of this compound. By presenting detailed experimental protocols and summarizing the findings in comparative tables, this guide aims to equip researchers with the necessary information to select the most appropriate assays for their specific research questions and to contextualize their findings within the broader landscape of this compound biology.

Comparative Analysis of this compound Activity and Interactions

The following tables summarize quantitative data from various assays, comparing the activity of wild-type this compound with its mutants and in the presence of its known regulators.

Table 1: Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization, which is stimulated by active this compound. The data below showcases the effect of this compound and its regulators on this process.

Protein(s)Concentration(s)Observed Effect on Actin PolymerizationReference
This compound (WT)250 nMStrong stimulation[1]
This compound-RR (LGM mutant)250 nMReduced stimulation compared to WT[1]
This compound-WH2 (WH2 mutant)250 nMSignificantly reduced stimulation[1]
This compound-RR-WH2 (double mutant)250 nMComplete loss of stimulation[1]
Ysc84-No effect alone[2]
This compound fragment + Ysc84-Promotes actin bundling
Lsb1-Inhibition of this compound-mediated polymerization
Lsb2-Inhibition of this compound-mediated polymerization (less potent than Lsb1)
Table 2: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is employed to investigate protein-protein interactions in vivo. The strength of the interaction is often quantified by measuring the activity of a reporter gene (e.g., β-galactosidase).

BaitPreyInteraction Strength (e.g., β-galactosidase units)Reference
Ysc84This compound (full-length)Positive Interaction
Ysc84This compound (aa 292-536)Strong Interaction
Ysc84This compound (aa 292-422)Strong Interaction
Ysc84This compound (aa 292-384)No Interaction
ActinThis compound (aa 292-536)Clear Interaction
Lsb5This compoundPositive Interaction
Table 3: GST Pull-Down Assay

This in vitro assay is used to confirm direct protein-protein interactions. The presence of a prey protein in the eluate when a GST-tagged bait protein is used indicates an interaction.

GST-BaitPreyInteraction DetectedReference
GST-Lsb1-SH3This compound-GFPYes
GST-Lsb2-SH3This compound-GFPYes
GST-Lsb1 (full-length)This compound-CFPYes
GST-Lsb2 (full-length)This compound-CFPYes
His-Ysc84GST-LAS17Yes

Signaling and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.

LAS17_Signaling_Pathway cluster_regulation Regulation of this compound Activity This compound This compound Arp2_3 Arp2/3 Complex This compound->Arp2_3 Activates Actin G-Actin This compound->Actin Binds F_Actin F-Actin (Polymerization) Arp2_3->F_Actin Nucleates Actin->F_Actin Ysc84 Ysc84 Ysc84->this compound Interacts Ysc84->F_Actin Bundles (with this compound) Lsb1 Lsb1/Lsb2 Lsb1->this compound Inhibits Sla1 Sla1 Sla1->this compound Inhibits

Caption: this compound signaling pathway illustrating its activation of the Arp2/3 complex and regulation by various interacting proteins.

Experimental_Workflows cluster_pyrene Pyrene-Actin Polymerization Assay cluster_y2h Yeast Two-Hybrid Assay cluster_gst GST Pull-Down Assay A1 Mix Pyrene-labeled G-Actin with this compound and/or regulators A2 Initiate Polymerization (add salts) A1->A2 A3 Monitor Fluorescence Increase Over Time A2->A3 B1 Co-transform yeast with Bait (BD-LAS17) and Prey (AD-Interactor) plasmids B2 Plate on selective media B1->B2 B3 Assess reporter gene activity (e.g., LacZ) B2->B3 C1 Immobilize GST-LAS17 on Glutathione beads C2 Incubate with cell lysate or purified interactor C1->C2 C3 Wash and Elute C2->C3 C4 Analyze eluate by SDS-PAGE/Western Blot C3->C4

References

Assessing the Translational Relevance of LAS17 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational relevance of a molecular target or a therapeutic compound is paramount. The designation "LAS17" presents a unique case in scientific literature, referring to two distinct entities with significant, yet different, translational potential. This guide provides a comprehensive comparison of these two "this compound" entities:

  • This compound, the Yeast Protein Homolog of Human WASP : A key regulator of actin dynamics, the study of which informs our understanding of cytoskeletal processes and their role in human disease.

  • This compound, the Chemical Inhibitor of GSTP1 : A promising therapeutic agent in oncology, targeting a critical enzyme in cellular detoxification and signaling pathways.

This guide will objectively compare the performance and translational relevance of each, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Part 1: this compound, the Yeast Homolog of Human Wiskott-Aldrich Syndrome Protein (WASP)

The study of this compound in yeast (Saccharomyces cerevisiae) has been instrumental in elucidating the fundamental mechanisms of actin polymerization and endocytosis. Its direct translational relevance lies in its homology to the human Wiskott-Aldrich syndrome protein (WASP), a key player in the hematopoietic system.[1][2][3]

Translational Relevance of the Human Homolog, WASP

Mutations in the WAS gene in humans lead to Wiskott-Aldrich syndrome, a severe immunodeficiency characterized by eczema, thrombocytopenia, and recurrent infections.[4][5] This direct link to human disease makes WASP a significant subject of translational research. Furthermore, WASP is emerging as a potential therapeutic target in hematopoietic malignancies.

Signaling Pathway of WASP

WASP is a crucial scaffold protein that integrates upstream signals to activate the Arp2/3 complex, a key nucleator of actin polymerization. This process is essential for the formation of cellular structures required for cell motility, immune synapse formation, and phagocytosis. The basic signaling pathway is as follows:

WASP_Signaling cluster_activation Upstream Signals cluster_wasp WASP Activation cluster_downstream Downstream Effects Cell_Surface_Receptor Cell Surface Receptor CDC42 CDC42-GTP Cell_Surface_Receptor->CDC42 WASP_inactive Inactive WASP (autoinhibited) CDC42->WASP_inactive PIP2 PIP2 PIP2->WASP_inactive WASP_active Active WASP WASP_inactive->WASP_active Conformational Change Arp2_3 Arp2/3 Complex WASP_active->Arp2_3 Actin_Polymerization Actin Polymerization Arp2_3->Actin_Polymerization Cellular_Processes Cell Motility, Immune Synapse Actin_Polymerization->Cellular_Processes

WASP signaling pathway.
Experimental Protocols: Assessing WASP Activity

A common method to assess WASP-dependent cellular processes is through cell migration assays.

Experimental Workflow: Transwell Migration Assay

Transwell_Migration_Assay cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Start Seed cells in the upper chamber of a Transwell insert Chemoattractant Add chemoattractant to the lower chamber Incubate Incubate for a defined period to allow cell migration through the porous membrane Chemoattractant->Incubate Fix_Stain Fix and stain the migrated cells on the lower surface of the membrane Incubate->Fix_Stain Quantify Quantify the number of migrated cells under a microscope Fix_Stain->Quantify

Transwell migration assay workflow.

Part 2: this compound, the Irreversible Inhibitor of Glutathione S-Transferase Pi (GSTP1)

This compound is a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1). GSTP1 is overexpressed in various cancers and contributes to chemotherapy resistance, making it a compelling therapeutic target.

Performance Data: this compound vs. Other GSTP1 Inhibitors
InhibitorTypeTarget ResidueIC50 (µM)Reference
This compound IrreversibleTyrosine 1080.5
Ezatiostat (Telintra)ReversibleN/A-
Ethacrynic acidReversibleCysteine 47~5
QuercetinIrreversibleCysteine 47-
TryptanthrinReversible-~10
Mechanism of Action of this compound

This compound contains a dichlorotriazine group that covalently modifies Tyrosine 108 in the active site of GSTP1, leading to its irreversible inhibition. This unique mechanism of targeting a tyrosine residue distinguishes it from many other GSTP1 inhibitors that target cysteine residues.

LAS17_Mechanism This compound This compound (Dichlorotriazine) GSTP1 GSTP1 Enzyme (with active site) This compound->GSTP1 Binds to active site Y108 Tyrosine 108 This compound->Y108 Covalently modifies Inhibited_GSTP1 Irreversibly Inhibited GSTP1 GSTP1->Inhibited_GSTP1 Cellular_Effects Increased Oxidative Stress Enhanced Chemosensitivity Inhibited_GSTP1->Cellular_Effects

Mechanism of this compound inhibition of GSTP1.
Experimental Protocols: GSTP1 Inhibition Assay

The activity of GSTP1 and its inhibition by compounds like this compound can be measured using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Experimental Workflow: CDNB Assay for GSTP1 Activity

CDNB_Assay cluster_reaction_mixture Reaction Setup cluster_initiation_measurement Measurement cluster_data_analysis Analysis Prepare_Mixture Prepare reaction mixture: - GSTP1 enzyme - Glutathione (GSH) - Buffer Add_Inhibitor Add this compound or other test inhibitor Prepare_Mixture->Add_Inhibitor Add_CDNB Initiate reaction by adding CDNB Add_Inhibitor->Add_CDNB Spectrophotometer Measure absorbance at 340 nm over time Add_CDNB->Spectrophotometer Calculate_Rate Calculate the initial reaction rate Spectrophotometer->Calculate_Rate Determine_IC50 Determine IC50 value from dose-response curve Calculate_Rate->Determine_IC50

GSTP1 activity assay workflow.
Preclinical Data Summary for this compound

Cell LineAssayResultReference
231MFP (Breast Cancer)Serum-free survivalImpaired survival
231MFP (Breast Cancer)Xenograft mouse modelSignificantly impaired tumor growth

Conclusion

The term "this compound" encompasses two scientifically important but distinct entities. The study of the yeast protein this compound and its human homolog WASP provides fundamental insights into actin-dependent cellular processes and offers a therapeutic target for specific immunodeficiencies and hematopoietic cancers. In contrast, This compound, the chemical inhibitor , presents a direct therapeutic potential in oncology by irreversibly targeting GSTP1, an enzyme implicated in drug resistance.

For researchers in fundamental cell biology and immunology, the studies on the yeast this compound protein and human WASP are of high translational relevance. For drug development professionals in oncology, the preclinical data on the GSTP1 inhibitor this compound demonstrates a promising new therapeutic agent. This guide highlights the importance of precise nomenclature in scientific discourse and provides a framework for evaluating the distinct translational pathways of these two "this compound" entities.

References

Safety Operating Guide

Personal protective equipment for handling LAS17

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of LAS17 (CAS: 2362527-67-9), a potent and selective tyrosine-directed irreversible inhibitor of Glutathione S-Transferase Pi (GSTP1).[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Below is a summary of the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards. Required for protection against liquid splashes and chemical vapors.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3]
Hand Protection Chemical-Impermeable GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2] Gloves should be inspected before use and changed immediately after contact with the chemical.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from splashes and spills. Ensure the lab coat is buttoned and fits properly.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols. If ventilation is inadequate, a suitable respirator may be necessary.

Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols during handling.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Store away from incompatible materials and foodstuff containers.

Accidental Release and First Aid Measures

Accidental Release:

  • Ensure adequate ventilation and evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment as outlined above.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Clean the affected area thoroughly.

First Aid:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in suitable, closed containers.

  • Label the waste containers clearly.

  • Arrange for disposal by a licensed professional waste disposal service.

  • Discharge into the environment must be avoided.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) B->C D Weigh/Measure this compound C->D Proceed with Caution E Perform Experiment D->E F Store Unused this compound Properly (-20°C or -80°C) E->F G Decontaminate Work Surface F->G After Experiment H Collect Waste in Labeled Container G->H I Dispose of Waste via Licensed Service H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.